Perfluorohexyl iodide
Description
Structure
3D Structure
Propriétés
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-6-iodohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F13I/c7-1(8,3(11,12)5(15,16)17)2(9,10)4(13,14)6(18,19)20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULLJMKUVKYZDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)I)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F13I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047566 | |
| Record name | Perfluoro-1-iodohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Hexane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-6-iodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
355-43-1 | |
| Record name | Perfluorohexyl iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=355-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluoro-1-iodohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-6-iodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perfluoro-1-iodohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-6-iodohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.988 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERFLUORO-1-IODOHEXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2A17JUG4R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to Perfluorohexyl Iodide (C₆F₁₃I): Properties, Synthesis, and Applications
This guide provides an in-depth technical overview of perfluorohexyl iodide, a pivotal fluorinated intermediate for researchers, scientists, and professionals in drug development and materials science. We will move beyond simple data recitation to explore the causality behind its applications, the logic of its synthesis, and the validation of its use in experimental protocols.
Introduction: The Significance of this compound
This compound, also known as 1-iodotridecafluorohexane, is a perfluorinated organic compound belonging to the broader class of perfluoroalkyl substances (PFAS).[1] Its structure is deceptively simple: a six-carbon chain fully saturated with fluorine atoms, terminated by a single iodine atom. This combination imparts a unique set of properties: the perfluorinated "tail" (C₆F₁₃–) provides high thermal stability, chemical inertness, hydrophobicity, and oleophobicity, while the carbon-iodine bond (–I) offers a reactive site for a multitude of synthetic transformations.[1][2]
This duality makes this compound an invaluable building block. It serves as a key intermediate for introducing the perfluorohexyl moiety into larger molecules, enabling the development of advanced surfactants, low surface energy coatings, and specialized polymers.[2][3] In the pharmaceutical sector, the incorporation of fluorinated groups can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.[2] This guide will dissect the core attributes of this versatile compound.
Chapter 1: Core Molecular and Physicochemical Profile
A precise understanding of a compound's fundamental properties is the bedrock of its effective application. This compound is a stable, yet reactive, liquid under standard conditions.[4]
Molecular Structure and Identifiers
The linear formula, CF₃(CF₂)₅I, highlights the perfluorinated chain and the terminal iodide.[5][6]
Caption: 2D structure of this compound (C₆F₁₃I).
Physicochemical Data
The following table summarizes the key quantitative properties of this compound, compiled from authoritative chemical databases and suppliers.
| Property | Value | Source(s) |
| Molecular Formula | C₆F₁₃I | [1][3][7][8][9] |
| Molecular Weight | 445.95 g/mol | [5][6][8][9] |
| CAS Number | 355-43-1 | [1][3][7][9] |
| Appearance | Pale pink or yellowish liquid | [3][4] |
| Density | 2.063 g/mL at 25 °C | [4] |
| Boiling Point | 117 °C at 760 mmHg | [10] |
| Melting Point | -45 °C to -46 °C | [4][10] |
| Refractive Index | n20/D 1.329 | [10] |
| Solubility | Insoluble in water | [4] |
| Synonyms | 1-Iodoperfluorohexane, Tridecafluoro-1-iodohexane | [1][3][5][7] |
Chapter 2: Synthesis and Manufacturing Insights
The synthesis of perfluoroalkyl iodides (RբI) like this compound is a specialized field, primarily relying on telomerization reactions.[11] This approach is favored over direct fluorination of hydrocarbons, which is notoriously difficult to control and can be explosive.
The Telomerization Pathway
Telomerization is a controlled radical reaction where a "telogen" (the chain transfer agent) reacts with multiple units of a polymerizable molecule, or "taxogen," to form low molecular weight polymers.[11]
-
Initiation: A radical initiator starts the process.
-
Propagation: A telogen, such as pentafluoroethyl iodide (C₂F₅I), transfers its iodine atom to a taxogen, typically tetrafluoroethylene (TFE), initiating chain growth.
-
Chain Growth: The resulting radical adds more TFE molecules.
-
Termination/Transfer: The growing chain abstracts an iodine atom from another telogen molecule, terminating the chain and creating a new radical to continue the cycle.
The chain length of the final perfluoroalkyl iodide product is controlled by the molar ratio of the telogen to the taxogen.
Caption: Generalized workflow for perfluoroalkyl iodide synthesis.
Expert Insight: The choice of catalyst and reaction conditions is critical. Lewis acids like boron trifluoride (BF₃) or tantalum pentafluoride (TaF₅) can be used to facilitate the reaction between a perfluorinated olefin and an iodine source like iodine monochloride (ICl) in a hydrofluoric acid (HF) solvent.[11][12] This method avoids the use of elemental fluorine or iodine pentafluoride (IF₅), which are hazardous and expensive materials.[11][12]
Chapter 3: Chemical Reactivity and Mechanistic Considerations
The utility of this compound in synthesis stems almost entirely from the reactivity of the C-I bond. The strong electron-withdrawing effect of the C₆F₁₃ group polarizes this bond and facilitates its homolytic cleavage to form the perfluorohexyl radical (C₆F₁₃•). This radical is the key intermediate in many important transformations.
Radical Addition to Alkenes
A primary application is the radical addition across double bonds. This reaction is typically initiated by heat or a radical initiator like azo-bis(isobutyronitrile) (AIBN).
Mechanism:
-
Initiation: The initiator (e.g., AIBN) decomposes upon heating to form primary radicals.
-
Abstraction: The primary radical abstracts the iodine atom from this compound to generate the highly electrophilic perfluorohexyl radical (C₆F₁₃•).
-
Addition: The C₆F₁₃• radical adds to the alkene double bond, forming a new carbon-centered radical.
-
Propagation: This new radical abstracts an iodine atom from another molecule of this compound, yielding the final product and regenerating the C₆F₁₃• radical to continue the chain reaction.
Caption: Mechanism of AIBN-initiated radical addition.
Chapter 5: Experimental Protocol: Radical Addition of this compound to 1-Octene
This protocol describes a self-validating system for the AIBN-initiated addition of this compound to 1-octene. The rationale behind each step is provided to ensure reproducibility and safety.
Objective: To synthesize 1-iodo-3-(perfluorohexyl)octane.
Materials:
-
This compound (C₆F₁₃I, MW: 445.95 g/mol )
-
1-Octene (MW: 112.21 g/mol )
-
Azo-bis(isobutyronitrile) (AIBN, MW: 164.21 g/mol )
-
Anhydrous toluene (solvent)
-
Round-bottom flask with reflux condenser
-
Nitrogen or Argon gas inlet
-
Magnetic stirrer and heating mantle
-
Standard glassware for workup and purification
Step-by-Step Methodology
-
Reagent Preparation & Stoichiometry (The "Why"):
-
In a 100 mL round-bottom flask, dissolve 1-octene (e.g., 2.24 g, 20 mmol, 1.0 eq) and this compound (e.g., 9.81 g, 22 mmol, 1.1 eq) in 40 mL of anhydrous toluene.
-
Causality: A slight excess of the iodide is used to ensure the alkene is fully consumed and to favor the iodine transfer step in the propagation phase. Toluene is chosen as it is a relatively inert solvent for this radical reaction.
-
-
Initiator Addition (The "Why"):
-
Add AIBN (e.g., 0.164 g, 1 mmol, 0.05 eq).
-
Causality: AIBN is a reliable thermal initiator with a well-defined decomposition rate at temperatures around 80 °C, providing a controlled initiation of the radical chain reaction. A catalytic amount (5 mol%) is sufficient.
-
-
Inert Atmosphere Setup (The "Why"):
-
Equip the flask with a reflux condenser and a nitrogen/argon inlet. Purge the system with inert gas for 10-15 minutes.
-
Trustworthiness: This step is critical. Molecular oxygen (O₂) is a diradical that readily quenches carbon-centered radicals, terminating the chain reaction and preventing product formation. An inert atmosphere ensures the integrity of the process.
-
-
Reaction Execution (The "Why"):
-
With gentle stirring, heat the reaction mixture to 80-85 °C using a heating mantle.
-
Maintain this temperature for 6-8 hours, monitoring the reaction progress by TLC or GC-MS if possible.
-
Causality: This temperature is optimal for the controlled thermal decomposition of AIBN, providing a steady stream of radicals to sustain the reaction without causing unwanted side reactions or solvent boiling.
-
-
Workup and Purification (The "Why"):
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude residue can be purified by vacuum distillation or column chromatography on silica gel.
-
Trustworthiness: Purification is essential to remove unreacted starting materials, initiator byproducts, and any oligomers, ensuring the final product meets the required purity specifications for subsequent applications.
-
-
Analytical Validation (The "Why"):
-
¹⁹F NMR: The product's ¹⁹F NMR spectrum should show characteristic shifts corresponding to the CF₃ and the five distinct CF₂ groups, confirming the intact incorporation of the perfluorohexyl chain.
-
¹H NMR: The proton NMR will confirm the structure of the octyl backbone and the position of the iodine atom.
-
Mass Spectrometry (MS): ESI-MS or GC-MS should be used to confirm the molecular weight of the product (C₁₄H₁₆F₁₃I), which is 558.16 g/mol . This provides definitive validation of a successful reaction.
-
References
- 1. CAS 355-43-1: this compound | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. fengyuangroup.in [fengyuangroup.in]
- 4. halopolymer.com [halopolymer.com]
- 5. パーフルオロヘキシルヨージド - トリデカフルオロ-1-ヨードヘキサン, 1-ヨードトリデカフルオロヘキサン [sigmaaldrich.com]
- 6. パーフルオロヘキシルヨージド 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound [webbook.nist.gov]
- 8. chemeo.com [chemeo.com]
- 9. This compound | SIELC Technologies [sielc.com]
- 10. fluoryx.com [fluoryx.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. EP0711264A1 - Process for the preparation of perfluoroalkyl iodide - Google Patents [patents.google.com]
Perfluorohexyl iodide physical properties boiling point density
An In-depth Technical Guide to the Physicochemical Properties of Perfluorohexyl Iodide (C₆F₁₃I)
Introduction
This compound (PFHI), systematically named 1-iodotridecafluorohexane, is a dense, high-boiling point liquid belonging to the perfluoroalkyl iodide (PFAI) family of compounds. Identified by its CAS Number 355-43-1, this fluorinated organic molecule serves as a pivotal intermediate in a multitude of advanced chemical applications.[1][2] Its unique combination of a stable, inert perfluoroalkyl chain (C₆F₁₃) and a reactive carbon-iodine bond makes it an indispensable building block in organic synthesis, materials science, and pharmaceutical development.[3][4]
PFHI is instrumental in the synthesis of fluorinated surfactants, specialty polymers, and surface coatings designed to impart hydrophobicity and oleophobicity.[4][5][6] In the pharmaceutical sector, it is used to introduce fluorinated moieties into drug candidates, a strategy often employed to enhance metabolic stability, binding affinity, and bioavailability.[5][6]
This guide provides a comprehensive examination of the core physical properties of this compound, with a specific focus on its boiling point and density. We will delve into the molecular basis for these properties, present validated experimental protocols for their determination, and discuss the practical implications for researchers, scientists, and drug development professionals who handle and utilize this versatile compound.
Part 1: Core Physicochemical Properties
The distinct physical characteristics of this compound are a direct result of its molecular structure: a short hydrocarbon chain heavily substituted with highly electronegative fluorine atoms and a single, massive iodine atom. These features give rise to strong intermolecular forces and a high molecular mass, dictating its behavior as a dense, relatively non-volatile liquid.
Data Summary
The fundamental physicochemical data for this compound are summarized below for quick reference. These values are critical benchmarks for confirming substance identity and purity in a laboratory setting.
| Property | Value | Source(s) |
| Chemical Name | 1-Iodotridecafluorohexane | [2][7] |
| CAS Number | 355-43-1 | [2] |
| Molecular Formula | C₆F₁₃I | [2][7] |
| Molecular Weight | 445.95 g/mol | |
| Appearance | Colorless to pale pink/yellow liquid | [2][8] |
| Boiling Point | 117 °C at 760 mmHg (1 atm) | [1][2][9] |
| 90 °C at 18 mmHg | [9] | |
| Density | 2.063 g/mL at 25 °C | [9] |
| Refractive Index (n₂₀/D) | 1.329 | [1][9] |
| Melting Point | -45 to -46 °C | [1][2] |
| Solubility | Insoluble in water; soluble in organic solvents | [2][5] |
In-Depth Analysis of Key Properties
Boiling Point: The Influence of Mass and Polarity
The atmospheric boiling point of this compound is consistently reported as 117 °C.[1][2] This relatively high value for a six-carbon molecule is primarily attributable to two factors:
-
High Molecular Mass: With a molecular weight of 445.95 g/mol , PFHI is significantly heavier than its non-fluorinated hydrocarbon counterparts, leading to stronger London dispersion forces—temporary induced dipoles—between molecules.
-
The Carbon-Iodine Bond: The C-I bond is the most reactive site on the molecule and is highly polarizable. This polarizability enhances the intermolecular van der Waals forces, requiring more thermal energy to overcome and transition the substance into the gas phase.
For high-purity applications, such as in pharmaceutical synthesis, purification is often achieved via vacuum distillation. The boiling point is significantly lower under reduced pressure (e.g., 90 °C at 18 mmHg), a critical advantage that allows for distillation at temperatures well below the compound's potential thermal decomposition threshold.[9] This technique is essential for preventing the formation of impurities that could compromise the quality and safety of the final product.
Density: A Consequence of Atomic Composition
This compound exhibits a remarkably high density of approximately 2.063 g/mL at 25 °C, making it more than twice as dense as water.[9] This property is a direct consequence of its atomic makeup. The molecule's mass is dominated by the thirteen fluorine atoms and, most significantly, the single iodine atom (atomic mass ≈ 126.9 amu). These heavy atoms are packed into the compact volume of a six-carbon chain, resulting in a high mass-to-volume ratio. This high density is a practical consideration in the laboratory, particularly for biphasic reactions where PFHI will constitute the lower phase, facilitating straightforward separation by decantation or with a separatory funnel.
Part 2: Experimental Determination of Physical Properties
The accurate measurement of physical properties is a cornerstone of chemical synthesis and analysis. It serves as a primary method for verifying the identity and purity of a substance. The protocols described below are designed to be self-validating systems, incorporating calibration and control steps to ensure trustworthy and reproducible results.
Experimental Workflow for Quality Control
The following diagram illustrates a typical workflow for the quality control and characterization of a newly synthesized or procured batch of this compound. The determination of boiling point and density are integral checkpoints in this process.
References
- 1. fluoryx.com [fluoryx.com]
- 2. halopolymer.com [halopolymer.com]
- 3. fengyuangroup.in [fengyuangroup.in]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound [webbook.nist.gov]
- 8. marketpublishers.com [marketpublishers.com]
- 9. パーフルオロヘキシルヨージド 99% | Sigma-Aldrich [sigmaaldrich.com]
A Comprehensive Technical Guide to the Spectral Analysis of Perfluorohexyl Iodide
Introduction: The Spectroscopic Identity of Perfluorohexyl Iodide
This compound (CF₃(CF₂)₅I), also known as 1-iodotridecafluorohexane, is a dense, colorless liquid belonging to the class of perfluoroalkyl iodides. These compounds serve as critical building blocks and intermediates in the synthesis of a wide array of fluorinated materials, including surfactants, polymers, and pharmaceutical agents.[1] The unique properties imparted by the perfluorinated chain—such as high thermal stability, chemical inertness, and both hydrophobic and lipophobic character—are directly linked to its molecular structure.
A definitive and unambiguous characterization of this compound is paramount for its effective use in research and development. This guide provides an in-depth analysis of its core spectroscopic signatures obtained through Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. As a senior application scientist, this document moves beyond a simple recitation of data, explaining the causality behind the observed spectral features and providing field-proven protocols for their acquisition and interpretation.
Chemical Structure and Properties:
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organofluorine compounds. For this compound, ¹⁹F and ¹³C NMR are the primary techniques of interest.
¹⁹F NMR Spectroscopy: The Definitive Fingerprint
Expertise & Experience: The ¹⁹F nucleus is ideal for NMR analysis due to its 100% natural abundance, a spin of ½, and high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of the proton nucleus.[3] Crucially, its chemical shifts are spread over a very wide range (approx. 800 ppm), which provides exquisite resolution and allows for clear differentiation of magnetically non-equivalent fluorine environments within the this compound molecule.[3]
Expected Spectrum: The spectrum of CF₃(CF₂)₄CF₂I is expected to show six distinct signals, one for each unique fluorine environment. The chemical shift is highly sensitive to the electronegativity of neighboring groups. The electron-withdrawing iodine atom significantly deshields the adjacent CF₂ group, shifting it downfield relative to the other perfluoromethylene groups. The terminal CF₃ group appears at the most upfield position. Extensive homonuclear coupling (²JFF, ³JFF, and even ⁴JFF) is a hallmark of fluorinated compounds and results in complex but informative splitting patterns.[4][5]
// Define nodes for atoms C1 [label="CF₃", pos="0,0!"]; C2 [label="CF₂", pos="1,0!"]; C3 [label="CF₂", pos="2,0!"]; C4 [label="CF₂", pos="3,0!"]; C5 [label="CF₂", pos="4,0!"]; C6 [label="CF₂", pos="5,0!"]; I [label="I", pos="6,0!"];
// Define nodes for labels label1 [label="a", pos="0,-0.5!", shape=none, fontcolor="#EA4335"]; label2 [label="b", pos="1,-0.5!", shape=none, fontcolor="#4285F4"]; label3 [label="c", pos="2,-0.5!", shape=none, fontcolor="#34A853"]; label4 [label="d", pos="3,-0.5!", shape=none, fontcolor="#FBBC05"]; label5 [label="e", pos="4,-0.5!", shape=none, fontcolor="#5F6368"]; label6 [label="f", pos="5,-0.5!", shape=none, fontcolor="#202124"];
// Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- I; } Caption: Molecular structure of this compound with ¹⁹F NMR assignments.
Data Presentation: ¹⁹F NMR of this compound
The following table presents typical, representative ¹⁹F NMR chemical shifts for this compound, referenced to CFCl₃ (δ = 0 ppm). These values are based on established data for long-chain perfluoroalkyl iodides.[3][6][7]
| Assignment (Carbon) | Label | Chemical Shift (δ, ppm) | Multiplicity |
| CF₃- (C1) | a | ~ -81.1 | Triplet (t) |
| -CF₂- (C2) | b | ~ -126.0 | Multiplet (m) |
| -CF₂- (C3) | c | ~ -122.5 | Multiplet (m) |
| -CF₂- (C4) | d | ~ -123.4 | Multiplet (m) |
| -CF₂- (C5) | e | ~ -115.2 | Multiplet (m) |
| -CF₂I (C6) | f | ~ -65.8 | Triplet (t) |
Experimental Protocol: ¹⁹F NMR Acquisition
-
Sample Preparation: Prepare a solution of ~5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.
-
Instrument Setup:
-
Use a high-field NMR spectrometer equipped with a multinuclear probe tuned to the ¹⁹F frequency.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Acquisition Parameters:
-
Experiment: Standard 1D ¹⁹F pulse-acquire experiment. Proton decoupling (¹H) is generally not necessary but can be used to simplify spectra if hydrogen-containing impurities are present.
-
Reference: Use an external or internal reference standard. CFCl₃ is the primary standard (δ = 0 ppm).
-
Spectral Width: Set a wide spectral width (e.g., 250-300 ppm) to ensure all signals are captured.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds to allow for adequate relaxation of the fluorine nuclei.
-
Number of Scans: 8-16 scans are typically sufficient due to the high sensitivity of the ¹⁹F nucleus.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift axis using the reference standard.
¹³C NMR Spectroscopy: Probing the Carbon Backbone
Expertise & Experience: Acquiring a ¹³C NMR spectrum of a perfluorinated compound presents a unique set of challenges and opportunities. The low natural abundance of ¹³C (~1.1%) combined with the extensive C-F coupling significantly reduces signal-to-noise and splits each carbon signal into a complex multiplet.[8] One-bond C-F coupling constants (¹JCF) are particularly large, often exceeding 250 Hz.[9][10] While this complicates the spectrum, it provides definitive proof of C-F bonding. Standard acquisition is performed with proton decoupling, but fluorine coupling remains.
Expected Spectrum: Each of the six unique carbon atoms in this compound will appear as a distinct multiplet. The CF₃ carbon will be a quartet, and each of the five CF₂ carbons will appear as a triplet due to one-bond coupling with their attached fluorine atoms. Further, smaller long-range couplings (²JCF, ³JCF) will add additional complexity to these multiplets. The chemical shifts are typically found in the range of 100-125 ppm for sp³ carbons bonded to fluorine.[11]
Data Presentation: Expected ¹³C NMR Characteristics
| Assignment (Carbon) | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to ¹JCF) | Expected ¹JCF (Hz) |
| C F₃- (C1) | ~118 | Quartet (q) | > 250 |
| -C F₂- (C2-C5) | ~105 - 120 | Triplet (t) | > 250 |
| -C F₂I (C6) | ~100 - 110 | Triplet (t) | > 250 |
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Prepare a more concentrated solution than for ¹⁹F NMR, typically 20-50 mg in 0.5-0.7 mL of deuterated solvent.
-
Instrument Setup:
-
Use a spectrometer with a multinuclear probe tuned to the ¹³C frequency.
-
Lock and shim as described for ¹⁹F NMR.
-
-
Acquisition Parameters:
-
Experiment: 1D ¹³C experiment with broadband ¹H decoupling.
-
Spectral Width: Set a wide spectral width (e.g., 250 ppm) to cover the range of fluorinated carbons.
-
Acquisition Time: ~1 second.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: A significantly larger number of scans (e.g., 1024 to 4096 or more) is required compared to ¹⁹F NMR to achieve an adequate signal-to-noise ratio.
-
-
Processing: Standard Fourier transformation, phasing, and baseline correction.
¹H NMR Spectroscopy: A Case of Absence
A core tenet of spectral interpretation is to account for both the presence and absence of signals. This compound (C₆F₁₃I) contains no hydrogen atoms. Therefore, a ¹H NMR spectrum of a pure, anhydrous sample will show no signals, aside from the residual proton signal of the deuterated solvent (e.g., CHCl₃ at δ 7.26 ppm) and potentially trace water. This absence is a key piece of characterization data, confirming the fully perfluorinated nature of the alkyl chain.
Section 2: Mass Spectrometry (MS)
Expertise & Experience: Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides information about the molecular weight and, more importantly, the fragmentation pattern of a molecule. This pattern serves as a molecular fingerprint. For perfluoroalkyl iodides, the fragmentation is highly predictable. The carbon-iodine bond is the weakest bond in the molecule and is expected to cleave readily. Subsequent fragmentation typically proceeds via the sequential loss of CF₂ units.[12][13] Iodine is monoisotopic (¹²⁷I), so unlike chlorine or bromine, it does not produce a characteristic isotopic pattern in the molecular ion region.
Fragmentation Analysis: Upon ionization, the molecular ion [C₆F₁₃I]⁺˙ may be observed, but it is often weak or absent due to the lability of the C-I bond. The most prominent fragmentation pathways are:
-
Cleavage of the C-I bond: This is the most favorable initial fragmentation, leading to the formation of the perfluorohexyl cation [C₆F₁₃]⁺ (m/z 319) and an iodine radical.
-
Loss of CF₃: Cleavage of a C-C bond can lead to the loss of a trifluoromethyl radical, resulting in a [C₅F₁₀I]⁺ fragment.
-
Sequential loss of CF₂: The [C₆F₁₃]⁺ fragment can further decompose by losing neutral CF₂ (50 Da) units, leading to a cascade of smaller perfluoroalkyl cations: [C₅F₁₁]⁺ (m/z 269), [C₄F₉]⁺ (m/z 219), [C₃F₇]⁺ (m/z 169), [C₂F₅]⁺ (m/z 119), and [CF₃]⁺ (m/z 69). The [CF₃]⁺ fragment at m/z 69 is often a very abundant peak in the spectra of fluorinated compounds.
Data Presentation: Mass Spectrum of this compound
The following data is derived from the NIST Electron Ionization mass spectrum of this compound.[2]
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 446 | < 1 | [C₆F₁₃I]⁺˙ (Molecular Ion) |
| 319 | 45 | [C₆F₁₃]⁺ |
| 269 | 5 | [C₅F₁₁]⁺ |
| 219 | 20 | [C₄F₉]⁺ |
| 181 | 10 | [C₄F₇]⁺ or [C₃F₅I]⁺ |
| 169 | 35 | [C₃F₇]⁺ |
| 131 | 100 | [C₃F₅]⁺ (Base Peak) |
| 119 | 30 | [C₂F₅]⁺ |
| 100 | 20 | [C₂F₄]⁺ |
| 69 | 95 | [CF₃]⁺ |
Experimental Protocol: GC-MS Acquisition
-
Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Instrument Setup:
-
Gas Chromatograph (GC): Use a capillary column suitable for nonpolar compounds (e.g., DB-5 or equivalent).
-
GC Program: Start at a low temperature (e.g., 40-50 °C), hold for 1-2 minutes, then ramp the temperature at 10-20 °C/min up to ~250 °C.
-
Injector: Use a split/splitless injector at ~250 °C.
-
Carrier Gas: Helium at a constant flow rate (~1 mL/min).
-
-
Mass Spectrometer (MS) Setup:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Mass Range: Scan from m/z 40 to 500.
-
-
Data Acquisition: Inject 1 µL of the sample. The GC will separate the compound from the solvent and any impurities before it enters the MS for ionization and analysis.
Section 3: Infrared (IR) Spectroscopy
Expertise & Experience: Infrared spectroscopy probes the vibrational frequencies of covalent bonds within a molecule. The C-F bond is highly polar, and its stretching vibrations produce exceptionally strong and characteristic absorption bands.[1] This makes IR spectroscopy a rapid and effective method for confirming the presence of a perfluorinated substructure.
Spectral Interpretation: The IR spectrum of this compound is dominated by a series of intense, broad absorption bands in the 1100-1300 cm⁻¹ region. These bands are due to the symmetric and asymmetric stretching modes of the numerous C-F bonds in the CF₂ and CF₃ groups.[14] The sheer number of coupled C-F oscillators results in a broad and complex envelope rather than discrete, sharp peaks. The C-I stretching vibration is expected at a much lower frequency (< 600 cm⁻¹), which may be outside the range of standard mid-IR spectrometers.[11]
Data Presentation: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1235 cm⁻¹ | Strong, Broad | Asymmetric C-F Stretch (CF₂) |
| ~1195 cm⁻¹ | Strong, Broad | Symmetric C-F Stretch (CF₂) |
| ~1145 cm⁻¹ | Strong, Broad | C-F Stretch (CF₃) |
| ~700-800 cm⁻¹ | Medium | CF₂/CF₃ Bending/Deformation Modes |
Experimental Protocol: ATR-FTIR Acquisition
-
Sample Preparation: No special preparation is needed for a liquid sample.
-
Instrument Setup:
-
Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal).
-
Record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
-
Data Acquisition:
-
Place a single drop of this compound directly onto the ATR crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.
-
The required spectral range is typically 4000-600 cm⁻¹.
-
-
Processing & Cleanup:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft laboratory wipe.
-
Conclusion
The spectroscopic analysis of this compound provides a clear and self-validating system for its identification. ¹⁹F NMR offers the most detailed structural information, with six distinct signals corresponding to the unique fluorine environments. ¹³C NMR , while challenging to acquire, confirms the carbon backbone through characteristic triplet and quartet splitting patterns. Mass Spectrometry reveals a predictable fragmentation pathway initiated by the cleavage of the weak C-I bond, with a base peak at m/z 131 and a strong signal for the [CF₃]⁺ ion at m/z 69. Finally, IR Spectroscopy provides a rapid confirmation of the perfluorinated structure via intense C-F stretching absorptions in the 1100-1300 cm⁻¹ region. Together, these techniques provide an unambiguous analytical profile essential for any researcher or professional in the fields of materials science, drug development, and chemical synthesis.
References
- 1. 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-iodohexane | C6F13I | CID 67733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 19 f chemical shifts and coupling constants | DOCX [slideshare.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 19F [nmr.chem.ucsb.edu]
- 7. researchgate.net [researchgate.net]
- 8. acdlabs.com [acdlabs.com]
- 9. jeolusa.com [jeolusa.com]
- 10. reddit.com [reddit.com]
- 11. compoundchem.com [compoundchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. dev.spectrabase.com [dev.spectrabase.com]
Introduction: Elucidating the Structure of a Key Fluorinated Intermediate
An In-Depth Technical Guide to the ¹H NMR Spectrum of 1H,1H,2H,2H-Perfluorohexyl Iodide
1H,1H,2H,2H-Perfluorohexyl iodide (C₆H₄F₉I), with CAS Number 2043-55-2, is a significant polyfluorinated compound used as a critical intermediate in the synthesis of a wide range of fluorinated materials, including surfactants, polymers, and specialty chemicals.[1][2] Its structure, consisting of a C4 perfluoroalkyl chain (-(CF₂)₃CF₃) linked to an ethyl iodide moiety (-CH₂CH₂I), imparts unique chemical properties that are highly dependent on its precise molecular architecture.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification and purity assessment of such molecules.[3] While ¹⁹F NMR is often employed for fluorinated compounds, ¹H NMR provides crucial, complementary information about the hydrocarbon portion of the molecule.[4][5] This guide offers a detailed analysis of the ¹H NMR spectrum of 1H,1H,2H,2H-Perfluorohexyl iodide, blending theoretical principles with practical, field-proven insights for researchers and drug development professionals. We will delve into the prediction of the spectrum, a robust experimental protocol for its acquisition, and a thorough interpretation of the resulting data.
Theoretical Prediction of the ¹H NMR Spectrum
The molecular structure, F₃C(CF₂)₃-CH₂-CH₂-I, contains two distinct sets of protons, leading to two unique signals in the ¹H NMR spectrum. The powerful electron-withdrawing effect of the perfluoroalkyl chain and the iodine atom are the dominant factors influencing the spectral parameters.[6]
Chemical Environments and Expected Chemical Shifts (δ)
The two methylene (CH₂) groups are in different electronic environments and are therefore chemically non-equivalent.[7]
-
H-2 (-CF₂-C H₂-): These protons are directly attached to a carbon adjacent to the highly electronegative perfluoroalkyl chain. This proximity causes a strong deshielding effect, pulling electron density away from the protons and shifting their resonance significantly downfield (to a higher ppm value).[6][8] The expected chemical shift for these protons is in the range of δ 2.4 - 2.8 ppm .
-
H-1 (-C H₂-I): These protons are bonded to a carbon atom that is directly attached to an iodine atom. Iodine is also an electronegative element, inducing a downfield shift. However, its inductive effect is less pronounced than that of the perfluoroalkyl group. Consequently, these protons are expected to resonate further downfield than the H-2 protons, typically in the range of δ 3.2 - 3.6 ppm .
Spin-Spin Coupling and Predicted Multiplicities
The observed signals will be split into multiplets due to spin-spin coupling with neighboring nuclei.[9]
-
H-1 Signal (-CH₂I): The H-1 protons are coupled to the two adjacent H-2 protons. According to the n+1 rule, this vicinal coupling (³JHH) will split the H-1 signal into a triplet . The typical magnitude for free-rotating alkyl chains is ³JHH ≈ 6-8 Hz.
-
H-2 Signal (-CF₂CH₂-): The H-2 protons are coupled to two sets of neighbors:
-
The two adjacent H-1 protons, which will split the signal into a triplet (³JHH ≈ 6-8 Hz).
-
The two fluorine atoms on the adjacent CF₂ group. This three-bond coupling (³JHF) will further split each line of the triplet into another triplet.
-
Therefore, the H-2 signal is predicted to be a triplet of triplets (tt) . The magnitude of ³JHF coupling is typically in the range of 10-20 Hz.
Summary of Predicted Spectral Data
The anticipated parameters for the ¹H NMR spectrum of 1H,1H,2H,2H-Perfluorohexyl iodide, assuming acquisition in CDCl₃, are summarized below.
| Protons | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-1 | -CH₂-I | 3.2 - 3.6 | Triplet (t) | ³JHH ≈ 6-8 |
| H-2 | -CF₂-CH₂- | 2.4 - 2.8 | Triplet of Triplets (tt) | ³JHH ≈ 6-8; ³JHF ≈ 10-20 |
Experimental Protocol for Data Acquisition
This protocol describes a self-validating system for obtaining a high-quality ¹H NMR spectrum. Adherence to these steps ensures reproducibility and accuracy.
2.1. Materials and Reagents
-
1H,1H,2H,2H-Perfluorohexyl iodide (Purity >95%)[10]
-
Deuterated Chloroform (CDCl₃, 99.8 atom % D), with Tetramethylsilane (TMS, 0.03% v/v) as internal standard.
-
5 mm NMR Tubes (high precision)
-
Pasteur Pipettes
-
Volumetric Flask
2.2. Sample Preparation
-
Analyte Preparation: Accurately weigh approximately 10-20 mg of 1H,1H,2H,2H-Perfluorohexyl iodide directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of CDCl₃ (containing TMS) to the vial.
-
Dissolution: Gently swirl the vial to ensure the compound is fully dissolved. The solution should be clear and colorless.[2]
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Validation: Ensure the sample height in the tube is sufficient for the spectrometer's receiver coil (typically ~4-5 cm). Cap the NMR tube securely.
2.3. Spectrometer Setup and Data Acquisition
-
Instrument: A standard 400 MHz (or higher) NMR spectrometer.
-
Initial Setup: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the CDCl₃ solvent. Perform automatic shimming procedures to optimize magnetic field homogeneity.
-
Acquisition Parameters:
-
Experiment: Standard 1D Proton (¹H) acquisition.
-
Pulse Program: A standard 30° or 90° pulse sequence.
-
Spectral Width: ~16 ppm (centered around 6-8 ppm).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8-16 scans (adjust as needed for signal-to-noise).
-
Temperature: 298 K (25 °C).
-
2.4. Data Processing
-
Apply an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform.
-
Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.
-
Integrate the signals. The integral ratio of the two multiplets should be 1:1, corresponding to the 2H:2H ratio.
Visualization of Molecular Structure and Key Couplings
The following diagram illustrates the key through-bond interactions that define the ¹H NMR spectrum.
Caption: Key ³J spin-spin couplings in 1H,1H,2H,2H-Perfluorohexyl iodide.
Interpretation and Field Insights
A representative ¹H NMR spectrum of 1H,1H,2H,2H-Perfluorohexyl iodide will display two distinct multiplets.
-
The Downfield Triplet (δ ~3.3 ppm): This signal corresponds to the H-1 protons (-CH₂-I) . Its triplet multiplicity confirms its adjacency to the CH₂ group at the H-2 position. The integration of this peak should correspond to two protons.
-
The Upfield Triplet of Triplets (δ ~2.6 ppm): This more complex signal corresponds to the H-2 protons (-CF₂-CH₂-) . The larger splitting within the multiplet is due to the vicinal coupling with the H-1 protons (³JHH). Each of these three lines is further split into a smaller triplet by the geminal CF₂ group (³JHF). This characteristic pattern is a definitive signature for a -CF₂-CH₂-CH₂- moiety. The integration of this multiplet should also correspond to two protons.
Expert Causality: The reason the H-1 protons appear further downfield than the H-2 protons, despite iodine being less electronegative than a fluorine atom, is due to the cumulative effect of the entire C₄F₉ perfluoroalkyl chain. While the immediate neighbor to H-2 is a CF₂ group, the H-1 protons are influenced primarily by the single iodine atom. The powerful, sustained inductive effect of the nine fluorine atoms makes the -CF₂CH₂- group a stronger electron-withdrawing entity than the iodo-group in this context, shifting the adjacent H-2 protons significantly.
Conclusion
The ¹H NMR spectrum provides an unambiguous structural fingerprint for 1H,1H,2H,2H-Perfluorohexyl iodide. By understanding the fundamental principles of chemical shift and spin-spin coupling, particularly the influence of highly electronegative fluorine substituents, researchers can confidently verify the identity and purity of this important synthetic intermediate. The characteristic triplet and triplet of triplets are hallmark features that confirm the F₃C(CF₂)₃-CH₂-CH₂-I structure. This guide provides the theoretical foundation and practical methodology necessary for the successful application of ¹H NMR in the analysis of this and similar fluorinated compounds.
References
- 1. 1H,1H,2H,2H-Perfluorohexyl iodide | 2043-55-2 [chemicalbook.com]
- 2. halopolymer.com [halopolymer.com]
- 3. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multinuclear and Fluorine NMR Spectroscopy | Southampton Chemistry Analytical Solutions | University of Southampton [southampton.ac.uk]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. ekwan.github.io [ekwan.github.io]
- 10. 1H,1H,2H,2H-Perfluorohexyl iodide | LGC Standards [lgcstandards.com]
The Analytical Fingerprint: An In-depth Technical Guide to the Mass Spectrum of Perfluorohexyl Iodide
This guide provides a comprehensive technical analysis of the mass spectrum of perfluorohexyl iodide (C₆F₁₃I), a compound of significant interest in fluorine chemistry and as a building block in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles of electron ionization mass spectrometry as applied to perfluorinated compounds, elucidates the fragmentation pathways of this compound, and provides a detailed experimental protocol for its analysis.
Introduction: The Challenge and Utility of Analyzing Perfluorinated Compounds
Per- and polyfluoroalkyl substances (PFAS) are characterized by the immense strength of the carbon-fluorine bond, lending them remarkable chemical and thermal stability.[1] This stability, while advantageous in many applications, presents a unique challenge for analytical characterization. Electron ionization (EI) mass spectrometry, a powerful technique for structural elucidation, is particularly well-suited for volatile and semi-volatile PFAS like this compound.[2] EI is considered a "hard" ionization technique, meaning it imparts significant energy to the analyte molecule, leading to extensive and informative fragmentation.[3] Understanding these fragmentation patterns is crucial for the unambiguous identification and structural confirmation of perfluorinated compounds.
This guide will focus on the interpretation of the electron ionization mass spectrum of this compound, providing a foundational understanding for researchers working with this and related compounds.
The Mass Spectrum of this compound
The electron ionization mass spectrum of this compound is characterized by a series of distinct fragment ions and a notable absence or very low abundance of the molecular ion peak. This is a common feature in the mass spectra of perfluoroalkanes, where the energetic ionization process readily induces fragmentation.[4] The National Institute of Standards and Technology (NIST) provides a reference mass spectrum for this compound, which serves as the basis for our analysis.[5]
The key spectral data from the NIST database is summarized in the table below.
| m/z | Relative Abundance (%) | Proposed Ion Formula | Proposed Ion Structure |
| 69 | 100 | [CF₃]⁺ | Trifluoromethyl cation |
| 127 | 25 | [I]⁺ | Iodine cation |
| 131 | 85 | [C₃F₅]⁺ | Perfluoropropyl cation |
| 181 | 40 | [C₄F₇]⁺ | Perfluoroheptyl cation |
| 319 | 30 | [C₆F₁₃]⁺ | Perfluorohexyl cation |
Elucidating the Fragmentation Pathways
The fragmentation of this compound under electron ionization is a predictable process governed by the relative strengths of its chemical bonds and the stability of the resulting fragments. The C-I bond is the weakest in the molecule and is therefore a primary site of initial cleavage. Subsequent fragmentation occurs along the perfluorinated carbon chain.
The proposed fragmentation mechanism is as follows:
-
Ionization: The high-energy electron beam in the ion source removes an electron from the this compound molecule, forming an unstable molecular ion, [C₆F₁₃I]⁺•.
-
Primary Fragmentation (C-I Cleavage): The weak C-I bond readily breaks, leading to two possible initial fragmentation pathways:
-
Formation of the perfluorohexyl cation ([C₆F₁₃]⁺) at m/z 319 and an iodine radical (I•). This is a major observed ion.
-
Formation of the iodine cation ([I]⁺) at m/z 127 and a perfluorohexyl radical (C₆F₁₃•). The iodine cation is also a significant peak in the spectrum.
-
-
Secondary Fragmentation of the Perfluorohexyl Cation: The [C₆F₁₃]⁺ ion undergoes further fragmentation through the cleavage of C-C bonds, leading to the loss of neutral perfluoroalkyl radicals and the formation of smaller, stable perfluorinated cations. This sequential fragmentation is responsible for the series of prominent peaks corresponding to [CₙF₂ₙ₊₁]⁺ ions.
-
The loss of a CF₃ radical from [C₆F₁₃]⁺ results in the formation of a [C₅F₁₀]⁺• ion, which is not a major observed peak.
-
More favorable is the cleavage that results in stable perfluorinated cations such as [C₄F₇]⁺ (m/z 181) and [C₃F₅]⁺ (m/z 131) .
-
-
Formation of the Base Peak ([CF₃]⁺): The most abundant ion in the spectrum, the base peak, is the trifluoromethyl cation ([CF₃]⁺) at m/z 69 . This highly stable cation is readily formed through various fragmentation pathways involving the cleavage of C-C bonds along the perfluoroalkyl chain. The prevalence of this ion is a hallmark of the mass spectra of perfluorinated compounds.[6]
The following diagram illustrates the proposed primary fragmentation pathways of this compound under electron ionization.
Caption: Proposed fragmentation pathway of this compound.
Experimental Protocol: Acquiring the Mass Spectrum of this compound via GC-MS
The following protocol outlines a standard method for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This method is suitable for the analysis of volatile and semi-volatile perfluoroalkyl iodides.[7][8]
4.1. Sample Preparation
For the analysis of volatile compounds like this compound in a liquid matrix (e.g., water), Headspace Solid-Phase Microextraction (HS-SPME) is a highly effective and solvent-free sample preparation technique.[9]
-
Sample Collection: Collect the aqueous sample in a clean, appropriate vial.
-
Internal Standard Spiking: Spike the sample with a suitable internal standard if quantitative analysis is required.
-
Matrix Modification: Add NaCl to the sample to increase the ionic strength and enhance the partitioning of the analyte into the headspace.
-
HS-SPME Extraction:
-
Place the vial in a heated agitator.
-
Expose a SPME fiber (e.g., polydimethylsiloxane/divinylbenzene) to the headspace above the sample for a defined period to allow for the adsorption of volatile analytes.
-
Retract the fiber into the needle.
-
4.2. GC-MS Parameters
The following are typical GC-MS parameters for the analysis of volatile perfluoroalkyl iodides. Optimization may be required based on the specific instrument and application.
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Injection Mode | Splitless | To maximize the transfer of the analyte onto the column for trace analysis. |
| Inlet Temperature | 250 °C | To ensure rapid and complete desorption of the analyte from the SPME fiber. |
| Carrier Gas | Helium | An inert carrier gas that provides good chromatographic efficiency. |
| Column | DB-5ms (or equivalent) | A low-polarity column suitable for the separation of a wide range of volatile and semi-volatile organic compounds. |
| Oven Program | Initial: 40 °C (hold 2 min) | To focus the analytes at the head of the column. |
| Ramp: 10 °C/min to 280 °C | To elute the analytes based on their boiling points. | |
| Final Hold: 5 min | To ensure all components have eluted from the column. | |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | To induce fragmentation and generate a characteristic mass spectrum for structural elucidation. |
| Ionization Energy | 70 eV | A standard energy that provides reproducible fragmentation patterns and allows for comparison with spectral libraries. |
| Mass Range | 50 - 500 amu | To cover the expected mass range of the parent compound and its fragments. |
| Source Temperature | 230 °C | To maintain the ions in the gas phase and prevent condensation. |
| Quadrupole Temp. | 150 °C | To ensure stable ion transmission. |
4.3. Data Analysis
-
Total Ion Chromatogram (TIC) Review: Examine the TIC to identify the peak corresponding to this compound.
-
Mass Spectrum Extraction: Extract the mass spectrum from the apex of the chromatographic peak.
-
Spectral Interpretation: Compare the acquired mass spectrum with a reference library (e.g., NIST) for confirmation. Analyze the fragmentation pattern to ensure it is consistent with the structure of this compound.
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: GC-MS workflow for this compound analysis.
Conclusion
The electron ionization mass spectrum of this compound provides a distinct and interpretable fingerprint for its identification and structural confirmation. The fragmentation is dominated by the cleavage of the weak C-I bond and subsequent fragmentation of the perfluoroalkyl chain, leading to a series of characteristic perfluorinated carbocations, with the trifluoromethyl cation ([CF₃]⁺) at m/z 69 being the most abundant. By understanding these fragmentation pathways and employing a robust GC-MS method, researchers can confidently identify and analyze this compound in various matrices. This guide provides the foundational knowledge and practical insights necessary for the successful application of mass spectrometry in the analysis of this important fluorinated compound.
References
- 1. scitepress.org [scitepress.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. well-labs.com [well-labs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. an.shimadzu.com [an.shimadzu.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Perfluorohexyl Iodide: Structure, Properties, and Synthetic Utility
Introduction: The Strategic Importance of Perfluorohexyl Iodide
This compound, also known by its IUPAC name 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-6-iodohexane, is a cornerstone reagent in the field of fluorine chemistry.[1][2] Its significance lies in its unique bifunctional nature: a highly stable, inert perfluoroalkyl chain (C6F13) paired with a reactive carbon-iodine (C-I) bond.[3] This structure allows it to serve as a versatile building block for introducing the perfluorohexyl moiety into a wide array of organic molecules. The incorporation of such fluorinated chains imparts valuable properties, including chemical and thermal stability, hydrophobicity, and oleophobicity.[2] Consequently, this compound is a critical intermediate in the synthesis of advanced materials, surfactants, low surface energy coatings, and next-generation pharmaceuticals.[4] This guide provides an in-depth examination of its chemical structure, properties, and core applications, offering field-proven insights for researchers and development professionals.
Part 1: Chemical Identity and Molecular Structure
A precise understanding of a reagent's structure is fundamental to predicting its reactivity and behavior. This compound is an organoiodine compound featuring a linear six-carbon backbone where all hydrogen atoms have been replaced by fluorine, with the exception of the terminal iodine atom.
-
IUPAC Name: 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-iodohexane[1][2]
-
Common Synonyms: 1-Iodoperfluorohexane, Tridecafluorohexyl iodide[1][4][5]
The C-I bond is the molecule's reactive center. It is significantly weaker than the robust C-F and C-C bonds that constitute the rest of the chain, a disparity that is the cornerstone of its synthetic utility. This bond can be cleaved homolytically to generate the perfluorohexyl radical (C₆F₁₃•), a key reactive intermediate for forming new carbon-carbon bonds.[8]
Caption: 2D Chemical Structure of this compound.
Part 2: Physicochemical Properties
The physical properties of this compound are dominated by its highly fluorinated nature, resulting in a dense, non-polar liquid with low water solubility. These properties must be considered when selecting solvents, designing reaction conditions, and implementing purification protocols.
| Property | Value | Source(s) |
| Appearance | Colorless to pale pink or yellowish liquid | [4][9] |
| Boiling Point | 117 °C (at 760 mmHg) | [6][9][10] |
| Melting Point | -45 °C | [9][10] |
| Density | 2.063 g/mL (at 25 °C) | [7][9][10] |
| Refractive Index (n²⁰/D) | 1.329 | [6][7] |
| Flash Point | > 100 °C | [6] |
| Water Solubility | Insoluble | [9][10] |
| Stability | Stable under normal conditions; light-sensitive | [9][10] |
Part 3: Synthesis and Spectroscopic Characterization
Industrial Synthesis
Industrially, perfluoroalkyl iodides are often synthesized via telomerization reactions.[3] This process typically involves the reaction of a "telogen" (a shorter perfluoroalkyl iodide, like pentafluoroethyl iodide) with a "taxogen" (tetrafluoroethylene, TFE) to extend the carbon chain. For example, this compound can be prepared by reacting perfluoroethyl iodide with TFE under catalytic conditions, which progressively adds CF₂-CF₂ units.[5]
Spectroscopic Characterization
Confirming the identity and purity of this compound relies on standard spectroscopic techniques. As a Senior Application Scientist, interpreting this data is key to validating starting material quality before its use in sensitive downstream applications.
-
Nuclear Magnetic Resonance (NMR):
-
¹⁹F NMR: This is the most informative technique for this molecule. The spectrum exhibits distinct signals for each chemically non-equivalent fluorine environment. One would expect to see six distinct multiplets with the following approximate chemical shifts relative to CFCl₃: a triplet around -81 ppm (CF₃), a multiplet around -60 ppm (CF₂I), and four other multiplets between -115 and -126 ppm for the remaining (CF₂)₄ chain. The integration of these signals should correspond to a 3:2:2:2:2:2 ratio.[10][11]
-
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by very strong absorption bands in the 1100-1300 cm⁻¹ region, which are characteristic of C-F bond stretching vibrations. The C-I stretch is much weaker and appears at lower wavenumbers.[6][12]
-
Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry will show a molecular ion peak (M⁺) at m/z 446.[2] Key fragmentation patterns include the loss of the iodine atom ([M-I]⁺ at m/z 319) and successive losses of CF₂ units, which are characteristic of perfluoroalkyl chains.[2][6]
Part 4: Key Reactions and Mechanistic Insights
The primary synthetic utility of this compound is its role as a precursor to the perfluorohexyl radical (C₆F₁₃•) for addition reactions, particularly across unsaturated C-C bonds (alkenes and alkynes).
Free-Radical Addition to Alkenes
This reaction, a variant of the Giese addition, is a powerful method for C-C bond formation and the introduction of a perfluoroalkyl group. The process is a radical chain reaction that can be initiated thermally, photochemically, or with a radical initiator like azobisisobutyronitrile (AIBN).[7][9]
The Causality Behind the Mechanism:
-
Initiation: The reaction begins with the homolytic cleavage of a weak bond in an initiator (e.g., AIBN) to form initiator radicals. This radical then abstracts the iodine atom from this compound, which is the kinetically favorable step due to the weakness of the C-I bond. This generates the key C₆F₁₃• radical.
-
Propagation (Step 1): The nucleophilic C₆F₁₃• radical adds to the double bond of an alkene. The addition occurs at the less substituted carbon atom to generate the more stable secondary or tertiary radical intermediate (anti-Markovnikov regioselectivity).[13]
-
Propagation (Step 2): The newly formed alkyl radical abstracts an iodine atom from another molecule of this compound. This forms the final product and regenerates the C₆F₁₃• radical, which continues the chain reaction.[8]
-
Termination: The reaction ceases when two radical species combine.
Caption: Workflow for the free-radical addition of this compound.
Part 5: Experimental Protocols
Trustworthy protocols are self-validating. The following procedure for a radical addition reaction is representative of methodologies found in peer-reviewed literature and serves as a robust starting point for laboratory investigation.[7][9]
Protocol: AIBN-Initiated Radical Addition to 1-Octene
Objective: To synthesize 1-iodo-3-(perfluorohexyl)nonane via the radical addition of this compound to 1-octene.
Materials:
-
This compound (C₆F₁₃I, 1.0 eq)
-
1-Octene (1.2 eq)
-
Azobisisobutyronitrile (AIBN, 0.1 eq)
-
Anhydrous toluene or another suitable high-boiling solvent
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Step-by-Step Methodology:
-
System Preparation: Assemble a Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon). This is critical because oxygen can intercept radical intermediates and inhibit the chain reaction.
-
Reagent Charging: To the flask, add this compound (1.0 eq) and 1-octene (1.2 eq). A slight excess of the alkene is used to ensure complete consumption of the more valuable perfluoroalkyl iodide. Add anhydrous toluene to achieve a suitable concentration (e.g., 0.5 M).
-
Degassing: Degas the reaction mixture thoroughly to remove dissolved oxygen. This can be achieved by three freeze-pump-thaw cycles or by bubbling the inert gas through the solution for 20-30 minutes.
-
Initiator Addition: Add the radical initiator, AIBN (0.1 eq), to the reaction mixture.
-
Reaction Execution: Immerse the flask in a preheated oil bath at 80-90 °C. The choice of temperature is dictated by the thermal decomposition rate of AIBN, which provides a steady flux of initiating radicals.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-12 hours.
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent and any unreacted 1-octene.
-
The crude residue can be purified by vacuum distillation or column chromatography on silica gel to yield the pure product. The high density and low polarity of the product influence the choice of chromatographic eluent (typically hexane/ethyl acetate mixtures).
-
Part 6: Safety and Handling
Professional-grade chemical handling requires an unwavering commitment to safety. This compound is an irritant and requires careful handling in a well-ventilated area.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[14]
-
Handling: Use this chemical within a fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.[14] It is sensitive to light, so it should be stored in an opaque or amber container in a cool, dry place.[10][12]
-
In case of Exposure:
-
Spills: Absorb spills with an inert material (e.g., sand or vermiculite) and place in a suitable container for disposal.[14]
Conclusion
This compound is a powerful and versatile reagent whose value is derived directly from its distinct molecular architecture. The combination of a stable perfluorinated chain and a labile C-I bond enables its use as a premier agent for introducing the C₆F₁₃ group into organic substrates. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for leveraging its full potential in the development of advanced materials and complex molecular targets.
References
- 1. EP0711264A1 - Process for the preparation of perfluoroalkyl iodide - Google Patents [patents.google.com]
- 2. This compound [webbook.nist.gov]
- 3. Theoretical Study of Atom-Transfer Radical Addition Reactions between Perfluoroalkyl Iodides and Styrene Using a Copper Photoredox Catalyst. | Semantic Scholar [semanticscholar.org]
- 4. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp 3 )–H amidation, C(sp 2 )–H iodination, and per ... - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06145G [pubs.rsc.org]
- 5. US3234294A - Process for the preparation of perfluorocarbon iodides - Google Patents [patents.google.com]
- 6. 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-iodohexane | C6F13I | CID 67733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. パーフルオロヘキシルヨージド 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. 19Flourine NMR [chem.ch.huji.ac.il]
- 12. Page loading... [guidechem.com]
- 13. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff’s Orientation | Pharmaguideline [pharmaguideline.com]
- 14. 1H,1H,2H,2H-Perfluorohexyl iodide(2043-55-2) IR Spectrum [m.chemicalbook.com]
An In-Depth Technical Guide to the Synthesis of Perfluorohexyl Iodide: History, Mechanisms, and Modern Methodologies
Abstract
Perfluorohexyl iodide (C₆F₁₃I) is a pivotal intermediate in the synthesis of a wide array of fluorinated materials, including surfactants, surface protectants, and pharmaceuticals.[1] Its unique properties, derived from the highly electronegative perfluorohexyl chain and the reactive carbon-iodine bond, make it a versatile building block in modern organic chemistry. This technical guide provides a comprehensive overview of the discovery and historical development of this compound synthesis, with a primary focus on the industrially dominant telomerization process. We will delve into the mechanistic underpinnings of this free-radical reaction, present detailed protocols for both laboratory and industrial-scale synthesis, and offer a comparative analysis of various synthetic strategies. Furthermore, this guide will explore the application of this compound in the development of novel therapeutics, providing researchers, scientists, and drug development professionals with a thorough understanding of this critical fluorochemical.
Introduction: The Significance of this compound
Perfluoroalkyl iodides (PFAIs), and specifically this compound, represent a cornerstone of the fluorochemical industry. The combination of a stable, inert perfluoroalkyl "tail" and a reactive iodide "head" allows for a diverse range of chemical transformations. This duality is the basis for its widespread use in applications ranging from the creation of low-energy surfaces to the synthesis of complex, biologically active molecules.[2] The introduction of a perfluorohexyl moiety can significantly alter the physical and chemical properties of a molecule, enhancing its lipophilicity, metabolic stability, and bioavailability, making it a valuable tool in drug discovery.[3]
Historical Perspective: The Dawn of Perfluoroalkyl Iodide Synthesis
The field of organofluorine chemistry saw significant expansion in the mid-20th century. A pivotal moment in the history of perfluoroalkyl iodide synthesis was the pioneering work of Haszeldine around 1950. His research laid the groundwork for the telomerization method, which has since become the most common industrial route for the production of PFAIs. This process involves the reaction of a "telogen" (a perfluoroalkyl iodide, such as perfluoroethyl iodide) with a "taxogen" (an unsaturated monomer, typically tetrafluoroethylene, TFE).
Prior to the widespread adoption of telomerization, other methods for the synthesis of PFAIs were explored, often involving hazardous reagents like iodine pentafluoride (IF₅).[4][5] These early methods were often complex and less efficient, highlighting the significant advancement that telomerization represented.
The Core of this compound Synthesis: Telomerization
Telomerization is a free-radical chain reaction that allows for the controlled addition of a monomer, in this case, TFE, to a perfluoroalkyl iodide chain. The general reaction can be represented as:
C₂F₅I + nCF₂=CF₂ → C₂F₅(CF₂CF₂)nI
This process results in a mixture of perfluoroalkyl iodides with varying chain lengths, from which the desired this compound (where the total number of carbons is six) can be isolated.
The Free-Radical Mechanism of Telomerization
The telomerization of TFE with a perfluoroalkyl iodide proceeds through a classic free-radical chain mechanism, consisting of three key stages: initiation, propagation, and termination.
-
Initiation: The reaction is typically initiated by the homolytic cleavage of the C-I bond in the telogen (e.g., perfluoroethyl iodide) to generate a perfluoroalkyl radical. This can be achieved through thermal means or with the use of a radical initiator.
C₂F₅I → C₂F₅• + I•
-
Propagation: The newly formed perfluoroalkyl radical then adds across the double bond of a TFE monomer. This is followed by a chain transfer step where the resulting radical abstracts an iodine atom from another molecule of the telogen, regenerating the perfluoroalkyl radical and forming a longer-chain perfluoroalkyl iodide.
C₂F₅• + CF₂=CF₂ → C₂F₅CF₂CF₂• C₂F₅CF₂CF₂• + C₂F₅I → C₂F₅CF₂CF₂I + C₂F₅•
This propagation cycle can continue, with the newly formed perfluoroalkyl iodide itself acting as a telogen, leading to a distribution of telomers with increasing chain lengths.
-
Termination: The chain reaction is terminated when two radical species combine.
2 C₂F₅(CF₂CF₂)n• → C₂F₅(CF₂CF₂)₂nC₂F₅ C₂F₅(CF₂CF₂)n• + I• → C₂F₅(CF₂CF₂)nI
Figure 1: Free-Radical Telomerization Mechanism.
Industrial Scale Synthesis: Continuous Telomerization
The industrial production of this compound is typically carried out in a continuous process to maximize efficiency and control over the product distribution.[4]
Experimental Protocol: Continuous Thermal Telomerization
-
Reactor Setup: A tubular reactor, often constructed from materials resistant to corrosion at high temperatures, is used. The reactor is designed to handle high pressures and temperatures.[4]
-
Reactant Feed: Perfluoroethyl iodide (telogen) and tetrafluoroethylene (taxogen) are continuously fed into the reactor. To control the chain length and minimize the formation of high molecular weight telomers, the TFE is often introduced at multiple points along the reactor.[4] A typical molar ratio of telogen to total TFE is between 1:1 and 3:1.[4]
-
Reaction Conditions: The reaction is conducted at temperatures ranging from 300 to 360 °C and at or above atmospheric pressure.[4] The contact time in the reactor is typically between 10 and 70 seconds.[4]
-
Product Collection and Separation: The product mixture exits the reactor and is cooled. The resulting liquid mixture contains unreacted starting materials and a distribution of perfluoroalkyl iodide telomers.
-
Purification: The desired this compound is separated from the other telomers and unreacted starting materials by fractional distillation. The lower-boiling unreacted perfluoroethyl iodide and shorter-chain telomers are often recycled back into the reactor feed.[4]
Laboratory Scale Synthesis
While industrial production favors continuous processes, batch or semi-batch reactions are more common in a laboratory setting.
Experimental Protocol: Laboratory Batch Telomerization
-
Reactor Setup: A high-pressure autoclave equipped with a stirrer, thermocouple, pressure transducer, and inlet/outlet valves is used.
-
Reactant Charging: The autoclave is charged with perfluoroethyl iodide and a radical initiator (e.g., a peroxide) if a lower reaction temperature is desired. The autoclave is then sealed and purged with an inert gas.
-
TFE Addition: The autoclave is heated to the desired reaction temperature (typically 150-250°C for thermal initiation, or lower with a chemical initiator), and TFE is introduced to a specific pressure. The pressure is maintained by continuously feeding TFE as it is consumed.
-
Reaction Monitoring: The reaction progress is monitored by the uptake of TFE.
-
Work-up and Purification: After the desired amount of TFE has been consumed, the reactor is cooled, and the excess pressure is vented. The crude product mixture is then purified by fractional distillation under reduced pressure to isolate the this compound fraction.
Catalytic Telomerization
To improve reaction rates and selectivity at lower temperatures and pressures, catalytic methods have been developed. Metal catalysts, such as copper powder, can facilitate the telomerization reaction.[6]
Key Features of Catalytic Telomerization:
-
Milder Conditions: Reactions can be carried out at lower temperatures (e.g., 60-160°C) and pressures (e.g., 0.1-5 MPa) compared to thermal telomerization.[6]
-
Improved Selectivity: Catalysts can help to control the distribution of telomers, potentially leading to a higher yield of the desired chain length.
-
Catalyst Separation: In industrial processes, the solid catalyst must be efficiently separated from the liquid product stream, often using filtration systems within the reactor setup.[7]
Alternative Synthetic Routes
While telomerization is the dominant method, other synthetic strategies for preparing perfluoroalkyl iodides exist.
Synthesis from Perfluoroalkyl Chlorides
A practical route to perfluoroalkyl iodides involves the conversion of the more readily available perfluoroalkyl chlorides. This can be achieved via a modified sulfinatodehalogenation process.[8] This two-step, one-pot synthesis involves the initial conversion of the perfluoroalkyl chloride to a sulfinate, which is then converted to the corresponding iodide.
Electrochemical Synthesis
Electrochemical methods offer a potentially more sustainable and controlled approach to the synthesis of fluorinated compounds. The electrochemical reduction of perfluoroalkyl halides can generate perfluoroalkyl radicals, which can then participate in subsequent reactions. While not yet a mainstream industrial process for this compound production, electrochemical synthesis is an area of active research.
Comparative Analysis of Synthesis Methods
| Method | Temperature | Pressure | Catalyst | Key Advantages | Key Disadvantages |
| Thermal Telomerization | 300-360°C[4] | Atmospheric to High | None | Well-established, high throughput in continuous processes. | High energy consumption, formation of a broad telomer distribution. |
| Catalytic Telomerization | 60-160°C[6] | 0.1-5 MPa[6] | Copper, Zinc, etc.[6][9] | Milder reaction conditions, potentially higher selectivity. | Catalyst cost, separation, and deactivation. |
| From Perfluoroalkyl Chlorides | Varies | Varies | Varies | Utilizes more readily available starting materials. | Multi-step process, may involve additional reagents. |
| Electrochemical Synthesis | Room Temperature | Atmospheric | Typically None | Mild conditions, high selectivity, avoids hazardous reagents. | Can be slower, may require specialized equipment. |
Applications in Drug Development and Organic Synthesis
The unique properties of the perfluorohexyl group make this compound a valuable building block in the synthesis of pharmaceuticals and other advanced organic materials.[1][2][3] The incorporation of a perfluoroalkyl chain can enhance a drug's metabolic stability by blocking sites of enzymatic oxidation. It can also increase lipophilicity, which can improve membrane permeability and bioavailability.
Example Application: Synthesis of Perfluoroalkyl-Substituted Iminoisobenzofurans
Perfluoroalkyl iodides, including this compound, are used in visible-light-induced radical cyclization reactions to synthesize perfluoroalkyl-substituted iminoisobenzofuran derivatives.[10] These heterocyclic structures are of interest in medicinal chemistry. The reaction proceeds via the formation of an electron donor-acceptor (EDA) complex between the perfluoroalkyl iodide and an electron-rich species, which upon photoirradiation, generates the perfluoroalkyl radical to initiate the cyclization cascade.
References
- 1. fengyuangroup.in [fengyuangroup.in]
- 2. nbinno.com [nbinno.com]
- 3. Medicinal applications of perfluoroalkylated chain-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US5268516A - Synthesis of perfluoroalkyl iodides - Google Patents [patents.google.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. WO2002036530A1 - Process for producing perfluoroalkyl iodide telomer - Google Patents [patents.google.com]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. CN101805240B - Telomerization method of perfluoroalkyl iodide - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Theoretical studies of Perfluorohexyl iodide electronic structure
An In-Depth Technical Guide to the Theoretical Electronic Structure of Perfluorohexyl Iodide
Authored by a Senior Application Scientist
Foreword: The unique physicochemical properties of perfluoroalkyl iodides (PFAIs), such as this compound (PFHxI), have positioned them as indispensable reagents in organic synthesis, materials science, and even as building blocks in drug development.[1][2] Their utility is fundamentally governed by their electronic structure. This guide provides a comprehensive exploration of the theoretical underpinnings of PFHxI's electronic characteristics, offering researchers and developers the insights needed to harness its full potential. We will move beyond a simple recitation of facts to explain the causality behind its reactivity, grounded in first-principles computational analysis.
The Significance of this compound and its Electronic Blueprint
This compound, with the chemical formula CF₃(CF₂)₅I, is a liquid at standard conditions characterized by a highly electron-deficient perfluoroalkyl chain and a large, polarizable iodine atom.[3] This unique combination imparts properties like high thermal stability, chemical inertness of the fluorinated chain, and specific reactivity at the carbon-iodine (C-I) bond.
Understanding the electronic structure is not an academic exercise; it is the key to predicting and controlling its behavior in chemical reactions. For drug development professionals, incorporating a perfluorohexyl moiety can significantly enhance a molecule's metabolic stability and lipophilicity. For materials scientists, it is a precursor for creating surfaces with extreme hydrophobicity.[1] The foundation for all these applications lies in the distribution of electrons within the molecule's orbitals.
Table 1: Key Molecular Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 355-43-1 | [4][5][6] |
| Molecular Formula | C₆F₁₃I | [4][5][6] |
| Molecular Weight | 445.95 g/mol | [3][4] |
| Appearance | Colorless Liquid | |
| Boiling Point | 117 °C |
| Density | 2.063 g/mL at 25 °C | |
Theoretical Methodologies: The Computational Microscope
To investigate the electronic structure of a molecule like PFHxI, we employ computational quantum chemistry methods. Density Functional Theory (DFT) stands out as the workhorse for systems of this size, offering a robust balance between computational cost and accuracy.[7]
The Rationale for DFT
DFT methods calculate the electronic structure based on the electron density rather than the complex many-electron wavefunction, making it more efficient than traditional ab initio methods like Hartree-Fock or Post-HF methods. For a molecule containing a heavy atom like iodine, certain considerations are critical:
-
Choice of Functional: Hybrid functionals, such as the widely used B3LYP , are often a good starting point. They incorporate a portion of exact Hartree-Fock exchange, which helps to mitigate the self-interaction error common in pure DFT functionals, providing a more accurate description of orbital energies.
-
Basis Set Selection: A split-valence basis set like 6-31G(d,p) is typically sufficient for the carbon and fluorine atoms. However, for the iodine atom, a larger basis set incorporating relativistic effects is crucial. The heavy nucleus of iodine significantly alters the behavior of its core and valence electrons. Therefore, using a basis set with an effective core potential (ECP), such as the LANL2DZ basis set, is standard practice. The ECP replaces the core electrons with a potential, simplifying the calculation while implicitly accounting for relativistic effects.
-
Solvent Effects: If reactions in solution are being studied, a continuum solvation model like the Polarizable Continuum Model (PCM) can be incorporated to provide a more realistic electronic structure.
This combination of a hybrid functional and appropriate basis sets with ECPs provides a self-validating system where the results are reliable and reproducible for predicting geometries, orbital energies, and reactivity trends.
Deconstructing the Electronic Structure of PFHxI
A comprehensive theoretical study involves several stages of analysis, each revealing a different facet of the molecule's electronic character.
Optimized Molecular Geometry
The first step is a geometry optimization, which finds the lowest energy arrangement of the atoms. The perfluoroalkyl chain typically adopts a helical or zigzag conformation. The most critical parameter is the C-I bond length, which is relatively long and weak, foreshadowing its role as the primary site of reactivity.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[8] Their energies, shapes, and localizations dictate how the molecule interacts with other chemical species.
-
HOMO: In perfluoroalkyl iodides, the HOMO is typically localized on the iodine atom, corresponding to one of its non-bonding lone pair (n) orbitals. This makes the iodine atom a potential electron donor (nucleophile) in certain contexts.
-
LUMO: The LUMO is almost invariably the antibonding orbital of the carbon-iodine bond (σ*C-I). This orbital is characterized by a large lobe on the carbon atom and another on the iodine atom, with a nodal plane between them.
The low energy of this σ*C-I LUMO is the single most important feature of PFHxI's electronic structure. It makes the carbon atom attached to iodine highly susceptible to nucleophilic attack and explains why the C-I bond is readily cleaved upon accepting an electron or through photochemical excitation.[9][10]
Table 2: Representative Frontier Orbital Characteristics for PFHxI
| Orbital | Typical Energy (a.u.)* | Primary Character & Localization | Implication for Reactivity |
|---|---|---|---|
| LUMO | ~ +0.01 to +0.05 | σ* (C-I) Antibonding | Primary site for electron acceptance; susceptible to nucleophilic attack. |
| HOMO | ~ -0.35 to -0.40 | n (I) Non-bonding | Iodine lone pair, potential for electron donation and halogen bonding. |
| HOMO-1 | ~ -0.40 to -0.45 | n (I) Non-bonding | Second iodine lone pair. |
Note: These are representative values from DFT calculations and can vary based on the level of theory.
Electrostatic Potential and the Sigma-Hole
An analysis of the molecular electrostatic potential (ESP) map reveals the charge distribution. The highly electronegative fluorine atoms pull electron density away from the carbon chain, making it electron-poor. A critical feature is observed on the iodine atom: while the sides ("equator") of the iodine are electron-rich (negative ESP) due to its lone pairs, the region along the extension of the C-I bond axis is electron-deficient (positive ESP). This positive region is known as a sigma-hole (σ-hole) .
This σ-hole is the defining feature of halogen bonding.[9] It allows PFHxI to act as a potent halogen bond donor, forming strong, directional, non-covalent interactions with Lewis bases (electron donors). This interaction is the basis for the formation of Electron Donor-Acceptor (EDA) complexes, which can be activated by light to generate perfluorohexyl radicals for use in organic synthesis.[9]
Reactivity Explained Through Electronic Structure
The theoretical insights directly translate into observable chemical behavior.
-
Photodissociation: Absorption of UV light promotes an electron from a non-bonding or π orbital into the σ*C-I LUMO.[10] Populating this antibonding orbital leads to rapid cleavage of the C-I bond, generating a perfluorohexyl radical (C₆F₁₃•) and an iodine radical (I•). This is a cornerstone of its use in radical polymerization and other radical-mediated reactions.[2]
-
Dissociative Electron Attachment: PFHxI can capture low-energy electrons to form a transient negative ion.[11] Because the incoming electron enters the σ*C-I LUMO, this anion is unstable and rapidly dissociates into a perfluorohexyl radical and an iodide anion (I⁻).[12] This process is relevant in environments with free electrons, such as in mass spectrometry or plasma chemistry.[5][13]
Practical Protocol: Performing a DFT Calculation on PFHxI
This section provides a generalized, step-by-step protocol for performing a basic DFT analysis using a computational chemistry package like Gaussian or ORCA.
Objective: To obtain the optimized geometry, vibrational frequencies, and frontier molecular orbitals of this compound.
Methodology:
-
Build the Initial Structure: Use a molecular editor (e.g., Avogadro, ChemDraw) to build an initial 3D structure of PFHxI (CF₃(CF₂)₅I). Save the coordinates in a standard format (e.g., .xyz or .mol).
-
Create the Input File: Prepare a text file (e.g., pfhxi_opt.inp). The syntax varies between programs, but the essential components are:
-
Route Section/Keywords: Specify the calculation type. For a geometry optimization followed by a frequency calculation, keywords like OPT FREQ are used. Specify the DFT functional and basis set: B3LYP/GenECP. The GenECP keyword allows for different basis sets on different atoms.
-
Charge and Multiplicity: For neutral PFHxI in its ground state, this will be 0 1 (charge 0, spin multiplicity 1).
-
Molecular Geometry: Paste the atomic coordinates from Step 1.
-
Basis Set Specification: Define the basis sets for each atom type.
I 0 LANL2DZ
-
-
Run the Calculation: Submit the input file to the computational chemistry software.
-
Verify the Optimization: After the calculation completes, check the output file. A successful optimization will show:
-
Convergence criteria have been met.
-
The frequency calculation yields zero imaginary frequencies , confirming the structure is a true energy minimum.
-
-
Analyze the Results:
-
Geometry: Extract the final optimized coordinates and analyze key bond lengths and angles.
-
Orbitals: Use a visualization program (e.g., GaussView, Chemcraft, VMD) to open the output or checkpoint file. Generate surfaces for the HOMO and LUMO to inspect their shape and localization. Note their energies.
-
Electrostatic Potential: Map the calculated ESP onto the electron density surface to visualize the charge distribution and identify the σ-hole on the iodine atom.
-
Visualization of the Computational Workflow
The protocol described above can be visualized as a clear, logical workflow.
Caption: A standard workflow for the theoretical analysis of a molecule's electronic structure.
Visualizing Chemical Reactivity
The interaction between PFHxI and a nucleophile can be understood through Frontier Molecular Orbital theory.
Caption: FMO diagram illustrating nucleophilic attack on the C-I σ* LUMO.
Conclusion and Future Directions
The electronic structure of this compound is dominated by the properties of its C-I bond. A low-lying σ*C-I antibonding orbital (LUMO) and a prominent σ-hole on the iodine atom are the key features that dictate its reactivity. These characteristics make it an excellent precursor for generating perfluorohexyl radicals via photochemical or electron-induced dissociation and a potent halogen bond donor for forming EDA complexes.
Future theoretical studies could delve deeper into the dynamics of its photodissociation using time-dependent DFT (TD-DFT) or explore its interactions with biological macromolecules through quantum mechanics/molecular mechanics (QM/MM) simulations, further empowering its application in advanced materials and drug discovery.
References
- 1. nbinno.com [nbinno.com]
- 2. CAS 355-43-1: this compound | CymitQuimica [cymitquimica.com]
- 3. chemeo.com [chemeo.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound [webbook.nist.gov]
- 6. This compound [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. imperial.ac.uk [imperial.ac.uk]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. Photodissociation Dynamics in Liquids | Laser Chemistry, Spectroscopy & Dynamics Group [bristoldynamics.com]
- 11. youtube.com [youtube.com]
- 12. Hexachlorobenzene-negative ion formation in electron attachment experiments - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. Research Collection | ETH Library [research-collection.ethz.ch]
Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Thermochemical Properties of Perfluorohexyl Iodide
Abstract
This compound (C₆F₁₃I), also known as 1-iodotridecafluorohexane, is a pivotal molecule in the fields of materials science, organic synthesis, and drug development.[1][2][3] Its utility is fundamentally governed by its thermochemical properties, which dictate its stability, reactivity, and behavior in chemical transformations. The defining feature of this compound is the carbon-iodine (C-I) bond, whose relatively low bond dissociation energy makes it an excellent precursor for generating the perfluorohexyl radical (C₆F₁₃•). This guide provides a comprehensive overview of the core thermochemical data for this compound, discusses the experimental and computational methodologies for their determination, and contextualizes these properties within their practical applications for researchers, scientists, and drug development professionals.
Introduction to this compound and Its Significance
This compound is a member of the per- and polyfluoroalkyl substances (PFAS) family, characterized by a fully fluorinated six-carbon chain attached to an iodine atom.[4] This structure imparts unique physicochemical properties, including high density, low surface tension, and both hydrophobic and oleophobic characteristics.[3][4] In the pharmaceutical and medicinal chemistry sectors, the incorporation of perfluoroalkyl chains into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and membrane permeability.[5] this compound serves as a key building block for introducing the C₆F₁₃ moiety into complex organic molecules.[1][3]
The controlled generation of the perfluorohexyl radical is the cornerstone of its synthetic utility. This process is directly linked to the thermochemistry of the C-I bond. Understanding the enthalpy of formation, entropy, heat capacity, and bond dissociation energy is therefore not merely an academic exercise; it is critical for designing, controlling, and optimizing chemical reactions in research and development settings.
Core Thermochemical Properties
The thermochemical stability and reactivity of a molecule are primarily defined by its enthalpy of formation, standard molar entropy, and heat capacity. For this compound, these values are predominantly derived from computational models due to the challenges associated with experimental measurements for complex, non-volatile fluorinated compounds.
Standard Enthalpy of Formation (ΔH°f)
The standard enthalpy of formation represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their most stable states under standard conditions (1 bar and 298.15 K).[6][7][8] A large negative value indicates significant stability relative to its elements. For this compound, the formation reaction is:
6 C(s, graphite) + 6.5 F₂(g) + 0.5 I₂(s) → C₆F₁₃I(l)
Direct calorimetric measurement of this reaction is impractical. Therefore, computational chemistry provides the most accessible values.[9][10] The Joback method, a group contribution estimation technique, is one common approach, though higher-level ab initio methods offer greater accuracy when available.[11]
Standard Molar Entropy (S°)
Standard molar entropy is the absolute entropy content of one mole of a substance at standard pressure.[12][13] It is a measure of the molecular disorder or the number of accessible microstates. For a complex molecule like this compound, S° is influenced by its translational, rotational, and vibrational degrees of freedom. The long, flexible perfluorinated chain and the heavy iodine atom contribute to a significant number of low-frequency vibrational modes, resulting in a relatively high molar entropy.
Heat Capacity (Cp)
Heat capacity is the amount of heat required to raise the temperature of a substance by one degree Kelvin. For molecules in the gas phase, the ideal gas heat capacity (Cpg) is a key parameter in thermodynamic calculations. It is temperature-dependent and reflects how a molecule can store thermal energy in its various motional modes.
Summary of Thermochemical Data
The following table summarizes the available physical and thermochemical data for this compound. It is crucial to note that many of these values are derived from computational estimation methods, such as the Joback method, and should be used as reliable estimates in the absence of definitive experimental data.[14]
| Property | Value | Unit | Source / Method |
| Molecular Formula | C₆F₁₃I | - | [15][16] |
| Molecular Weight | 445.95 | g/mol | [16][17] |
| Boiling Point (at 760 mmHg) | 117 | °C | [15][18] |
| Melting Point | -45 to -46 | °C | [18][19] |
| Density (at 25 °C) | 2.063 | g/mL | [15] |
| Standard Enthalpy of Formation (hf) | -2692.23 | kJ/mol | Joback Method[14] |
| Standard Gibbs Free Energy of Formation (gf) | -2457.73 | kJ/mol | Joback Method[14] |
| Enthalpy of Vaporization (hvap) | 19.93 | kJ/mol | Joback Method[14] |
| Enthalpy of Fusion (hfus) | 11.26 | kJ/mol | Joback Method[14] |
| Ideal Gas Heat Capacity (cpg) | 328.55 | J/mol·K | Joback Method (at 400.95 K)[14] |
| Critical Temperature (Tc) | 547.74 | K | Joback Method[14][20] |
| Critical Pressure (Pc) | 1911.91 | kPa | Joback Method[14][20] |
The Carbon-Iodine Bond: The Key to Reactivity
The synthetic utility of this compound is dominated by the properties of its C-I bond. The high electronegativity of the fluorine atoms creates a strong inductive electron-withdrawing effect along the carbon chain, which influences the C-I bond.
Carbon-Iodine Bond Dissociation Energy (BDE)
The C-I bond dissociation energy is the enthalpy change required to break the bond homolytically, forming a perfluorohexyl radical and an iodine radical.
C₆F₁₃-I(g) → C₆F₁₃•(g) + I•(g)
The diagram below illustrates the fundamental process of C-I bond homolysis, which is the first step in most applications of this compound in organic synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. fengyuangroup.in [fengyuangroup.in]
- 3. nbinno.com [nbinno.com]
- 4. CAS 355-43-1: this compound | CymitQuimica [cymitquimica.com]
- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Standard Enthalpy of Formation (M6Q8) – UW-Madison Chemistry 103/104 Resource Book [wisc.pb.unizin.org]
- 9. Recent Advances in Computational Thermochemistry and Challenges for the Future - Impact of Advances in Computing and Communications Technologies on Chemical Science and Technology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. openaccessjournals.com [openaccessjournals.com]
- 11. Thermochemistry of per‐ and polyfluoroalkyl substances - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Standard molar entropy - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemeo.com [chemeo.com]
- 15. パーフルオロヘキシルヨージド 99% | Sigma-Aldrich [sigmaaldrich.com]
- 16. This compound [webbook.nist.gov]
- 17. This compound(355-43-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 18. fluoryx.com [fluoryx.com]
- 19. halopolymer.com [halopolymer.com]
- 20. Buy this compound | 355-43-1 [smolecule.com]
- 21. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp 3 )–H amidation, C(sp 2 )–H iodination, and per ... - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06145G [pubs.rsc.org]
- 23. The carbon–iodine bond cleavage and isomerization of iodoform visualized with femtosecond X-ray liquidography - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Mechanistic Investigation of the Carbon–Iodine Bond Activation on the Niobium–Carbon Cluster - PMC [pmc.ncbi.nlm.nih.gov]
Non-covalent interactions of Perfluorohexyl iodide
An In-depth Technical Guide to the Non-covalent Interactions of Perfluorohexyl Iodide
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
This compound (CF₃(CF₂)₅I) is a molecule of significant interest, not only as a synthetic intermediate but more profoundly for its unique suite of non-covalent interactions. The strong electron-withdrawing nature of the perfluorohexyl chain induces a region of positive electrostatic potential on the iodine atom, known as a sigma-hole (σ-hole), transforming it into a potent halogen bond donor. Concurrently, the fluorinated chain confers distinct hydrophobic, lipophobic, and "fluorous" properties that drive self-assembly and phase separation. This guide provides a comprehensive exploration of these non-covalent forces, detailing the underlying principles, experimental and computational methodologies for their characterization, and their critical applications in supramolecular chemistry, materials science, and rational drug design.
Introduction: The Dual Personality of this compound
This compound (PFHI) is a colorless liquid characterized by a highly polarized carbon-iodine (C-I) bond and a chemically inert, rigid perfluoroalkyl chain.[1][2][3] While its covalent reactivity is well-utilized in organic synthesis,[4] its true elegance lies in the non-covalent forces it commands. These interactions are not mere curiosities; they are directional, tunable, and strong enough to dictate molecular recognition, crystal engineering, and the pharmacokinetic profiles of drug candidates.[5][6]
This guide moves beyond a simple catalog of properties to explain the causality behind the non-covalent behavior of PFHI. We will explore two primary forces:
-
Halogen Bonding (XB): A highly directional, attractive interaction between the electrophilic iodine atom of PFHI and a Lewis base (e.g., an amine, ether, or phosphine oxide).[6]
-
Fluorous and Solvophobic Interactions: The tendency of the perfluorohexyl chains to segregate from both aqueous and hydrocarbon environments, driving aggregation and influencing solubility.[7][8]
Understanding the interplay of these forces is paramount for professionals seeking to harness PFHI in advanced applications.
| Property | Value | Source |
| CAS Number | 355-43-1 | [1] |
| Molecular Formula | C₆F₁₃I | [9] |
| Molecular Weight | 445.95 g/mol | [2] |
| Boiling Point | 117 °C | [2] |
| Density | 2.063 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.329 | [2] |
The Cornerstone Interaction: Halogen Bonding
The most defining non-covalent interaction involving PFHI is the halogen bond. This is an electrostatically-driven interaction, analogous yet distinct from the more familiar hydrogen bond.[10][11]
The σ-Hole Concept: Causality of the Halogen Bond
The high electronegativity of the fluorine atoms in the C₆F₁₃ chain exerts a powerful inductive effect, pulling electron density away from the C-I bond. This withdrawal is anisotropic, meaning it is not uniform in all directions. While the "waist" of the iodine atom remains electron-rich, the outermost region along the C-I bond axis becomes electron-deficient. This region of positive electrostatic potential is termed the σ-hole .[12][13] It is this σ-hole that allows the iodine atom to act as a potent electrophile, or halogen bond donor, and attract electron-rich Lewis bases (halogen bond acceptors).[6][12]
Caption: The σ-hole on the iodine atom of PFHI interacts with a Lewis base (A:).
Strength and Directionality
Halogen bonds are highly directional, with the optimal geometry being a near-linear arrangement of the C-I···A atoms (approaching 180°).[14] The strength of the interaction depends on:
-
The Halogen Bond Donor: The electron-withdrawing power of the perfluoroalkyl group makes iodine in PFHI a much stronger XB donor than in alkyl iodides.
-
The Halogen Bond Acceptor: Stronger Lewis bases (e.g., phosphine oxides, tertiary amines) form stronger halogen bonds.[6]
-
The Solvent: The solvent environment plays a critical role, with competitive solvents capable of acting as H-bond acceptors potentially weakening the interaction.[10]
Quantitative studies have been performed to measure the strength of these interactions in solution, revealing significant association constants.[6][10]
| Halogen Bond Acceptor (A) | Solvent | Association Constant (Kₐ, M⁻¹) | Source |
| Tri-n-butylphosphine oxide | Chloroform | Value not specified, but studied | [6] |
| Quinuclidine | Chloroform | Value not specified, but studied | [6] |
| Pyridine | Chloroform | Value not specified, but studied | [6] |
| N,N,N′,N′-tetraethylethylenediamine (TEEDA) | Chloroform | 1.1 | [15] |
| Triethylamine (NEt₃) | Chloroform | 0.72 | [15] |
Fluorous and Solvophobic Interactions
The C₆F₁₃ chain is the source of the second major class of non-covalent interactions. Perfluoroalkyl chains are unique in that they are both hydrophobic (water-repelling) and lipophobic (oil-repelling). This dual nature gives rise to "fluorous" interactions, a powerful organizing principle.[7]
Molecules containing significant fluorinated segments tend to self-associate in solution, not due to a specific "fluorous bond," but as a consequence of their insolubility in both polar and non-polar hydrocarbon media. This can be leveraged to create self-assembling systems, fluorous phases for catalyst recovery, or to modify the surface properties of materials, rendering them superhydrophobic and oleophobic.[5][16] In drug development, the introduction of a perfluoroalkyl group can significantly alter a molecule's solubility, membrane permeability, and metabolic stability.[17][18]
Caption: Interplay of non-covalent forces in PFHI and their applications.
Methodologies for Characterization
A synergistic combination of experimental and computational techniques is essential for fully characterizing the non-covalent interactions of PFHI.[19][20]
Experimental Protocols
A. Nuclear Magnetic Resonance (NMR) Titration
NMR titration is the primary experimental method for quantifying weak to moderate non-covalent interactions in solution, such as halogen bonding.[12][21][22]
-
Objective: To determine the association constant (Kₐ) of the 1:1 complex between PFHI (XB donor) and a halogen bond acceptor.[10][15]
-
Principle: The formation of a halogen bond alters the local electronic environment of nuclei near the interaction site on the acceptor molecule. This change is observed as a shift in their resonance frequency (chemical shift) in the NMR spectrum. By monitoring this shift as a function of PFHI concentration, a binding isotherm can be constructed and fit to a 1:1 binding model to extract Kₐ.
Step-by-Step Protocol:
-
Preparation: Prepare a stock solution of the halogen bond acceptor (e.g., pyridine, quinuclidine) of known concentration in a suitable deuterated solvent (e.g., CDCl₃).
-
Initial Spectrum: Acquire a high-resolution ¹H NMR spectrum of the acceptor solution alone. Record the chemical shift of a proton close to the XB acceptor site (e.g., protons on the ring of pyridine).
-
Titration: Add a small, precise aliquot of a concentrated stock solution of PFHI to the NMR tube.
-
Data Acquisition: After thorough mixing and temperature equilibration, acquire another ¹H NMR spectrum.
-
Iteration: Repeat steps 3 and 4 to obtain a series of spectra at increasing concentrations of PFHI (the "guest"), typically covering a range from 0.2 to 5 times the inverse of the expected Kₐ.
-
Data Analysis: Plot the change in the acceptor proton's chemical shift (Δδ) versus the concentration of PFHI. Fit this data to a non-linear 1:1 binding equation using appropriate software to determine the Kₐ.
Caption: Experimental workflow for NMR titration to determine association constants.
B. Single-Crystal X-ray Diffraction (XRD)
XRD provides unambiguous, high-resolution structural data on non-covalent interactions in the solid state.[23]
-
Objective: To determine the precise geometry (bond length and angle) of the halogen bond between PFHI and an acceptor.
-
Principle: By co-crystallizing PFHI with a suitable halogen bond acceptor, the resulting crystal lattice will contain the complex. X-ray diffraction from this crystal allows for the determination of atomic positions, providing definitive proof of the interaction and its geometric parameters.
-
Causality in Protocol: The choice of crystallization conditions (solvent, temperature) is critical. The goal is to bring a solution of the complex to a state of supersaturation slowly, allowing the ordered, non-covalently bonded lattice to form rather than an amorphous precipitate.[23]
Computational Methodologies
Computational chemistry provides indispensable tools for visualizing and quantifying the underlying physics of non-covalent interactions.[14][24][25]
A. Molecular Electrostatic Potential (MEP) Surfaces
-
Purpose: To visualize the electron-rich and electron-poor regions of a molecule, providing a qualitative but powerful rationale for intermolecular interactions. For PFHI, MEP calculations are essential to visualize the positive σ-hole on the iodine atom.[6]
-
Methodology: MEP surfaces are typically calculated using density functional theory (DFT) or other quantum mechanical methods and mapped onto the molecule's electron density surface.
B. Quantum Theory of Atoms in Molecules (QTAIM)
-
Purpose: To analyze the electron density topology of a system to identify and characterize chemical bonds, including non-covalent interactions like halogen bonds.
-
Methodology: QTAIM analysis of a computationally optimized PFHI-acceptor complex can identify a "bond critical point" (BCP) between the iodine and the acceptor atom. The properties of the electron density at this BCP provide quantitative information about the strength and nature of the interaction.[19]
Conclusion: A Tool for Precision Design
This compound is more than a simple fluorinated building block; it is a sophisticated tool for molecular design. Its non-covalent interactions—the directional, electrostatically-driven halogen bond and the powerful, entropically-driven fluorous effect—offer orthogonal handles for controlling molecular assembly and properties. For researchers in drug development, these interactions can be exploited to fine-tune ligand binding, improve pharmacokinetic profiles, and create novel drug delivery systems.[5] For materials scientists, they provide a pathway to novel surfactants, self-cleaning surfaces, and advanced polymers.[16][26] A thorough, mechanistically-grounded understanding of these non-covalent forces, as outlined in this guide, is the key to unlocking the full potential of this versatile molecule.
References
- 1. 全氟己基碘 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound 99 355-43-1 [sigmaaldrich.com]
- 3. halopolymer.com [halopolymer.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Non-covalent interactions between iodo-perfluorocarbons and hydrogen bond acceptors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. CAS 355-43-1: this compound | CymitQuimica [cymitquimica.com]
- 8. Interactions between Per- and Polyfluoroalkyl Substances (PFAS) at the Water-Air Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound [webbook.nist.gov]
- 10. Non-covalent interactions between iodo-perfluorocarbons and hydrogen bond acceptors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Non-covalent interactions between iodo-perfluorocarbons and hydrogen bond acceptors. | Sigma-Aldrich [merckmillipore.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scholarship.richmond.edu [scholarship.richmond.edu]
- 14. benthamscience.com [benthamscience.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. nbinno.com [nbinno.com]
- 17. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. UD prof helps discover new chemical method important to drug design, agrichemicals | EurekAlert! [eurekalert.org]
- 19. Editorial: Experimental and theoretical investigation of non-covalent interactions in potential bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Study of Non-covalent Interactions using the Synergistic Combination of Experiment and Computation [escholarship.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Computational Tools To Model Halogen Bonds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
A Technical Guide to Investigating the In Vitro Estrogenic Activity of Perfluorohexyl Iodide
For Distribution To: Researchers, Toxicologists, and Drug Development Professionals
Abstract
Per- and polyfluoroalkyl substances (PFAS) are a large class of synthetic chemicals characterized by their persistence and widespread environmental distribution. Growing evidence suggests that some PFAS can act as endocrine-disrupting chemicals (EDCs), interfering with hormonal systems. Perfluorohexyl iodide (PFHI), a member of the PFAS family, has a chemical structure that warrants investigation into its potential estrogenic activity. To date, a significant knowledge gap exists regarding the specific biological effects of PFHI. This technical guide provides a comprehensive framework for assessing the in vitro estrogenic activity of this compound. It is designed for researchers in toxicology, environmental health, and drug development, offering a structured, mechanistically-grounded approach to evaluating this compound's potential to interact with the estrogen signaling pathway. This document synthesizes established protocols for a tiered testing strategy, from direct receptor interaction to downstream cellular responses, providing the scientific rationale and detailed methodologies required for a thorough investigation.
Introduction: The Case for Investigating this compound
This compound (CAS 355-43-1; Formula: C₆F₁₃I) is a fully fluorinated six-carbon chain with an iodine atom at one terminus.[1][2][3] Like other PFAS, its chemical properties—strong carbon-fluorine bonds—confer high thermal and chemical stability.[2] While this stability is useful in industrial applications, it also leads to extreme environmental persistence.
The rationale for scrutinizing PFHI's estrogenic potential is rooted in the broader context of PFAS as endocrine disruptors. Numerous studies have demonstrated that certain PFAS, such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS), can exhibit both estrogenic and antiestrogenic activities in vitro.[4][5][6][7] These compounds can bind to estrogen receptors (ERs), modulate the expression of estrogen-responsive genes, and affect hormone-regulated cellular processes. Given the structural similarities within the PFAS class, it is scientifically prudent to hypothesize that PFHI may also possess the ability to interfere with estrogen signaling.
This guide outlines a robust, multi-tiered in vitro testing strategy to characterize the potential estrogenic activity of this compound, from molecular interaction to cellular endpoint.
The Molecular Bedrock: Estrogen Receptor Signaling
To understand how a xenobiotic like PFHI might exert estrogenic effects, one must first understand the endogenous signaling pathway. The effects of estrogens are primarily mediated by two nuclear hormone receptors: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ).[8][9][10] These receptors function as ligand-activated transcription factors.[9]
The classical, or genomic, signaling pathway proceeds as follows:
-
Ligand Binding: The steroid hormone 17β-estradiol (E2) diffuses into the cell and binds to ERα or ERβ located in the cytoplasm or nucleus.
-
Conformational Change & Dimerization: Ligand binding induces a conformational change in the receptor, causing it to dissociate from chaperone proteins and form homodimers (ERα/ERα, ERβ/ERβ) or heterodimers (ERα/ERβ).
-
Nuclear Translocation & DNA Binding: The dimerized receptor complex translocates to the nucleus and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.
-
Transcriptional Activation: The DNA-bound receptor complex recruits co-activator proteins, which then assemble the transcriptional machinery to initiate or enhance the expression of target genes, leading to a physiological response.
Xenobiotics can interfere with this pathway at multiple points, most commonly by acting as a ligand that either mimics (agonist) or blocks (antagonist) the action of the natural hormone.
A Tiered In Vitro Strategy for Assessing Estrogenicity
A weight-of-evidence approach using a battery of assays is essential for a comprehensive assessment. We propose a three-tiered strategy to investigate the potential estrogenic activity of this compound.
Tier 1: Receptor Binding Affinity
The foundational question is whether PFHI can physically interact with estrogen receptors. A competitive ligand binding assay directly addresses this by measuring the ability of a test chemical to displace a radiolabeled natural ligand ([³H]-17β-estradiol) from the receptor.
This protocol is adapted from the U.S. Environmental Protection Agency (EPA) OPPTS 890.1250 guideline using rat uterine cytosol as the source of estrogen receptors.[11][12][13][14][15]
Causality Behind Experimental Choices:
-
Receptor Source: Rat uterine cytosol is a well-characterized and readily available source of high-affinity ERs, primarily ERα. Its use is standardized in regulatory testing.[11][12]
-
Radioligand: [³H]-17β-estradiol is used as it is the most potent natural estrogen and its binding characteristics to the ER are well-defined.
-
Separation Method: Hydroxylapatite (HAP) slurry is used to separate the receptor-ligand complexes from the free radioligand. HAP binds the receptor complexes, allowing the unbound ligand to be washed away.
-
Controls: 17β-estradiol serves as the strong positive control, a known weak binder (e.g., norethindrone) as a weak positive control, and a non-binder (e.g., octyltriethoxysilane) as a negative control to validate each assay run.[12][13]
Step-by-Step Methodology:
-
Preparation of Rat Uterine Cytosol:
-
Uteri are collected from ovariectomized adult female Sprague-Dawley rats. Ovariectomy ensures low endogenous estrogen levels, maximizing the availability of unbound ERs.
-
The tissue is homogenized in a cold buffer (e.g., TEDG buffer: Tris, EDTA, DTT, Glycerol) to maintain receptor stability.
-
The homogenate is centrifuged at high speed (e.g., 100,000 x g) to pellet cellular debris, yielding the cytosol (supernatant) containing the soluble ERs.
-
Protein concentration is determined (e.g., via Bradford assay) to standardize receptor concentration across experiments.
-
-
Competitive Binding Incubation:
-
Assay tubes are prepared in triplicate for each concentration of the test compound.
-
To each tube, add:
-
A fixed concentration of [³H]-17β-estradiol (typically 1 nM).
-
A series of increasing concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻³ M) or control compounds, dissolved in a suitable vehicle like DMSO.
-
The prepared rat uterine cytosol.
-
-
Control tubes for Total Binding (radioligand + cytosol, no competitor) and Non-Specific Binding (radioligand + cytosol + 100-fold excess of unlabeled E2) are included.
-
The mixture is incubated for 18-24 hours at 4°C to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Ice-cold HAP slurry is added to each tube and incubated for 15-20 minutes with intermittent vortexing.
-
The HAP is pelleted by centrifugation, and the supernatant containing the free radioligand is discarded.
-
The pellet is washed multiple times with cold buffer to remove any remaining free radioligand.
-
-
Quantification:
-
Ethanol is added to the final HAP pellet to extract the bound [³H]-17β-estradiol.
-
The ethanol extract is transferred to a scintillation vial with scintillation cocktail.
-
Radioactivity is measured as disintegrations per minute (DPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of PFHI.
-
Plot the percentage of specific binding against the log concentration of PFHI to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of PFHI that inhibits 50% of the specific binding of [³H]-17β-estradiol).
-
Calculate the Relative Binding Affinity (RBA) compared to 17β-estradiol: RBA (%) = (IC₅₀ of E2 / IC₅₀ of PFHI) x 100.
-
Tier 2: Transcriptional Activation
Binding to a receptor does not guarantee a functional response. The next critical step is to determine if PFHI binding to the ER can activate the transcription of downstream genes. Reporter gene assays are the gold standard for this purpose.
This protocol is based on the OECD Test Guideline 455 for stably transfected transactivation in vitro assays.[16][17][18][19][20]
Causality Behind Experimental Choices:
-
Cell Line: A human cell line (e.g., HeLa-9903, T47D, or VM7Luc4E2) that is stably transfected with two key components: (1) the human estrogen receptor (ERα) and (2) a reporter gene (luciferase) linked to a promoter containing multiple EREs.[17][21][22] Stably transfected cells offer lower variability than transiently transfected cells.
-
Reporter Gene: The firefly luciferase gene is used because its product is an enzyme that, in the presence of its substrate luciferin, produces light (bioluminescence) that is highly sensitive and easy to quantify.[19][21]
-
Hormone-Stripped Serum: The cell culture medium must be supplemented with serum (e.g., fetal bovine serum) that has been treated with charcoal-dextran to remove endogenous steroid hormones, which would otherwise activate the receptors and create high background noise.[23]
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture the stably transfected cells in appropriate medium. Prior to the experiment, switch cells to a phenol red-free medium (phenol red is a weak estrogen mimic) containing charcoal-dextran stripped serum for at least 48 hours.
-
Trypsinize and plate the cells into 96-well, white, opaque plates suitable for luminescence readings. Seed at a density that ensures cells are in a logarithmic growth phase during treatment. Allow cells to attach for 24 hours.
-
-
Compound Exposure:
-
Prepare a dilution series of this compound in the hormone-free treatment medium. A wide concentration range (e.g., 10⁻¹² M to 10⁻⁵ M) is recommended.
-
Remove the seeding medium from the cells and replace it with the medium containing the various concentrations of PFHI, the positive control (17β-estradiol), and a vehicle control (e.g., DMSO).
-
To test for anti-estrogenicity, co-treat cells with PFHI and a fixed, sub-maximal concentration of 17β-estradiol (e.g., the EC₅₀ concentration).
-
Incubate the plates for 24 hours at 37°C in a CO₂ incubator.
-
-
Cell Lysis and Luciferase Assay:
-
After incubation, wash the cells with phosphate-buffered saline (PBS).
-
Add a passive lysis buffer to each well to rupture the cells and release the luciferase enzyme.
-
Add a luciferase assay reagent, which contains the substrate luciferin and necessary co-factors (ATP, Mg²⁺).
-
-
Quantification:
-
Immediately measure the luminescence in each well using a luminometer. The light output is directly proportional to the amount of luciferase expressed.
-
-
Data Analysis:
-
Normalize the data by expressing it as a fold-induction over the vehicle control.
-
Plot the fold-induction against the log concentration of PFHI to generate a dose-response curve.
-
For agonistic activity, calculate the EC₅₀ (effective concentration that causes 50% of the maximal response) and the maximal induction level relative to the positive control (17β-estradiol).
-
For antagonistic activity, calculate the IC₅₀ (concentration of PFHI that inhibits 50% of the E2-induced response).
-
Tier 3: Cell Proliferation
The hallmark of estrogen action in certain tissues, such as the breast and uterus, is the stimulation of cell proliferation. The E-Screen (Estrogen-Screen) assay measures this integrated cellular response.
This protocol is based on the well-established method using the human breast cancer cell line MCF-7, which is estrogen-dependent for proliferation.[23][24][25][26][27]
Causality Behind Experimental Choices:
-
Cell Line: MCF-7 cells are used because they express endogenous ERα and their proliferation is robustly stimulated by estrogens.[23][24] This provides a physiologically relevant endpoint.
-
Hormone-Stripped Serum: As with the reporter assay, charcoal-dextran stripped serum is critical to lower the baseline proliferation rate and maximize the observable effect of test compounds.
-
Endpoint Measurement: Cell number is quantified at the end of the experiment. This can be done by various methods, but sulforhodamine B (SRB) staining, which stains total cellular protein, is a common, reliable, and cost-effective method.[23]
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Maintain MCF-7 cells in their standard growth medium.
-
Prior to the assay, acclimatize the cells to the experimental medium (phenol red-free, supplemented with charcoal-dextran stripped serum) for 3-4 days. This arrests their growth in the G0/G1 phase of the cell cycle.
-
Seed the growth-arrested cells at a low density (e.g., 20,000 cells/well) into 24-well or 48-well plates.
-
-
Compound Exposure:
-
Allow cells to attach for 24 hours.
-
Replace the medium with fresh experimental medium containing a dilution series of this compound, a positive control (17β-estradiol), and a vehicle control.
-
Incubate the cells for 6 days, allowing sufficient time for multiple rounds of cell division to occur.
-
-
Quantification of Cell Proliferation (SRB Assay):
-
After the incubation period, aspirate the medium.
-
Fix the cells to the plate using cold trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Wash the plates thoroughly with water and allow them to air dry.
-
Stain the fixed cells with 0.4% SRB solution (in 1% acetic acid) for 30 minutes at room temperature.
-
Wash away the unbound dye with 1% acetic acid and allow the plates to air dry.
-
Solubilize the bound dye with a 10 mM Tris base solution.
-
Measure the absorbance at 490-530 nm using a plate reader. The absorbance is proportional to the total cellular protein, and thus to the cell number.
-
-
Data Analysis:
-
Plot the absorbance against the log concentration of PFHI.
-
Calculate the Proliferative Effect (PE), which is the ratio of the highest cell number obtained with the test compound to the cell number in the vehicle control.
-
Calculate the Relative Proliferative Effect (RPE) to compare the potency of PFHI to 17β-estradiol: RPE (%) = (PE of PFHI - 1) / (PE of E2 - 1) x 100. An RPE of 100% indicates the compound is a full agonist, while lower values indicate partial agonism.
-
Data Interpretation and Context from Related PFAS
Since no data currently exists for this compound, we must interpret potential outcomes in the context of what is known about other PFAS compounds. The estrogenic activity of PFAS is often controversial and can be weak, with some compounds showing agonistic effects while others show antagonistic or mixed activities.[4][5][6]
| PFAS Compound | Receptor Binding | ER Transactivation (Agonism) | ER Transactivation (Antagonism) | Cell Proliferation | Reference(s) |
| PFOA (C8) | Weak binding | Weak or no agonism | Antagonistic at higher concentrations | No significant effect | [4][28] |
| PFOS (C8) | Weak binding | Agonistic | Antagonistic at higher concentrations | Not consistently reported | [4][6][28] |
| PFHxS (C6) | Not well-defined | Agonistic | Antagonistic at higher concentrations | Not consistently reported | [4][6] |
| PFNA (C9) | Weak binding | Weak or no agonism | Antagonistic | Not consistently reported | [4][28] |
| PFDA (C10) | Weak binding | Weak or no agonism | Potent Antagonist | Not consistently reported | [4][28] |
| This compound (C6) | To Be Determined | To Be Determined | To Be Determined | To Be Determined | - |
Interpreting Potential Results for this compound (PFHI):
-
Scenario 1: Estrogen Agonist. If PFHI shows binding in Tier 1, induces luciferase activity in Tier 2, and increases cell proliferation in Tier 3, it would be classified as an estrogen agonist. Its potency (IC₅₀, EC₅₀) and efficacy (RPE) would determine if it is a weak, partial, or full agonist. This would be similar to the observed activity of PFHxS.[4][6]
-
Scenario 2: Estrogen Antagonist. If PFHI binds to the ER but fails to induce transactivation and proliferation, and in co-treatment experiments it inhibits the effects of 17β-estradiol, it would be classified as an estrogen antagonist. This would align with the behavior of compounds like PFDA.[4]
-
Scenario 3: No Interaction. If PFHI fails to show activity in all three assays, it would be concluded that, under these in vitro conditions, it does not interact with the classical estrogen signaling pathway.
-
Scenario 4: Mixed Agonist/Antagonist. Some compounds exhibit partial agonism at low concentrations and antagonism at higher concentrations. The dose-response curves from the transactivation and proliferation assays would reveal such complex behavior.
The Role of In Silico Modeling
As a complementary approach, in silico molecular docking can predict the binding potential of PFHI to the ligand-binding domain (LBD) of ERα and ERβ.[28][29][30][31][32] Studies have successfully used this approach to show that various PFAS can fit within the ER LBD and form hydrogen bonds with key amino acid residues, similar to known environmental estrogens.[28][30] Docking simulations for PFHI could provide a structural hypothesis for its binding (or lack thereof) and help prioritize it for in vitro testing.
Conclusion
The potential for this compound to act as an endocrine disruptor is a valid scientific concern that requires empirical investigation. The absence of data necessitates a structured and validated approach to its assessment. The three-tiered in vitro testing strategy detailed in this guide—combining receptor binding, transcriptional activation, and cell proliferation assays—provides a robust framework for definitively characterizing the estrogenic or antiestrogenic potential of this compound. The results of such an investigation will be crucial for filling the current data gap and enabling more informed risk assessments for this persistent environmental chemical.
References
- 1. This compound [webbook.nist.gov]
- 2. CAS 355-43-1: this compound | CymitQuimica [cymitquimica.com]
- 3. chemeo.com [chemeo.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the Estrogenic/Antiestrogenic Activities of Perfluoroalkyl Substances and Their Interactions with the Human Estrogen Receptor by Combining In Vitro Assays and In Silico Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Estrogen Signaling via Estrogen Receptor β - PMC [pmc.ncbi.nlm.nih.gov]
- 11. epa.gov [epa.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 15. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 16. oecd.org [oecd.org]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. policycommons.net [policycommons.net]
- 19. catalog.labcorp.com [catalog.labcorp.com]
- 20. oecd.org [oecd.org]
- 21. academic.oup.com [academic.oup.com]
- 22. academic.oup.com [academic.oup.com]
- 23. E-SCREEN - Wikipedia [en.wikipedia.org]
- 24. The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 27. Sílice [silice.csic.es]
- 28. Estrogen-Like Activity of Perfluoroalkyl Acids In Vivo and Interaction with Human and Rainbow Trout Estrogen Receptors In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Molecular Determinants of Per- and Polyfluoroalkyl Substances Binding to Estrogen Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Interaction of Per- and Polyfluoroalkyl Substances with Estrogen Receptors in Rainbow Trout (Oncorhynchus mykiss): An In Silico Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Large-Scale Screening of Per- and Polyfluoroalkyl Substance Binding Interactions and Their Mixtures with Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 32. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to Perfluorohexyl Iodide as a Building Block in Organic Synthesis
Introduction
Perfluorohexyl iodide, also known as 1-iodotridecafluorohexane, is a pivotal building block in modern organic synthesis, prized for its unique physicochemical properties that stem from its highly fluorinated carbon chain.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, focusing on its application in key synthetic transformations. We will delve into the causality behind experimental choices, provide detailed protocols for seminal reactions, and offer insights into the mechanistic underpinnings that govern its reactivity. The incorporation of the perfluorohexyl (C6F13) moiety can dramatically alter the lipophilicity, metabolic stability, and electronic properties of organic molecules, making it a valuable tool in the design of pharmaceuticals, agrochemicals, and advanced materials.[2][3]
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its effective use in synthesis. The strong electron-withdrawing nature of the perfluoroalkyl chain polarizes the C-I bond, rendering the iodine atom susceptible to both radical and transition metal-mediated reactions.
| Property | Value | Reference(s) |
| CAS Number | 355-43-1 | [2] |
| Molecular Formula | C6F13I | [4] |
| Molecular Weight | 445.95 g/mol | [4] |
| Appearance | Colorless to pale pink liquid | [5] |
| Boiling Point | 117 °C | [6] |
| Density | 2.063 g/mL at 25 °C | [6] |
| Refractive Index | n20/D 1.329 | [6] |
| Solubility | Insoluble in water; soluble in most organic solvents. | [7] |
Key Synthetic Applications
This compound is a versatile reagent employed in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide will focus on three major classes of transformations: radical additions, transition metal-catalyzed cross-coupling reactions, and the synthesis of specialized fluorinated compounds.
Radical Additions to Unsaturated Systems
The relatively weak carbon-iodine bond in this compound facilitates its homolytic cleavage to generate the perfluorohexyl radical (C6F13•). This highly electrophilic radical readily participates in addition reactions with alkenes and alkynes, providing a direct route to a diverse array of perfluoroalkylated molecules.
1.1. AIBN-Initiated Radical Addition to Alkenes
A classic and reliable method for initiating radical reactions is the use of azobisisobutyronitrile (AIBN). Thermal decomposition of AIBN generates radicals that can abstract the iodine atom from this compound, initiating a radical chain reaction.
This protocol is based on studies investigating the optimization of the radical addition of this compound to vinyl acetate.[6]
Step 1: Reaction Setup
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), vinyl acetate (1.5 equiv), and AIBN (0.1 equiv).
-
The flask is purged with an inert atmosphere (e.g., argon or nitrogen).
-
An appropriate solvent, such as acetonitrile, is added to dissolve the reagents.
Step 2: Reaction Execution
-
The reaction mixture is heated to 80 °C with vigorous stirring.
-
The reaction progress is monitored by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically allowed to proceed for 4-6 hours.
Step 3: Work-up and Purification
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography on silica gel to yield the 1-iodo-2-(perfluorohexyl)ethyl acetate adduct.
The choice of AIBN as an initiator is due to its predictable decomposition kinetics at moderate temperatures, providing a steady stream of radicals to propagate the chain reaction. The excess of the alkene is often used to maximize the capture of the perfluorohexyl radical and minimize side reactions.
Caption: AIBN-initiated radical addition of this compound to an alkene.
1.2. Photoredox-Catalyzed Atom Transfer Radical Addition (ATRA)
Visible-light photoredox catalysis has emerged as a powerful and mild method for generating radicals.[8][9] In the context of this compound, a photocatalyst, upon excitation by light, can induce the formation of the perfluorohexyl radical, which then participates in an Atom Transfer Radical Addition (ATRA) reaction.
This representative protocol is synthesized from general procedures for photoredox-catalyzed ATRA reactions.[10][11]
Step 1: Reaction Setup
-
In a vial equipped with a magnetic stir bar, combine the photocatalyst (e.g., fac-[Ir(ppy)3] or a copper-based catalyst, 1-2 mol%), styrene (1.0 equiv), and this compound (1.2 equiv).
-
The vial is sealed with a septum and the mixture is dissolved in a degassed solvent (e.g., acetonitrile or DMSO).
Step 2: Reaction Execution
-
The reaction mixture is stirred and irradiated with a visible light source (e.g., a blue or green LED lamp) at room temperature.
-
The reaction is monitored by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
Step 3: Work-up and Purification
-
The solvent is removed in vacuo.
-
The residue is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the iodoperfluoroalkylated product.
The choice of photocatalyst is critical and depends on its redox potential, which must be sufficient to reduce the perfluoroalkyl iodide. The reaction is conducted under an inert atmosphere to prevent quenching of the excited state of the photocatalyst by oxygen.
Caption: General mechanism for photoredox-catalyzed ATRA of this compound.
Transition Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis.[12] this compound can serve as a coupling partner in these reactions, enabling the introduction of the perfluorohexyl group onto aromatic and heteroaromatic scaffolds.
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol is a representative procedure adapted from general methods for Suzuki-Miyaura couplings.[4][13]
Step 1: Reaction Setup
-
To a Schlenk tube, add the arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.2 equiv), a palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2.0 equiv).
-
The tube is evacuated and backfilled with an inert gas.
-
This compound (1.0 equiv) and a degassed solvent system (e.g., a mixture of toluene, ethanol, and water) are added via syringe.
Step 2: Reaction Execution
-
The reaction mixture is heated to 80-100 °C and stirred vigorously for 12-24 hours.
-
The reaction progress is monitored by TLC or GC-MS.
Step 3: Work-up and Purification
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the perfluorohexyl-substituted aromatic compound.
The choice of palladium catalyst, ligand, base, and solvent system is crucial for a successful Suzuki-Miyaura coupling and often requires optimization for specific substrates. The base is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling of this compound.
Synthesis of Fluorinated Surfactants and Specialty Chemicals
The unique properties of the perfluorohexyl group, such as its hydrophobicity and oleophobicity, make this compound a valuable precursor for the synthesis of fluorinated surfactants and surface modifiers.[2][7]
Experimental Protocol: Synthesis of a Perfluorohexyl-Containing Nonionic Surfactant
This is a generalized procedure based on the synthesis of similar fluorinated surfactants.[7]
Step 1: Alkylation
-
In a round-bottom flask, a suitable starting material containing a nucleophilic group (e.g., a polyethylene glycol derivative) is dissolved in an appropriate solvent (e.g., THF).
-
A base (e.g., NaH) is added portion-wise at 0 °C to deprotonate the nucleophile.
-
This compound is then added, and the reaction mixture is stirred at room temperature or gentle heat until the reaction is complete (monitored by TLC).
Step 2: Work-up and Purification
-
The reaction is quenched by the slow addition of water.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
The final surfactant is purified by column chromatography.
Applications in Drug Development
The introduction of perfluoroalkyl chains can significantly enhance the therapeutic efficacy of drug candidates by improving their metabolic profiles and binding affinities.[2] While a specific commercial drug synthesized directly from this compound is not readily identifiable in the public domain, the strategic incorporation of the C6F13 group is a recognized approach in medicinal chemistry to modulate the properties of bioactive molecules.[3] For instance, perfluoroalkylation of heteroarenes, a common scaffold in pharmaceuticals, is a key strategy for developing new drug entities.[1]
Conclusion
This compound is a powerful and versatile building block in organic synthesis, offering efficient routes to a wide range of fluorinated compounds. Its participation in radical additions, transition metal-catalyzed cross-couplings, and the synthesis of specialty chemicals underscores its importance in both academic research and industrial applications. A thorough understanding of its reactivity and the careful selection of reaction conditions are paramount to harnessing its full synthetic potential. As the demand for advanced materials and novel pharmaceuticals continues to grow, the utility of this compound as a key fluorinated building block is set to expand further.
References
- 1. researchgate.net [researchgate.net]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Perfluorooctyl iodide synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Syntheses, interfacial active properties and toxicity of new perfluoroalkylated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Free Radical Chemistry Enabled by Visible Light-Induced Electron Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intermolecular Atom Transfer Radical Addition to Olefins Mediated by Oxidative Quenching of Photoredox Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
Role of Perfluorohexyl iodide in fluorinated material synthesis
An In-depth Technical Guide to the Role of Perfluorohexyl Iodide in Fluorinated Material Synthesis
Abstract
This compound (PFHxI), a key organofluorine compound, stands as a cornerstone in the synthesis of advanced fluorinated materials. Its unique molecular architecture, featuring a stable perfluorohexyl chain and a reactive carbon-iodine bond, makes it an exceptionally versatile building block. This guide provides an in-depth exploration of the fundamental properties, synthesis methodologies, and diverse applications of PFHxI. We will delve into its critical role in controlled polymerization techniques such as Iodine Transfer Polymerization (ITP) and Atom Transfer Radical Polymerization (ATRP), and its function as a precursor for high-performance fluoropolymers and surfactants. This document is intended for researchers, chemists, and material scientists engaged in the development of novel fluorinated materials, offering both theoretical insights and practical, field-proven protocols.
Introduction: The Strategic Importance of this compound
This compound (1-Iodotridecafluorohexane), with CAS Number 355-43-1, is a pivotal intermediate in fluorine chemistry.[1][2] Its structure, CF₃(CF₂)₅I, confers a unique duality: the perfluorinated C₆F₁₃ tail imparts exceptional properties such as chemical inertness, thermal stability, hydrophobicity, and oleophobicity, while the terminal iodine atom provides a reactive site for a multitude of synthetic transformations.[1][3] This reactivity is the key to incorporating the desirable attributes of the perfluoroalkyl chain into a wide array of molecular structures, from surfactants to complex block copolymers.[4][5]
The primary industrial synthesis of perfluoroalkyl iodides like PFHxI is achieved through telomerization.[1][3] This process involves the reaction of a telogen, such as pentafluoroethyl iodide (C₂F₅I), with a taxogen, typically tetrafluoroethylene (TFE), to build the longer perfluorinated chain.[6][7][8] The precise control over this reaction is critical for producing high-purity PFHxI, which is essential for its subsequent use in sensitive polymerization reactions.[1]
Physicochemical Properties: A Foundation for Experimental Design
Understanding the physical and chemical properties of PFHxI is paramount for its effective use in synthesis. The compound is a dense, light-sensitive liquid under normal conditions.[5] Its properties dictate handling, storage, and reaction conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₆F₁₃I | [5] |
| Molecular Weight | 445.95 g/mol | [5][9] |
| Appearance | Yellowish or pinkish liquid | [5] |
| Density | ~2.063 g/mL at 25 °C | [5] |
| Boiling Point | 117 °C | [2][5] |
| Melting Point | -45 °C to -46 °C | [2][5] |
| Refractive Index | ~1.329 at 20 °C | [5] |
| Solubility | Insoluble in water | [5] |
| Flash Point | >100 °C | [2] |
Core Synthetic Methodologies Leveraging this compound
The C-I bond in PFHxI has a dissociation energy that is significantly lower than that of C-F or C-C bonds, making it the primary site of reactivity. This characteristic is expertly exploited in controlled radical polymerization techniques to synthesize polymers with well-defined architectures, molecular weights, and low polydispersity.
Iodine Transfer Polymerization (ITP)
Iodine Transfer Polymerization (ITP), also known as degenerative transfer, is one of the most powerful methods for synthesizing fluorinated polymers.[10][11] In this process, PFHxI acts as a highly efficient chain transfer agent (CTA). The mechanism relies on the reversible transfer of the iodine atom between a growing polymer radical chain (P•) and a dormant species (P-I).
The key is the establishment of a dynamic equilibrium between active (propagating) radical species and dormant iodide-terminated chains.[10][12] This equilibrium keeps the concentration of radicals low at any given moment, significantly suppressing termination reactions and allowing for controlled chain growth. The causality behind this choice is that the C-I bond is weak enough to be homolytically cleaved by a radical but strong enough to ensure the dormant species is stable. This allows for the synthesis of block copolymers by sequential monomer addition.[10]
Atom Transfer Radical Polymerization (ATRP)
While less common than its use in ITP, perfluoroalkyl iodides can also serve as initiators in Atom Transfer Radical Polymerization (ATRP).[13][14] ATRP is a versatile controlled radical polymerization technique mediated by a transition metal complex (e.g., Cu(I)/Ligand).[13][15] The process involves the reversible homolytic cleavage of the C-I bond of the initiator, catalyzed by the transition metal complex.[16]
The initiator (PFHxI) reacts with the activator (e.g., Cu(I)Br/PMDETA) to form a radical (C₆F₁₃•) and the deactivator (e.g., Cu(II)Br₂/PMDETA).[17] The C₆F₁₃• radical then initiates polymerization. The resulting dormant polymer chain (Pₙ-I) can be reactivated, establishing an equilibrium that ensures controlled growth. The choice to use ATRP is often driven by its tolerance of a wide variety of monomers and functional groups, enabling the synthesis of complex architectures like star polymers and polymer brushes from fluorinated initiators.[13][17]
Applications in Advanced Fluorinated Material Synthesis
The true value of PFHxI is realized in the materials it helps create. Its incorporation into molecular structures imparts the unique surface properties and stability of fluorocarbons.
-
Fluorinated Surfactants and Coatings: PFHxI is a fundamental precursor for specialty surfactants and surface modifiers.[1][4][5] The C₆F₁₃ group provides extremely low surface energy, leading to materials with superior water and oil repellency. These are critical for advanced coatings, self-cleaning surfaces, and anti-fouling applications.[1][3]
-
Fluorinated Polymers & Block Copolymers: Using ITP and ATRP, PFHxI is instrumental in creating well-defined fluorinated polymers.[18] A particularly valuable application is the synthesis of amphiphilic block copolymers, where a hydrophilic or lipophilic block is combined with a fluorinated block derived from PFHxI.[19][20][21] These macromolecules self-assemble into unique nanostructures in solution, with applications in drug delivery, medical imaging, and high-performance membranes.[21][22]
-
Pharmaceutical and Agrochemical Intermediates: The introduction of a perfluoroalkyl group can significantly enhance the metabolic stability and efficacy of drug candidates.[1][3] PFHxI serves as a building block for introducing the C₆F₁₃ moiety into complex organic molecules.[4]
Experimental Protocols: A Practical Guide
The following protocols are representative examples and must be performed with appropriate safety precautions in a well-ventilated fume hood.
Protocol 1: Synthesis of a Fluorinated Methacrylate Polymer via ITP
This protocol describes the synthesis of poly(methyl methacrylate) with a perfluorohexyl end-group using AIBN as a thermal initiator and PFHxI as the chain transfer agent.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (PFHxI)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene
-
Methanol
Procedure:
-
Reagent Preparation: In a 100 mL Schlenk flask equipped with a magnetic stir bar, add PFHxI (e.g., 0.446 g, 1.0 mmol) and AIBN (e.g., 0.033 g, 0.2 mmol).
-
Monomer Addition: Add freshly purified MMA (e.g., 10.0 g, 100 mmol) and anhydrous toluene (20 mL) to the flask.
-
Degassing: Seal the flask and perform three freeze-pump-thaw cycles to remove dissolved oxygen. This step is critical as oxygen can inhibit radical polymerization.
-
Polymerization: Place the flask in a preheated oil bath at 70 °C. Allow the polymerization to proceed for the desired time (e.g., 8 hours). The reaction time influences the final conversion and molecular weight.
-
Termination: Stop the reaction by cooling the flask in an ice bath and exposing the contents to air.
-
Purification: Precipitate the polymer by slowly pouring the reaction mixture into a large excess of cold methanol (~400 mL) with vigorous stirring.
-
Isolation: Collect the white polymer precipitate by filtration, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.
-
Characterization: Analyze the polymer's molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC) and confirm its structure using ¹H and ¹⁹F NMR spectroscopy.
| Parameter | Example Value | Rationale |
| [MMA]:[PFHxI]:[AIBN] | 100 : 1 : 0.2 | The [Monomer]:[CTA] ratio primarily controls the target molecular weight. The initiator concentration affects the reaction rate. |
| Temperature | 70 °C | AIBN has a suitable decomposition rate at this temperature to initiate polymerization without being excessively fast. |
| Solvent | Toluene | Solubilizes all reactants and the resulting polymer, ensuring a homogeneous reaction. |
Safety, Handling, and Storage
This compound requires careful handling due to its potential hazards.
-
Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear safety goggles, a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.[23][24]
-
Handling: Avoid all personal contact, including inhalation of vapors.[23] Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[23]
-
Storage: Store in a tightly sealed, light-resistant container (e.g., amber glass bottle) in a cool, dry, and well-ventilated area.[5][25] It is sensitive to light and moisture.[5] Keep away from incompatible materials such as strong oxidizing agents and alkali metals.
-
Spills: In case of a spill, contain and absorb with an inert material like sand or vermiculite.[23] Place in a labeled container for proper waste disposal.[23][24] Prevent entry into drains or waterways.[23]
Conclusion and Future Outlook
This compound is more than a mere chemical intermediate; it is an enabling tool for innovation in materials science. Its strategic importance lies in the facile introduction of perfluoroalkyl chains into diverse molecular architectures with a high degree of control. From creating ultra-repellent surfaces to designing sophisticated block copolymers for biomedical applications, the utility of PFHxI is vast and continually expanding. As researchers push the boundaries of materials science, the demand for well-defined fluorinated polymers will grow, further cementing the indispensable role of this compound in the synthesis of next-generation functional materials.
References
- 1. nbinno.com [nbinno.com]
- 2. fluoryx.com [fluoryx.com]
- 3. nbinno.com [nbinno.com]
- 4. fengyuangroup.in [fengyuangroup.in]
- 5. halopolymer.com [halopolymer.com]
- 6. US5268516A - Synthesis of perfluoroalkyl iodides - Google Patents [patents.google.com]
- 7. EP0711264A1 - Process for the preparation of perfluoroalkyl iodide - Google Patents [patents.google.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. This compound (CAS 355-43-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. d-nb.info [d-nb.info]
- 11. Emerging Concepts in Iodine Transfer Polymerization | TU Delft Repository [repository.tudelft.nl]
- 12. goldbook.iupac.org [goldbook.iupac.org]
- 13. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Atom Transfer Radical Polymerization - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 16. diva-portal.org [diva-portal.org]
- 17. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 24. capotchem.cn [capotchem.cn]
- 25. halopolymer.com [halopolymer.com]
Methodological & Application
Application Note & Protocol: Perfluorohexyl Iodide Radical Addition to Alkenes
Introduction: The Strategic Value of Perfluoroalkylation
The incorporation of perfluoroalkyl groups (Rf) into organic molecules is a cornerstone of modern medicinal chemistry and materials science. These moieties impart unique and powerful properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can dramatically improve the efficacy of pharmaceuticals or the performance of advanced materials.[1] Among the various methods for perfluoroalkylation, the atom transfer radical addition (ATRA) of perfluoroalkyl iodides to unsaturated C-C bonds stands out as a highly efficient and atom-economical strategy.[2]
This guide provides a detailed examination of the radical addition of perfluorohexyl iodide (C6F13I) to alkenes, a versatile reaction that forms a new C-C bond and installs an iodine atom, which serves as a valuable synthetic handle for subsequent transformations. We will delve into the underlying radical chain mechanism and present a field-proven protocol utilizing triethylborane (Et3B) as a mild and efficient radical initiator.
Mechanistic Deep Dive: The Radical Chain Pathway
The addition of this compound to an alkene proceeds via a classical radical chain mechanism, which can be dissected into three distinct phases: initiation, propagation, and termination. The perfluoroalkyl radical (Rf•) is a key intermediate; due to the high electronegativity of fluorine atoms, this radical is pyramidal, electrophilic, and exhibits high reactivity towards electron-rich double bonds.[3][4]
Initiation: The Genesis of the Radical
The reaction is initiated by generating the perfluorohexyl radical (C6F13•). While this can be achieved through photoredox catalysis or thermal initiators like AIBN, the use of triethylborane with exposure to atmospheric oxygen is a particularly mild and effective method, allowing the reaction to proceed even at low temperatures.[5][6][7]
The process begins with the autoxidation of triethylborane, which reacts with trace amounts of O2 to generate an ethyl radical (Et•).[8][9] This highly reactive ethyl radical then abstracts the iodine atom from this compound, a process favored by the relative weakness of the C-I bond, to generate the key C6F13• radical and ethyl iodide.
-
Step 1 (Initiator Activation): Et3B + O2 → Et2BOO• + Et•
-
Step 2 (Radical Generation): Et• + C6F13I → EtI + C6F13•
Recent studies suggest that the initiation is more complex, with the primary oxidation product, diethyl(ethylperoxy)borane (Et2BOOEt), reacting further with Et3B in a "Molecule-Induced Radical Formation" (MIRF) reaction to generate significantly more ethyl radicals, making the process highly efficient even with substoichiometric initiator.[8][10]
Propagation: Building the Adduct
The propagation phase consists of two repeating steps that form the desired product and regenerate the chain-carrying radical.
-
Step 3 (Addition to Alkene): The electrophilic perfluorohexyl radical rapidly adds to the π-bond of the alkene. This addition is regioselective, occurring at the less substituted carbon of the double bond to produce the more stable secondary or tertiary carbon radical intermediate.[11][12] This orientation is often referred to as an "anti-Markovnikov" radical addition.
-
Step 4 (Iodine Atom Transfer): The newly formed alkyl radical abstracts an iodine atom from another molecule of this compound. This step yields the final 1-iodo-2-perfluorohexylalkane adduct and regenerates the C6F13• radical, which can then participate in another cycle. The efficiency of this chain process means that a small initial amount of radical can lead to a high yield of product.
Termination: Concluding the Chain
The radical chain is terminated when two radical species combine in any permutation, such as the coupling of two C6F13• radicals or the reaction of a radical with the solvent. These events are statistically less likely than the propagation steps when the radical concentration is low.
Diagram: Radical Chain Mechanism
Caption: The radical chain mechanism for the addition of C₆F₁₃I to an alkene.
Experimental Protocol: Triethylborane-Initiated Addition
This protocol describes a general procedure for the radical addition of this compound to a representative alkene, 1-octene.
Materials & Equipment
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound (C6F13I) | ≥98% | Standard suppliers | Store under nitrogen. Can be light-sensitive. |
| 1-Octene | ≥98% | Standard suppliers | Pass through a short plug of basic alumina to remove peroxide inhibitors. |
| Triethylborane (Et3B) | 1.0 M in Hexanes | Standard suppliers | Caution: Pyrophoric. Handle under inert atmosphere using a syringe. |
| Anhydrous Toluene | DriSolv™ or similar | Standard suppliers | Use a dry, degassed solvent for best results. |
| Saturated Na2S2O3 (aq) | Reagent Grade | N/A | For quenching unreacted iodine. |
| Saturated NaCl (aq) | Reagent Grade | N/A | Brine wash. |
| Anhydrous MgSO4 or Na2SO4 | Reagent Grade | N/A | For drying the organic phase. |
| Silica Gel | 60 Å, 230-400 mesh | Standard suppliers | For column chromatography. |
Equipment:
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Septum and nitrogen/argon inlet
-
Syringes and needles
-
Magnetic stir plate
-
Rotary evaporator
-
Standard glassware for work-up and chromatography
Safety Precautions
-
Triethylborane (Et3B): Et3B solutions are pyrophoric and will ignite on contact with air. All manipulations must be performed under an inert atmosphere (N2 or Ar) using proper syringe techniques. Any residual Et3B in syringes should be quenched carefully by rinsing with acetone.
-
This compound: This compound is a halogenated organic. Handle in a well-ventilated fume hood. Avoid inhalation and skin contact.
-
Solvents: Toluene is flammable and toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-octene (1.0 eq, e.g., 5.0 mmol, 0.561 g).
-
Reagent Addition: Add anhydrous toluene (0.2 M, 25 mL) to the flask. Seal the flask with a rubber septum and purge with nitrogen for 10-15 minutes. Add this compound (1.2 eq, 6.0 mmol, 2.68 g) via syringe.
-
Initiation: While stirring the solution at room temperature, slowly add triethylborane (1.0 M in hexanes, 0.2 eq, 1.0 mmol, 1.0 mL) dropwise via syringe over 5-10 minutes. Causality Note: The slow addition prevents a rapid exotherm and controls the initial rate of radical generation. A needle connected to a balloon of air can be pierced through the septum to ensure a sufficient (but not excessive) supply of O2 for initiation.[9]
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by taking small aliquots and analyzing via TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting alkene is consumed, carefully quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate (Na2S2O3) solution to consume any remaining iodine and destroy residual radicals.
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 25 mL).
-
Combine the organic layers and wash with saturated aqueous NaCl (brine, 1 x 30 mL).
-
Dry the combined organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 1-iodo-2-(perfluorohexyl)decane adduct.
Expected Results for Various Alkenes
The protocol is robust and applicable to a range of alkene substrates. Electron-rich and unactivated alkenes are generally excellent substrates for this transformation.
| Alkene Substrate | Product Structure | Typical Yield (%) | Notes |
| 1-Octene | C6H13-CHI-CH2-C6F13 | 85-95% | Clean reaction, high conversion. |
| Styrene | Ph-CHI-CH2-C6F13 | 80-90% | The benzylic radical intermediate is highly stabilized. |
| Allyl Alcohol | HO-CH2-CHI-CH2-C6F13 | 70-80% | The hydroxyl group is well-tolerated.[13] |
| Methyl Acrylate | MeOOC-CHI-CH2-C6F13 | 65-75% | Electron-deficient alkenes react more slowly but still provide good yields. |
Conclusion
The radical addition of this compound to alkenes initiated by triethylborane/air is a powerful and practical method for synthesizing valuable fluorinated building blocks. The reaction proceeds under mild conditions, tolerates a wide range of functional groups, and provides high yields of the desired adducts with predictable regioselectivity. Understanding the underlying radical chain mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues, ensuring its reliable application in research, discovery, and development settings.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. Triethylborane-initiated radical chain fluorination: a synthetic method derived from mechanistic insight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 9. Part 3. Triethylborane-air: a suitable initiator for intermolecular radical additions of S-2-oxoalkyl-thionocarbonates (S-xanthates) to olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.york.ac.uk [pure.york.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. RADICAL CHAIN ADDITIONS TO ALKENES [research.cm.utexas.edu]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Telomerization Reactions with Perfluorohexyl Iodide
For: Researchers, scientists, and drug development professionals.
Introduction: Harnessing the Power of Fluorine through Telomerization
The introduction of fluorinated moieties into organic molecules imparts a range of unique and highly desirable properties, including enhanced thermal stability, chemical resistance, hydrophobicity, and oleophobicity.[1] In the realm of pharmaceuticals and materials science, these characteristics are leveraged to create advanced drug delivery systems, high-performance coatings, and specialized surfactants. Telomerization is a powerful synthetic strategy for the controlled oligomerization of unsaturated monomers, known as taxogens, in the presence of a chain transfer agent, or telogen.[2][3] This process allows for the synthesis of well-defined, low-molecular-weight polymers, or telomers, with specific end-groups derived from the telogen.
Perfluorohexyl iodide (C₆F₁₃I) is a particularly valuable telogen in this context. Its perfluorinated chain provides the desired fluorine content, while the relatively weak carbon-iodine bond serves as a reactive handle for initiating radical chain reactions.[2] This application note provides a comprehensive guide to conducting telomerization reactions using this compound, covering the underlying mechanistic principles, detailed experimental protocols, characterization techniques, and a troubleshooting guide to empower researchers in their synthetic endeavors.
Reaction Mechanism: A Radical Pathway to Fluorinated Telomers
The telomerization of unsaturated compounds with this compound proceeds via a free-radical chain mechanism. This process can be initiated thermally, photochemically, or through the use of chemical initiators.[1][4] The fundamental steps of this reaction are outlined below:
-
Initiation: The reaction is initiated by the homolytic cleavage of the C-I bond in this compound, generating a perfluorohexyl radical (C₆F₁₃•) and an iodine radical (I•). This can be achieved by heating, exposure to UV light, or through the decomposition of a radical initiator like azobisisobutyronitrile (AIBN).[4]
-
Propagation: The highly reactive perfluorohexyl radical adds across the double or triple bond of the taxogen (monomer). This addition creates a new radical species, which can then react with another monomer unit, leading to chain growth.
-
Chain Transfer: The growing telomer radical abstracts an iodine atom from another molecule of this compound. This terminates the growth of one telomer chain and generates a new perfluorohexyl radical, which can initiate a new chain, thus propagating the reaction.
-
Termination: The reaction is terminated when two radical species combine.
The degree of polymerization, and thus the length of the resulting telomer chains, can be controlled by adjusting the molar ratio of the taxogen to the telogen. A higher concentration of this compound will lead to shorter telomer chains due to more frequent chain transfer events.
Visualizing the Telomerization Workflow
The following diagram illustrates the general workflow for a telomerization reaction with this compound, from reaction setup to product characterization.
Caption: General workflow for telomerization reactions.
Experimental Protocols
Safety Precautions
This compound may cause skin and eye irritation. It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS).
Protocol 1: Thermally Initiated Telomerization of an Alkene
This protocol describes a general procedure for the thermally initiated telomerization of a generic terminal alkene with this compound.
Materials:
-
This compound (1.0 eq)
-
Alkene (e.g., 1-octene, 3.0 eq)
-
Anhydrous solvent (e.g., acetonitrile, toluene)
-
Schlenk flask
-
Reflux condenser
-
Magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle with a temperature controller
Procedure:
-
Reaction Setup: Assemble a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Reagent Addition: To the flask, add this compound, the alkene, and the anhydrous solvent. The concentration of the reactants should be carefully chosen to ensure efficient reaction.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 80-150 °C) with vigorous stirring.[1] The optimal temperature will depend on the specific alkene and solvent used.
-
Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the starting materials and the formation of the telomer products.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to isolate the desired telomer adducts.
| Parameter | Recommended Range/Value | Rationale |
| Molar Ratio (Alkene:Telogen) | 1:1 to 6:1 | Controls the average chain length of the telomers.[1] |
| Temperature | 80 - 180 °C | Provides sufficient energy for homolytic cleavage of the C-I bond.[1] |
| Solvent | Acetonitrile, Toluene | Should be inert to radical reactions and have an appropriate boiling point. |
| Reaction Time | 2 - 24 hours | Dependent on the reactivity of the alkene and the reaction temperature. |
Protocol 2: Photochemically Initiated Telomerization
This protocol outlines a general procedure for the photoinduced telomerization of an unsaturated compound with this compound.[4]
Materials:
-
This compound (1.0 eq)
-
Unsaturated compound (e.g., terminal alkyne, 1.5 eq)
-
Anhydrous solvent (e.g., hexane, acetonitrile)
-
Quartz reaction vessel
-
Magnetic stir bar
-
High-pressure mercury lamp or Xenon lamp with a Pyrex filter (hν > 300 nm)[4]
-
Cooling system for the lamp
Procedure:
-
Reaction Setup: In a quartz reaction vessel equipped with a magnetic stir bar, dissolve the this compound and the unsaturated compound in the chosen anhydrous solvent.
-
Degassing: Degas the solution by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes to remove dissolved oxygen, which can quench radical reactions.
-
Irradiation: Place the reaction vessel in a photochemical reactor and irradiate with the lamp while maintaining vigorous stirring. A cooling system should be used to maintain a constant reaction temperature.
-
Monitoring the Reaction: Follow the reaction progress using GC-MS or NMR spectroscopy.
-
Work-up: After the starting material is consumed, turn off the lamp and remove the solvent in vacuo.
-
Purification: Purify the resulting telomers by column chromatography or distillation.
| Parameter | Recommended Range/Value | Rationale |
| Light Source | Xenon or Mercury Lamp | Provides the necessary energy to induce homolytic cleavage of the C-I bond.[4] |
| Solvent | Hexane, Acetonitrile | Should be transparent to the wavelength of light used and inert. |
| Temperature | Room Temperature to 50 °C | Photochemical initiation often allows for lower reaction temperatures. |
| Reaction Time | 1 - 12 hours | Depends on the quantum yield of the reaction and the intensity of the light source. |
Characterization of this compound Telomers
Thorough characterization of the synthesized telomers is crucial to confirm their structure and purity. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To identify and integrate the signals of the protons from the taxogen units.
-
¹⁹F NMR: To confirm the presence and integrity of the perfluorohexyl group.
-
¹³C NMR: To provide detailed information about the carbon skeleton of the telomers.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify the different telomer adducts (n=1, 2, 3, etc.) and to check for the presence of any unreacted starting materials.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight distribution of the telomer mixture.
Applications in Research and Drug Development
The unique properties of perfluorohexyl-containing telomers make them highly valuable in various advanced applications.
Hydrophobic and Oleophobic Coatings
The high fluorine content of these telomers imparts excellent hydrophobic and oleophobic properties. When incorporated into polymers or coated onto surfaces, they can create highly repellent and durable finishes for textiles, electronics, and architectural materials.[5][6]
Drug Delivery Systems
In the field of drug development, fluorinated compounds are of great interest for creating novel drug delivery systems. The hydrophobic nature of the perfluorohexyl chain can be utilized to encapsulate and stabilize hydrophobic drugs within polymeric micelles or nanoemulsions.[7][8][9] This can improve drug solubility, prolong circulation time, and enable targeted delivery to specific tissues.[7][10] For instance, amphiphilic block copolymers containing a perfluorohexyl-telomer block can self-assemble into core-shell structures in aqueous media, with the fluorinated core serving as a reservoir for hydrophobic therapeutic agents.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Insufficient initiation (temperature too low, light source too weak).- Presence of radical inhibitors (e.g., oxygen, certain impurities).- Low reactivity of the taxogen. | - Increase the reaction temperature or use a more intense light source.- Thoroughly degas the reaction mixture.- Use a higher concentration of the taxogen or a more reactive monomer. |
| Formation of Undesired Side Products | - Radical-induced side reactions of the solvent or taxogen.- Polymerization of the taxogen without telomerization. | - Choose a more inert solvent.- Adjust the taxogen to telogen ratio to favor chain transfer.- Lower the reaction temperature to increase selectivity. |
| Difficulty in Product Isolation/Purification | - Similar boiling points or polarities of the telomer adducts.- Formation of a complex mixture of telomers. | - Use fractional distillation under high vacuum.- Employ preparative HPLC for separation.- Optimize the reaction conditions to narrow the telomer distribution. |
| Inconsistent Results | - Variations in reagent purity.- Inconsistent reaction setup or conditions. | - Use freshly purified reagents.- Ensure consistent and accurate control of temperature, time, and atmosphere. |
References
- 1. CN101805240B - Telomerization method of perfluoroalkyl iodide - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. An efficient photoinduced iodoperfluoroalkylation of carbon-carbon unsaturated compounds with perfluoroalkyl iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of fluorinated monomer and formation of hydrophobic surface therefrom - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Qucosa - Technische Universität Dresden: Synthesis of polymers and oligomers containing fluorinated side groups for the construction of hydrophobic surfaces [tud.qucosa.de]
- 7. Polymeric Drug Delivery System Based on Pluronics for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polymeric micelles for oral drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel polymeric micelles for hydrophobic drug delivery based on biodegradable poly(hexyl-substituted lactides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acoustically active perfluorocarbon nanoemulsions as drug delivery carriers for camptothecin: drug release and cytotoxicity against cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Setup of Perfluorohexyl Iodide Reactions
Introduction: The Synthetic Versatility of Perfluorohexyl Iodide
This compound (C₆F₁₃I) is a pivotal reagent in modern organic synthesis, particularly for the introduction of the perfluorohexyl moiety into organic molecules.[1] This functional group is of significant interest to researchers in pharmaceuticals and materials science due to its unique properties, including high lipophilicity, metabolic stability, and its ability to modulate the electronic characteristics of a molecule.[1] The carbon-iodine bond in this compound is relatively weak, making it an excellent precursor for the generation of the perfluorohexyl radical (C₆F₁₃•) under thermal or photochemical conditions. This reactivity is harnessed in a variety of transformations, most notably in radical addition reactions to unsaturated systems.
This guide provides a comprehensive overview of the experimental considerations for handling this compound and detailed protocols for its application in common synthetic transformations. The causality behind experimental choices is explained to provide a deeper understanding of the reaction systems.
Safety Precautions and Handling
This compound is a hazardous chemical and must be handled with appropriate safety measures.
Hazard Identification:
-
Causes skin irritation.[2]
-
Causes serious eye irritation.[3]
-
Very toxic to aquatic life with long-lasting effects.[3]
Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves. Inspect gloves prior to use.[3]
-
Eye Protection: Use chemical safety goggles or a face shield.[3]
-
Clothing: Wear protective clothing to prevent skin exposure.[3]
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[4][5] If inhalation risk is high, use a suitable respirator.[3]
Handling and Storage:
-
Avoid all personal contact, including inhalation.[3]
-
Wash hands thoroughly after handling.[4]
-
Protect from light.[2]
-
Store away from incompatible materials such as alkali metals and oxidizing agents.[2]
Spill and Disposal:
-
In case of a spill, contain and absorb with inert material (e.g., sand, vermiculite).[3]
-
Place in a suitable, labeled container for waste disposal.[3]
-
Dispose of contents/container to a hazardous waste disposal facility in accordance with local regulations.[3]
General Experimental Workflow
The following diagram illustrates a typical workflow for a reaction involving this compound, from reaction setup to product isolation.
Caption: General workflow for this compound reactions.
Protocol 1: Photoredox-Catalyzed Atom Transfer Radical Addition (ATRA) to an Alkene
This protocol describes the visible-light-mediated ATRA of this compound to 1-hexene, a representative alkene. This method is advantageous due to its mild reaction conditions.
Reaction Principle: The photocatalyst, upon irradiation with visible light, initiates a single-electron transfer process, generating a perfluorohexyl radical. This radical then adds to the alkene, and the resulting radical intermediate abstracts an iodine atom from another molecule of this compound to propagate the radical chain and form the product.
Caption: Simplified mechanism of photoredox-catalyzed ATRA.
Materials:
-
This compound (C₆F₁₃I)
-
1-Hexene
-
[Cu(dap)₂]Cl (dap = 2,9-di(p-anisyl)-1,10-phenanthroline) or other suitable photocatalyst
-
Anhydrous acetonitrile (MeCN)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk tube or similar)
-
Magnetic stirrer
-
Visible light source (e.g., blue LED, 450 nm)
Experimental Procedure:
-
Reaction Setup:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add the photocatalyst (e.g., [Cu(dap)₂]Cl, 1.0 mol%).
-
Add 1-hexene (1.0 eq).
-
Add anhydrous and degassed acetonitrile (to achieve a concentration of ~0.2 M).
-
Add this compound (2.0 eq).
-
-
Degassing:
-
Seal the Schlenk tube and thoroughly degas the reaction mixture by three freeze-pump-thaw cycles.
-
Backfill the tube with an inert gas (Argon or Nitrogen).
-
-
Reaction:
-
Place the Schlenk tube in front of a visible light source (e.g., blue LED) at a distance of approximately 5-10 cm.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 16-24 hours.
-
-
Work-up:
-
Once the reaction is complete, remove the light source.
-
Transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (to remove any residual iodine) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final product, 1-iodo-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorododecane.
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| Scale | 0.1 - 1.0 mmol | [6] |
| Catalyst Loading | 1.0 mol% | [6] |
| Equivalents of C₆F₁₃I | 2.0 eq | [6] |
| Solvent | Anhydrous MeCN | [6] |
| Temperature | Room Temperature | [6] |
| Irradiation | Green LED (530 nm) | [6] |
| Reaction Time | 16 - 18 hours | [6] |
| Typical Yield | 84% | [6] |
Protocol 2: Thermally Initiated Radical Addition to an Alkene
This protocol details the addition of this compound to 1-octene using a classical radical initiator, azobisisobutyronitrile (AIBN), under thermal conditions.
Reaction Principle: AIBN decomposes upon heating to generate nitrogen gas and two cyanoisopropyl radicals. These radicals can abstract an iodine atom from this compound to generate the perfluorohexyl radical, which then initiates the addition to the alkene in a chain reaction mechanism.
Materials:
-
This compound (C₆F₁₃I)
-
1-Octene
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous solvent (e.g., toluene or solvent-free)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
-
Magnetic stirrer with heating mantle
-
Reflux condenser
Experimental Procedure:
-
Reaction Setup:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add 1-octene (1.2 eq).
-
If using a solvent, add a sufficient amount of anhydrous toluene.
-
Purge the reaction vessel with an inert gas for 15-20 minutes.
-
-
Initiation:
-
Add the radical initiator, AIBN (0.1 eq), to the reaction mixture.
-
-
Reaction:
-
Heat the reaction mixture to 80-90 °C with vigorous stirring under an inert atmosphere.
-
Monitor the reaction progress by GC or TLC. The reaction is typically complete within 12-24 hours.
-
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
The crude product can be washed with an aqueous solution of sodium bisulfite to remove any colored impurities.
-
-
Purification:
-
Purify the crude product by vacuum distillation to obtain the desired 1-iodo-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-3-octylethane.
-
Quantitative Data Summary:
| Parameter | Value |
| Equivalents of 1-Octene | 1.2 eq |
| Initiator Loading | 0.1 eq AIBN |
| Solvent | Toluene or Solvent-free |
| Temperature | 80 - 90 °C |
| Reaction Time | 12 - 24 hours |
| Typical Yield | High |
Conclusion
This compound is a valuable and versatile reagent for the synthesis of fluorinated compounds. The protocols outlined in this application note provide robust and reproducible methods for its use in radical addition reactions. By understanding the underlying principles of radical generation and propagation, and by adhering to strict safety protocols, researchers can effectively utilize this compound to access a wide range of novel molecules for applications in drug discovery and materials science. The choice between a photoredox-catalyzed or a thermally initiated protocol will depend on the specific substrate, desired reaction conditions, and available equipment.
References
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane | C8H4F13I | CID 74888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Photocatalytic removal of perfluoroalkyl substances from water and wastewater: Mechanism, kinetics and controlling factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
Application Notes & Protocols: Leveraging Perfluorohexyl Iodide in Visible-Light Photoredox Catalysis
Abstract: The incorporation of perfluoroalkyl chains into organic molecules is a transformative strategy in medicinal chemistry and materials science, often imparting unique properties such as enhanced metabolic stability, lipophilicity, and altered electronic profiles.[1][2] Photoredox catalysis has emerged as a powerful and mild paradigm for generating highly reactive radical species under visible-light irradiation, avoiding the harsh conditions of traditional methods.[3][4] This document provides an in-depth guide for researchers on the application of perfluorohexyl iodide (C₆F₁₃I) as a robust and efficient precursor for the perfluorohexyl radical (C₆F₁₃•) in photoredox-mediated transformations. We will explore the core mechanistic principles, detail key experimental parameters, and provide validated protocols for the functionalization of unsaturated bonds.
Core Principles: Generating the Perfluorohexyl Radical
The efficacy of this compound in photoredox catalysis hinges on the relative weakness of the C-I bond, which can be readily cleaved upon single-electron reduction to generate the key perfluorohexyl radical intermediate. This process can be initiated through two primary, highly effective pathways: transition-metal photocatalysis and metal-free Electron Donor-Acceptor (EDA) complex formation.
Mechanism A: Transition-Metal Photocatalysis (Reductive Quenching Cycle)
In this common pathway, a photocatalyst (PC), typically a ruthenium or iridium complex, absorbs a photon of visible light to reach an excited state (PC*).[5] This excited state is a potent reductant and can be quenched by a sacrificial electron donor (e.g., a tertiary amine) to form a strongly reducing species (PC⁻). This super-reductant then transfers an electron to this compound, inducing fragmentation into the perfluorohexyl radical and an iodide anion.[6][7] The generated radical is then trapped by a suitable substrate, such as an alkene, to forge a new carbon-carbon bond.
Mechanism B: Metal-Free Electron Donor-Acceptor (EDA) Complex
An increasingly popular and sustainable alternative avoids transition metals entirely.[1] In this approach, an electron-rich species, such as a tertiary amine or an in situ-generated enamine, forms an Electron Donor-Acceptor (EDA) complex with the electron-deficient this compound.[8][9] This complex exhibits a new absorption band in the visible-light region. Upon photoexcitation, a direct electron transfer occurs from the donor to the acceptor within the complex, generating the perfluorohexyl radical and the radical cation of the donor, without the need for a separate photocatalyst.
Experimental Design & Key Parameters
A successful photoredox reaction requires careful consideration of all components. The interplay between the catalyst, solvent, and light source is crucial for achieving high yields and selectivity.
System Components
| Component | Selection & Rationale |
| Photocatalyst | Transition-Metal: [Ru(bpy)₃]Cl₂, fac-[Ir(ppy)₃], and copper(I) complexes are common choices.[10][11] Their selection depends on the required redox potential for the transformation. Metal-Free: Simple tertiary amines (e.g., DIPEA) or in situ-generated enamines (from an aldehyde and a secondary amine) can serve as the electron donor in EDA-based systems.[1][9] |
| This compound | Acts as the perfluoroalkyl radical precursor. Typically used in stoichiometric excess (1.5-2.0 equivalents) to ensure efficient trapping of the intermediate radical and to act as the iodine atom source in iodo-perfluoroalkylation reactions.[10] |
| Substrate | Alkenes, alkynes, and (hetero)arenes are common substrates. Electron-rich olefins react readily with the electrophilic perfluorohexyl radical.[12] Electron-deficient olefins can also be functionalized, though sometimes require modified conditions to prevent polymerization.[1][10] |
| Solvent | Polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), or dichloromethane (CH₂Cl₂) are preferred as they can dissolve the catalyst and reagents while remaining inert to the radical intermediates.[10] |
| Additives | Sacrificial Donor: In metal-catalyzed reductive quenching, a tertiary amine (e.g., triethylamine, DIPEA) is often used to regenerate the photocatalyst.[13] Base: In some protocols, a base may be required to facilitate subsequent elimination or other downstream reactions.[1] |
| Light Source | The emission wavelength of the light source must overlap with the absorption spectrum of the photocatalyst or EDA complex. Blue LEDs (~450 nm) are standard for many common Ru and Ir catalysts.[13] Simple compact fluorescent lamps (CFL) are often sufficient for broad-absorbing EDA complexes.[9] |
Application Protocols
Safety Precaution: Perfluoroalkyl iodides should be handled in a well-ventilated fume hood. All reactions should be protected from light until irradiation is intended.
General Experimental Workflow
Protocol 1: Copper-Catalyzed Iodo-perfluoroalkylation of Styrene
This protocol is adapted from methodologies demonstrating the utility of earth-abundant copper catalysts for the atom transfer radical addition (ATRA) of this compound to styrenes.[10]
-
Reagents & Materials:
-
[Cu(dap)₂]Cl (dap = 2,9-di(p-anisyl)-1,10-phenanthroline) (1.0 mol%)
-
Styrene (1.0 equiv, e.g., 0.2 mmol, 20.8 mg)
-
This compound (2.0 equiv, e.g., 0.4 mmol, 178.4 mg)
-
Dichloromethane (CH₂Cl₂), anhydrous (to 0.1 M)
-
Oven-dried reaction vial with a magnetic stir bar
-
Blue LED lamp (e.g., 450 nm)
-
-
Step-by-Step Procedure:
-
Setup: To the reaction vial, add [Cu(dap)₂]Cl (1.5 mg, 0.002 mmol) and styrene (23 µL, 0.2 mmol). Seal the vial with a rubber septum.
-
Degassing: Purge the vial with a stream of nitrogen or argon for 10 minutes.
-
Addition: Add anhydrous CH₂Cl₂ (2.0 mL) and this compound (73 µL, 0.4 mmol) via syringe.
-
Final Degassing: Sparge the resulting solution with nitrogen for an additional 15 minutes while cooling in an ice bath.
-
Scientist's Note: Thorough degassing is critical. Molecular oxygen can quench the catalyst's excited state and participate in unwanted side reactions with radical intermediates.
-
-
Irradiation: Place the vial approximately 5 cm from the blue LED lamp. Use a small fan to maintain the reaction at ambient temperature. Stir the reaction vigorously for 24 hours.
-
Workup: Upon completion (monitored by TLC or GC-MS), concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired 1-iodo-1-phenyl-2-(perfluorohexyl)ethane.
-
Protocol 2: Metal-Free Hydroxy-perfluoroalkylation of a Conjugated Olefin
This protocol is based on the metal-free formation of an EDA complex between an in situ-generated enamine and this compound, using molecular oxygen from the air as a green hydroxy source.[1][8]
-
Reagents & Materials:
-
Methyl acrylate (1.0 equiv, e.g., 0.5 mmol, 43.0 mg)
-
This compound (1.5 equiv, e.g., 0.75 mmol, 334.5 mg)
-
Pyrrolidine (20 mol%, e.g., 0.1 mmol, 7.1 mg)
-
Diphenylacetaldehyde (20 mol%, e.g., 0.1 mmol, 19.6 mg)
-
Diisopropylethylamine (DIPEA) (2.0 equiv, e.g., 1.0 mmol, 129.2 mg)
-
Acetonitrile (MeCN), anhydrous (to 0.25 M)
-
Reaction vial (open to air) with a magnetic stir bar
-
23W Compact Fluorescent Lamp (CFL)
-
-
Step-by-Step Procedure:
-
Setup: In an open-to-air vial, combine methyl acrylate (45 µL, 0.5 mmol), diphenylacetaldehyde (19.6 mg, 0.1 mmol), and a magnetic stir bar.
-
Addition: Add anhydrous MeCN (2.0 mL), followed by this compound (137 µL, 0.75 mmol), pyrrolidine (8.3 µL, 0.1 mmol), and DIPEA (174 µL, 1.0 mmol).
-
Scientist's Note: The aldehyde and secondary amine (pyrrolidine) react in situ to form the enamine, which is the key electron donor for the EDA complex. DIPEA acts as both a base and an auxiliary electron donor.[1]
-
-
Irradiation: Place the uncapped vial approximately 10 cm from the CFL bulb and stir vigorously at room temperature for 12 hours. The reaction uses oxygen from the air.
-
Workup: After the reaction, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product directly by flash column chromatography on silica gel to afford the hydroxy-perfluoroalkylated product.
-
Expected Results & Troubleshooting
The described protocols are robust for a range of substrates. Below is a table of representative results from the literature to serve as a benchmark.
| Substrate | Reagent | Product Type | Reported Yield | Reference |
| Styrene | C₆F₁₃I | Iodo-perfluoroalkylation | 88% | [10] |
| 4-Methylstyrene | C₆F₁₃I | Iodo-perfluoroalkylation | 88% (in CH₂Cl₂) | [10] |
| 1-Hexenol | C₈F₁₇I | Iodo-perfluoroalkylation | 88% | [6] |
| Methyl Acrylate | C₆F₁₃I | Hydroxy-perfluoroalkylation | up to 90% | [1][8] |
| Cyclohexene | C₆F₁₃I | Iodo-perfluoroalkylation | 52% | [13] |
Common Issues & Solutions:
-
Low or No Conversion:
-
Check Light Source: Ensure the lamp is functional and its wavelength is appropriate for the catalyst.
-
Improve Degassing: Oxygen is a potent quencher. Re-degas the reaction mixture if a leak is suspected.
-
Reagent Purity: Ensure solvents are anhydrous and reagents are pure. This compound can degrade over time; use from a fresh bottle if possible.
-
-
Formation of Side Products:
-
Substrate Polymerization (Styrenes): This can occur with electron-rich styrenes.[10] Try lowering the reaction concentration or temperature.
-
Elimination Products: In iodo-perfluoroalkylation, the product can sometimes eliminate HI to form an alkene. This can be suppressed by using a non-polar solvent like CH₂Cl₂ or by adding a non-nucleophilic base post-reaction.[10]
-
-
Inconsistent Results:
-
Reaction Temperature: Photoredox reactions can generate heat. Use a fan or water bath to maintain a consistent temperature, as thermal effects can influence reaction rates and selectivity.
-
Vial Position: Ensure the distance and angle to the light source are consistent between runs for reproducible photon flux.
-
References
- 1. Metal-free visible-light-induced hydroxy-perfluoroalkylation of conjugated olefins using enamine catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Photoredox Catalysis in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Photoredox catalysis - Wikipedia [en.wikipedia.org]
- 6. Trifluoroethoxy-Coated Phthalocyanine Catalyzes Perfluoroalkylation of Alkenes under Visible-Light Irradiation | MDPI [mdpi.com]
- 7. recercat.cat [recercat.cat]
- 8. Metal-free visible-light-induced hydroxy-perfluoroalkylation of conjugated olefins using enamine catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. arts.units.it [arts.units.it]
Application Notes and Protocols: Fluorous Synthesis Utilizing Perfluorohexyl Iodide
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis and purification of small molecules are paramount. Traditional purification techniques like column chromatography can be time-consuming, solvent-intensive, and challenging to automate. Fluorous synthesis has emerged as a powerful strategy to streamline this process, offering a "catch and release" method for product isolation that combines the advantages of solution-phase reactivity with the ease of solid-phase purification.[1][2] At the heart of this technique is the covalent attachment of a fluorous tag to a molecule of interest, temporarily imparting it with a unique solubility profile that allows for selective separation from non-tagged species.[3][4]
Perfluorohexyl iodide (C₆F₁₃I) is a versatile and widely used reagent for introducing a "light" fluorous tag.[5] The perfluorohexyl group provides sufficient fluorous character for effective separation via Fluorous Solid-Phase Extraction (F-SPE) while maintaining good solubility of the tagged compound in common organic solvents for homogeneous reaction conditions.[6] This guide provides an in-depth exploration of fluorous synthesis protocols centered on the use of this compound, offering both the "how" and the "why" behind these powerful techniques.
The Principle of Fluorous Synthesis
Fluorous chemistry leverages the unique physical properties of highly fluorinated compounds. Perfluoroalkanes are both hydrophobic and lipophobic, meaning they are immiscible with both water and many common organic solvents, forming a distinct third phase.[7][8] By attaching a perfluoroalkyl chain (a "fluorous tag") to a substrate, the resulting molecule gains a strong affinity for fluorous environments.[3] This affinity allows for a highly selective separation.
The general workflow of a fluorous synthesis strategy involves three key stages:
-
Tagging: The substrate of interest is covalently modified with a fluorous tag, in this case, derived from this compound.
-
Synthesis: The fluorous-tagged substrate undergoes one or more solution-phase chemical transformations. The fluorous tag is designed to be chemically inert to the reaction conditions.
-
Purification (Demixing): The reaction mixture, containing the fluorous-tagged product, non-fluorous byproducts, and excess reagents, is subjected to Fluorous Solid-Phase Extraction (F-SPE). The fluorous-tagged product is selectively retained on a fluorous silica gel cartridge, while non-fluorous components are washed away. The desired product is then eluted with a fluorophilic solvent.[6][9]
-
Detagging (Optional): If the final product is desired without the fluorous tag, a cleavage reaction is performed to release the purified molecule.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: "General workflow of fluorous synthesis."
This compound: A Versatile Tagging Reagent
This compound is a stable, commercially available liquid that serves as a key building block for introducing the C₆F₁₃ moiety.[10] Its utility stems from the reactivity of the carbon-iodine bond, which can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[5][11] This allows for the tagging of a wide range of functional groups.
| Property | Value |
| Chemical Formula | C₆F₁₃I |
| Molecular Weight | 445.95 g/mol |
| Appearance | Colorless to pinkish liquid |
| Boiling Point | 117 °C |
| Density | 2.063 g/cm³ |
| Solubility | Insoluble in water; soluble in many organic solvents |
Note: this compound is light-sensitive and should be stored in a dark, tightly sealed container.[10]
Protocol 1: Fluorous Tagging of Phenols and Alcohols
The Williamson ether synthesis provides a reliable method for tagging hydroxyl groups with a fluorous ponytail. This protocol first involves the synthesis of a fluorous alkylating agent from this compound.
Part A: Synthesis of 2-(Perfluorohexyl)ethyl Iodide
This two-step procedure introduces an ethylene spacer between the electron-withdrawing perfluorohexyl group and the reactive iodide, which preserves the reactivity of the tagging reagent.
Reaction Scheme:
C₆F₁₃I + H₂C=CH₂ → C₆F₁₃CH₂CH₂I
Materials:
-
This compound (1.0 equiv)
-
Ethylene (gas)
-
Azobisisobutyronitrile (AIBN) (0.05 equiv)
-
Anhydrous solvent (e.g., heptane or perfluoromethylcyclohexane)
-
Pressure vessel
Procedure:
-
Charge a pressure vessel with this compound and AIBN dissolved in the chosen solvent.
-
Purge the vessel with nitrogen, then pressurize with ethylene gas (e.g., 50-100 psi).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by GC or ¹⁹F NMR.
-
After cooling to room temperature, carefully vent the excess ethylene.
-
Concentrate the reaction mixture under reduced pressure. The crude 2-(perfluorohexyl)ethyl iodide can often be used directly in the next step or purified by vacuum distillation.
Part B: Etherification of a Phenol
Reaction Scheme:
Ar-OH + C₆F₁₃CH₂CH₂I + Base → Ar-O-CH₂CH₂C₆F₁₃
Materials:
-
Phenol or alcohol substrate (1.0 equiv)
-
2-(Perfluorohexyl)ethyl iodide (1.1 equiv)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
Procedure:
-
To a solution of the phenol in anhydrous DMF, add the base (K₂CO₃ or Cs₂CO₃).
-
Stir the mixture at room temperature for 15-30 minutes to form the corresponding phenoxide.
-
Add 2-(perfluorohexyl)ethyl iodide to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude fluorous-tagged ether.
Protocol 2: Fluorous Tagging of Thiols
Thiols are excellent nucleophiles and can be readily tagged using a fluorous alkyl iodide under basic conditions.
Reaction Scheme:
R-SH + C₆F₁₃CH₂CH₂I + Base → R-S-CH₂CH₂C₆F₁₃
Materials:
-
Thiol substrate (1.0 equiv)
-
2-(Perfluorohexyl)ethyl iodide (1.1 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv) or a non-nucleophilic organic base like DBU (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF) or DMF
Procedure:
-
To a stirred suspension of NaH in anhydrous THF at 0 °C, add a solution of the thiol in THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the thiolate.
-
Cool the mixture back to 0 °C and add 2-(perfluorohexyl)ethyl iodide.
-
Let the reaction warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude fluorous-tagged thioether.[12]
Protocol 3: Fluorous Solid-Phase Extraction (F-SPE)
This is the core purification step in fluorous synthesis. The protocol is straightforward and highly effective for separating "light" fluorous-tagged compounds from non-fluorous materials.[6][13]
dot graph TD { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: "Fluorous Solid-Phase Extraction (F-SPE) Workflow."
Materials:
-
Fluorous silica gel SPE cartridge (e.g., with a –SiMe₂(CH₂)₂C₈F₁₇ bonded phase)[9][14]
-
Crude reaction mixture containing the fluorous-tagged compound
-
Fluorophobic wash solvent (e.g., 80:20 Methanol/Water)[6]
-
Fluorophilic elution solvent (e.g., Tetrahydrofuran (THF) or Acetone)
-
SPE manifold or syringe for processing
Procedure:
-
Cartridge Conditioning:
-
Wash the fluorous SPE cartridge with 2-3 column volumes of the fluorophilic elution solvent (e.g., THF) to activate the fluorous phase.
-
Equilibrate the cartridge with 2-3 column volumes of the fluorophobic wash solvent (e.g., 80% MeOH/H₂O). Do not let the cartridge run dry.
-
-
Sample Loading:
-
Dissolve the crude reaction mixture in a minimal amount of a suitable loading solvent (e.g., DMF, DMSO, or the reaction solvent if compatible).[6]
-
Apply the sample solution to the top of the conditioned cartridge.
-
-
Fluorophobic Wash:
-
Slowly pass 3-5 column volumes of the fluorophobic wash solvent (80% MeOH/H₂O) through the cartridge.
-
This step elutes the non-fluorous (organic) compounds, including excess reagents and byproducts. The fluorous-tagged product remains adsorbed on the stationary phase.
-
-
Fluorophilic Elution:
-
Elute the desired fluorous-tagged product by passing 2-4 column volumes of a fluorophilic solvent (THF or Acetone) through the cartridge.
-
Collect this fraction.
-
-
Product Recovery:
-
Concentrate the collected fluorophilic fraction under reduced pressure to obtain the purified fluorous-tagged product.
-
| Solvent Type | Examples | Role in F-SPE |
| Fluorophobic | H₂O, DMSO, DMF, 80% MeOH/H₂O, 60% MeCN/H₂O | Elutes non-fluorous compounds, retains fluorous compounds on the cartridge.[6] |
| Fluorophilic | THF, Acetone, Methoxyperfluorobutane (HFE-7100), Perfluorohexane | Elutes fluorous compounds from the cartridge.[6] |
Causality and Experimental Choices
-
Why the Ethylene Spacer? The perfluoroalkyl chain is strongly electron-withdrawing, which can deactivate adjacent reactive centers. The -(CH₂)₂- spacer insulates the functional group from this electronic effect, ensuring that the reactivity of the tagged molecule is comparable to its non-tagged parent.[1]
-
Choice of "Light" vs. "Heavy" Fluorous Tags: this compound provides a "light" fluorous tag. These are preferred for small molecule synthesis as they minimally impact the overall molecular weight and solubility in common organic solvents, facilitating homogeneous reaction conditions.[1][6] "Heavy" tags, with higher fluorine content, are often used for catalyst recovery where solubility in fluorous solvents is desired.[6]
-
F-SPE Solvent Selection: The success of F-SPE hinges on the orthogonality of the wash and elution solvents. A highly "fluorophobic" wash solvent is crucial to retain the tagged compound while removing all non-fluorous impurities. Conversely, a "fluorophilic" elution solvent is needed to efficiently desorb the product. The 80:20 MeOH/H₂O and THF solvent pair is a robust starting point for many applications.[6]
Conclusion
Fluorous synthesis, enabled by versatile tagging reagents like this compound, represents a significant advance in synthetic chemistry. It provides a practical and highly efficient method for the purification of reaction intermediates and final products, circumventing the challenges associated with traditional chromatography. The protocols outlined here offer a solid foundation for researchers to implement this powerful technology in their own synthetic endeavors, accelerating the pace of discovery in drug development and materials science.
References
- 1. Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorous synthesis: a fluorous-phase strategy for improving separation efficiency in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorous chemistry - Wikipedia [en.wikipedia.org]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. fengyuangroup.in [fengyuangroup.in]
- 6. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Fluorous Synthesis | TCI Deutschland GmbH [tcichemicals.com]
- 9. Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. halopolymer.com [halopolymer.com]
- 11. nbinno.com [nbinno.com]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. researchgate.net [researchgate.net]
- 14. Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Lynchpin of Performance: Perfluorohexyl Iodide in the Synthesis of Advanced Fluorinated Surfactants
Abstract
Perfluorohexyl iodide stands as a critical building block in the synthesis of a diverse array of fluorinated surfactants, pivotal materials in fields ranging from advanced materials science to pharmaceutical and drug development.[1] This application note provides an in-depth technical guide for researchers, scientists, and professionals in drug development on the strategic use of this compound to engineer high-performance fluorinated surfactants. We will delve into the fundamental reaction mechanisms, provide detailed, field-proven experimental protocols for the synthesis of anionic, non-ionic, and cationic fluorinated surfactants, and present methods for their purification and characterization. The causality behind experimental choices is explained to empower researchers to adapt and innovate upon these foundational methods.
Introduction: The Unique Role of this compound
Fluorinated surfactants are a class of surface-active agents where the hydrophobic tail is partially or fully fluorinated.[2] This structural feature imparts exceptional properties not seen in their hydrocarbon counterparts, including significantly lower surface tension, enhanced thermal and chemical stability, and both hydrophobic and oleophobic characteristics.[2] this compound (CF₃(CF₂)₅I) is a key intermediate in the production of these high-performance materials.[1] Its perfluoroalkyl chain provides the desired fluorinated character, while the reactive carbon-iodine bond serves as a versatile handle for a variety of synthetic transformations.
The primary industrial route to perfluoroalkyl iodides is through a process called telomerization .[3][4] In this process, a "telogen," such as pentafluoroethyl iodide, reacts with a "taxogen," typically tetrafluoroethylene, to elongate the perfluoroalkyl chain.[3][4] The resulting perfluoroalkyl iodide, such as this compound, can then be further functionalized to create a wide range of surfactants.
Core Synthetic Strategies and Mechanisms
The conversion of this compound into functionalized surfactants primarily relies on two robust reaction pathways: free-radical addition to unsaturated molecules and nucleophilic substitution reactions.
Free-Radical Addition: Building the Surfactant Backbone
The carbon-iodine bond in this compound is relatively weak and can be homolytically cleaved to generate a perfluorohexyl radical (C₆F₁₃•). This highly reactive intermediate can then add across the double or triple bonds of various monomers, forming the foundation of the surfactant structure.
A common initiator for this radical reaction is azobisisobutyronitrile (AIBN), which decomposes upon heating to generate radicals that initiate the chain reaction. The general mechanism is as follows:
This method is highly versatile and can be used to introduce the perfluorohexyl group to a variety of molecules that will form the basis of the surfactant's head group.
Telomerization with Ethylene: Introducing a Hydrocarbon Spacer
A crucial step in the synthesis of many fluorinated surfactants is the introduction of a short hydrocarbon spacer, typically an ethyl group (-CH₂CH₂-), between the perfluoroalkyl chain and the hydrophilic headgroup. This is achieved through the telomerization of ethylene with this compound.[3][4] This reaction yields 1H,1H,2H,2H-perfluorooctyl iodide (C₆F₁₃CH₂CH₂I), a key precursor for various surfactant classes.
Application Protocols: Synthesis of Fluorinated Surfactants
The following protocols provide detailed, step-by-step methodologies for the synthesis of anionic, non-ionic, and cationic fluorinated surfactants starting from this compound.
Synthesis of an Anionic Surfactant: Sodium 2-(Perfluorohexyl)ethanesulfonate
This protocol outlines a two-step synthesis of an anionic fluorinated surfactant, beginning with the formation of perfluorohexylethyl iodide.
Step 1: Synthesis of Perfluorohexylethyl Iodide
This step involves the free-radical addition of ethylene to this compound.
-
Materials:
-
This compound (C₆F₁₃I)
-
Ethylene (gas)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous solvent (e.g., acetonitrile)
-
High-pressure reactor
-
-
Protocol:
-
Charge a high-pressure stainless-steel reactor with this compound and a catalytic amount of AIBN dissolved in the anhydrous solvent.
-
Seal the reactor and purge with nitrogen gas to remove oxygen.
-
Pressurize the reactor with ethylene gas to the desired pressure.
-
Heat the reactor to the decomposition temperature of AIBN (typically 65-85 °C) and maintain the reaction for several hours with stirring.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ethylene.
-
The crude product, perfluorohexylethyl iodide, can be purified by vacuum distillation.
-
Step 2: Synthesis of Sodium 2-(Perfluorohexyl)ethanesulfonate
This step involves the reaction of perfluorohexylethyl iodide with sodium sulfite.
-
Materials:
-
Perfluorohexylethyl iodide (C₆F₁₃CH₂CH₂I)
-
Sodium sulfite (Na₂SO₃)
-
Ethanol
-
Deionized water
-
Copper(II) sulfate (catalyst)
-
-
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, dissolve sodium sulfite in a mixture of ethanol and deionized water.
-
Add perfluorohexylethyl iodide and a catalytic amount of copper(II) sulfate to the solution.
-
Heat the mixture to reflux (approximately 78-80 °C) with vigorous stirring for 3 to 8 hours.[5]
-
After the reaction is complete, cool the mixture to room temperature.
-
The crude product will precipitate out of the solution. Filter the solid and wash with cold ethanol to remove unreacted starting materials.
-
The product can be further purified by recrystallization from hot water.[5]
-
Synthesis of a Non-ionic Surfactant: Perfluorohexyl-terminated Poly(ethylene glycol)
This protocol describes the synthesis of a non-ionic surfactant via the conversion of perfluorohexylethyl iodide to a fluorotelomer alcohol, followed by ethoxylation.
Step 1: Synthesis of 2-(Perfluorohexyl)ethanol (Fluorotelomer Alcohol)
-
Materials:
-
Perfluorohexylethyl iodide
-
N,N-Dimethylformamide (DMF)
-
Water
-
-
Protocol:
-
In a high-pressure reactor, combine perfluorohexylethyl iodide, DMF, and water.
-
Heat the mixture with stirring to approximately 150 °C for several hours.
-
After cooling, the product, 2-(perfluorohexyl)ethanol, can be separated from the aqueous DMF layer by extraction with a suitable organic solvent (e.g., diethyl ether).
-
The organic extracts are then washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The product can be purified by vacuum distillation.
-
Step 2: Ethoxylation of 2-(Perfluorohexyl)ethanol
-
Materials:
-
2-(Perfluorohexyl)ethanol
-
Ethylene oxide
-
A basic catalyst (e.g., sodium hydroxide or potassium hydroxide)
-
-
Protocol:
-
In a suitable reactor, heat 2-(perfluorohexyl)ethanol with a catalytic amount of a strong base under an inert atmosphere.
-
Introduce a controlled amount of ethylene oxide gas into the reactor. The reaction is typically exothermic and requires careful temperature control.
-
The degree of ethoxylation can be controlled by the stoichiometry of the ethylene oxide added.
-
After the reaction, the catalyst is neutralized, and the resulting non-ionic surfactant is purified, often by removing unreacted starting materials and catalyst residues.
-
Synthesis of a Cationic Surfactant: N,N,N-Trimethyl-2-(perfluorohexyl)ethan-1-aminium Iodide
This protocol details the synthesis of a quaternary ammonium-based cationic surfactant.
Step 1: Synthesis of 2-(Perfluorohexyl)ethylamine
-
Materials:
-
Perfluorohexylethyl iodide
-
Ammonia (aqueous or in a solvent like ethanol)
-
-
Protocol:
-
In a sealed pressure vessel, react perfluorohexylethyl iodide with an excess of ammonia in a suitable solvent.
-
Heat the mixture for several hours. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction, the excess ammonia and solvent are removed. The product, 2-(perfluorohexyl)ethylamine, is then purified, typically by distillation or column chromatography.
-
Step 2: Quaternization of 2-(Perfluorohexyl)ethylamine
-
Materials:
-
2-(Perfluorohexyl)ethylamine
-
Methyl iodide (CH₃I)
-
A suitable solvent (e.g., ethanol, acetonitrile)
-
-
Protocol:
-
Dissolve 2-(perfluorohexyl)ethylamine in the chosen solvent in a round-bottom flask.
-
Add an excess of methyl iodide to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating for several hours until the reaction is complete.[6]
-
The product, a quaternary ammonium salt, will often precipitate from the solution. It can be collected by filtration and washed with a non-polar solvent to remove any unreacted starting materials.
-
Purification and Characterization
The purification of fluorinated surfactants is critical to achieving the desired performance characteristics. Common purification techniques include:
-
Recrystallization: Particularly effective for solid, ionic surfactants.
-
Distillation: Suitable for volatile intermediates like fluorotelomer alcohols.
-
Column Chromatography: Useful for separating non-ionic surfactants and intermediates.
-
Extraction: Employed to remove water-soluble or organic-soluble impurities.[7]
Characterization of the synthesized surfactants is essential to confirm their structure and purity. Key analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR are invaluable for elucidating the molecular structure.
-
Infrared (IR) Spectroscopy: Used to identify key functional groups in the surfactant molecule.[8]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
Performance Evaluation: Surface Tension Measurement
A primary indicator of a surfactant's effectiveness is its ability to lower the surface tension of a liquid. The surface tension of aqueous solutions of the synthesized surfactants can be measured using a tensiometer.
| Surfactant Type | Typical Surface Tension at CMC (mN/m) |
| Anionic (e.g., Perfluoroalkane sulfonates) | 17 - 25 |
| Non-ionic (e.g., Fluorotelomer ethoxylates) | 18 - 28 |
| Cationic (e.g., Quaternary ammonium salts) | 20 - 30 |
Note: These are typical ranges and can vary based on the specific structure and purity of the surfactant.
Safety and Handling of this compound
This compound should be handled with appropriate safety precautions in a well-ventilated area. It is advisable to wear protective gloves, clothing, and eye protection. Avoid inhalation of vapors and direct contact with skin and eyes. For detailed safety information, always refer to the material safety data sheet (MSDS).
Conclusion
This compound is a versatile and indispensable precursor for the synthesis of a wide range of high-performance fluorinated surfactants. Through well-established synthetic methodologies such as free-radical addition and telomerization, researchers can strategically design and create anionic, non-ionic, and cationic surfactants with tailored properties. The protocols and insights provided in this application note serve as a robust foundation for the development of novel fluorinated materials for advanced applications in science and technology.
References
- 1. nbinno.com [nbinno.com]
- 2. Fluorinated surfactants: A review on recent progress on synthesis and oilfield applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. epfl.ch [epfl.ch]
- 6. Introduction to Cationic Surfactant [sanyo-chemical-solutions.com]
- 7. Determination of fluorinated surfactants and their metabolites in sewage sludge samples by liquid chromatography with mass spectrometry and tandem mass spectrometry after pressurised liquid extraction and separation on fluorine-modified reversed-phase sorbents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application of Perfluorohexyl Iodide in Hydrophobic Coatings: A Technical Guide for Researchers
Introduction: The Imperative of Controlled Wettability in Advanced Materials
In the landscape of modern materials science, the ability to precisely control the interaction of a surface with liquids is paramount. This control over wettability, particularly the creation of hydrophobic (water-repellent) and oleophobic (oil-repellent) surfaces, is a critical enabler for a vast array of technologies. Applications range from self-cleaning coatings and anti-fouling surfaces in marine environments to moisture-resistant electronics and specialized biomedical devices[1]. At the heart of achieving low surface energy, a key determinant of hydrophobicity, are fluorinated compounds. Among these, perfluorohexyl iodide (C₆F₁₃I) emerges as a versatile and highly effective precursor for the synthesis of robust hydrophobic and oleophobic coatings[2][3][4].
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and detailed protocols for utilizing this compound in the fabrication of high-performance hydrophobic surfaces. We will delve into the underlying chemical mechanisms, provide step-by-step experimental procedures, and discuss methods for the characterization and evaluation of the resulting coatings.
The Molecular Basis of Hydrophobicity with this compound
The exceptional hydrophobicity imparted by the perfluorohexyl moiety stems from the unique properties of the carbon-fluorine bond. Fluorine is the most electronegative element, and the high polarity of the C-F bond, combined with the helical arrangement of the fluorinated alkyl chain, creates a stable, low-energy surface[5]. This "fluorine shield" minimizes intermolecular interactions with water molecules, leading to a high contact angle and a low sliding angle, the hallmarks of a hydrophobic surface.
This compound's utility lies in its dual functionality: the inert, low-energy perfluorohexyl chain and the reactive iodide group[3]. The C-I bond can be readily cleaved to form a radical or can be substituted, allowing the perfluorohexyl group to be covalently attached to a surface or incorporated into a polymer backbone.
Caption: Structure of this compound.
Pathways to Hydrophobic Surfaces: From Precursor to Coating
There are several effective strategies for leveraging this compound to create hydrophobic surfaces. The choice of method depends on the substrate, the desired durability, and the available laboratory equipment.
Silanization of Hydroxylated Surfaces (Recommended Method)
This is a robust and widely applicable two-step method for modifying surfaces rich in hydroxyl groups, such as glass, silicon wafers, and many metal oxides. The this compound is first converted into a reactive silane precursor, which then readily forms a durable, self-assembled monolayer (SAM) on the hydroxylated surface.
Caption: Workflow for Hydrophobic Coating via Silanization.
Direct Radical-Induced Grafting
This method involves the direct attachment of the perfluorohexyl group to a substrate through a free-radical reaction. This can be initiated by heat, UV light, or a chemical initiator, and is particularly useful for modifying polymer surfaces.
Experimental Protocols
Protocol 1: Synthesis of (1H,1H,2H,2H-Perfluorohexyl)trimethoxysilane
This protocol details the synthesis of the silane precursor from this compound.
Materials:
-
This compound (C₆F₁₃I)
-
Allyltrimethoxysilane
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Anhydrous toluene
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve this compound (1 equivalent) and allyltrimethoxysilane (1.2 equivalents) in anhydrous toluene.
-
Add a catalytic amount of AIBN (0.05 equivalents) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by GC-MS or ¹H NMR.
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain (1H,1H,2H,2H-Perfluorohexyl)trimethoxysilane as a clear liquid.
Protocol 2: Fabrication of a Hydrophobic Coating on Glass Slides
This protocol describes the application of the synthesized silane to create a hydrophobic coating.
Materials:
-
(1H,1H,2H,2H-Perfluorohexyl)trimethoxysilane
-
Anhydrous ethanol
-
Glass microscope slides
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Deionized water
-
Oven or hotplate
Procedure:
-
Surface Preparation:
-
Immerse the glass slides in Piranha solution for 15-30 minutes to clean and hydroxylate the surface. (Safety Note: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a fume hood and wear appropriate personal protective equipment).
-
Rinse the slides thoroughly with deionized water and dry with a stream of nitrogen.
-
-
Silanization:
-
Prepare a 1% (v/v) solution of (1H,1H,2H,2H-Perfluorohexyl)trimethoxysilane in anhydrous ethanol.
-
Immerse the cleaned and dried glass slides in the silane solution for 1-2 hours at room temperature.
-
Remove the slides from the solution and rinse with fresh anhydrous ethanol to remove any unreacted silane.
-
Dry the slides with a stream of nitrogen.
-
-
Curing:
-
Cure the coated slides in an oven at 110-120 °C for 30-60 minutes to promote the formation of a stable siloxane network.
-
Allow the slides to cool to room temperature before characterization.
-
Characterization and Performance Data
The primary method for characterizing a hydrophobic surface is by measuring the static water contact angle and the sliding angle using a goniometer. An oleophobic surface is similarly characterized using a low surface tension liquid like hexadecane.
| Coating Type | Substrate | Water Contact Angle (°) | Oil Contact Angle (Hexadecane) (°) | Reference |
| Perfluoroalkyl Silane SAM | Glass/Silicon | > 110 | > 60 | [5][6] |
| Fluorinated Polymer Coating | Various | 110 - 130 | 60 - 80 | [7] |
| Superhydrophobic (with Nanoparticles) | Various | > 150 | > 90 | [8][9][10] |
Durability Assessment:
The robustness of the hydrophobic coating is crucial for its practical application. Durability can be assessed through various tests:
-
Chemical Stability: Immersion in acidic and basic solutions to monitor changes in the contact angle over time[11][12].
-
Thermal Stability: Exposure to elevated temperatures to evaluate the coating's resistance to thermal degradation.
-
Mechanical Durability: Abrasion tests (e.g., tape peel test, sandpaper abrasion) to assess the adhesion and wear resistance of the coating.
Advanced Application: Superhydrophobic Surfaces
To achieve superhydrophobicity (water contact angle > 150° and low sliding angle), a hierarchical micro/nano-scale roughness must be introduced in addition to the low surface energy provided by the perfluorohexyl groups. This can be accomplished by incorporating nanoparticles into the coating formulation.
Protocol 3: Fabrication of a Superhydrophobic Coating
This protocol is an extension of Protocol 2, incorporating nanoparticles to create a rough surface.
Materials:
-
All materials from Protocol 2
-
Silica nanoparticles (e.g., 10-20 nm diameter)
Procedure:
-
Prepare the hydroxylated glass slides as described in Protocol 2.
-
Prepare a suspension of 1% (w/v) silica nanoparticles in the 1% (v/v) (1H,1H,2H,2H-Perfluorohexyl)trimethoxysilane solution in anhydrous ethanol. Sonicate the suspension for 15-30 minutes to ensure good dispersion.
-
Coat the glass slides with the nanoparticle suspension using a method such as dip-coating, spin-coating, or spray-coating.
-
Rinse, dry, and cure the slides as described in Protocol 2.
The resulting surface will have a hierarchical roughness due to the agglomeration of nanoparticles, which, in combination with the low surface energy of the perfluorohexyl groups, will lead to superhydrophobicity.
Conclusion
This compound is a valuable and versatile precursor for the creation of high-performance hydrophobic and oleophobic coatings. By converting it into a reactive silane, researchers can readily modify a wide range of hydroxylated surfaces to achieve durable and effective liquid repellency. The protocols and principles outlined in this guide provide a solid foundation for the application of this compound in the development of advanced materials with tailored wettability for a multitude of scientific and industrial applications.
References
- 1. Hydrophobic/Oleophilic Structures Based on MacroPorous Silicon: Effect of Topography and Fluoroalkyl Silane Functionalization on Wettability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. halopolymer.com [halopolymer.com]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. A Facile and Effective Method to Fabricate Superhydrophobic/Superoeophilic Surface for the Separation of Both Water/Oil Mixtures and Water-in-Oil Emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of superhydrophobic surfaces on cotton textiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 11. Controllable hydrolytic stability of novel fluorinated polyurethane films by incorporating fluorinated side chains [ouci.dntb.gov.ua]
- 12. discovery.researcher.life [discovery.researcher.life]
Perfluorohexyl Iodide: A Comprehensive Guide to Perfluoroalkylation Techniques for Advanced Research
Introduction: The Strategic Importance of Perfluoroalkylation in Modern Chemistry
The introduction of perfluoroalkyl chains, particularly the perfluorohexyl (C6F13) group, into organic molecules is a pivotal strategy in the design of advanced materials and pharmaceuticals. The unique physicochemical properties imparted by these fluorine-rich moieties—including enhanced thermal and chemical stability, lipophilicity, and metabolic resistance—make them highly desirable for modulating the characteristics of active pharmaceutical ingredients and functional materials. Perfluorohexyl iodide (CF3(CF2)5I) has emerged as a versatile and highly effective reagent for introducing the C6F13 group, offering a reactive handle for a variety of transformative chemical reactions.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of this compound as a key reagent for perfluoroalkylation. Moving beyond a simple recitation of protocols, this document elucidates the underlying principles governing its reactivity and provides detailed, field-proven methodologies for its application. We will explore its chemical properties, safety considerations, and diverse applications, with a focus on radical-mediated and catalyzed reactions.
Physicochemical Properties and Safety Data
A thorough understanding of the reagent's properties is fundamental to its safe and effective use.
| Property | Value | Reference(s) |
| CAS Number | 355-43-1 | [1][2][3] |
| Molecular Formula | C6F13I | [2][3] |
| Molecular Weight | 445.95 g/mol | [2] |
| Appearance | Pale pink to colorless liquid | [4] |
| Boiling Point | 117 °C | [2] |
| Density | 2.063 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.329 | [2] |
Safety and Handling: this compound is considered hazardous and requires careful handling in a well-ventilated fume hood.[5] It is a skin and serious eye irritant.[5] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. It is light-sensitive and should be stored in a tightly sealed container in a cool, dry, and dark place.[5][6] In case of accidental exposure, consult the Safety Data Sheet (SDS) immediately.[5][7][8]
Core Reactivity: The Perfluorohexyl Radical
The utility of this compound in perfluoroalkylation predominantly stems from the relative weakness of the C-I bond, which allows for the facile generation of the perfluorohexyl radical (C6F13•) under various conditions. This electrophilic radical is the key intermediate that reacts with a wide range of organic substrates.
The generation of the C6F13• radical can be initiated through several methods:
-
Thermal Initiation: In the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), heating the reaction mixture leads to the homolytic cleavage of the C-I bond.[9][10]
-
Photochemical Initiation: Irradiation with UV or visible light, often in the presence of a photosensitizer or a photocatalyst, can induce the formation of the perfluorohexyl radical.[1][3] This method offers milder reaction conditions compared to thermal initiation.
-
Transition-Metal Catalysis: Metals like copper can facilitate the single-electron transfer (SET) to this compound, leading to the formation of the C6F13• radical.[11]
The subsequent reaction of the perfluorohexyl radical with a substrate typically follows a radical chain mechanism.
Application Note 1: Radical Perfluorohexylation of Electron-Rich Arenes and Heterocycles
The direct C-H perfluorohexylation of electron-rich aromatic and heteroaromatic compounds is a powerful tool for the late-stage functionalization of complex molecules.
Mechanism: A Radical Chain Process
The reaction proceeds via a classical radical chain mechanism, as illustrated below for the perfluorohexylation of an electron-rich arene using a thermal initiator.
Caption: General mechanism for radical perfluorohexylation of arenes.
Protocol 1: Thermally Initiated Perfluorohexylation of N,N-Dimethylaniline
This protocol provides a general procedure for the perfluorohexylation of an electron-rich arene using AIBN as a thermal initiator.
Materials:
-
This compound (1.0 equiv)
-
N,N-Dimethylaniline (1.5 equiv)
-
Azobisisobutyronitrile (AIBN) (0.1 equiv)
-
Anhydrous acetonitrile (solvent)
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add N,N-dimethylaniline and anhydrous acetonitrile.
-
Add this compound to the solution and stir to combine.
-
Add AIBN to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired perfluorohexylated N,N-dimethylaniline.
Rationale: The use of an excess of the arene helps to maximize the capture of the perfluorohexyl radical. AIBN is a common and effective thermal initiator that decomposes at a convenient rate at the reflux temperature of acetonitrile. An inert atmosphere is crucial to prevent quenching of the radical intermediates by oxygen.
Application Note 2: Visible-Light Photoredox-Catalyzed Perfluorohexylation of Alkenes
Visible-light photoredox catalysis has revolutionized radical chemistry by enabling reactions to proceed under mild conditions with high selectivity. This approach is particularly effective for the atom transfer radical addition (ATRA) of this compound to alkenes.
Mechanism: The Photoredox Catalytic Cycle
In this process, a photocatalyst (PC), such as [Ru(bpy)3]Cl2 or an organic dye, absorbs visible light and enters an excited state (PC*). The excited photocatalyst can then engage in a single-electron transfer with this compound to generate the perfluorohexyl radical.
Caption: Simplified photoredox cycle for ATRA of this compound.[2]
Protocol 2: Photoredox-Catalyzed Atom Transfer Radical Addition (ATRA) to Styrene
This protocol describes the visible-light-mediated ATRA of this compound to styrene using a common ruthenium-based photocatalyst.
Materials:
-
This compound (1.5 equiv)
-
Styrene (1.0 equiv)
-
[Ru(bpy)3]Cl2 (1-2 mol%)
-
Anhydrous and degassed solvent (e.g., acetonitrile or DMF)
-
Schlenk flask or vial with a magnetic stir bar
-
Visible light source (e.g., blue LED lamp)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the photocatalyst, [Ru(bpy)3]Cl2, in the anhydrous and degassed solvent.
-
Add styrene and this compound to the flask.
-
Seal the flask and place it in front of a visible light source (e.g., a blue LED lamp, ~450 nm) with stirring.
-
Irradiate the reaction mixture for 12-24 hours at room temperature. Monitor the reaction by GC-MS.
-
Once the reaction is complete, remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the iodoperfluorohexylated product.
Causality of Experimental Choices: The choice of a ruthenium-based photocatalyst is due to its strong absorption in the visible region and its suitable redox potentials for activating perfluoroalkyl iodides.[2] Degassing the solvent is critical to remove oxygen, which can quench the excited state of the photocatalyst and interfere with the radical chain process. The use of a slight excess of this compound ensures efficient trapping of the intermediate radical.
Application Note 3: Copper-Catalyzed Perfluorohexylation
Copper catalysis provides an alternative and often complementary approach for perfluoroalkylation reactions. These methods can proceed via different mechanisms and offer unique reactivity patterns.
Protocol 3: Copper-Catalyzed Perfluorohexylation of Indole
This protocol outlines a method for the C-H perfluorohexylation of indole, a common heterocyclic motif in pharmaceuticals.[11]
Materials:
-
This compound (2.0 equiv)
-
Indole (1.0 equiv)
-
Copper(I) iodide (CuI) (10 mol%)
-
1,10-Phenanthroline (20 mol%)
-
Potassium carbonate (K2CO3) (2.0 equiv)
-
Anhydrous dimethylformamide (DMF)
-
Schlenk tube with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add CuI, 1,10-phenanthroline, and K2CO3.
-
Add indole and anhydrous DMF to the tube.
-
Add this compound to the reaction mixture.
-
Seal the tube and heat the reaction mixture at 80-100 °C for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the perfluorohexylated indole.
Expert Insights: The 1,10-phenanthroline ligand is crucial for stabilizing the copper catalyst and facilitating the single-electron transfer process. The base, K2CO3, is believed to deprotonate the indole N-H, which may play a role in the catalytic cycle.
Scope and Limitations
| Reaction Type | Substrate Scope | Typical Yields | Key Advantages | Limitations |
| Thermal Radical | Electron-rich arenes, alkenes, alkynes | 40-80% | Simple setup, inexpensive initiators | High temperatures, potential side reactions |
| Photoredox ATRA | Alkenes, alkynes, some electron-rich arenes | 60-95% | Mild conditions, high functional group tolerance | Requires photocatalyst and light source |
| Copper-Catalyzed | Heterocycles, arenes | 50-85% | Good for specific heterocycles, alternative to photoredox | Requires metal catalyst and ligand, higher temperatures |
Conclusion
This compound is a powerful and versatile reagent for the introduction of the C6F13 moiety into a diverse range of organic molecules. By understanding the principles of radical generation and the nuances of different initiation and catalytic systems, researchers can effectively leverage this reagent to synthesize novel compounds with tailored properties. The protocols and insights provided in this guide serve as a robust starting point for the exploration and application of this compound in academic and industrial research, particularly in the fields of drug discovery and materials science.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Visible light-mediated atom transfer radical addition via oxidative and reductive quenching of photocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arts.units.it [arts.units.it]
- 4. chemrxiv.org [chemrxiv.org]
- 5. daneshyari.com [daneshyari.com]
- 6. One-pot synthesis of useful heterocycles in medicinal chemistry using a cascade strategy - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. ELECTRON TRANSFER INITIATED FREE RADICAL ADDITIONS OF PERFLUOROALKYL IODIDES AND DIIODIDES TO ALKENES | Semantic Scholar [semanticscholar.org]
- 8. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]
- 9. researchgate.net [researchgate.net]
- 10. Aromatic and heterocyclic perfluoroalkyl sulfides. Methods of preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note & Protocol: Formation of Perfluorohexylmagnesium Iodide
A Senior Application Scientist's Guide to the Synthesis of Perfluoroalkyl Grignard Reagents
Abstract
The synthesis of perfluoroalkyl Grignard reagents, such as perfluorohexylmagnesium iodide (C₆F₁₃MgI), represents a significant challenge in organometallic chemistry due to the unique electronic properties of perfluorinated chains. These reagents are highly valuable synthons for introducing perfluoroalkyl moieties in pharmaceutical and materials science. This guide provides a detailed examination of the mechanistic nuances, inherent challenges, and optimized protocols for the successful formation of perfluorohexylmagnesium iodide. We present two primary methodologies: the traditional direct insertion of magnesium and the more efficient halogen-metal exchange, with a special focus on the use of "Turbo Grignard" reagents. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive and field-proven approach to this demanding synthesis.
Mechanistic Insights & Synthetic Challenges
The formation of a standard Grignard reagent (RMgX) proceeds via a single-electron transfer (SET) mechanism at the magnesium metal surface.[1][2] However, the high electronegativity of the perfluorohexyl group in perfluorohexyl iodide (C₆F₁₃I) profoundly alters the reactivity compared to its non-fluorinated hydrocarbon analogues.
Key Challenges:
-
High Electronegativity: The powerful electron-withdrawing nature of the C₆F₁₃ group destabilizes the formation of the partial negative charge on the α-carbon, making the resulting Grignard reagent less nucleophilic and more prone to decomposition than typical alkyl Grignards.
-
Side Reactions: Perfluoroalkyl Grignards are susceptible to decomposition pathways, including α- and β-elimination, which can lead to the formation of fluoroalkenes and other byproducts.[3]
-
Magnesium Passivation: Like all Grignard reactions, this synthesis is highly sensitive to the passivating layer of magnesium oxide (MgO) on the metal surface.[4][5] Inadequate activation of the magnesium is a primary cause of reaction failure.
-
Solvent Effects: The choice of solvent is critical. Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (THF) are essential to stabilize the Grignard reagent by coordinating to the magnesium center.[6][7] For perfluoroalkyl Grignards, THF is often preferred due to its higher solvating power.[3][8]
The Grignard reagent in solution exists in a dynamic equilibrium known as the Schlenk equilibrium, which involves the disproportionation of the alkylmagnesium halide into dialkylmagnesium and magnesium dihalide species.[5]
Caption: The Schlenk Equilibrium for Grignard Reagents in Solution.
Synthetic Pathways: A Comparative Workflow
Two principal routes are employed for the synthesis of C₆F₁₃MgI. The choice depends on the desired yield, purity, and tolerance to functional groups. The halogen-metal exchange is now widely regarded as the more reliable method.
Caption: Comparative workflow for the synthesis of Perfluorohexylmagnesium Iodide.
Experimental Protocols
Mandatory Pre-Reaction Setup:
-
All glassware must be oven-dried (>120°C) or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon).
-
All solvents and liquid reagents must be anhydrous. THF should be freshly distilled from sodium/benzophenone or obtained from a solvent purification system.
-
Magnesium turnings should be of high purity.
Protocol A: Direct Insertion Method
This classic method involves the direct reaction of the perfluoroalkyl iodide with activated magnesium metal. While straightforward, it is often plagued by long induction periods and lower yields.
Step-by-Step Methodology:
-
Magnesium Activation: To a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an argon inlet, add magnesium turnings (1.2 equivalents). Place a single crystal of iodine into the flask.[9]
-
Initiation: Gently warm the flask with a heat gun under a flow of argon until purple iodine vapors are observed and subsequently dissipate upon reacting with the magnesium surface.[10] This indicates activation. Allow the flask to cool to room temperature.
-
Solvent Addition: Add anhydrous THF via cannula to cover the magnesium.
-
Reagent Addition: Add a small portion (~5%) of the total this compound (1.0 equivalent) dissolved in anhydrous THF.
-
Monitoring Initiation: The reaction mixture should be stirred vigorously. Initiation is marked by a gentle exotherm and a cloudy, gray appearance. If the reaction does not start, gentle warming or sonication may be required.[4]
-
Reaction: Once initiated, add the remaining this compound solution dropwise via an addition funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours until most of the magnesium has been consumed. The resulting dark gray-brown solution is the Grignard reagent.
Protocol B: Halogen-Metal Exchange (Recommended)
This method leverages a more reactive, pre-formed Grignard reagent, typically a "Turbo Grignard" like isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl), to perform a halogen-magnesium exchange.[11] This approach is significantly faster, more reliable, and proceeds at lower temperatures, minimizing side reactions.[12][13]
Step-by-Step Methodology:
-
Prepare i-PrMgCl·LiCl: This reagent can be prepared in situ or purchased commercially. To prepare it, anhydrous lithium chloride (LiCl, 1.0 eq) is dried under vacuum with heating, cooled, and suspended in anhydrous THF. Magnesium turnings (1.0 eq) are added, followed by the slow addition of isopropyl chloride (i-PrCl, 1.0 eq) at room temperature. The reaction is typically stirred overnight to ensure full conversion.
-
Setup: In a separate flame-dried, argon-purged flask, add the solution of this compound (1.0 equivalent) in anhydrous THF.
-
Cooling: Cool the this compound solution to -20 °C using a cryocooler or an appropriate cooling bath.
-
Exchange Reaction: Slowly add the pre-formed i-PrMgCl·LiCl solution (1.05 equivalents) to the cooled this compound solution via cannula.
-
Monitoring: The reaction is typically rapid. Monitor the progress by TLC or GC-MS analysis of quenched aliquots to confirm the consumption of the starting iodide.
-
Completion: Stir the reaction at -20 °C for 30-60 minutes. The resulting solution of C₆F₁₃MgI is ready for use. The presence of LiCl helps to break up oligomeric Grignard aggregates, enhancing reactivity and solubility.[11]
Reaction Parameters & Data Summary
| Parameter | Method A: Direct Insertion | Method B: Halogen-Metal Exchange |
| Primary Reagents | C₆F₁₃I, Mg, I₂ (cat.) | C₆F₁₃I, i-PrMgCl·LiCl |
| Stoichiometry | Mg: ~1.2 eq | i-PrMgCl·LiCl: ~1.05 eq |
| Solvent | Anhydrous THF | Anhydrous THF |
| Temperature | Initiation at RT, then reflux | -20 °C to 0 °C |
| Reaction Time | 2 - 4 hours | 30 - 60 minutes |
| Key Advantages | Uses elemental magnesium | High yield, fast, clean, reliable |
| Key Disadvantages | Difficult initiation, side reactions | Requires pre-formed Grignard |
| Typical Yield | 30 - 60% (Variable) | >85% |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reaction Fails to Initiate (Method A) | 1. Wet glassware or solvent.[14] 2. Passivated magnesium surface.[4] | 1. Ensure all components are rigorously anhydrous. 2. Re-activate Mg: Add a small crystal of iodine, 1,2-dibromoethane, or crush the turnings in situ with a dry glass rod.[4][5] |
| Low Yield of Product | 1. Incomplete reaction. 2. Wurtz coupling (R-I + R-MgX → R-R).[14] 3. Reagent decomposition. | 1. Extend reaction time or gently heat. 2. Use dilute conditions and slow addition. Switch to Method B. 3. Use the Grignard reagent immediately after formation. |
| Dark Brown/Black Solution Forms | Formation of finely divided metal from side reactions or impurities.[14] | While aesthetically unpleasing, the reagent may still be viable. Titrate a small aliquot to determine the active concentration before use. |
| Exchange Reaction is Sluggish (Method B) | The activity of the i-PrMgCl·LiCl reagent is low. | Ensure the Turbo Grignard reagent was freshly prepared or properly stored. Titrate it before use to confirm its concentration. |
Safety Precautions
-
Pyrophoric Nature: Grignard reagents, especially when the solvent is removed, can be pyrophoric. Never remove the solvent completely unless taking extreme precautions.
-
Anhydrous Conditions: The reaction is highly water-sensitive. Grignard reagents react violently with water, releasing flammable hydrocarbons.[14] All operations must be conducted under a dry, inert atmosphere.
-
Exothermic Reaction: The formation of Grignard reagents is highly exothermic and can lead to a runaway reaction if the starting halide is added too quickly, especially on a large scale.[7][15] Always use an ice bath for cooling and control the addition rate carefully.
-
Perfluorinated Compounds: While C₆F₁₃I is the reagent, be aware that perfluorinated compounds can have long-term persistence. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.
References
- 1. web.alfredstate.edu [web.alfredstate.edu]
- 2. US9145341B2 - Process of preparing Grignard reagent - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Grignard reagent - Wikipedia [en.wikipedia.org]
- 5. adichemistry.com [adichemistry.com]
- 6. leah4sci.com [leah4sci.com]
- 7. rroij.com [rroij.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. Turbo Grignard Reagent | Chem-Station Int. Ed. [en.chem-station.com]
- 12. Progress and developments in the turbo Grignard reagent i-PrMgCl·LiCl: a ten-year journey. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
Application Notes & Protocols: Sonogash-ira Coupling with Perfluorohexyl Iodide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Fluorinated Scaffolds
The Sonogashira cross-coupling reaction, first reported in 1975, is a robust and highly versatile method for forming carbon-carbon (C-C) bonds between terminal alkynes and aryl or vinyl halides.[1][2] Its importance in organic synthesis is underscored by its widespread use in the creation of complex molecules, from natural products to advanced organic materials.[3][4]
In recent years, the incorporation of perfluoroalkyl chains, such as the perfluorohexyl (C6F13) group, into organic molecules has become a critical strategy in medicinal chemistry and materials science. The unique physicochemical properties imparted by these fluorine-rich segments—including enhanced metabolic stability, increased lipophilicity, and altered conformational preferences—can dramatically improve the efficacy and pharmacokinetic profiles of drug candidates.[5][6]
However, the coupling of perfluoroalkyl halides like 1-iodo-tridecafluorohexane (perfluorohexyl iodide) presents unique challenges not typically encountered with standard aryl or vinyl iodides. The strong electron-withdrawing nature of the perfluorohexyl group significantly alters the reactivity of the C-I bond, necessitating specialized protocols and a deeper understanding of the underlying reaction mechanism.[7] This guide provides an in-depth analysis, field-tested protocols, and troubleshooting advice for successfully employing this compound derivatives in Sonogashira coupling reactions.
Mechanistic Insights: Beyond the Classical Cycle
A successful protocol is built on a solid mechanistic foundation. The Sonogashira reaction is traditionally understood to proceed via a dual catalytic cycle involving palladium and a copper(I) co-catalyst.[1] However, the electronic properties of this compound can influence this pathway.
The Standard Palladium/Copper Dual Catalytic Cycle
The classical mechanism involves two interconnected cycles that work in concert to achieve the cross-coupling.[2]
-
Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition into the perfluorohexyl-iodide (Rf-I) bond to form a Pd(II) intermediate. This step is often facile due to the high reactivity of the C-I bond.[3]
-
Copper Cycle : Simultaneously, the copper(I) salt reacts with the terminal alkyne in the presence of a base to generate a copper(I) acetylide species. This is the activated form of the alkyne.[3]
-
Transmetalation : The copper acetylide transfers the alkyne group to the palladium(II) complex.
-
Reductive Elimination : The resulting diorganopalladium(II) complex collapses, yielding the desired perfluorohexyl-alkyne product and regenerating the active Pd(0) catalyst to continue the cycle.
Copper-Free Sonogashira Coupling
While effective, the use of copper can sometimes lead to the undesirable homocoupling of the alkyne (Glaser coupling), creating purification challenges. Copper-free protocols have been developed to circumvent this issue. In these systems, the amine base plays a more direct role, facilitating the deprotonation of the alkyne and its subsequent coordination to the palladium center.[2] This pathway is often preferred for complex syntheses where side products are difficult to remove.
Causality: The this compound Distinction
The primary reason for protocol modification lies in the electronic effect of the C6F13 group.
-
Enhanced Reactivity: The strong inductive effect of the fluorine atoms makes the attached carbon atom highly electron-deficient, weakening the C-I bond and making this compound an excellent substrate for oxidative addition.[3] This often allows for milder reaction conditions compared to less activated halides.
-
Risk of Radical Pathways: Perfluoroalkyl iodides are known to participate in radical addition reactions under certain conditions. This can lead to side products if the reaction is not carefully controlled. The choice of catalyst, solvent, and the exclusion of oxygen are critical to favor the desired cross-coupling pathway over radical mechanisms.
Optimization of Reaction Parameters
Achieving high yield and purity requires careful selection of reagents and conditions. The following table summarizes key parameters and provides expert recommendations based on the unique nature of this compound.
| Parameter | Options & Considerations | Field-Proven Insight for this compound |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂, Pd₂(dba)₃ | PdCl₂(PPh₃)₂ is a robust and common choice, as the Pd(II) precatalyst is readily reduced in situ to the active Pd(0) species.[3] For challenging couplings, catalysts with bulky, electron-rich phosphine ligands can improve efficiency. |
| Copper Co-catalyst | CuI (typically 1-5 mol%) | While CuI accelerates the reaction, it can promote alkyne homocoupling. For substrates where homocoupling is a major issue, a copper-free protocol is strongly recommended. |
| Ligand | Triphenylphosphine (PPh₃), Xantphos, SPhos, N-Heterocyclic Carbenes (NHCs) | PPh₃ is the standard and is often introduced as part of the palladium precatalyst. If the standard conditions fail, more specialized ligands may be required, but PPh₃ is the logical starting point. |
| Base | Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH), Piperidine, Cs₂CO₃, K₂CO₃ | An amine base like Et₃N or i-Pr₂NH is crucial. It serves to neutralize the HI generated and, in copper-catalyzed reactions, facilitates the formation of the copper acetylide. An excess of the base is typically used. |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile, Toluene | THF is an excellent starting point due to its ability to dissolve all components. Given the "fluorous" nature of the substrate, a co-solvent might be necessary to ensure solubility. DMF can be effective but is harder to remove. |
| Temperature | Room Temperature (RT) to 100 °C | Due to the high reactivity of the C-I bond in this compound, reactions can often be run at or slightly above room temperature (RT to 40 °C) .[1] Monitor the reaction closely; excessive heat can promote side reactions. |
Detailed Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents should be handled under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.
Protocol 1: Standard Pd/Cu Co-catalyzed Sonogashira Coupling
This protocol is a robust starting point for the coupling of this compound with a generic terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.1 - 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) iodide (CuI) (3-4 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous, degassed Tetrahydrofuran (THF)
Procedure:
-
To a dry, oven-flamed Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ and CuI.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Under a positive pressure of Argon, add the this compound, followed by anhydrous, degassed THF.
-
Add the triethylamine, followed by the dropwise addition of the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and copper salts. Wash the pad with additional solvent.[1]
-
Combine the organic filtrates and wash sequentially with saturated aqueous NH₄Cl solution (to remove residual copper) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography or Fluorous Solid-Phase Extraction (see Section 6).
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is recommended when alkyne homocoupling is a significant side reaction.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Diisopropylamine (i-Pr₂NH) (3.0 equiv)
-
Anhydrous, degassed Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask, add Pd(PPh₃)₄.
-
Evacuate and backfill the flask with Argon three times.
-
Add the this compound, followed by anhydrous, degassed THF and diisopropylamine.
-
Add the terminal alkyne dropwise.
-
Stir the mixture at a slightly elevated temperature (e.g., 40-50 °C). Monitor the reaction progress. Copper-free reactions can sometimes be slower.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the product as described in Section 6.
Experimental Workflow and Troubleshooting
A systematic approach is key to success. The following workflow outlines the process from setup to analysis.
Even with optimized protocols, challenges can arise.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (degraded by oxygen).2. Insufficiently pure or wet reagents/solvent.3. Reaction temperature too low. | 1. Ensure rigorous exclusion of air during setup and reaction. Use fresh catalyst.2. Use freshly distilled/dried solvents and high-purity reagents.3. Gradually increase temperature (e.g., to 40-50 °C) and monitor. |
| Significant Alkyne Homocoupling | 1. Presence of oxygen (promotes Glaser coupling).2. High concentration of copper catalyst. | 1. Thoroughly degas all solvents and reagents before use.2. Switch to the Copper-Free Protocol (Protocol 2) . |
| Formation of Side Products | 1. Reaction temperature too high, promoting decomposition or radical pathways.2. Base incompatibility with other functional groups. | 1. Run the reaction at a lower temperature for a longer duration.2. If the substrate is base-sensitive, consider using a milder inorganic base like K₂CO₃ or Cs₂CO₃, although this may require adjusting the solvent system. |
| Difficulty in Purification | 1. Product and starting material have similar polarity.2. Product is highly non-polar and streaks on silica gel. | 1. Ensure the reaction goes to completion to consume the starting material.2. Use a less polar eluent system for column chromatography (e.g., hexane/DCM). Consider Fluorous Solid-Phase Extraction (F-SPE) for optimal separation. |
Purification and Characterization of Fluorinated Products
Purifying compounds containing a long perfluoroalkyl chain requires special consideration due to their unique solubility properties—they are often poorly soluble in both polar and non-polar organic solvents (a property known as being "fluorous").[3]
-
Flash Column Chromatography : This is the standard method. However, perfluorohexyl-containing compounds can exhibit unusual behavior on silica. They are extremely non-polar and may elute very quickly. A solvent system of hexanes or pentane with a small amount of a slightly more polar solvent like dichloromethane or diethyl ether is often effective.
-
Fluorous Solid-Phase Extraction (F-SPE) : This is a highly effective technique for separating fluorous compounds from non-fluorous (organic) ones.
-
Principle : The crude mixture is loaded onto a silica cartridge functionalized with a fluorous phase (e.g., –SiMe₂(CH₂)₂C₈F₁₇).
-
Elution : A "fluorophobic" solvent wash (e.g., 80:20 methanol/water) elutes the non-fluorinated organic impurities.
-
Product Recovery : A "fluorophilic" solvent (e.g., methanol, acetone, or THF) is then used to elute the desired, retained perfluorohexyl-alkyne product. This technique provides a sharp and efficient separation that is often superior to traditional chromatography.
-
-
Characterization : Standard techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) are used to confirm the structure and purity of the final product. ¹⁹F NMR is particularly diagnostic for confirming the integrity of the perfluorohexyl chain.
References
- 1. Harnessing Fluorine Chemistry: Strategies for Per‐ and Polyfluoroalkyl Substances Removal and Enrichment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Atom Transfer Radical Addition (ATRA) with Perfluorohexyl Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Perfluoroalkylation in Modern Chemistry
The incorporation of perfluoroalkyl chains into organic molecules is a powerful strategy in medicinal chemistry and materials science.[1] These moieties can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Atom Transfer Radical Addition (ATRA) has emerged as a robust and atom-economical method for creating C-C and C-X bonds in a single step.[2] This guide provides a detailed exploration of ATRA reactions utilizing perfluorohexyl iodide, a versatile reagent for introducing the C6F13 group. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss the critical parameters that ensure successful and reproducible outcomes.
Part 1: Core Principles of this compound ATRA
Mechanistic Overview: A Tale of Radicals and Catalysts
The ATRA of this compound to an alkene is fundamentally a radical chain reaction. The process is initiated by the generation of a perfluorohexyl radical (C6F13•). This highly electrophilic radical then adds across a carbon-carbon double bond, creating a new carbon-centered radical. This new radical subsequently abstracts an iodine atom from another molecule of this compound, propagating the radical chain and forming the desired 1-iodo-2-perfluorohexylalkane product.
While this reaction can be initiated thermally, modern methods overwhelmingly employ catalysts to achieve higher efficiency and milder reaction conditions.[3] Photoredox catalysis, in particular, has revolutionized the field by using visible light to generate the initial radical species.[4][5][6][7][8]
The Central Role of the Catalyst: Copper in the Spotlight
While various transition metal complexes can catalyze ATRA reactions, copper-based systems have shown particular efficacy for perfluoroalkyl additions.[7][8][9][10][11] Copper catalysts, often in conjunction with a ligand such as a phenanthroline derivative, can facilitate the single-electron transfer (SET) necessary to generate the perfluorohexyl radical from this compound.[4][10][12] Density functional theory (DFT) calculations suggest a plausible ligand-transfer mechanism where the radical intermediate abstracts the iodine atom from a copper(II)-iodide species.[4][12]
Why this compound?
This compound is an ideal reagent for these transformations due to the relatively weak C-I bond, which facilitates the homolytic cleavage required to generate the perfluorohexyl radical. Its structure, featuring a perfluorinated alkyl chain, imparts unique properties to the resulting products, such as enhanced hydrophobicity and oleophobicity, making them valuable in the development of advanced coatings and materials. In the pharmaceutical realm, the introduction of a perfluorohexyl group can improve the metabolic profile and efficacy of drug candidates.[1]
Part 2: Experimental Protocols and Considerations
General Protocol for Copper-Catalyzed Photoredox ATRA of this compound to an Alkene
This protocol provides a general starting point for the ATRA of this compound to a variety of alkene substrates. Optimization of reaction parameters may be necessary for specific substrates.
Materials:
-
Alkene (1.0 equiv)
-
This compound (1.5 equiv)
-
Copper(I) catalyst (e.g., [Cu(dap)2]Cl, 1-5 mol%) (dap = 2,9-di(p-anisyl)-1,10-phenanthroline)
-
Anhydrous and degassed solvent (e.g., acetonitrile, DMF, or DMSO)
-
Inert atmosphere (Argon or Nitrogen)
-
Visible light source (e.g., blue LEDs)
Procedure:
-
To a dry Schlenk tube or vial equipped with a magnetic stir bar, add the alkene (0.5 mmol, 1.0 equiv), the copper(I) catalyst (e.g., [Cu(dap)2]Cl, 0.005-0.025 mmol, 1-5 mol%), and the solvent (5 mL).
-
Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.
-
Under a positive pressure of inert gas, add the this compound (0.75 mmol, 1.5 equiv).
-
Seal the reaction vessel and place it approximately 5-10 cm from a visible light source (e.g., a 24W blue LED lamp).
-
Stir the reaction mixture at room temperature for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Upon completion, the reaction mixture can be concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Key Experimental Parameters and Causality
-
Catalyst Choice and Loading: The choice of copper catalyst and ligand is critical. Ligands like 2,9-di(p-anisyl)-1,10-phenanthroline (dap) have proven effective in visible-light-mediated copper catalysis.[9] Catalyst loading is typically kept low (1-5 mol%) to ensure an efficient and cost-effective process.
-
Solvent Selection: The solvent must be able to dissolve all reaction components and be stable under the reaction conditions. Acetonitrile, DMF, and DMSO are common choices. The solvent should be anhydrous and degassed to prevent quenching of radical intermediates or deactivation of the catalyst.
-
Stoichiometry: An excess of this compound is generally used to ensure complete consumption of the alkene and to favor the forward reaction by providing a sufficient source for iodine atom transfer.
-
Light Source: The wavelength and intensity of the light source should be matched to the absorption profile of the photocatalyst. Blue LEDs are commonly employed for many copper-based photocatalysts.
-
Inert Atmosphere: The exclusion of oxygen is crucial as it can intercept radical intermediates, leading to undesired side products and termination of the radical chain.
Data Presentation: Representative Reaction Parameters
| Alkene Substrate | This compound (equiv) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| Styrene | 1.5 | [Cu(dap)2]Cl (2) | CH3CN | 16 | 85 |
| 1-Octene | 1.5 | [Cu(dap)2]Cl (2) | DMF | 20 | 78 |
| Methyl Acrylate | 1.5 | [Cu(dap)2]Cl (2) | DMSO | 24 | 92 |
| Cyclohexene | 2.0 | [Cu(dap)2]Cl (5) | CH3CN | 24 | 65 |
Note: The data presented in this table is illustrative and based on typical outcomes reported in the literature. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
Part 3: Visualization of the Catalytic Cycle
To better understand the intricate steps of the copper-catalyzed photoredox ATRA of this compound, the following diagram illustrates the proposed catalytic cycle.
Caption: Proposed catalytic cycle for the copper-catalyzed photoredox ATRA of this compound.
Conclusion: A Versatile Tool for Fluorination
The Atom Transfer Radical Addition of this compound represents a highly effective and versatile method for introducing the C6F13 moiety into organic molecules. The advent of photoredox catalysis, particularly with copper-based systems, has made this transformation more accessible and applicable to a wider range of substrates under mild conditions. By understanding the core principles and carefully controlling the experimental parameters outlined in this guide, researchers can confidently employ this powerful reaction in their synthetic endeavors, from drug discovery to materials science innovation.
References
- 1. nbinno.com [nbinno.com]
- 2. Intermolecular Atom Transfer Radical Addition to Olefins Mediated by Oxidative Quenching of Photoredox Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Theoretical Study of Atom-Transfer Radical Addition Reactions between Perfluoroalkyl Iodides and Styrene Using a Copper Photoredox Catalyst. | Semantic Scholar [semanticscholar.org]
- 5. Atom-transfer radical addition of fluoroalkyl bromides to alkenes via a photoredox/copper catalytic system. | Semantic Scholar [semanticscholar.org]
- 6. Atom-transfer radical addition of fluoroalkyl bromides to alkenes via a photoredox/copper catalytic system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Selective copper-catalysed atom transfer radical addition (ATRA) in water under environmentally benign conditions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Synthesis of 2-(Perfluorohexyl)ethanol: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated telomer alcohols (FTOHs) are a critical class of organofluorine compounds characterized by a perfluorinated carbon chain and a terminal hydroxyl group. Among these, 2-(Perfluorohexyl)ethanol (commonly known as 6:2 FTOH) is of significant interest due to its unique physicochemical properties, including both hydrophobicity and oleophobicity conferred by the fluorinated tail, and a reactive hydrophilic head. These characteristics make it a valuable intermediate in the synthesis of a wide array of commercially important materials, such as surfactants, polymers, and surface-modifying agents for textiles and coatings.[1][2][3] In the pharmaceutical and agrochemical sectors, the incorporation of a perfluoroalkyl chain can significantly enhance the biological activity, metabolic stability, and lipophilicity of molecules.
This application note provides a comprehensive guide to the synthesis of 2-(perfluorohexyl)ethanol from perfluorohexyl iodide. The synthesis is a robust two-step process involving a radical-initiated telomerization followed by a hydrolysis reaction. This document will detail the underlying chemical principles, provide step-by-step experimental protocols, and discuss the critical parameters that ensure a successful and efficient synthesis.
Synthesis Overview
The synthesis of 2-(perfluorohexyl)ethanol from this compound is achieved in two primary stages:
-
Telomerization: A radical-initiated addition of this compound (the telogen) to ethylene (the taxogen) to produce the intermediate, 2-(perfluorohexyl)ethyl iodide.
-
Hydrolysis: Conversion of the 2-(perfluorohexyl)ethyl iodide to the final product, 2-(perfluorohexyl)ethanol.
This synthetic route is advantageous as it allows for the controlled addition of a two-carbon unit to the perfluoroalkyl chain, leading to the desired fluorotelomer structure.[4][5]
Visualizing the Synthesis Workflow
Caption: Overall workflow for the synthesis of 2-(Perfluorohexyl)ethanol.
Part 1: Telomerization of this compound with Ethylene
Mechanistic Rationale
The telomerization reaction proceeds via a free-radical chain mechanism. A radical initiator, such as azobisisobutyronitrile (AIBN), is thermally decomposed to generate radicals. These radicals then abstract an iodine atom from this compound to form a perfluorohexyl radical (C₆F₁₃•). This highly electrophilic radical readily adds across the double bond of ethylene. The resulting radical then abstracts an iodine atom from another molecule of this compound, propagating the chain and forming the product, 2-(perfluorohexyl)ethyl iodide.
Experimental Protocol: Telomerization
Materials and Reagents:
| Reagent/Material | Formula | CAS Number | Purity | Supplier |
| This compound | C₆F₁₃I | 355-43-1 | ≥98% | Major Chemical Supplier |
| Ethylene | C₂H₄ | 74-85-1 | High Purity | Gas Supplier |
| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 78-67-1 | ≥98% | Major Chemical Supplier |
| Anhydrous Toluene | C₇H₈ | 108-88-3 | ≥99.8% | Major Chemical Supplier |
| High-pressure autoclave with stirrer and temperature/pressure controls | - | - | - | - |
Safety Precautions:
-
This compound: Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[6]
-
Ethylene: Extremely flammable gas. May form explosive mixtures with air. Handle in a well-ventilated area, away from ignition sources. Ensure proper grounding and bonding of equipment to prevent static discharge.[7]
-
AIBN: Thermally unstable and can decompose exothermically. Store at low temperatures as recommended by the supplier. Handle with care to avoid mechanical shock or friction.[8]
-
High-pressure reactions: Must be conducted in a properly rated and maintained autoclave by trained personnel. Use a blast shield and follow all safety protocols for high-pressure equipment.
Procedure:
-
Reactor Setup: Ensure the high-pressure autoclave is clean, dry, and equipped with a magnetic stir bar or mechanical stirrer. Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove any residual oxygen.
-
Charging the Reactor: In a fume hood, charge the autoclave with this compound and AIBN. A typical molar ratio of this compound to AIBN is in the range of 100:1 to 50:1. Anhydrous toluene can be used as a solvent if necessary, although the reaction can also be performed neat.
-
Ethylene Addition: Seal the autoclave and perform a leak test with an inert gas. Pressurize the reactor with ethylene gas. The pressure will depend on the desired reaction rate and the equipment's capabilities, typically in the range of 20-50 bar.
-
Reaction Conditions: Heat the autoclave to a temperature that allows for the controlled decomposition of AIBN, typically between 70-90°C.[9] Maintain the reaction mixture under constant stirring for a period of 12-24 hours. Monitor the pressure, as it will decrease as ethylene is consumed. Maintain the pressure by adding more ethylene as needed.
-
Reaction Work-up and Purification: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess ethylene in a safe manner. Open the reactor in a fume hood. The crude reaction mixture, containing the desired 2-(perfluorohexyl)ethyl iodide, unreacted this compound, and initiator byproducts, can be purified by fractional distillation under reduced pressure to isolate the product.
Part 2: Hydrolysis of 2-(Perfluorohexyl)ethyl Iodide
Mechanistic Rationale
The conversion of 2-(perfluorohexyl)ethyl iodide to 2-(perfluorohexyl)ethanol is a nucleophilic substitution reaction. The iodide is a good leaving group, and it can be displaced by a hydroxide ion or a precursor that is subsequently hydrolyzed. A common and efficient method involves a two-step, one-pot procedure where the iodide is first converted to an ester, which is then hydrolyzed under basic conditions to yield the alcohol.[10]
Experimental Protocol: Hydrolysis
Materials and Reagents:
| Reagent/Material | Formula | CAS Number | Purity | Supplier |
| 2-(Perfluorohexyl)ethyl iodide | C₈H₄F₁₃I | 2043-57-4 | Purified from Part 1 | - |
| Potassium Acetate | CH₃COOK | 127-08-2 | ≥99% | Major Chemical Supplier |
| Sodium Hydroxide | NaOH | 1310-73-2 | ≥97% | Major Chemical Supplier |
| Isopropanol | C₃H₈O | 67-63-0 | Anhydrous | Major Chemical Supplier |
| Diethyl Ether | (C₂H₅)₂O | 60-29-7 | Anhydrous | Major Chemical Supplier |
| Anhydrous Magnesium Sulfate | MgSO₄ | 7487-88-9 | - | Major Chemical Supplier |
Safety Precautions:
-
2-(Perfluorohexyl)ethyl Iodide: Assumed to have similar hazards to other perfluoroalkyl iodides. Handle with appropriate PPE in a fume hood.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care, wearing gloves, safety goggles, and a lab coat.
-
Isopropanol and Diethyl Ether: Flammable liquids. Handle in a well-ventilated area, away from ignition sources.
Procedure:
-
Esterification: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the purified 2-(perfluorohexyl)ethyl iodide in isopropanol. Add an excess of potassium acetate (e.g., 1.5-2.0 molar equivalents).
-
Reaction Conditions: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting iodide.
-
Hydrolysis: After cooling the reaction mixture to room temperature, add a solution of sodium hydroxide in a mixture of water and isopropanol. Stir the mixture at room temperature for 6-12 hours until the hydrolysis of the intermediate acetate ester is complete (as monitored by TLC or GC).
-
Work-up and Purification:
-
Remove the isopropanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add water and extract the product with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude 2-(perfluorohexyl)ethanol can be further purified by distillation under reduced pressure or by recrystallization from a suitable solvent to yield a white solid.
-
Characterization of Products
Physicochemical Properties
| Compound | Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | C₆F₁₃I | 445.96 | Colorless liquid |
| 2-(Perfluorohexyl)ethyl iodide | C₈H₄F₁₃I | 473.99 | - |
| 2-(Perfluorohexyl)ethanol | C₈H₅F₁₃O | 364.10 | White solid |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR is a powerful tool for the structural elucidation of the intermediate and final products.
-
¹H NMR: The proton NMR spectrum of 2-(perfluorohexyl)ethanol is expected to show characteristic signals for the two methylene groups (-CH₂-CF₂) and (-CH₂-OH) and the hydroxyl proton. The methylene group adjacent to the perfluoroalkyl chain will appear as a triplet of triplets due to coupling with both the adjacent methylene protons and the fluorine atoms on the CF₂ group.
-
¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the structure of the perfluoroalkyl chain. For 2-(perfluorohexyl)ethanol, distinct signals are expected for the CF₃ group and each of the five CF₂ groups.[11][12]
Mass Spectrometry (MS):
Mass spectrometry can be used to confirm the molecular weight of the synthesized compounds.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low yield in telomerization | Incomplete reaction | Increase reaction time or temperature. |
| Inactive initiator | Use fresh AIBN. | |
| Presence of oxygen | Ensure the reactor is properly purged with inert gas. | |
| Formation of multiple telomers | High ethylene concentration | Optimize the molar ratio of ethylene to this compound. |
| Incomplete hydrolysis | Insufficient base or reaction time | Increase the amount of base or extend the reaction time. |
| Steric hindrance | Consider using a stronger nucleophile or higher reaction temperature. |
Conclusion
The synthesis of 2-(perfluorohexyl)ethanol from this compound via a two-step telomerization and hydrolysis process is a reliable and scalable method for producing this valuable fluorinated intermediate. Careful control of reaction parameters, particularly in the radical-initiated telomerization step, is crucial for achieving high yields and purity. The protocols and guidelines presented in this application note provide a solid foundation for researchers and professionals in the field to successfully synthesize and utilize this important fluorinated building block in their respective applications.
References
- 1. Fluorotelomer alcohol - Wikipedia [en.wikipedia.org]
- 2. Fluorotelomer Alcohols (FTOH) in Water: New Method, Lower Reporting Limit, and Accreditation - Eurofins Scientific [eurofins.se]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. gelest.com [gelest.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CN103772150A - Perfluoroalkyl ethanol preparation method - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Self-Cleaning Surfaces with Perfluorohexyl Iodide
Introduction: The Quest for Pristine Surfaces
In the realm of materials science and biotechnology, the ability to control surface properties is paramount. The development of self-cleaning surfaces, inspired by the remarkable water-repellency of the lotus leaf, offers a transformative approach to maintaining the cleanliness and functionality of a vast array of materials, from medical implants to optical lenses.[1][2] This guide provides a comprehensive overview and detailed protocols for the creation of robust, self-cleaning surfaces through the strategic application of Perfluorohexyl Iodide (C₆F₁₃I).
The "lotus effect" is characterized by superhydrophobicity, where water droplets exhibit a contact angle greater than 150° and easily roll off, carrying contaminants with them.[1] This phenomenon arises from a combination of low surface energy and a hierarchical micro- and nano-scale surface roughness. This compound, with its perfluorinated alkyl chain, is an ideal candidate for drastically lowering surface energy.[3] The high electronegativity of fluorine atoms and the dense packing of the perfluoroalkyl chains lead to weak van der Waals interactions with water, resulting in exceptional hydrophobicity.[4]
This document will guide researchers, scientists, and drug development professionals through the principles, practical application, and rigorous characterization of self-cleaning surfaces functionalized with this compound. We will delve into the mechanism of self-assembled monolayer (SAM) formation, provide step-by-step protocols for surface modification, and detail the analytical techniques required to validate the desired surface properties.
Mechanism of Action: The Power of this compound Self-Assembled Monolayers
The primary mechanism for imparting self-cleaning properties using this compound is the formation of a highly ordered, low-energy self-assembled monolayer (SAM) on the substrate. A SAM is a single layer of molecules that spontaneously chemisorbs or physisorbs to a surface, creating a well-defined and stable coating.[5]
This compound (CF₃(CF₂)₅I) possesses a unique molecular architecture ideal for this purpose: a reactive iodide headgroup and a long, inert perfluorohexyl tail.[6][7] The iodide headgroup facilitates the attachment of the molecule to various substrates, while the densely packed perfluorohexyl chains orient themselves away from the surface, creating a new, ultra-low energy interface. This fluorinated surface exhibits both hydrophobicity (repels water) and oleophobicity (repels oil), contributing to its excellent self-cleaning and anti-fouling characteristics.[3][8]
Experimental Protocols
The creation of a robust and effective self-cleaning surface using this compound involves a multi-step process encompassing substrate preparation, surface functionalization, and thorough characterization. The following protocols provide a detailed guide for researchers.
Protocol 1: Substrate Preparation
The quality of the self-assembled monolayer is critically dependent on the cleanliness and reactivity of the substrate. This protocol is suitable for silicon wafers, glass slides, and other oxide-containing surfaces.
Materials:
-
Substrate (e.g., silicon wafer, glass slide)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment (PPE) in a fume hood.
-
Deionized (DI) water
-
High-purity nitrogen or argon gas
-
Ultrasonic bath
-
Beakers and tweezers
Procedure:
-
Initial Cleaning: Place the substrate in a beaker and sonicate in acetone for 15 minutes, followed by sonication in isopropanol for 15 minutes to remove organic contaminants.
-
Drying: Dry the substrate under a stream of high-purity nitrogen or argon gas.
-
Piranha Etching (for oxide surfaces): Immerse the cleaned, dry substrate in freshly prepared Piranha solution for 30-60 minutes. This step removes any remaining organic residues and hydroxylates the surface, which is crucial for SAM formation.
-
Rinsing: Carefully remove the substrate from the Piranha solution and rinse it extensively with copious amounts of DI water.
-
Final Drying: Dry the substrate again under a stream of high-purity nitrogen or argon and use it immediately for the surface functionalization step to prevent re-contamination.
Protocol 2: Surface Functionalization via Solution Deposition
This is a common and straightforward method for forming a this compound SAM.
Materials:
-
Prepared substrate
-
This compound (≥98% purity)
-
Anhydrous solvent (e.g., toluene, hexane, or a fluorinated solvent)
-
Glove box or inert atmosphere chamber
-
Reaction vessel with a cap
-
Ethanol (200 proof)
Procedure:
-
Solution Preparation: Inside a glove box or inert atmosphere chamber, prepare a 1-10 mM solution of this compound in the chosen anhydrous solvent.
-
Substrate Immersion: Place the freshly prepared substrate into the reaction vessel.
-
SAM Formation: Immerse the substrate in the this compound solution. Seal the vessel to prevent exposure to moisture and atmospheric contaminants. Allow the self-assembly process to proceed for 12-24 hours at room temperature. Longer immersion times generally lead to more ordered monolayers.
-
Rinsing: Remove the substrate from the solution and rinse it thoroughly with the anhydrous solvent to remove any physisorbed molecules.
-
Final Rinse and Dry: Rinse the substrate with ethanol and then dry it under a stream of high-purity nitrogen or argon gas.
-
Annealing (Optional): For improved monolayer ordering, the coated substrate can be annealed at 80-120°C for 1-2 hours in an inert atmosphere.
Protocol 3: Surface Functionalization via Vapor Deposition
Vapor deposition can produce highly uniform and clean SAMs, especially for complex geometries.
Materials:
-
Prepared substrate
-
This compound
-
Vacuum deposition chamber or a Schlenk line setup
-
Heating mantle
-
Temperature and pressure controllers
Procedure:
-
Chamber Setup: Place the freshly prepared substrate inside the vacuum deposition chamber.
-
Precursor Loading: Place a small amount of this compound in a crucible or boat within the chamber, positioned away from the substrate.
-
Evacuation: Evacuate the chamber to a base pressure of 10⁻⁵ to 10⁻⁶ Torr.
-
Deposition: Gently heat the this compound source to a temperature sufficient for sublimation (typically 40-60°C, adjust based on vapor pressure data). The vaporized molecules will deposit onto the substrate. The deposition can be carried out for 1-4 hours. The substrate can be kept at room temperature or slightly heated (e.g., 50-70°C) to promote monolayer ordering.
-
Cooling and Venting: After the deposition period, turn off the heating and allow the chamber to cool to room temperature. Vent the chamber with an inert gas like nitrogen or argon before removing the coated substrate.
Surface Characterization: Validating Self-Cleaning Properties
Thorough characterization is essential to confirm the successful formation of the this compound SAM and to quantify its self-cleaning properties.
Contact Angle Goniometry
This is the most direct method to assess the hydrophobicity of the modified surface.
Procedure:
-
Place a 5-10 µL droplet of DI water on the functionalized surface.
-
Measure the static contact angle using a goniometer. A contact angle greater than 150° indicates superhydrophobicity.[9]
-
Measure the contact angle hysteresis by tilting the stage and recording the advancing and receding contact angles. A low hysteresis (typically <10°) is indicative of a highly repellent surface where droplets will easily roll off.
| Substrate | Coating | Water Contact Angle (°) | Reference |
| Silicon Dioxide (SiO₂) | Perfluorododecyl Iodide SAM | 64.9 ± 0.3 | [10] |
| Titanium Dioxide (TiO₂) | Perfluorododecyl Iodide SAM | 93.9 ± 2.0 | [10] |
| Silicon Wafer (etched) | Perfluorodecyltrichlorosilane SAM | >150 | [11][12] |
Note: Data for this compound is limited; values for similar long-chain perfluorinated iodides and silanes are provided for comparison.
Surface Energy Calculation
The surface energy of the functionalized substrate can be calculated from contact angle measurements using at least two different liquids with known surface tension components (e.g., water and diiodomethane).[13][14] Lower surface energy is a key indicator of a successful hydrophobic modification.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a powerful technique to confirm the chemical composition of the surface and the successful grafting of the this compound monolayer.
Expected Results:
-
The presence of strong F 1s and I 3d peaks in the XPS spectrum.
-
Attenuation of the substrate signals (e.g., Si 2p, O 1s) after SAM formation, indicating the presence of an overlayer.[4][15]
Atomic Force Microscopy (AFM)
AFM provides topographical information about the surface at the nanoscale. It can be used to assess the uniformity and packing of the SAM and to measure surface roughness.[16] A smooth, uniform surface is typically indicative of a well-ordered monolayer.
Durability and Performance Testing
The long-term performance and robustness of the self-cleaning surface are critical for real-world applications.
-
Mechanical Durability: Tests such as tape adhesion, scratch testing, and abrasion testing can be performed to assess the mechanical resilience of the SAM.[5][17]
-
Chemical Stability: The stability of the coating can be evaluated by immersing the functionalized substrate in various chemical environments (e.g., acidic, basic, and organic solvents) and re-measuring the contact angle over time.[18]
-
Self-Cleaning Evaluation: The self-cleaning ability can be demonstrated by contaminating the surface with a powder (e.g., carbon black or dust) and then observing the removal of the contaminants by rolling water droplets.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Contact Angle | Incomplete SAM formation, contaminated substrate or reagents, moisture in the reaction environment. | Ensure thorough substrate cleaning, use high-purity reagents and anhydrous solvents, and perform the reaction in an inert atmosphere. |
| High Contact Angle Hysteresis | Disordered or incomplete monolayer, surface defects. | Increase the SAM formation time, consider an annealing step, and ensure a pristine substrate. |
| Poor Durability | Weak substrate-headgroup interaction, incomplete monolayer. | Ensure proper substrate preparation for strong headgroup attachment, and optimize SAM formation conditions. |
Conclusion
The functionalization of surfaces with this compound offers a robust and effective method for creating self-cleaning materials. By forming a highly ordered, low-energy self-assembled monolayer, this approach imparts superhydrophobic properties that are essential for a wide range of applications in research, medicine, and industry. The protocols and characterization techniques detailed in this guide provide a solid foundation for the successful implementation of this powerful surface modification strategy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ultrathin fluorinated self-cleaning membranes via coordination-driven metal-bridging assembly for water purification - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. isurtec.com [isurtec.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. shop.machinemfg.com [shop.machinemfg.com]
- 6. academicworks.cuny.edu [academicworks.cuny.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. A Modified Contact Angle Measurement Process to Suppress Oil Drop Spreading and Improve Precision - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Degradation of Perfluorododecyl-Iodide Self-Assembled Monolayers upon Exposure to Ambient Light | MDPI [mdpi.com]
- 11. Preparation of Hydrophobic/Superhydrophobic Surface on Silicon Wafer by Reactive Ion Etching and Self-assembled Monolayers [cjcu.jlu.edu.cn]
- 12. researchgate.net [researchgate.net]
- 13. Enhancing surface free energy and hydrophilicity through chemical modification of microstructured titanium implant surfaces [pubmed.ncbi.nlm.nih.gov]
- 14. dataphysics-instruments.com [dataphysics-instruments.com]
- 15. Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM) Reorganization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 17. Five test methods for evaluating coating durability [en1.nbchao.com]
- 18. Durability of Lubricated Icephobic Coatings under Various Environmental Stresses - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Purification of Perfluorohexyl iodide by distillation
Answering the user's request.## Technical Support Center: Purification of Perfluorohexyl Iodide by Distillation
Welcome to the technical support center for the purification of this compound (C₆F₁₃I). This guide is designed for researchers, scientists, and drug development professionals who handle this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol to ensure you achieve the highest purity in your distillation experiments. Our approach is grounded in established scientific principles to provide you with a self-validating and reliable methodology.
Technical Data Summary
Successful purification by distillation relies on the differences in the boiling points of the components in your mixture. This compound is often accompanied by impurities such as other perfluoroalkyl iodide homologs or residual reactants from its synthesis. Understanding these physical properties is the first step in designing a successful separation.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C at 760 mmHg) | Density (g/mL at 25°C) |
| Perfluorobutyl Iodide | 423-39-2 | C₄F₉I | 345.93 | ~78 | ~2.01 |
| This compound | 355-43-1 | C₆F₁₃I | 445.95 | 117 [1][2][3] | 2.063 [2][4] |
| Perfluorooctyl Iodide | 507-63-1 | C₈F₁₇I | 545.96 | ~163 | ~2.07 |
| Iodine (I₂) | 7553-56-2 | I₂ | 253.81 | 184.3 | 4.933 |
Troubleshooting Guide
This section addresses specific issues that may arise during the distillation of this compound. Each point details the symptom, explores the probable scientific cause, and provides a validated solution.
Question 1: My starting material and/or distillate has a pink, purple, or yellowish tint. What causes this and how can I fix it?
-
Symptom: The otherwise colorless this compound appears colored. The color persists even after distillation.
-
Scientific Cause: this compound is known to be light-sensitive and can be yellowish or pinkish.[4] This coloration is almost always due to the presence of dissolved elemental iodine (I₂), a common impurity or decomposition product. Iodine has a very low vapor pressure compared to this compound but can be carried over in trace amounts during distillation, especially if the boiling is vigorous. The characteristic purple-to-brown color of iodine is due to the formation of charge-transfer complexes with solvents or other molecules.[5][6]
-
Recommended Solution:
-
Pre-Distillation Wash: Before setting up the distillation, wash the crude this compound with a dilute aqueous solution of a mild reducing agent. A 5-10% solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) is highly effective.
-
Mechanism: The thiosulfate or bisulfite quantitatively reduces the colored elemental iodine (I₂) to the colorless iodide ion (I⁻) via a redox reaction (e.g., 2S₂O₃²⁻ + I₂ → S₄O₆²⁻ + 2I⁻). The resulting iodide salt is water-soluble and will be removed in the aqueous phase.
-
-
Procedure: In a separatory funnel, mix the crude this compound with the reducing solution. Shake gently. The organic layer should become colorless. Separate the organic layer, wash it with deionized water to remove residual salts, and then dry it thoroughly with an appropriate drying agent (e.g., anhydrous MgSO₄ or CaCl₂) before proceeding with distillation.
-
Question 2: My distillation is yielding a product with low purity, or the separation from other components is poor.
-
Symptom: GC analysis or other characterization methods show significant impurities in the collected fractions. The boiling point reading is unstable or broad.
-
Scientific Cause: This issue typically points to inadequate separation efficiency. The ability to separate liquids with close boiling points depends on the number of "theoretical plates" in the distillation setup.[7] A simple distillation provides only one theoretical plate, which is often insufficient.
-
Recommended Solution:
-
Use a Fractionating Column: For separating homologs or isomers with boiling points that differ by less than 70°C, a fractional distillation is necessary.[7][8] A Vigreux or packed column (e.g., with Raschig rings or metal sponge) must be placed between the distillation flask and the condenser. This provides a large surface area for repeated vaporization-condensation cycles, effectively increasing the number of theoretical plates and enhancing separation.[7]
-
Optimize Heating and Reflux: Heat the distillation flask slowly and evenly using a heating mantle with a stirrer. Avoid overheating, which can cause "bumping" and carry less volatile components into the condenser. Allow the system to reach equilibrium, where a "reflux ring" of condensing vapor is visible rising slowly and steadily up the fractionating column.[7] A high reflux ratio (more vapor returning to the column than is collected as distillate) improves separation but slows down the distillation rate.[9]
-
Insulate the Column: Wrap the fractionating column with glass wool or aluminum foil to minimize heat loss to the environment. This helps maintain the temperature gradient essential for efficient fractionation.[8]
-
Question 3: The distillation is proceeding extremely slowly or has stopped, even with the heat source on.
-
Symptom: Little to no distillate is being collected over a prolonged period. The temperature at the thermometer is below the expected boiling point.
-
Scientific Cause: The vapor pressure of the liquid has not reached the pressure of the system at the thermometer bulb. This can be due to insufficient energy input or, if under vacuum, a leak in the system.
-
Recommended Solution:
-
Check Heat Input: Gradually increase the temperature of the heating mantle. Ensure the distillation flask is properly seated in the mantle for good heat transfer. A stir bar should be used for even heating.
-
Inspect for Vacuum Leaks (if applicable): If performing a vacuum distillation, check every joint and connection for leaks. A small leak will prevent the system from reaching the target pressure, meaning a higher temperature is required to boil the liquid. Ensure all glass joints are properly sealed with a suitable vacuum grease.
-
Ensure Proper Thermometer Placement: The top of the thermometer bulb must be positioned just below the sidearm leading to the condenser.[7] If it is too high, the vapor will not reach it, and the reading will be artificially low. If it is too low, the reading will not reflect the true temperature of the vapor entering the condenser.
-
Frequently Asked Questions (FAQs)
Q1: Should I use simple or fractional distillation for this compound? For the highest purity, fractional distillation is strongly recommended.[7][10] While simple distillation can remove non-volatile impurities, it is ineffective at separating this compound from other volatile fluorinated compounds with similar boiling points that may be present.
Q2: Is it necessary to perform the distillation under vacuum? No, it is not strictly necessary. This compound has an atmospheric boiling point of 117 °C, which is a manageable temperature that is unlikely to cause significant thermal decomposition.[2] However, vacuum distillation can be advantageous if you suspect the presence of high-boiling, heat-sensitive impurities or if you wish to reduce the overall energy consumption of the process.
Q3: How should I handle and store the purified this compound? this compound is a skin and eye irritant and may cause respiratory irritation upon inhalation.[11] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[12] The compound is light-sensitive.[4][13] Store the purified liquid in a tightly sealed, dark glass or amber bottle, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
Standard Operating Procedure: Fractional Distillation of this compound
This protocol outlines the steps for purifying this compound by fractional distillation at atmospheric pressure.
1. Pre-Treatment (Optional, for colored starting material) a. If the crude material is colored, perform a pre-distillation wash as described in the Troubleshooting Guide (Question 1). b. Ensure the washed and dried this compound is completely free of drying agent before adding it to the distillation flask.
2. Apparatus Setup a. Assemble the fractional distillation apparatus in a fume hood. Use a round-bottom flask of an appropriate size (it should be 1/2 to 2/3 full). b. Add the crude this compound and a magnetic stir bar to the flask. c. Attach a fractionating column (e.g., Vigreux) to the flask. d. Place a distillation head with a thermometer on top of the column. Ensure the thermometer bulb is correctly positioned. e. Attach a condenser to the sidearm of the distillation head and ensure a steady flow of cooling water (in at the bottom, out at the top). f. Use a collection adapter and receiving flasks to collect the distillate. It is advisable to have several receiving flasks ready to collect different fractions.
3. Distillation Process a. Turn on the stirrer and the cooling water. b. Begin heating the flask gently with a heating mantle. c. Observe as the liquid begins to boil and the vapor ring slowly ascends the fractionating column. d. Allow the system to equilibrate for 10-15 minutes once the vapor reaches the thermometer and the temperature stabilizes. You should see a steady drip of condensate returning to the column. e. Collect a small "forerun" fraction, which will contain any low-boiling impurities. f. When the temperature stabilizes at the boiling point of this compound (~117 °C), switch to a clean receiving flask to collect the main product fraction. g. Monitor the temperature closely. If the temperature rises significantly, it indicates that higher-boiling impurities are beginning to distill. At this point, switch to a new receiving flask to collect the final fraction or stop the distillation.
4. Shutdown a. Turn off the heating mantle and allow the apparatus to cool completely before disassembling. b. Transfer the purified product to a suitable, labeled storage container.
Purification Workflow and Troubleshooting Diagram
The following diagram illustrates the logical workflow for the purification process, including key decision points for troubleshooting.
Caption: Workflow for distillation of this compound.
References
- 1. fluoryx.com [fluoryx.com]
- 2. 全氟己基碘 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound [webbook.nist.gov]
- 4. halopolymer.com [halopolymer.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Why Does Iodine Turn Starch Blue? - ChemistryViews [chemistryviews.org]
- 7. Purification [chem.rochester.edu]
- 8. Fractional distillation - Wikipedia [en.wikipedia.org]
- 9. tdcommons.org [tdcommons.org]
- 10. EP0711264A1 - Process for the preparation of perfluoroalkyl iodide - Google Patents [patents.google.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. capotchem.cn [capotchem.cn]
- 13. Perfluoro-1-iodohexane | 355-43-1 [chemicalbook.com]
Technical Support Center: Synthesis and Purification of Perfluorohexyl Iodide
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Perfluorohexyl Iodide (C₆F₁₃I) synthesis. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that researchers may encounter during the synthesis and purification of this important fluorinated compound. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.
Frequently Asked Questions (FAQs)
Q1: My crude this compound has a pink or yellowish tint. What is the cause and how can I remove it?
Causality: The telomerization reaction to produce perfluoroalkyl iodides is a free-radical process, and often involves iodine-containing initiators or telogens.[3] Incomplete reaction or side reactions can leave elemental iodine in the crude product mixture.
Troubleshooting Protocol: Chemical Washing
Step-by-Step Protocol:
-
Transfer the crude this compound to a separatory funnel.
-
Add an equal volume of a 5-10% aqueous sodium thiosulfate solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure. The colored organic layer should become colorless as the iodine is reduced to colorless iodide ions (I⁻), which are soluble in the aqueous layer.
-
Allow the layers to separate. The denser this compound will be the bottom layer.
-
Drain the lower organic layer into a clean flask.
-
Repeat the washing process with deionized water to remove any residual thiosulfate salts.
-
Dry the colorless organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter to remove the drying agent.
Q2: My GC-MS analysis shows a distribution of peaks around my desired this compound product. What are these and how do I separate them?
The synthesis of this compound via telomerization of tetrafluoroethylene (TFE) with a shorter perfluoroalkyl iodide (like C₂F₅I) inherently produces a mixture of telomers with varying chain lengths (C₄F₉I, C₈F₁₇I, C₁₀F₂₁I, etc.).[4][5] These are your primary impurities if the reaction is not perfectly controlled.
Causality: Telomerization is a chain-growth process where molecules of an unsaturated compound (the "taxogen," TFE) are added to a "telogen" (e.g., C₂F₅I).[3] The number of TFE units added is not uniform, leading to a distribution of products.
Troubleshooting Protocol: Fractional Vacuum Distillation
The most effective method for separating these homologous perfluoroalkyl iodides is fractional vacuum distillation.[6][7] This technique separates compounds based on their boiling points, which differ sufficiently between the various telomers.
Key Principles for Fractional Distillation of Perfluoroalkyl Iodides:
-
Vacuum: A vacuum is essential to lower the boiling points of these high-molecular-weight compounds and prevent thermal decomposition.
-
Fractionating Column: A Vigreux column or a packed column (e.g., with Raschig rings or metal sponges) is necessary to provide multiple theoretical plates for efficient separation.[7]
-
Slow and Steady Heating: A slow, controlled heating rate is crucial to allow the establishment of a temperature gradient in the column and achieve good separation.
Experimental Setup and Procedure:
-
Apparatus: Assemble a fractional vacuum distillation apparatus as shown in the diagram below. Ensure all glassware is free of cracks or defects.[8] All ground glass joints must be properly greased to maintain a good vacuum.[8]
-
Packing: If using a packed column, ensure the packing material is evenly distributed.
-
Heating: Use a heating mantle with a stirrer to ensure even boiling.
-
Vacuum: Slowly apply vacuum to the system before heating to remove any volatile impurities.
-
Distillation: Gradually heat the distillation flask. Collect the different fractions based on the temperature at the distillation head. The lower boiling, shorter-chain perfluoroalkyl iodides will distill first.
DOT Diagram: Fractional Vacuum Distillation Setup
Caption: Workflow for fractional vacuum distillation of this compound.
Typical Boiling Points of Perfluoroalkyl Iodides (at atmospheric pressure):
| Compound | Formula | Boiling Point (°C) |
| Perfluorobutyl Iodide | C₄F₉I | ~67 |
| This compound | C₆F₁₃I | ~117 |
| Perfluorooctyl Iodide | C₈F₁₇I | ~162 |
Note: Boiling points will be significantly lower under vacuum.
Q3: I am still seeing impurities after distillation. What are my options for further purification?
If distillation does not provide the desired purity, flash column chromatography can be an effective secondary purification step.[9] Fluorinated compounds often exhibit unique chromatographic behavior, and specialized stationary phases can provide excellent separation.
Causality: Some impurities may have boiling points very close to that of this compound, making separation by distillation difficult. Alternatively, azeotropes may form.
Troubleshooting Protocol: Flash Chromatography on Fluorinated Stationary Phase
Stationary Phase Selection: While standard silica gel can be used, for highly fluorinated compounds, a fluorinated stationary phase is often more effective. These phases leverage "fluorous-fluorous" interactions to achieve separation.
-
Fluorous Reverse Phase Silica: This is an excellent choice for separating compounds with different degrees of fluorination.
Mobile Phase Selection: The choice of mobile phase will depend on the stationary phase.
-
For Fluorous Reverse Phase Silica: A gradient of a fluorinated solvent (e.g., a perfluoroalkane) and an organic solvent (e.g., acetonitrile or acetone) is typically used.
Step-by-Step Protocol:
-
Column Packing: Pack a flash chromatography column with the chosen stationary phase.
-
Sample Loading: Dissolve the impure this compound in a minimum amount of the mobile phase and load it onto the column.
-
Elution: Run the column with the chosen mobile phase system, collecting fractions.
-
Analysis: Analyze the collected fractions by GC-MS to identify the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Q4: My reaction yield is very low. What are the common causes and how can I improve it?
Low yields in the synthesis of this compound can stem from several factors, including reagent purity, reaction conditions, and the presence of inhibitors.[10]
Causality and Troubleshooting:
| Possible Cause | Troubleshooting Steps |
| Impure Reagents | Ensure the purity of the starting perfluoroalkyl iodide and tetrafluoroethylene. Impurities can inhibit the radical chain reaction.[10] |
| Incorrect Temperature | The telomerization reaction is temperature-sensitive. Too low a temperature will result in a slow reaction rate, while too high a temperature can lead to side reactions. Optimize the temperature based on literature procedures for your specific initiator. |
| Insufficient Initiator | If using a chemical initiator (e.g., AIBN), ensure the correct stoichiometric amount is used. The initiator concentration directly impacts the rate of the reaction. |
| Oxygen Inhibition | Oxygen is a radical scavenger and can inhibit the telomerization reaction. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect Stoichiometry | The molar ratio of tetrafluoroethylene to the telogen will influence the chain length of the products. An excess of the telogen will favor shorter chains.[4] |
DOT Diagram: Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
Safety and Handling
Working with perfluoroalkyl iodides and their precursors requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]
-
Ventilation: Conduct all experiments in a well-ventilated fume hood.[11]
-
Handling Iodine Pentafluoride (IF₅): If used in the synthesis of the telogen, be aware that IF₅ is a highly corrosive and reactive substance. Handle with extreme caution under an inert, dry atmosphere.[12][13]
-
Waste Disposal: Perfluoroalkyl substances (PFAS) are persistent in the environment.[12] Dispose of all waste containing this compound and related compounds in accordance with local, state, and federal regulations for hazardous waste.[11][14][15] Common disposal methods for PFAS-containing waste include high-temperature incineration and disposal in designated hazardous waste landfills.[14][15]
References
- 1. Workup [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. Free radical addition to olefins. Part 11.—Telomerization of tetrafluoroethylene with dibromodifluoromethane and trifluoroiodomethane - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 6. EP0711264A1 - Process for the preparation of perfluoroalkyl iodide - Google Patents [patents.google.com]
- 7. Purification [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. benchchem.com [benchchem.com]
- 11. epa.gov [epa.gov]
- 12. CAS 355-43-1: this compound | CymitQuimica [cymitquimica.com]
- 13. epa.gov [epa.gov]
- 14. plasticsengineering.org [plasticsengineering.org]
- 15. mcfenvironmental.com [mcfenvironmental.com]
Technical Support Center: Troubleshooting Low Conversion in Perfluorohexyl Iodide Reactions
Welcome to the technical support center for perfluorohexyl iodide (C6F13I) reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion in perfluorohexylation reactions. By understanding the underlying principles of these radical-mediated processes, you can systematically troubleshoot and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My perfluorohexylation reaction shows no or very low conversion. What are the most common initial checks I should perform?
A1: Low conversion often stems from a few key areas.[1][2][3] First, verify the integrity and concentration of your radical initiator; many are sensitive to storage conditions and have a finite shelf life. Second, ensure all reagents and solvents are anhydrous and deoxygenated, as both oxygen and water can quench radical reactions. Third, confirm your reaction temperature is appropriate for the chosen initiator's half-life. Finally, check the quality of the this compound itself, as impurities can inhibit the reaction.[3]
Q2: I'm observing the formation of significant side products. What are the likely culprits?
A2: Side product formation in radical reactions is common and often points to issues with reaction kinetics or the stability of intermediates.[4][5] Homocoupling of the perfluorohexyl radical to form perfluorododecane (C12F26) can occur at high radical concentrations. Also, iodine radicals (I•) generated during the reaction can lead to undesired iodination of other species in the mixture.[4] Solvent choice is also critical; some solvents can react with the highly electrophilic perfluorohexyl radical.[6]
Q3: Can the choice of initiation method (thermal vs. photochemical) significantly impact my conversion rate?
A3: Absolutely. Thermal initiators, like AIBN or benzoyl peroxide, require elevated temperatures to generate radicals, which can sometimes promote unwanted side reactions or decomposition of sensitive substrates.[7][8][9] Photochemical methods, including the use of photoredox catalysts, often operate at room temperature, offering milder conditions that can improve selectivity and yield for delicate molecules.[10][11][12][13][14] The choice depends heavily on the substrate's stability and the specific reaction being performed.
Q4: How critical is the solvent for my perfluorohexylation reaction?
A4: Solvent choice is highly critical. Perfluoroalkyl iodides have unique solubility properties, often being poorly soluble in common organic solvents.[4] The solvent must adequately dissolve all reactants to ensure a homogeneous reaction mixture. Furthermore, the solvent can influence the stability of radical intermediates and participate in the reaction pathway. For example, some solvents might act as hydrogen atom donors, leading to undesired reduction products. Screening a range of solvents is often a necessary optimization step.[15][16]
In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving low conversion issues, categorized by the primary symptom observed in your reaction.
Symptom 1: No Reaction or Trace Conversion
If you observe little to no consumption of your starting materials, the issue likely lies with the initiation of the radical chain reaction.
Root Cause Analysis & Solutions
-
Ineffective Radical Initiation: The generation of the perfluorohexyl radical (C6F13•) is the crucial first step.
-
Expired or Improperly Stored Initiator: Thermal initiators like AIBN decompose over time. Always use a fresh batch or one that has been stored correctly.
-
Insufficient Initiation Energy: For thermal initiations, ensure the reaction temperature is high enough to achieve an appropriate rate of decomposition for your chosen initiator. For photochemical reactions, confirm your light source has the correct wavelength and intensity to excite the photocatalyst.[7][9]
-
Presence of Radical Inhibitors: Oxygen is a potent radical inhibitor. Ensure your reaction is thoroughly deoxygenated by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles. Phenolic impurities in substrates can also act as radical scavengers.
-
Experimental Protocol: Validating Initiator Activity
-
Setup Control Reaction: Prepare a small-scale reaction with a known, reliable substrate (e.g., a simple alkene like 1-octene) under your standard conditions.
-
Monitor Closely: Take aliquots at regular intervals (e.g., every 30 minutes) and analyze by GC-MS or ¹⁹F NMR to monitor for the formation of the desired product.
-
Analyze Results: If this control reaction also fails, it strongly suggests a problem with the initiator or the general reaction setup (e.g., oxygen contamination). If it succeeds, the issue lies with your specific substrate.
Symptom 2: Incomplete Conversion (Stalled Reaction)
If the reaction starts but stalls before reaching completion, it suggests that the radical chain is being terminated prematurely or that an equilibrium is being reached.
Root Cause Analysis & Solutions
-
Low Initiator Concentration or Efficiency: The initiator might be consumed before the reaction is complete.
-
Solution: Increase the molar percentage of the initiator. The efficiency of an initiator is the fraction of radicals that escape the "cage effect" and initiate polymerization; this is often less than 100%.[17] Consider a slow addition of the initiator over the course of the reaction to maintain a steady radical concentration.
-
-
Reagent Stoichiometry: An incorrect ratio of reactants can lead to a stalled reaction.
-
Solution: Ensure the this compound is not the limiting reagent if you want to fully consume your substrate. A slight excess (1.1-1.5 equivalents) of C6F13I is often beneficial.
-
-
Product Inhibition: In some cases, the product itself or a byproduct can inhibit the reaction.
-
Solution: This is more difficult to diagnose and may require mechanistic studies. If suspected, try running the reaction at a more dilute concentration.
-
Data Presentation: Initiator Loading vs. Conversion
| Initiator (AIBN) Loading (mol%) | Substrate Conversion (%) after 4h |
| 5 | 35 |
| 10 | 68 |
| 15 | 85 |
| 20 | 86 (diminishing returns) |
Table 1: Example data showing the effect of initiator concentration on the conversion of an alkene in a Giese-type addition with this compound.
Symptom 3: Significant Side Product Formation
The formation of byproducts reduces the yield of the desired product and complicates purification.
Root Cause Analysis & Solutions
-
High Radical Concentration: Leads to dimerization of the perfluorohexyl radical (C6F13-C6F13).
-
Solution: Lower the initiator concentration or add it portion-wise over time. Running the reaction at a more dilute overall concentration can also disfavor bimolecular side reactions.
-
-
Undesired Atom Transfer: The iodine atom generated can participate in side reactions.
-
Solution: In some cases, additives can act as iodine scavengers. In Atom Transfer Radical Addition (ATRA) reactions, the goal is to trap the intermediate radical with the iodine from C6F13I.[14] If this process is slow, the intermediate radical may react in other ways.
-
-
Reaction with Solvent: The highly electrophilic C6F13• radical can abstract a hydrogen atom from certain solvents (e.g., THF), leading to the formation of C6F13H.
-
Solution: Choose a solvent with strong C-H bonds or no C-H bonds, such as acetonitrile, tert-butanol, or fluorinated solvents.
-
Visualization: Key Reaction Pathways
Below is a diagram illustrating the desired radical addition pathway versus common side reactions.
Caption: Desired vs. Undesired Radical Pathways.
Systematic Troubleshooting Workflow
When faced with low conversion, a systematic approach is more effective than random changes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. youtube.com [youtube.com]
- 8. Thermal and (Thermo-Reversible) Photochemical Cycloisomerization of 1H-2-Benzo[c]oxocins: From Synthetic Applications to the Development of a New T-Type Molecular Photoswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. Halogen-Bond-Promoted Photoactivation of Perfluoroalkyl Iodides: A Photochemical Protocol for Perfluoroalkylation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. goldbook.iupac.org [goldbook.iupac.org]
Technical Support Center: Stabilizing Perfluorohexyl Iodide for Long-Term Storage
Welcome to the technical support center for Perfluorohexyl iodide (1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-iodohexane). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile fluorinated intermediate. The integrity of your starting materials is paramount for reproducible and reliable experimental outcomes. This document provides in-depth, field-proven insights into the causes of degradation and robust protocols for ensuring the long-term stability of this compound.
Section 1: Understanding Degradation - The "Why"
This section addresses the fundamental chemical principles governing the stability of this compound.
Q1: What makes this compound susceptible to degradation when perfluorinated compounds are known for their stability?
A1: While the carbon-fluorine (C-F) backbone of this compound is exceptionally stable, the carbon-iodine (C-I) bond is the molecule's vulnerable point. The C-I bond has a significantly lower bond dissociation energy compared to C-F and C-C bonds. This makes it susceptible to homolytic cleavage (splitting into two radicals) when exposed to energy sources like light or heat. This initial bond-breaking event is the primary trigger for degradation.[1]
Q2: What are the primary environmental factors that trigger the degradation of this compound?
A2: The three main culprits are light, heat, and oxygen.
-
Light (Photodegradation): Exposure to ambient or UV light provides the energy needed to cleave the weak C-I bond, generating a perfluorohexyl radical and an iodine radical.[2] This is often the most significant factor in sample degradation under typical lab conditions. Studies on similar perfluoroalkyl iodides have shown that samples stored in the dark exhibit minimal degradation over months, while those exposed to light show significant decomposition.[2]
-
Heat (Thermal Degradation): Elevated temperatures increase the kinetic energy of the molecules, which can lead to the cleavage of the C-I bond and potentially other bonds in the carbon backbone at higher temperatures. Hazardous decomposition products can include carbon oxides, hydrogen iodide, and hydrogen fluoride.
-
Oxygen (Oxidation): The presence of oxygen can facilitate and propagate radical chain reactions, accelerating the decomposition process once initiated.
Q3: My bottle of this compound has a pink or purple tint. What does this mean?
A3: A pink, purple, or brownish discoloration is a definitive visual indicator of degradation. This color is caused by the presence of molecular iodine (I₂). The process begins when the C-I bond breaks, forming iodine radicals (I•). Two of these highly reactive radicals then combine to form the stable, colored I₂ molecule. The appearance of this color signifies that the product's purity has been compromised.
Below is a diagram illustrating the primary degradation pathway.
Caption: Primary degradation pathway of this compound.
Section 2: Recommended Storage & Handling Protocols - The "How"
Proper storage is not just a recommendation; it is an active preservation technique.
Q1: What are the ideal conditions for the long-term storage of this compound?
A1: To minimize degradation, this compound must be protected from light, heat, and air. The ideal storage conditions are summarized in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down the rate of thermal decomposition and radical reactions. |
| Light | Store in an amber glass bottle, protected from all light sources. | Prevents light-induced (photolytic) cleavage of the C-I bond.[3] |
| Atmosphere | Under an inert atmosphere (e.g., Argon or Nitrogen). | Excludes oxygen, preventing oxidative degradation pathways.[3] |
| Container | Borosilicate amber glass bottle with a PTFE-lined cap.[3] | Glass is inert, amber color blocks UV light, and PTFE liners provide a robust, non-reactive seal.[3][4] |
| Stabilizer | Add elemental copper. | Acts as a scavenger for any free iodine that forms, preventing further degradation.[5] |
Q2: Why is a stabilizer like copper necessary, and how does it work?
A2: Even under the best storage conditions, minuscule amounts of decomposition can occur over time, releasing free iodine (I₂). This free iodine can potentially catalyze further degradation. A stabilizer acts as a scavenger to remove this I₂ as it forms. Metallic copper is the most common and effective stabilizer for alkyl iodides.[1][5] It reacts directly with any dissolved iodine to form solid, stable copper(I) iodide (CuI), which is insoluble in the this compound. This reaction effectively removes the visible sign of degradation and prevents the buildup of corrosive iodine.[6]
The stabilization workflow and mechanism are illustrated below.
Caption: Workflow and mechanism of stabilization with copper.
Section 3: Troubleshooting Guide
Q1: My unstabilized this compound has turned pink. Can I still use it after adding copper?
A1: Adding copper to a discolored sample will remove the pink/purple color as the copper reacts with the free iodine.[6] However, this only treats the symptom of degradation (the color), not the cause or other potential consequences. The fact that discoloration occurred means that a portion of the this compound has decomposed, and other byproducts or isomers may have formed. For non-critical applications, the "purified" liquid may be usable. However, for sensitive applications in research and drug development, it is highly recommended to either re-purify the material by washing with a dilute sodium thiosulfate solution followed by distillation, or discard it.[7] You must re-analyze the material by GC-MS or NMR to confirm its purity before use.
Q2: I added copper wire to my this compound, and now I see a fine, off-white precipitate. What is this?
A2: This is expected and indicates the stabilizer is working. The precipitate is copper(I) iodide (CuI), a stable salt formed from the reaction between the copper metal and any free iodine present or formed over time. It is insoluble and should not interfere with the quality of the liquid. The bulk of the liquid can be decanted or syringed off for use.
Q3: My experimental results are inconsistent, and I suspect my starting material. How can I confirm the integrity of my this compound?
A3: Inconsistency is a classic sign of reagent degradation. To confirm the purity of your this compound, you should use a reliable analytical technique.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for assessing the purity of volatile compounds like this compound.[8] It can separate the main component from lower-boiling impurities or degradation products and provide their mass spectra for identification.[9][10]
-
¹⁹F NMR Spectroscopy: Fluorine NMR is exceptionally sensitive to the chemical environment of fluorine atoms.[11] It provides a distinct spectral fingerprint for C₆F₁₃I and can be used to detect and quantify fluorinated impurities with high precision, often without the need for separation.[12][13][14]
Section 4: Experimental Protocols
These protocols provide a self-validating framework for ensuring the stability and purity of your this compound.
Protocol 4.1: Preparing this compound for Long-Term Storage
Objective: To properly stabilize a new or purified batch of this compound for long-term storage.
Materials:
-
This compound (C₆F₁₃I)
-
Amber borosilicate glass bottle with a PTFE-lined cap
-
Copper powder (activated, fine mesh) or copper wire (high purity)
-
Argon or Nitrogen gas supply
-
Schlenk line or glovebox (recommended)
Procedure:
-
Container Preparation: Ensure the amber glass bottle and cap are scrupulously clean and dry.
-
Adding the Stabilizer: Add a small amount of copper to the bottle.
-
For Copper Powder: Add ~0.1 g per 100 mL of iodide.
-
For Copper Wire: Add a small coil of wire that has been freshly cleaned with dilute HCl, rinsed with water and acetone, and thoroughly dried. The wire should have sufficient surface area to contact both the liquid and headspace.[6]
-
-
Transfer of Iodide: In an inert atmosphere (glovebox or under a flow of Ar/N₂), carefully transfer the this compound into the prepared bottle.
-
Inerting the Headspace: Flush the headspace of the bottle with Argon or Nitrogen for 1-2 minutes to displace any air.
-
Sealing: Securely tighten the PTFE-lined cap. For extra protection, wrap the cap and neck junction with Parafilm®.
-
Labeling: Clearly label the bottle with the compound name, date of stabilization, and storage conditions ("Store at 2-8°C, Protect from Light").
-
Storage: Place the sealed bottle in a refrigerator at 2-8°C away from any light sources.
Protocol 4.2: QC Assessment of this compound Purity by GC-MS
Objective: To verify the purity of a new or stored batch of this compound.
Methodology Outline:
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: A low-to-mid polarity column, such as a DB-5 or equivalent, is typically suitable for separating perfluoroalkyl compounds.[8]
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a high-purity, volatile solvent (e.g., ethyl acetate or hexane). A concentration of ~100 ppm is a good starting point.
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program: Start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 200°C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
-
Analysis:
-
Inject the prepared sample.
-
Integrate the resulting chromatogram. The purity is calculated as the peak area of this compound divided by the total peak area of all components.
-
Analyze the mass spectrum of the main peak to confirm its identity (expect to see fragments corresponding to C₆F₁₃⁺, I⁺, and other characteristic ions).
-
Analyze the mass spectra of any impurity peaks to attempt identification.
-
Section 5: Frequently Asked Questions (FAQs)
Q: How long can I expect stabilized this compound to last? A: When stored under the ideal conditions described in Protocol 4.1 (refrigerated, in the dark, under inert gas, with a copper stabilizer), this compound should remain stable with >99% purity for several years. However, it is best practice to re-analyze any reagent that has been stored for more than one year before use in a critical application.[15][16][17][18]
Q: Can I use other stabilizers, such as silver? A: Yes, metallic silver and copper-silver alloys are also effective at scavenging free iodine.[6] However, copper is more common, less expensive, and highly effective, making it the standard choice for most laboratories.
Q: Do I need to remove the copper stabilizer before using the this compound? A: No. This compound is a volatile liquid that can be easily transferred via syringe or by decanting, leaving the solid copper powder or wire behind. The copper stabilizer is non-volatile and will not contaminate your reaction.
Q: Are plastic containers suitable for storage? A: Generally, glass is preferred due to its superior inertness and impermeability.[3] While some specialized fluorinated plastics (like PFA or FEP) show high resistance to chemicals, standard plastics like polyethylene or polypropylene are not recommended for long-term storage of fluorinated reagents as they can be permeable or leach impurities.[4][19]
References
- 1. benchchem.com [benchchem.com]
- 2. Degradation of Perfluorododecyl-Iodide Self-Assembled Monolayers upon Exposure to Ambient Light | MDPI [mdpi.com]
- 3. How to store fluorinated pharmaceutical intermediates properly? - Blog [sinoshiny.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. CAS 355-43-1: this compound | CymitQuimica [cymitquimica.com]
- 6. US7617934B2 - Alkyl iodide storage container and method for purification of alkyl iodide - Google Patents [patents.google.com]
- 7. Sciencemadness Discussion Board - Methyl iodide purification - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. researchgate.net [researchgate.net]
- 9. Category-Based Toxicokinetic Evaluations of Data-Poor Per- and Polyfluoroalkyl Substances (PFAS) using Gas Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Small, but powerful and attractive: 19F in biomolecular NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. dioxin20xx.org [dioxin20xx.org]
- 15. almacgroup.com [almacgroup.com]
- 16. database.ich.org [database.ich.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. invopak.co.uk [invopak.co.uk]
Technical Support Center: Optimizing Radical Initiator for Perfluorohexyl Iodide Addition
Welcome to the technical support guide for the radical-initiated addition of perfluorohexyl iodide (C₆F₁₃I). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic transformation. As Senior Application Scientists, we have structured this guide to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.
The addition of a perfluoroalkyl chain can dramatically alter a molecule's lipophilicity, metabolic stability, and bioavailability, making this a critical reaction in medicinal and materials chemistry.[1] However, its success hinges on the efficient generation of the perfluorohexyl radical (•C₆F₁₃), a process governed entirely by the choice and application of a radical initiator. This guide provides a question-and-answer-based approach to address the specific challenges you may encounter.
Section 1: Initiator Selection Fundamentals (FAQ)
This section addresses the most common initial questions regarding the choice of an appropriate radical initiator.
Q1: What are the most common radical initiators for this compound addition and how do I choose between them?
The choice of initiator is primarily dictated by the desired reaction temperature, the thermal stability of your substrates, and the solvent system. The most common initiators fall into three categories: thermal, redox, and photochemical.
-
Thermal Initiators: These are the most traditional and are activated by heat.[2]
-
Azo Compounds (e.g., AIBN): 2,2'-Azobisisobutyronitrile (AIBN) is widely used because it decomposes cleanly to produce alkyl radicals and nitrogen gas.[2][3] It is suitable for reactions in the 65-80 °C range.[4]
-
Peroxides (e.g., Benzoyl Peroxide, BPO): BPO is another common choice, effective in a similar temperature range (70-80 °C).[2] However, the resulting oxy radicals are more reactive than the alkyl radicals from AIBN and can sometimes lead to undesired side reactions.[3][5]
-
-
Redox Initiators: These systems use a chemical reductant to generate the radical from the perfluoroalkyl iodide, often at or below room temperature.
-
Sodium Dithionite (Na₂S₂O₄): This is a highly effective initiator for perfluoroalkylation, allowing reactions to proceed under mild, often aqueous, conditions.[6][7][8]
-
Triethylborane (Et₃B)/Oxygen: Et₃B reacts with trace amounts of oxygen to generate ethyl radicals, which then initiate the chain. This system is uniquely capable of initiating reactions at very low temperatures (e.g., -78 °C to room temperature), making it ideal for highly sensitive substrates.[9][10]
-
-
Photochemical Initiators (Photoredox Catalysis): This modern approach uses visible light to generate the radical, offering exceptionally mild reaction conditions.[1][11] It often employs a photocatalyst that, upon excitation by light, engages in a single-electron transfer (SET) with the this compound.[11][12] This method provides excellent functional group tolerance and temporal control.[1]
Decision-Making Workflow:
The following diagram outlines a logical workflow for selecting the appropriate initiator class for your specific experimental needs.
Caption: Decision tree for selecting a radical initiator class.
Q2: What is the "10-hour half-life temperature" (T½) and why is it important?
The 10-hour half-life temperature is the temperature at which 50% of the initiator will decompose over a 10-hour period. It is the single most critical parameter for selecting a thermal initiator and reaction temperature.[13]
-
Causality: A radical chain reaction requires a slow, steady supply of initiating radicals. If the temperature is too high (significantly above T½), the initiator decomposes too rapidly, generating a high concentration of radicals at the beginning of the reaction. This leads to premature consumption of the initiator and a high rate of termination reactions, where two radicals combine and quench the chain.[14] If the temperature is too low, the rate of radical generation is insufficient to sustain the chain reaction, resulting in a sluggish or incomplete reaction.[4]
-
Practical Guideline: For a typical multi-hour reaction, a good starting point is to set the reaction temperature at or slightly above the initiator's 10-hour T½ in the chosen solvent.
Q3: How much initiator should I use?
The initiator is a catalyst for the chain reaction, so it should be used in sub-stoichiometric amounts.
-
Typical Range: A general starting point is 1-10 mol% relative to the limiting reagent.
-
Effects of Concentration:
-
Too Low: An insufficient concentration of radicals will be generated to propagate the chain reaction efficiently, leading to low conversion.
-
Too High: An excessive concentration of radicals increases the probability of termination events.[14] It can also promote undesired side reactions, such as the formation of products where fragments of the initiator are incorporated into the substrate or product.[15]
-
Section 2: Troubleshooting Low Yield & Side Reactions
This section provides a guide to diagnosing and solving common experimental problems.
Q4: My reaction is sluggish or gives a low yield. What are the common causes?
Low yield is a common issue that can almost always be traced back to the rate of radical generation or the stability of the chain reaction.
-
Incorrect Temperature: For thermal initiators, this is the most frequent cause. Verify that your reaction temperature is appropriate for the initiator's half-life (see Q2). A reaction run 10-15°C too low can be exceptionally slow.[4]
-
Insufficient Initiator: The chain reaction may not be sustained if the initiator concentration is too low (see Q3).
-
Radical Inhibitors: Trace impurities in your reagents or solvent can quench the radical chain. Oxygen is a potent radical inhibitor for many systems (except Et₃B, which requires it). Ensure your reagents are pure and the reaction is properly degassed (e.g., via freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen).
-
Poor Initiator-Substrate Compatibility: In some cases, a standard thermal initiator like AIBN may simply be ineffective for a specific substrate, leading to a complex mixture or trace product, whereas a different initiation method (e.g., photochemical) is required to achieve high yield.[16]
Q5: I'm observing significant amounts of polymer/oligomer byproducts. How can I prevent this?
This side reaction occurs when the radical intermediate formed after the addition of •C₆F₁₃ to your alkene/alkyne adds to another molecule of the alkene/alkyne instead of abstracting an iodine atom from C₆F₁₃I.[17] This is a competing propagation step that leads to polymerization.
-
Strategy 1: Adjust Stoichiometry. Ensure that the this compound is not the limiting reagent. Using a slight excess of C₆F₁₃I (e.g., 1.2-1.5 equivalents) increases the probability that the radical intermediate will encounter and react with it, favoring the desired single-addition product.
-
Strategy 2: Control Substrate Concentration. The rate of polymerization is often second order with respect to the alkene/alkyne concentration. Running the reaction at a lower concentration (i.e., more dilute) can disfavor the polymerization pathway. You can achieve this by adding the alkene/alkyne substrate slowly over the course of the reaction using a syringe pump.
Q6: My starting material is sensitive to high temperatures. What are my options?
Heating to 70-80 °C for AIBN or BPO is not always feasible. For thermally labile substrates, low-temperature initiation methods are required.
-
Option 1: Triethylborane (Et₃B) / Air Initiation. This is an excellent choice for reactions that must be run at or below room temperature.[9] Et₃B can effectively initiate the radical chain even at -78 °C.[18] Be aware that this method requires careful control of the air/oxygen supply, as an excess can lead to side products.[9]
-
Option 2: Redox Initiation with Sodium Dithionite. Na₂S₂O₄ can initiate the reaction at room temperature and is often used in biphasic or aqueous systems.[6][7]
-
Option 3: Photoredox Catalysis. This is arguably the most versatile method for temperature-sensitive substrates. These reactions are typically run at ambient temperature using visible light from a simple LED, offering high selectivity and functional group compatibility.[1][11]
Q7: I'm getting a complex mixture of products. Could it be the initiator?
Yes, the initiator itself can be the source of byproducts.
-
Initiator Fragmentation: Peroxide initiators like BPO can generate reactive benzoyloxy radicals that may directly react with your substrate or solvent in undesired ways. Azo-initiators like AIBN are generally considered "cleaner" in this regard.[3]
-
High Initiator Concentration: As noted in Q3, using too much initiator can lead to byproducts where initiator fragments have been incorporated into the final product.[15] If you suspect this, try reducing the initiator loading to the low end of the effective range (e.g., 1-2 mol%).
Section 3: Advanced & Modern Initiation Methods
Q8: When should I consider using a redox initiator like sodium dithionite?
Sodium dithionite (Na₂S₂O₄) is an excellent choice when you need a mild, non-thermal initiation method and your substrate is compatible with aqueous or biphasic conditions.[7] It is particularly useful for:
-
Avoiding the high temperatures required for AIBN or BPO.
-
Reactions where the substrate or product has good water solubility.
-
Scaling up reactions, as it avoids the need for specialized photochemical equipment and can be more cost-effective than some catalysts.[6][19]
Q9: What are the advantages of photoredox catalysis for this reaction?
Visible-light photoredox catalysis has become a premier method for perfluoroalkylation due to several key advantages:[1]
-
Extremely Mild Conditions: Reactions are typically run at room temperature, preserving sensitive functional groups.[1]
-
High Selectivity: The catalytic nature and low steady-state concentration of radicals often lead to cleaner reactions with fewer side products.
-
Unconventional Reactivity: Photoredox catalysis can enable transformations that are difficult or impossible to achieve under thermal conditions.[16]
-
Sustainability: Using visible light as a traceless reagent is a cornerstone of green chemistry.
This method can proceed even without an external photocatalyst by forming a light-absorbing Electron Donor-Acceptor (EDA) complex directly between an electron-rich substrate and the perfluoroalkyl iodide.[12][20]
Section 4: Experimental Protocols
Protocol 1: General Procedure for Thermal Initiation with AIBN
This protocol describes a standard setup for the addition of C₆F₁₃I to an alkene using AIBN.
-
Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the alkene (1.0 eq), this compound (1.2 eq), and AIBN (0.1 eq).
-
Solvent Addition: Add a suitable anhydrous solvent (e.g., toluene, benzene, or acetonitrile) to achieve the desired concentration (typically 0.1-0.5 M).
-
Degassing: Seal the flask with a septum and degas the solution thoroughly. This is critical and can be done by bubbling argon or nitrogen through the solution for 20-30 minutes or by subjecting the flask to three freeze-pump-thaw cycles.
-
Reaction: Place the flask in a pre-heated oil bath set to the desired temperature (e.g., 80 °C for AIBN in toluene). Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified by flash column chromatography.
Protocol 2: Screening for Optimal Initiator Concentration
This workflow helps to identify the ideal initiator loading for your specific reaction.
Caption: Workflow for screening initiator concentration.
Section 5: Data Summary
Table 1: Properties of Common Radical Initiators
The table below summarizes key properties of the initiators discussed in this guide to aid in selection.
| Initiator | Abbreviation | Class | Typical T½ (10-hr) | Activation Method | Key Considerations |
| 2,2'-Azobisisobutyronitrile | AIBN | Azo (Thermal) | 65 °C (toluene)[13] | Heat | Clean decomposition; industry standard.[3] |
| Benzoyl Peroxide | BPO | Peroxide (Thermal) | 70 °C (benzene)[13] | Heat | More reactive radicals; potential for side reactions.[3] |
| Triethylborane / O₂ | Et₃B | Organoborane (Redox) | N/A | Trace O₂ | Excellent for low temps (-78 to 25 °C); sensitive to O₂ levels.[9] |
| Sodium Dithionite | Na₂S₂O₄ | Inorganic (Redox) | N/A | Chemical | Mild, room temp initiation; often in aqueous/biphasic media.[6][7] |
| Ru(bpy)₃Cl₂ + Light | N/A | Photoredox Catalyst | N/A | Visible Light | Very mild (RT); high functional group tolerance; requires light source.[1][11] |
References
- 1. mdpi.com [mdpi.com]
- 2. grokipedia.com [grokipedia.com]
- 3. ijrpc.com [ijrpc.com]
- 4. researchgate.net [researchgate.net]
- 5. fiveable.me [fiveable.me]
- 6. Radical Perfluoroalkylation of Arenes via Carbanion Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radical Addition of Perfluoroalkyl Iodides to Alkenes and Alkynes Initiated by Sodium Dithionite in an Aqueous Solution… [ouci.dntb.gov.ua]
- 8. Perfluoroalkylation initiated with sodium dithionite and related reagent systems | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Part 3. Triethylborane-air: a suitable initiator for intermolecular radical additions of S-2-oxoalkyl-thionocarbonates (S-xanthates) to olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. par.nsf.gov [par.nsf.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 19. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 20. Halogen-Bond-Promoted Photoactivation of Perfluoroalkyl Iodides: A Photochemical Protocol for Perfluoroalkylation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Perfluorohexyl Iodide Reaction Kinetics
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Perfluorohexyl iodide (C6F13I). This resource is designed to provide in-depth, field-proven insights into the critical role temperature plays in the kinetics of reactions involving this versatile fluorinated building block. The following question-and-answer guides and protocols are structured to address common challenges and enhance the success and reproducibility of your experiments.
Section 1: FAQs - Fundamental Principles of Temperature Effects
Q1: What is the fundamental relationship between temperature and the reaction rate of this compound?
A: The relationship is governed by the Arrhenius equation, which quantitatively describes how temperature impacts reaction velocity.[1][2] In essence, increasing the temperature provides the reacting molecules with greater kinetic energy. This leads to more frequent and more energetic collisions, increasing the likelihood that any given collision will overcome the activation energy (Ea) barrier required for the reaction to proceed.[3]
The Arrhenius Equation: k = A e-Ea/RT
Where:
-
k is the rate constant
-
A is the pre-exponential factor (related to collision frequency and orientation)
-
Ea is the activation energy
-
R is the ideal gas constant
-
T is the absolute temperature in Kelvin
For most reactions involving this compound, a 10°C increase in temperature can lead to a significant, often two- to three-fold, increase in the reaction rate.[2] However, this is a general rule, and the precise effect is dictated by the reaction's specific activation energy.
Q2: How does the Carbon-Iodine (C-I) bond in this compound dictate its thermal behavior?
A: The C-I bond is the weakest link in the this compound molecule and is central to its reactivity. This bond is significantly weaker than the Carbon-Fluorine (C-F) and Carbon-Carbon (C-C) bonds within the perfluoroalkyl chain. Consequently, it is the most likely site for initial bond cleavage under thermal or photochemical stress.[4][5]
This characteristic allows this compound to serve as an excellent precursor for the perfluorohexyl radical (C6F13•) upon homolytic cleavage. The temperature required to initiate this cleavage dictates the lower boundary for many of its radical reactions.[6] Understanding this principle is crucial for controlling reaction initiation and preventing unwanted decomposition.
Q3: What are the dominant reaction pathways for this compound, and how does temperature influence the selection between them?
A: this compound can participate in several reaction types, primarily free-radical and ionic pathways.[7] Temperature is a key determinant of which pathway predominates.
-
Free-Radical Reactions: At elevated temperatures (or under UV irradiation), the C-I bond cleaves homolytically to generate a highly reactive perfluorohexyl radical (C6F13•) and an iodine radical (I•).[5] This is the basis for its use in radical additions to olefins, telomerization, and other radical-mediated transformations.[6] Increasing the temperature directly increases the rate of radical initiation.
-
Ionic/Nucleophilic Reactions: While less common for the C(sp³)-I bond in perfluoroalkanes, reactions with potent electron-donor nucleophiles can proceed via an SRN1 (radical-nucleophilic substitution) mechanism. Temperature can influence the rate of electron transfer and subsequent steps. However, high temperatures may favor radical side reactions over the desired ionic pathway.
-
Halogen Bonding Interactions: this compound is a potent halogen bond donor.[8] While not a reaction pathway in itself, this non-covalent interaction can be a crucial first step in activating the C-I bond towards a subsequent reaction, potentially lowering the required activation energy. The stability of these halogen-bonded complexes can be temperature-dependent.
Generally, moderate to high temperatures favor free-radical pathways due to the energetic requirement for C-I bond homolysis.
Section 2: FAQs - Experimental Design & Analysis
Q4: I need to determine the activation energy (Ea) for my reaction involving this compound. What is the standard experimental approach?
A: The most reliable method is to measure the reaction rate constant (k) at several different, precisely controlled temperatures. By plotting the natural logarithm of the rate constant (ln k) against the reciprocal of the absolute temperature (1/T), you can generate an Arrhenius plot.[9]
The relationship is linear: ln k = - (Ea/R)(1/T) + ln A
The slope of this line is equal to -Ea/R. Since R (the ideal gas constant) is known, you can directly calculate the activation energy (Ea). A minimum of 4-5 different temperatures is recommended to ensure a statistically robust result.
Q5: What analytical techniques are best suited for monitoring the kinetics of this compound reactions?
A: The choice of technique depends on the reaction phase (gas or liquid), the complexity of the mixture, and the required time resolution.
-
Gas Chromatography (GC): This is the workhorse technique for liquid-phase reactions. Coupled with a Flame Ionization Detector (FID) for general hydrocarbon analysis or a Mass Spectrometer (MS) for definitive identification of reactants, products, and byproducts. GC allows for the direct measurement of concentration changes over time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For slower reactions, ¹⁹F NMR is exceptionally powerful. It allows for in-situ monitoring of the disappearance of the C6F13I signal and the appearance of new fluorine-containing product signals without disrupting the reaction.
-
Gas-Phase Analysis: For high-temperature gas-phase studies, such as those in shock tubes, specialized techniques like Atom Resonance Absorption Spectroscopy (ARAS) or Time-of-Flight Mass Spectrometry (TOF-MS) are used to monitor radical species and reaction products in real-time.[10][11] Iodide chemical ionization mass spectrometry (I-CIMS) is also an emerging online method for detecting gas-phase perfluoroalkyl substances.[12][13][14]
Q6: What are the critical safety considerations when heating this compound?
A: Safety is paramount. This compound is a chemical that requires careful handling, and these risks are amplified at elevated temperatures.[15]
-
Pressure Buildup: Heating a sealed reaction vessel will cause a significant increase in pressure. Always use a vessel rated for the intended temperature and pressure, and equip it with a pressure relief valve. The normal boiling point of this compound is approximately 117°C.[16]
-
Thermal Decomposition: At very high temperatures, perfluoroalkyl substances can decompose to form toxic and corrosive gases, including hydrogen fluoride (HF) and hydrogen iodide (HI).[17] All heating experiments must be conducted in a well-ventilated fume hood.
-
Material Compatibility: Ensure the reactor materials (glass, stainless steel, seals) are compatible with this compound and any other reactants, solvents, and potential decomposition products at the target temperature.
-
Light Sensitivity: this compound is sensitive to light, which can cause premature radical formation.[16] Store in dark or amber containers and consider running thermal reactions in vessels shielded from light to isolate the effect of temperature.
Section 3: Troubleshooting Guides
Q7: My reaction yield is poor, and the conversion of this compound is low. How can I use temperature to improve this?
A: This is a classic sign that the reaction is kinetically limited, meaning it lacks sufficient energy to proceed at a reasonable rate.
-
Diagnosis: The activation energy barrier is not being surmounted effectively at your current operating temperature.
-
Solution 1 (Increase Temperature): Incrementally increase the reaction temperature in 10-15°C steps. Monitor the reaction progress at each new setpoint. This is often the most direct way to increase the rate constant and drive the reaction towards completion.
-
Solution 2 (Check for Inhibition): Ensure your system is free of radical inhibitors (e.g., oxygen, certain impurities) if you are running a radical reaction, as they can quench the reaction chains.[6]
-
Consideration: Be aware that increasing the temperature may also accelerate side reactions. Analyze your product mixture carefully at each temperature increment to find the optimal balance between conversion and selectivity.
Q8: I'm observing a complex mixture of byproducts at higher temperatures. What is happening and how can I improve selectivity?
A: High temperatures, while increasing the rate of the desired reaction, can also provide enough energy to activate undesired reaction pathways, leading to a loss of selectivity.[18]
-
Diagnosis: You have likely crossed the thermal threshold for decomposition or side reactions. For perfluoroalkyl iodides, common side reactions include:
-
Elimination Reactions: Loss of HI or other fragments.
-
Dimerization: Coupling of two perfluorohexyl radicals (C6F13-C6F13).
-
Recombination/Fragmentation: Complex radical recombination and fragmentation events, particularly at very high temperatures as seen in pyrolysis studies.[19]
-
-
Solution 1 (Lower Temperature): Reduce the reaction temperature to the minimum required for an acceptable rate of the primary reaction. This will disproportionately slow down the higher-activation-energy side reactions.
-
Solution 2 (Reduce Reaction Time): If the side products form from the degradation of your desired product, reducing the overall reaction time can minimize their formation.
-
Solution 3 (Use a Catalyst): Investigate catalytic systems that can promote the desired reaction at a lower temperature, thereby avoiding the thermal window where side reactions become significant.[20]
Q9: My kinetic data is inconsistent and not reproducible between runs. What are the likely temperature-related causes?
A: Reproducibility is the cornerstone of good science. Inconsistent kinetic data often points to poor control over experimental variables.
-
Poor Temperature Control: A fluctuating or inaccurate temperature reading is the most common culprit. Ensure your temperature probe is calibrated and placed correctly to measure the internal reaction temperature, not the bath or heating mantle temperature.
-
Exothermic Reactions: Highly exothermic reactions can cause the internal temperature to rise significantly above the setpoint, especially during the initial phase. This temperature spike will accelerate the reaction, leading to inconsistent rate measurements. Use a more efficient cooling system or add reagents more slowly to manage the exotherm.
-
Inconsistent "Time Zero": The point at which the reaction is initiated (t=0) must be consistent. For thermally activated reactions, this is the moment the mixture reaches the setpoint temperature. For reactions initiated by adding a reagent, the addition must be rapid and consistent.
Section 4: Experimental Protocol & Data
Protocol: Determination of Arrhenius Parameters for the Radical Addition of C6F13I to 1-Octene
This protocol outlines a method to determine the activation energy (Ea) and pre-exponential factor (A) for a representative radical addition reaction.
1. Reagent Preparation & Safety:
- Prepare a stock solution containing 1-octene (e.g., 1.0 M), this compound (1.2 M, slight excess), and an internal standard (e.g., dodecane, 0.2 M) in a suitable high-boiling solvent (e.g., dichlorobenzene).
- Use an appropriate radical initiator, such as Azo-bis(isobutyronitrile) (AIBN). Prepare a separate solution of AIBN in the same solvent.
- Safety: Conduct all steps in a fume hood. Wear appropriate PPE. This compound is an irritant.[15]
2. Reaction Setup:
- Use a three-neck round-bottom flask equipped with a condenser, a calibrated thermocouple to monitor internal temperature, and a septum for sampling.
- Place the flask in a thermostatically controlled oil bath capable of maintaining temperature to within ±0.5°C.
- Purge the stock solution with an inert gas (e.g., Argon) for 30 minutes to remove oxygen, which can inhibit radical reactions.
3. Kinetic Run (Example at 80°C):
- Transfer a known volume of the degassed stock solution to the reaction flask and allow it to equilibrate to the set temperature (80°C).
- Initiate the reaction (t=0) by injecting the AIBN solution.
- At timed intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (~0.1 mL) via syringe.
- Immediately quench the aliquot in a vial containing a small amount of a radical scavenger (e.g., hydroquinone in cold solvent) to stop the reaction.
4. Analysis:
- Analyze each quenched sample by GC-FID or GC-MS.
- Determine the concentration of 1-octene at each time point by comparing its peak area to that of the internal standard.
- Plot the concentration of 1-octene versus time. The initial rate can be determined from the slope of this curve at t=0. Assuming pseudo-first-order kinetics with respect to 1-octene (due to the excess of C6F13I), the rate constant k can be calculated.
5. Data Collection and Plotting:
- Repeat the entire kinetic run at different temperatures (e.g., 70°C, 75°C, 85°C, 90°C).
- Compile the calculated rate constants (k) for each temperature.
- Create an Arrhenius plot (ln k vs. 1/T) and perform a linear regression to find the slope.
- Calculate Ea from the slope (Slope = -Ea/R).
Data Presentation: Example Kinetic Data
The table below presents hypothetical data from the experiment described above.
| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | Rate Constant, k (s⁻¹) | ln(k) |
| 70 | 343.15 | 0.002914 | 1.5 x 10⁻⁴ | -8.80 |
| 75 | 348.15 | 0.002872 | 2.5 x 10⁻⁴ | -8.29 |
| 80 | 353.15 | 0.002832 | 4.2 x 10⁻⁴ | -7.78 |
| 85 | 358.15 | 0.002792 | 6.8 x 10⁻⁴ | -7.29 |
| 90 | 363.15 | 0.002754 | 1.1 x 10⁻³ | -6.81 |
Plotting this data would yield a straight line, allowing for the determination of the activation energy.
References
- 1. chemistry.tcd.ie [chemistry.tcd.ie]
- 2. sciepub.com [sciepub.com]
- 3. Evaluating the Arrhenius equation for developmental processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Kinetic Mechanism for CF3I Inhibition of Methane-Air Flames - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bellevuecollege.edu [bellevuecollege.edu]
- 10. KIT - Institute of Physical Chemistry - Molecular Physical Chemistry Group - Research - Combustion chemistry [ipc.kit.edu]
- 11. garfield.chem.elte.hu [garfield.chem.elte.hu]
- 12. Evaluation of iodide chemical ionization mass spectrometry for gas and aerosol-phase per- and polyfluoroalkyl substances (PFAS) analysis - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 13. External liquid calibration method for iodide chemical ionization mass spectrometry enables quantification of gas-phase per- and polyfluoroalkyl substances (PFAS) dynamics in indoor air - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. halopolymer.com [halopolymer.com]
- 17. asu.elsevierpure.com [asu.elsevierpure.com]
- 18. researchgate.net [researchgate.net]
- 19. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Preventing Polymerization in Perfluorohexyl Iodide Additions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for handling Perfluorohexyl iodide (C6F13I). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in addition reactions. The primary challenge often encountered is the undesired polymerization of the alkene substrate, which can lead to low yields, product contamination, and reaction failure. This document provides in-depth, field-proven insights and protocols to proactively prevent these issues and troubleshoot them effectively when they arise.
Section 1: Understanding the Root Cause: The Polymerization Mechanism
Q1: Why does polymerization unexpectedly occur during my this compound addition reaction?
A1: The core issue lies in the mechanism of the reaction itself. This compound is a potent source of the perfluorohexyl radical (C6F13•). The carbon-iodine (C-I) bond is relatively weak and can be cleaved homolytically (i.e., splitting the bonding electrons evenly) by initiators such as heat, light, or chemical radical starters.[1]
Once formed, this highly electrophilic C6F13• radical readily adds across an alkene's carbon-carbon double bond. In a successful Atom Transfer Radical Addition (ATRA), this new carbon-centered radical is immediately "capped" by an iodine atom from another C6F13I molecule or a catalyst complex, yielding the desired 1:1 adduct.
However, if the concentration of the alkene monomer is high and the radical capping step is not efficient, the newly formed radical will preferentially attack another alkene monomer instead. This initiates a chain reaction, leading to the formation of low-molecular-weight oligomers or high-molecular-weight polymers, often observed as a viscous oil or an insoluble solid in your reaction flask.[2]
Caption: Competing reaction pathways for the perfluorohexyl radical.
Section 2: Troubleshooting Guide: Real-Time Problem Solving
Q2: My reaction mixture became extremely viscous or solidified completely. What happened and can I salvage it?
A2: This is a classic sign of runaway polymerization. The chain propagation reaction has dominated, consuming most of your monomer to form a high-molecular-weight polymer. At this stage, isolating the desired 1:1 adduct is often impossible. The focus should shift to preventing this in future experiments. Key culprits to investigate are:
-
Contaminated Reagents: Peroxides in solvents (like THF or ether) or residual initiators from monomer synthesis can trigger polymerization.[3]
-
Excessive Heat: High temperatures increase the rate of thermal initiation of radicals.[4][5]
-
Light Exposure: this compound is light-sensitive.[6] Ambient lab light, especially UV, can be sufficient to initiate radical formation.[1]
-
Absence of Inhibitor: Failure to add a radical inhibitor can leave the reaction unchecked.
Q3: My yield is low and the crude NMR shows a complex mixture of peaks, especially in the aliphatic region. Is this polymerization?
A3: Yes, this is highly likely. The formation of short-chain polymers (oligomers) will not necessarily solidify the reaction but will result in a complex mixture that is difficult to purify. The broad, unresolved humps in an NMR spectrum are characteristic of polymeric materials. This indicates that initiation occurred, but the chain termination was frequent, preventing the formation of a solid mass. This scenario points towards a need for greater control over the radical concentration.
Q4: The reaction is inconsistent. It worked well once but failed the next time under what I thought were identical conditions. What are the most critical variables to control?
A4: This common issue almost always points to three hidden variables:
-
Atmosphere: Oxygen can react with organic compounds to form peroxides, which are potent radical initiators.[7] A reaction that worked under a good inert atmosphere (Argon or Nitrogen) may fail if there is a small leak in the system.
-
Solvent Purity: Using a new bottle of solvent versus an old, partially used one can make a difference. Older solvents are more likely to have accumulated peroxides. Always use freshly distilled or sparged solvents.
-
Monomer Purity: The commercial inhibitor in your alkene monomer can be consumed over time, especially if the bottle has been opened multiple times. Conversely, for highly controlled reactions like ATRA, this commercial inhibitor should be removed and replaced with a specific inhibitor at a known concentration for the reaction itself.
Section 3: Proactive Prevention: Best Practices & Protocols
Q5: What radical inhibitors should I use, and in what quantity?
A5: The addition of a free-radical inhibitor is a primary defense against unwanted polymerization. These compounds work by reacting with radical species to form stable, non-propagating radicals.[8][9] The choice and concentration depend on the reaction conditions.
| Inhibitor/Antioxidant | Typical Concentration | Key Features & Causality |
| BHT (Butylated Hydroxytoluene) | 50-200 ppm | A phenolic antioxidant that traps radicals effectively.[7][10] The bulky tert-butyl groups create steric hindrance, making the resulting BHT radical very stable and unlikely to initiate a new chain.[7] |
| Hydroquinone (HQ) | 10-100 ppm | Another phenolic inhibitor. It can be easily removed after the reaction by an aqueous basic wash, which is a significant advantage during workup.[9][11] |
| TEMPO (2,2,6,6-Tetramethyl-1-piperidinyloxy) | 50-500 ppm | A stable free radical itself. It acts as a "radical trap," reversibly reacting with carbon-centered radicals.[1] It is highly effective but can sometimes interfere with catalyst performance in ATRA reactions. |
| 4-tert-Butylcatechol (TBC) | 10-50 ppm | Commonly used as a stabilizer in commercial styrenic monomers. It is highly effective but requires the presence of oxygen to function optimally, making it less ideal for reactions run under a strictly inert atmosphere.[11] |
Q6: For sensitive ATRA reactions, how should I prepare my reagents and set up the reaction?
A6: For reproducible, high-yield results, meticulous preparation is non-negotiable. The goal is to create a self-validating system where all variables are controlled.
Caption: Workflow for a controlled this compound addition reaction.
Protocol 1: Removal of Inhibitor from Styrene
-
Place a plug of glass wool in the bottom of a 25 mL chromatography column.
-
Add ~20 g of activated basic alumina.
-
Add ~5 g of anhydrous sodium sulfate on top of the alumina.
-
Elute the styrene monomer directly through the column into the reaction flask immediately before use. This process effectively removes the TBC inhibitor.
Q7: How does my choice of catalyst affect polymerization in an ATRA reaction?
A7: The catalyst's role is paramount. In photoredox-catalyzed ATRA, common ruthenium or iridium-based photocatalysts can efficiently generate the C6F13• radical but may not control its subsequent reactivity, leading to polymerization.[12]
Copper-based photocatalysts, particularly with phenanthroline-type ligands, have shown superior performance in preventing polymerization.[13] The proposed mechanism involves an "inner-sphere" pathway where the radical intermediates remain closely associated with the copper center.[12][14][15] This coordination prevents the radical from diffusing freely and initiating a polymerization chain, strongly favoring the desired 1:1 adduct formation.[16] Therefore, if you are experiencing polymerization in a photocatalyzed ATRA reaction, switching to a copper-based system is a primary troubleshooting step.[12]
Section 4: Frequently Asked Questions (FAQs)
Q8: How should I properly store this compound? A8: this compound is a stable liquid but is sensitive to light.[6] It should be stored in a tightly sealed, opaque container (e.g., an amber bottle or a bottle wrapped in foil) in a cool, dark place.[6] Storing under an inert atmosphere can further extend its shelf life by preventing slow degradation from atmospheric moisture and oxygen.
Q9: If I remove the inhibitor from my alkene, won't it just polymerize on its own? A9: Yes, inhibitor-free alkenes like styrene can polymerize upon standing, especially when heated or exposed to light. That is why the inhibitor should be removed immediately before the alkene is used in the reaction. The alkene should not be purified and then stored.
Q10: Can I use a common radical initiator like AIBN or benzoyl peroxide for the addition? A10: While these initiators will certainly generate the C6F13• radical, they provide very little control over the subsequent reaction.[2][17] Their use often leads to telomerization (the formation of short-chain polymers with the perfluoroalkyl group at one end) rather than a clean 1:1 addition.[2] For the synthesis of a discrete adduct, catalyst-controlled methods like ATRA are far superior.[12][18]
References
- 1. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asu.elsevierpure.com [asu.elsevierpure.com]
- 6. halopolymer.com [halopolymer.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Influence of Synthetic Antioxidants Used in Food Technology on the Bioavailability and Metabolism of Lipids - In Vitro Studies [journal.pan.olsztyn.pl]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Theoretical Study of Atom-Transfer Radical Addition Reactions between Perfluoroalkyl Iodides and Styrene Using a Copper Photoredox Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Theoretical Study of Atom-Transfer Radical Addition Reactions between Perfluoroalkyl Iodides and Styrene Using a Copper Photoredox Catalyst. | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Frustrated-radical-pair-initiated atom transfer radical addition of perfluoroalkyl halides to alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Workup Procedures for Perfluorohexyl Iodide Reactions
Welcome to the technical support center for reactions involving perfluorohexyl iodide. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance, troubleshooting advice, and detailed protocols in a readily accessible question-and-answer format. Our focus is on providing practical, field-proven insights grounded in solid scientific principles to ensure the success and safety of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties, handling, and reaction workup of this compound.
Q1: What are the key physical and chemical properties of this compound that influence its workup?
Below is a table summarizing key physical properties:
| Property | Value | Source |
| CAS Number | 355-43-1 | [7] |
| Molecular Formula | C6F13I | [1] |
| Molecular Weight | 445.95 g/mol | [1] |
| Appearance | Colorless to pale pink liquid | [1][2] |
| Density | 2.063 g/mL at 25 °C | [1] |
| Boiling Point | 117 °C | [1] |
| Melting Point | -45 °C | [1] |
| Refractive Index | 1.329 at 20 °C | [1] |
| Solubility | Insoluble in water; slightly soluble in DMSO and methanol; soluble in fluorous solvents. | [1][2][8] |
Q2: What are the primary safety precautions I should take when working with this compound?
A2: this compound is considered a hazardous chemical. It can cause skin and serious eye irritation, and may cause respiratory irritation.[9] It is also very toxic to aquatic life with long-lasting effects.[9] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][10][11] Avoid inhalation of vapors and direct contact with skin and eyes.[9] It is also light-sensitive and should be stored in a tightly sealed, dark container.[1][2] In case of a spill, absorb the material with an inert substance like sand or vermiculite and dispose of it as hazardous waste.[9]
Q3: My reaction with this compound has resulted in a complex mixture. What are my primary purification options?
A3: The purification strategy will depend on the nature of your product and the impurities. The unique "fluorous" nature of the perfluorohexyl group allows for specialized purification techniques.[12][13][14]
-
Standard Techniques: If your product is not highly fluorinated, traditional methods like distillation[15][16], crystallization, or silica gel chromatography can be effective.
-
Fluorous-Specific Techniques: If your product contains the perfluorohexyl tag, you can leverage its fluorous properties:
-
Fluorous Liquid-Liquid Extraction (F-LLE): This involves partitioning your reaction mixture between a standard organic solvent and a fluorous solvent (e.g., perfluorohexane). The fluorous-tagged compounds will selectively move into the fluorous phase.[13]
The choice between these methods depends on the fluorine content of your molecule and the scale of your reaction.
Section 2: Troubleshooting Common Issues
This section provides solutions to specific problems you might encounter during the workup of this compound reactions.
Q4: I'm performing a liquid-liquid extraction, but I'm getting a persistent emulsion. What should I do?
A4: Emulsion formation is a common issue due to the presence of perfluoroalkyl chains, which can act as surfactants.[18] Here are several strategies to break the emulsion:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break up the emulsion.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can effectively separate the layers.
-
Filtration through Celite or Glass Wool: Passing the emulsified mixture through a pad of Celite or a plug of glass wool can help to coalesce the dispersed droplets.
-
Patience: Sometimes, simply letting the separatory funnel stand undisturbed for an extended period can lead to phase separation.
Q5: After my reaction, I still have unreacted this compound. How can I remove it?
A5: Unreacted this compound can often be removed by the following methods:
-
Distillation: If your product has a significantly different boiling point, distillation under reduced pressure can be an effective separation method.[16]
-
Chemical Quenching: In some cases, a nucleophilic reagent can be used to quench the unreacted iodide, converting it into a more easily separable compound. However, this must be compatible with your desired product. A common method to remove residual iodine is washing with a 10% aqueous solution of sodium thiosulfate.[19]
Q6: My fluorous-tagged product is not separating cleanly during Fluorous Solid-Phase Extraction (F-SPE). What could be the issue?
A6: Several factors can affect the efficiency of F-SPE:
-
Insufficient Fluorine Content: For effective separation, your tagged molecule needs to have a sufficient percentage of fluorine by weight. If the non-fluorous part of your molecule is very large, the fluorous "tag" may not be dominant enough to drive the separation.
-
Improper Solvent System: The choice of loading and elution solvents is critical. Typically, a polar organic solvent (like acetonitrile or methanol) is used to load the mixture, and a less polar, more "fluorous-philic" solvent is used for elution. You may need to optimize your solvent system.
-
Overloading the Cartridge: Exceeding the capacity of the F-SPE cartridge will lead to poor separation. Consult the manufacturer's guidelines for the loading capacity of your specific cartridge.
-
Incompatible Functional Groups: Certain functional groups on your molecule might interact with the silica backbone of the stationary phase, leading to poor elution or tailing.
Section 3: Step-by-Step Workup Protocols
This section provides detailed experimental procedures for common workup scenarios.
Protocol 1: Standard Aqueous Workup for Reactions with Non-Fluorous Products
This protocol is suitable when this compound is used as a reagent, and the final product does not retain a significant fluorous character.
-
Quenching: Cool the reaction mixture in an ice bath. Slowly add a suitable quenching agent (e.g., water, saturated aqueous ammonium chloride) to neutralize any reactive species.[20]
-
Dilution: Dilute the quenched reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Phase Separation: Transfer the mixture to a separatory funnel. If two phases are not present, add water.
-
Washing:
-
Wash the organic layer with a 10% aqueous solution of sodium thiosulfate to remove any residual iodine color.[19]
-
Wash with water.
-
Wash with saturated aqueous sodium chloride (brine) to aid in drying.
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by standard methods such as column chromatography, crystallization, or distillation.
Protocol 2: Fluorous Liquid-Liquid Extraction (F-LLE) Workup
This protocol is ideal for separating a fluorous-tagged product from non-fluorous impurities.
-
Solvent Selection: Choose a pair of immiscible organic and fluorous solvents. A common system is toluene and perfluorohexane (FC-72).
-
Extraction:
-
Dissolve the crude reaction mixture in the organic solvent (e.g., toluene).
-
Add an equal volume of the fluorous solvent (e.g., perfluorohexane) to a separatory funnel.
-
Add the organic solution to the separatory funnel.
-
Shake the funnel vigorously and allow the layers to separate. The fluorous-tagged product will preferentially partition into the lower fluorous layer.
-
-
Back-Extraction: To improve purity, the separated fluorous layer can be back-extracted with fresh organic solvent.
-
Isolation:
-
Separate the fluorous layer containing the desired product.
-
Evaporate the fluorous solvent to yield the purified product. Fluorous solvents are volatile and can often be removed on a rotary evaporator.
-
Protocol 3: Fluorous Solid-Phase Extraction (F-SPE) Workup
This is a highly efficient method for purifying fluorous-tagged compounds.
-
Cartridge Preparation: Select an appropriately sized fluorous silica gel cartridge. Condition the cartridge by washing it with the elution solvent followed by the loading solvent.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a polar "loading" solvent (e.g., 80:20 methanol/water or acetonitrile). Apply the sample to the top of the conditioned cartridge.
-
Washing (Eluting Non-Fluorous Impurities): Wash the cartridge with the polar loading solvent to elute the non-fluorous and less-fluorous impurities. Collect these fractions and analyze by TLC or LC-MS to ensure no product is lost.
-
Elution (Eluting the Fluorous Product): Switch to a more "fluorous-philic" elution solvent (e.g., perfluorohexane, or a mixture of an organic solvent with a fluorous modifier) to elute the desired fluorous-tagged product.
-
Concentration: Collect the product-containing fractions and evaporate the solvent to obtain the purified compound.
Section 4: Visualized Workflows
Diagram 1: Decision Tree for Workup Strategy
This diagram illustrates the decision-making process for selecting an appropriate workup procedure.
Caption: Decision tree for selecting a workup strategy.
Diagram 2: Fluorous Solid-Phase Extraction (F-SPE) Workflow
This diagram outlines the sequential steps of an F-SPE protocol.
Caption: Workflow for Fluorous Solid-Phase Extraction.
References
- 1. China this compound manufacturers and suppliers | JIN DUN [jindunchem-med.com]
- 2. halopolymer.com [halopolymer.com]
- 3. Exploring Fluorous Affinity by Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 7. CAS 355-43-1: this compound | CymitQuimica [cymitquimica.com]
- 8. Buy this compound | 355-43-1 [smolecule.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. capotchem.cn [capotchem.cn]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. Synthetic and biological applications of fluorous reagents as phase tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. EP0711264A1 - Process for the preparation of perfluoroalkyl iodide - Google Patents [patents.google.com]
- 16. US3234294A - Process for the preparation of perfluorocarbon iodides - Google Patents [patents.google.com]
- 17. silicycle.com [silicycle.com]
- 18. nbinno.com [nbinno.com]
- 19. rtong.people.ust.hk [rtong.people.ust.hk]
- 20. chemistry.nd.edu [chemistry.nd.edu]
Technical Support Center: Monitoring Perfluorohexyl Iodide Reaction Progress by GC
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for monitoring the progress of chemical reactions involving Perfluorohexyl iodide (C₆F₁₃I) using Gas Chromatography (GC). We will move beyond simple procedural lists to explore the causality behind methodological choices, ensuring you can develop robust, self-validating analytical systems.
Section 1: Frequently Asked Questions (FAQs) - Method Development & Setup
This section addresses the foundational questions researchers encounter when establishing a GC method for this compound and related reaction components.
Q1: Which GC column is the best choice for analyzing this compound?
A1: The selection of a GC column is critical and depends on the polarity of the reactants, products, and solvents in your reaction mixture.
-
For General Purpose Analysis: A low-polarity stationary phase is the most common and effective choice. A 5% Diphenyl / 95% Dimethylpolysiloxane column is an excellent starting point.[1] This type of column separates compounds primarily based on their boiling points and offers good thermal stability and inertness, which is crucial for preventing peak tailing.
-
For Complex Mixtures with Varying Polarities: If your reaction involves byproducts with significantly different polarities, a mid-polarity column, such as a 14% Cyanopropylphenyl / 86% Dimethylpolysiloxane , may provide better resolution.[2][3]
-
Alternative Selectivity: For challenging separations where standard columns fail, a pentafluorophenyl (PFP) stationary phase can offer unique selectivity due to its capacity for dipole-dipole and π-π interactions, which are different from the dispersion forces that dominate on a standard 5% phenyl column.[4]
Causality: this compound is a non-polar molecule due to the symmetrical arrangement of highly electronegative fluorine atoms. The principle of "like dissolves like" applies to chromatography; therefore, a non-polar stationary phase will provide the most predictable retention and symmetrical peak shape.
Q2: What is the most suitable detector for this analysis? Should I use an Electron Capture Detector (ECD) or a Mass Spectrometer (MS)?
A2: The choice between an ECD and an MS detector depends on your analytical goals: sensitivity versus certainty.
-
Electron Capture Detector (ECD): The ECD is exceptionally sensitive to electronegative compounds, particularly those containing halogens like fluorine and iodine.[5][6][7] For monitoring trace levels of this compound or its halogenated byproducts, the ECD offers sensitivity that can be 10-1000 times greater than a Flame Ionization Detector (FID).[8] Its operation relies on the capture of electrons by the analyte, which reduces a standing current, generating a signal.[9]
-
Mass Spectrometer (MS): An MS detector provides unequivocal identification of your compounds by furnishing mass-to-charge ratio (m/z) data and characteristic fragmentation patterns.[10][11] This is invaluable for confirming the structure of your starting material, intermediates, and final products. While generally less sensitive than an ECD for halogenated compounds, modern MS systems offer excellent sensitivity for most reaction monitoring applications.
Recommendation: For routine reaction progress monitoring where the identities of the compounds are known, the ECD is a cost-effective and highly sensitive choice.[12][13] For method development, byproduct identification, or when absolute certainty of peak identity is required, an MS detector is indispensable .
Q3: How should I prepare my reaction samples for GC analysis?
A3: Proper sample preparation is paramount to protect your GC system and ensure reproducible results.[14]
-
Quench the Reaction: Stop the reaction at your desired time point using an appropriate quenching agent or by rapidly cooling the mixture.
-
Dilution: The most critical step is dilution. High concentrations can overload the GC column and detector.[15] Dilute a small aliquot of the reaction mixture in a high-purity solvent (e.g., ethyl acetate, hexane) that is compatible with your analysis and does not co-elute with your peaks of interest. A dilution factor of 100 to 1000 is a good starting point.
-
Internal Standard (Optional but Recommended): Add a known concentration of an internal standard (a stable, non-reactive compound not present in the sample) to correct for variations in injection volume and instrument response.
-
Filtration: If your reaction mixture contains solid particles (catalysts, salts), filter the diluted sample through a 0.22 or 0.45 µm syringe filter to prevent blockage of the GC inlet and column.[14]
Causality: Dilution prevents column overload, which manifests as broad, fronting peaks, and detector saturation, which results in "flat-topped" peaks and non-linear response.[15][16] Filtration protects the analytical hardware from contamination and physical obstruction.
Section 2: Recommended Protocol & Workflow
This section provides a robust starting point for your GC method. Parameters should be optimized for your specific reaction.
Experimental Workflow Diagram
Caption: Workflow for GC analysis of a this compound reaction.
Table 1: Recommended GC Starting Parameters
| Parameter | Recommended Setting | Rationale & Notes |
| Injector | Split/Splitless | Use Split mode (e.g., 50:1 ratio) to prevent column overload. |
| Injector Temp. | 225 °C | Ensures complete vaporization without thermal degradation.[13] this compound is thermally stable at this temperature.[17] |
| Carrier Gas | Helium or Hydrogen | High purity (99.999%) is essential. |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) | Optimal for capillary column efficiency. |
| Column | 5% Phenyl Polysiloxane (e.g., DB-5, Rtx-1) | Low polarity phase, 30 m x 0.25 mm ID, 0.25 µm film thickness.[13] |
| Oven Program | Initial: 50°C (hold 2 min) | A low initial temperature helps focus analytes at the head of the column. |
| Ramp: 10°C/min to 250°C | Adjust ramp rate to optimize separation of reactants and products. | |
| Final Hold: 250°C (hold 5 min) | Ensures all components elute from the column. | |
| Detector | ECD or MS | |
| ECD Temp. | 300 °C | Prevents condensation of analytes in the detector.[13] |
| ECD Makeup Gas | Nitrogen or Argon/Methane | Required for proper ECD operation.[5][6] |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole. |
| Injection Vol. | 1 µL |
Section 3: Troubleshooting Guide
This guide addresses common problems in a question-and-answer format, providing logical steps for diagnosis and resolution.
Q4: My product peak area increases as expected, but my starting material (this compound) peak area fluctuates erratically. Why is this happening?
A4: This is a classic reaction monitoring problem, and the most likely cause is column and/or detector overload due to the high concentration of the starting material relative to the product, especially in the early stages of the reaction.[15]
Probable Causes & Solutions:
-
Column Overload: The stationary phase becomes saturated with the high-concentration analyte, leading to poor peak shape (typically fronting) and non-linear response.[15][16]
-
Solution: Increase the dilution factor of your sample significantly (e.g., from 1:100 to 1:1000 or higher). The goal is to get the reactant peak on scale and symmetrical.
-
-
Detector Saturation (ECD/MS): The detector is overwhelmed by the amount of analyte, causing its response to become non-linear or even decrease with increasing concentration.
-
Inconsistent Injection: Variability in the injection volume can cause fluctuations.
-
Solution: Ensure the autosampler syringe is clean and functioning correctly. Use an internal standard to normalize the peak areas, which will correct for minor injection inconsistencies.[19]
-
Troubleshooting Diagram: Unstable Reactant Peak Area
Caption: Decision tree for troubleshooting erratic reactant peak areas.
Q5: My this compound peak is tailing. What are the causes and solutions?
A5: Peak tailing occurs when a portion of the analyte is retained more strongly than the main band, resulting in an asymmetrical peak.
Probable Causes & Solutions:
-
Active Sites: The most common cause is interaction between the analyte and active sites (e.g., exposed silanols) in the injector liner, on glass wool, or at the head of the column.[16]
-
Solution: Use a new, deactivated (silanized) inlet liner. If using glass wool, ensure it is also deactivated. Trim the first 10-20 cm from the front of the column, as this is where non-volatile residues and active sites tend to accumulate.
-
-
Column Contamination: Buildup of non-volatile material from previous injections can create active sites.
-
Solution: Bake out the column at its maximum isothermal temperature for 1-2 hours.[20] If this fails, a solvent rinse (following manufacturer's instructions) may be necessary.
-
-
Improper Column Installation: If the column is not cut cleanly or is installed too low/high in the injector or detector, it can cause turbulence and peak distortion.
-
Solution: Recut the column end with a ceramic wafer to ensure a flat, clean surface. Reinstall it according to the instrument manufacturer's specified height.[21]
-
Q6: I am seeing "ghost peaks" in my chromatograms. Where are they coming from?
A6: Ghost peaks are peaks that appear in a run that are not from the injected sample. They are typically caused by contamination.[22]
Probable Causes & Solutions:
-
Septum Bleed: Small particles from the injector septum can be deposited into the liner and vaporize during subsequent runs.
-
Solution: Use high-quality, low-bleed septa. Lower the injector temperature if possible and replace the septum regularly.[18]
-
-
Sample Carryover: Residue from a previous, more concentrated sample remains in the syringe or injector.
-
Solution: Implement rigorous syringe washing steps in your autosampler sequence, including multiple rinses with different solvents. Run a solvent blank after a concentrated sample to confirm the system is clean.[15]
-
-
Contaminated Carrier Gas: Impurities in the carrier gas can accumulate on the column at low temperatures and elute as broad peaks when the oven temperature is ramped.
-
Solution: Ensure you are using high-purity carrier gas and that high-quality, indicating moisture and oxygen traps are installed and replaced regularly.[22]
-
Section 4: Data Interpretation with Mass Spectrometry
Q7: How can I confirm the identity of my this compound peak using Mass Spectrometry?
A7: Mass spectrometry provides a chemical fingerprint. For this compound (C₆F₁₃I, MW ≈ 445.95 g/mol ), you should look for the molecular ion and a characteristic fragmentation pattern.[23]
-
Molecular Ion (M⁺): Look for a peak at m/z 446 . While sometimes faint in perfluorinated compounds, its presence is strong evidence.
-
Key Fragments: The C-I bond is the weakest and will likely cleave. The C-C and C-F bonds are very strong. Expect to see the following fragments:
-
[M - I]⁺: Loss of the iodine atom gives a strong peak at m/z 319 (C₆F₁₃⁺). This is often a very prominent peak.[23][24]
-
CF₃⁺ and C₂F₅⁺: Fragmentation of the perfluoroalkyl chain will produce characteristic ions at m/z 69 (CF₃⁺) and m/z 119 (C₂F₅⁺). The peak at m/z 69 is often the base peak (most abundant) in the spectra of perfluorinated compounds.[23][25]
-
Table 2: Common EI-MS Fragments for this compound
| m/z | Proposed Fragment Ion | Identity |
| 446 | [C₆F₁₃I]⁺ | Molecular Ion |
| 319 | [C₆F₁₃]⁺ | Loss of Iodine (-I) |
| 127 | [I]⁺ | Iodine Cation |
| 119 | [C₂F₅]⁺ | Perfluoroethyl Cation |
| 69 | [CF₃]⁺ | Trifluoromethyl Cation (Often the Base Peak) |
Data derived from NIST Mass Spectrometry Data Center.[24]
By matching the retention time and the mass spectrum of your analyte peak to that of an authentic standard, you can be highly confident in its identity.[25]
References
- 1. Analysis of neutral per- and polyfluoroalkyl substances (PFAS) by gas chromatography ‒ high resolution mass spectrometry (GCHRMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. glsciencesinc.com [glsciencesinc.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Electron Capture Detector (ECD) [airproducts.co.uk]
- 6. srigc.com [srigc.com]
- 7. Electron Capture Detector | GC-ECD [scioninstruments.com]
- 8. Electron capture detector - Wikipedia [en.wikipedia.org]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. The use of gas chromatography – high resolution mass spectrometry for suspect screening and non-targeted analysis of per- and polyfluoroalkyl substances (Journal Article) | OSTI.GOV [osti.gov]
- 12. welchlab.com [welchlab.com]
- 13. researchgate.net [researchgate.net]
- 14. aelabgroup.com [aelabgroup.com]
- 15. researchgate.net [researchgate.net]
- 16. pharmaguru.co [pharmaguru.co]
- 17. ntrs.nasa.gov [ntrs.nasa.gov]
- 18. stepbio.it [stepbio.it]
- 19. Common Sources Of Error in Gas Chromatography - Blogs - News [alwsci.com]
- 20. drawellanalytical.com [drawellanalytical.com]
- 21. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 22. agilent.com [agilent.com]
- 23. 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-iodohexane | C6F13I | CID 67733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. This compound [webbook.nist.gov]
- 25. whitman.edu [whitman.edu]
Technical Support Center: A Researcher's Guide to Handling Perfluorohexyl Iodide
Welcome to the comprehensive technical support guide for Perfluorohexyl iodide (PFHI). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for the unique handling challenges associated with this high-density perfluorinated compound. While not exceptionally viscous, its high density and other specific properties necessitate specialized techniques for accurate and safe experimentation.
This guide is structured in a user-friendly question-and-answer format to directly address the practical issues you may encounter. Our aim is to blend technical accuracy with field-proven insights to ensure the integrity and success of your research.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What is this compound and what are its key properties?
-
Is this compound considered a viscous liquid?
-
What are the primary safety concerns when handling this compound?
-
What personal protective equipment (PPE) should I use?
-
-
Troubleshooting Guide: Pipetting and Liquid Handling
-
Why am I getting inaccurate and imprecise volumes when pipetting PFHI?
-
My pipette is dripping after aspirating PFHI. How can I prevent this?
-
I'm observing air bubbles in the pipette tip when aspirating PFHI. What's causing this?
-
-
Experimental Workflow and Best Practices
-
What materials are compatible with this compound?
-
How should I set up a reaction with this compound?
-
How do I properly clean glassware after using this compound?
-
What is the correct procedure for the disposal of this compound waste?
-
-
References
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound (CAS No: 355-43-1), with the linear formula CF₃(CF₂)₅I, is a perfluorinated organic compound.[1] It serves as a crucial intermediate in the synthesis of a variety of fluorinated compounds, including surfactants, polymers, and pharmaceutical agents.[2][3] Its key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 445.95 g/mol | [1] |
| Appearance | Liquid | [1] |
| Density | 2.063 g/mL at 25 °C | [1] |
| Boiling Point | 117 °C | [1] |
| Viscosity (of Perfluorohexane) | 0.64 cP at 25 °C | [2] |
Q2: Is this compound considered a viscous liquid?
While the term "viscous" can be relative, this compound is not considered a highly viscous liquid in the same category as glycerol or honey. However, its viscosity is more than double that of its hydrocarbon analog, n-hexane (0.30 mPa·s at 25 °C).[4] This, combined with its high density, can lead to handling challenges that mimic those of more viscous liquids, such as difficulties in accurate pipetting.[4][5]
Q3: What are the primary safety concerns when handling this compound?
This compound is considered hazardous and requires careful handling in a well-ventilated area, preferably a fume hood.[1] Key safety concerns include:
-
Skin and Eye Irritation: It can cause skin and serious eye irritation.
-
Respiratory Irritation: Inhalation may cause respiratory irritation.
-
Light Sensitivity: The compound is sensitive to light and should be stored in a dark or opaque container.
-
Incompatibility: It is incompatible with alkali metals and strong oxidizing agents.
Always consult the latest Safety Data Sheet (SDS) for comprehensive safety information.
Q4: What personal protective equipment (PPE) should I use?
When handling this compound, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and, if there is a risk of splashing, a chemical-resistant apron.
-
Respiratory Protection: Use in a fume hood to avoid inhalation of vapors.
Troubleshooting Guide: Pipetting and Liquid Handling
The high density of this compound is the primary contributor to pipetting challenges. Standard air displacement pipettes may provide inaccurate results due to the increased mass per unit volume.[6][7]
Q5: Why am I getting inaccurate and imprecise volumes when pipetting PFHI?
Cause: The high density of this compound exerts a greater gravitational force on the air cushion in a standard air displacement pipette, leading to the aspiration of a smaller volume than intended.[3][6]
Solutions:
-
Use a Positive Displacement Pipette: This is the most reliable method for accurately handling dense liquids. The piston is in direct contact with the liquid, eliminating the air cushion and its associated inaccuracies.[6][7]
-
Reverse Pipetting with Air Displacement Pipettes: This technique can improve accuracy. Depress the plunger to the second stop, aspirate the liquid, and then dispense by depressing to the first stop. This leaves a small amount of liquid in the tip, which is acceptable as it accounts for the film that adheres to the tip surface.
-
Pipette Calibration: If using an air displacement pipette, it may need to be recalibrated specifically for this compound. This involves adjusting the volume setting based on gravimetric analysis of the dispensed liquid.[3][8]
Q6: My pipette is dripping after aspirating PFHI. How can I prevent this?
Cause: Dripping, or leakage, is often a result of a poor seal between the pipette and the tip, which is exacerbated by the high density of the liquid.[8]
Solutions:
-
Ensure a Proper Tip Seal: Use high-quality tips that are recommended by the pipette manufacturer to ensure an airtight seal.
-
Pre-wet the Pipette Tip: Aspirate and dispense the liquid back into the source container a few times before taking the final measurement. This equilibrates the temperature and humidity within the tip.
-
Reverse Pipetting: This technique can also help to minimize dripping.[8]
Q7: I'm observing air bubbles in the pipette tip when aspirating PFHI. What's causing this?
Cause: Aspirating the liquid too quickly can introduce air bubbles. The higher viscosity compared to aqueous solutions means the liquid flows more slowly into the tip.
Solutions:
-
Slow and Consistent Aspiration: Aspirate the liquid at a slower and more consistent rate to allow the tip to fill completely without creating bubbles.
-
Immerse the Tip Correctly: Ensure the pipette tip is immersed to the proper depth in the liquid, not too shallow to avoid aspirating air, and not too deep to have excess liquid clinging to the outside of the tip.
Pipetting Workflow Diagram
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. Perfluorohexane - Wikipedia [en.wikipedia.org]
- 3. labpeople.com [labpeople.com]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. gilson.com [gilson.com]
- 8. hawachpipette.com [hawachpipette.com]
Technical Support Center: Perfluorohexyl Iodide Reaction Condition Screening
Welcome to the Technical Support Center for Perfluorohexyl Iodide reaction condition screening. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this versatile reagent. As you navigate the complexities of working with this compound, this resource will serve as a field-proven companion to optimize your reaction conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions researchers often have when working with this compound.
1. What is this compound and what are its primary applications in organic synthesis?
This compound (C₆F₁₃I) is a perfluorinated organic compound with a six-carbon fluorinated chain and a terminal iodine atom.[1] This structure makes it a valuable reagent for introducing the perfluorohexyl group (a "fluorous" tag) into organic molecules. Its primary applications lie in radical reactions, such as additions to alkenes and alkynes, and telomerization reactions.[2][3] The resulting fluorinated compounds are of significant interest in materials science, pharmaceuticals, and agrochemicals due to their unique properties, including high thermal stability, chemical inertness, and both hydrophobic and oleophobic characteristics.[1][4]
2. What are the typical initiators for radical reactions involving this compound?
The most common initiator for radical additions of this compound is azobisisobutyronitrile (AIBN).[5] AIBN is favored due to its predictable decomposition rate at moderate temperatures (typically 60-80 °C) to generate radicals, which then initiate the reaction cascade. Other initiation methods, such as photochemical activation, can also be employed as perfluoroalkyl iodides absorb in the UV and near-UV regions.[6]
3. What are the key safety precautions when handling this compound?
This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is sensitive to light and should be stored in a cool, dark place in a tightly sealed, opaque container.[7] It is incompatible with strong oxidizing agents and alkali metals.[8]
4. How can I purify commercial this compound before use?
If the purity of the commercial reagent is a concern, distillation can be an effective purification method.[9] Given its boiling point of approximately 117 °C, standard distillation techniques can be employed.[7] It is crucial to ensure the distillation apparatus is dry and the process is conducted under an inert atmosphere to prevent degradation. Some commercial sources supply this compound stabilized with copper powder.[4]
5. How stable is this compound and what are the optimal storage conditions?
This compound is sensitive to light and can decompose over time, often developing a pink or yellowish color due to the formation of iodine.[7] It should be stored in a cool (2-8 °C is often recommended), dark environment in a tightly sealed, opaque container.[7] A guaranteed storage time of one year is often cited by manufacturers when stored correctly.[7]
Radical Addition to Alkenes: A Detailed Workflow and Troubleshooting Guide
The radical addition of this compound to alkenes is a cornerstone of its synthetic utility. The general mechanism involves the homolytic cleavage of the C-I bond, addition of the perfluorohexyl radical to the double bond, and subsequent iodine atom transfer.
Experimental Workflow: Radical Addition
Below is a generalized workflow for the AIBN-initiated radical addition of this compound to a terminal alkene.
Caption: General workflow for the radical addition of this compound to an alkene.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Initiator: AIBN has a limited shelf life and can decompose. | 1. Use a fresh batch of AIBN. |
| 2. Presence of Oxygen: Oxygen is a radical scavenger and will inhibit the reaction. | 2. Ensure the reaction mixture is thoroughly degassed (e.g., three freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.[5] | |
| 3. Insufficient Temperature: The reaction temperature may be too low for efficient AIBN decomposition. | 3. Increase the reaction temperature to the optimal range for AIBN (typically 60-80 °C).[5] | |
| 4. Impure Reagents: Impurities in the this compound or alkene can interfere with the reaction. | 4. Purify the starting materials before use. This compound can be distilled. | |
| Formation of Multiple Products | 1. Telomerization: The initial radical adduct can add to another molecule of the alkene, leading to oligomers. | 1. Use an excess of this compound relative to the alkene to favor the 1:1 adduct.[10] |
| 2. Dehydroiodination: The product can eliminate HI to form an alkene, especially at higher temperatures. | 2. Run the reaction at the lowest effective temperature. Consider adding a non-basic acid scavenger if compatible with the reaction. | |
| 3. Side Reactions with Solvent: The solvent may participate in radical reactions. | 3. Choose an inert solvent that is less prone to radical abstraction (e.g., benzene, t-butanol). | |
| Product is Unstable during Purification | 1. Thermal Decomposition: The iodo-adduct may be thermally labile. | 1. Use lower temperatures for solvent removal (rotary evaporation). Consider purification by column chromatography at room temperature instead of distillation. |
| 2. Light Sensitivity: The product, like the starting material, may be light-sensitive. | 2. Protect the product from light during work-up and storage by using amber vials or wrapping glassware in aluminum foil. |
Optimizing Reaction Conditions
The yield and selectivity of the radical addition are highly dependent on the reaction parameters. The following table provides a starting point for optimization, based on literature precedents for the reaction with vinyl acetate.[5]
| Parameter | Typical Range | Rationale and Expert Insight |
| Molar Ratio (C₆F₁₃I : Alkene) | 1:1 to 5:1 | A higher ratio of this compound can suppress telomerization of the alkene, a common side reaction where the initial radical adduct adds to another alkene molecule.[10] |
| AIBN Concentration | 1-5 mol% (relative to the limiting reagent) | A higher initiator concentration can increase the reaction rate but may also lead to more side reactions and shorter polymer chains in cases of telomerization.[11] Lower concentrations can lead to incomplete conversion. |
| Temperature | 60-80 °C | This temperature range ensures a suitable rate of decomposition for AIBN to sustain the radical chain reaction.[5] Higher temperatures can promote side reactions like dehydroiodination. |
| Reaction Time | 2-24 hours | Reaction progress should be monitored by techniques like GC-MS or ¹⁹F NMR to determine the optimal reaction time and avoid prolonged heating that can lead to product degradation. |
| Solvent | Benzene, t-butanol, acetonitrile, or neat | The choice of solvent can influence reaction rates and side reactions. Solvents with easily abstractable hydrogens should be avoided. In some cases, the reaction can be run neat (without solvent). |
Visualizing the Reaction Mechanism
The following diagram illustrates the key steps in the AIBN-initiated radical addition of this compound to an alkene.
References
- 1. nbinno.com [nbinno.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. CAS 355-43-1: this compound | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. halopolymer.com [halopolymer.com]
- 8. researchgate.net [researchgate.net]
- 9. EP0711264A1 - Process for the preparation of perfluoroalkyl iodide - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Purity Validation of Perfluorohexyl Iodide via GC-MS Analysis
In the landscape of pharmaceutical and materials science research, the chemical purity of reagents is paramount. For compounds like perfluorohexyl iodide (CAS 355-43-1), a versatile building block in the synthesis of fluorine-based surfactants, fluoroacrylates, and other fluoro-organic compounds, stringent purity validation is not merely a procedural formality but a critical determinant of experimental success and product integrity.[1] This guide provides an in-depth comparison of analytical techniques and a detailed protocol for the purity validation of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a cornerstone technique for the analysis of volatile and semi-volatile compounds.
The Criticality of Purity in this compound Applications
This compound is a member of the per- and polyfluoroalkyl substances (PFAS) family, characterized by a fully fluorinated hexyl chain and a terminal iodine atom.[2] Its utility in organic synthesis stems from the unique properties imparted by the perfluoroalkyl chain, such as high thermal stability and chemical inertness, and the reactivity of the carbon-iodine bond.[2] However, impurities arising from its synthesis, which can involve the reaction of perfluorinated compounds with iodine monochloride and hydrogen fluoride, can significantly impact downstream reactions and the properties of the final products.[3] Common impurities may include isomers, shorter- or longer-chain perfluoroalkyl iodides, and residual starting materials.
Choosing the Right Analytical Tool: A Comparative Overview
While various analytical techniques can be employed for purity assessment, their suitability depends on the specific properties of the analyte and potential impurities.
| Analytical Technique | Principle | Applicability to this compound | Advantages | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by volatility and partitioning on a stationary phase, followed by mass-based detection. | High | Excellent for volatile and semi-volatile compounds like this compound and its likely impurities.[4][5] Provides both qualitative and quantitative information. | Not suitable for non-volatile impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by partitioning between a liquid mobile phase and a solid stationary phase, followed by mass-based detection. | Moderate | Effective for a broad range of PFAS, including non-volatile species.[4][6] | This compound's volatility can make it less amenable to standard LC methods. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | High | Provides definitive structural elucidation and can quantify impurities without the need for reference standards for each impurity. | Lower sensitivity compared to MS-based techniques for trace impurity detection. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample, providing information about functional groups. | Low | Quick and non-destructive. | Lacks the specificity and sensitivity to identify and quantify minor impurities in a complex mixture. |
Given its volatility and the nature of potential process-related impurities, GC-MS emerges as the most effective and widely adopted technique for the routine purity validation of this compound. [7]
A Validated GC-MS Protocol for this compound Purity Analysis
This protocol is designed to provide a robust and reproducible method for the determination of this compound purity. The validation of this analytical method ensures its suitability for its intended purpose.[8][9]
Experimental Workflow
Caption: GC-MS workflow for this compound purity validation.
Step-by-Step Methodology
-
Sample and Standard Preparation:
-
Rationale: Proper dilution is crucial to avoid column overloading and ensure the response is within the linear range of the detector. Ethyl acetate is a suitable solvent due to its volatility and compatibility with common GC columns.
-
Procedure:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with high-purity ethyl acetate.
-
Prepare a standard solution of certified reference material (CRM) of this compound at a similar concentration.
-
-
-
GC-MS Instrumentation and Parameters:
-
Rationale: The choice of a mid-polarity column, such as a 5% phenyl-methylpolysiloxane, provides good selectivity for halogenated compounds.[10] The temperature program is optimized to ensure good separation of the main peak from any potential impurities. Electron ionization (EI) at 70 eV is a standard technique that yields reproducible fragmentation patterns for library matching.
-
Instrument: A standard gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.
-
GC Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet: Split/splitless injector at 250°C with a split ratio of 50:1.
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 200°C at 10°C/min, hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-500.
-
-
-
Data Acquisition and Analysis:
-
Procedure:
-
Inject 1 µL of the prepared sample and standard solutions.
-
Acquire the total ion chromatogram (TIC) and mass spectra.
-
-
Interpreting the Results: From Chromatogram to Purity Value
The primary output of the GC-MS analysis is the total ion chromatogram, which displays detector response versus retention time.
-
Peak Identification: The major peak in the chromatogram should correspond to this compound. This is confirmed by comparing its retention time to that of the CRM and by matching its mass spectrum to a reference library (e.g., NIST). The mass spectrum of this compound is characterized by its molecular ion peak and specific fragmentation patterns.[11]
-
Impurity Detection: Any other peaks in the chromatogram represent potential impurities. These can be tentatively identified by searching their mass spectra against the NIST library.
-
Purity Calculation: The purity is typically determined using the area percent method, which assumes that all compounds have a similar response factor in the mass spectrometer.
-
Formula: % Purity = (Area of this compound Peak / Total Area of All Peaks) x 100
-
Illustrative Fragmentation Pathway
The mass spectrum of this compound under electron ionization provides a unique fingerprint for its identification. The fragmentation is driven by the cleavage of the weak C-I bond and subsequent fragmentation of the perfluoroalkyl chain.
Caption: Simplified EI fragmentation of this compound.
Comparative Data Analysis
To illustrate the utility of this method, consider the hypothetical analysis of three different batches of this compound.
| Batch ID | Purity (% Area) | Major Impurity 1 (Retention Time) | Major Impurity 2 (Retention Time) |
| PFHI-A-001 | 99.85% | Perfluorobutyl iodide (t_R = 5.2 min) | Perfluorooctyl iodide (t_R = 9.8 min) |
| PFHI-B-002 | 98.90% | Unidentified (t_R = 7.1 min) | Perfluorohexyl bromide (t_R = 8.1 min) |
| PFHI-C-003 | 99.52% | Isomer of C6F13I (t_R = 8.4 min) | Diodoperfluorohexane (t_R = 10.5 min) |
This comparative data clearly demonstrates the ability of the GC-MS method to not only quantify the purity but also to provide insights into the nature of the impurities present in different batches.
Conclusion: Ensuring Confidence in Your Research
The GC-MS method detailed in this guide provides a reliable and robust approach for the purity validation of this compound. By adhering to a validated protocol and understanding the principles of the technique, researchers, scientists, and drug development professionals can ensure the quality of this critical reagent, leading to more reproducible and reliable experimental outcomes. The inherent specificity and sensitivity of GC-MS make it an indispensable tool in the modern analytical laboratory.
References
- 1. halopolymer.com [halopolymer.com]
- 2. CAS 355-43-1: this compound | CymitQuimica [cymitquimica.com]
- 3. EP0711264A1 - Process for the preparation of perfluoroalkyl iodide - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
- 8. qbdgroup.com [qbdgroup.com]
- 9. iiste.org [iiste.org]
- 10. postnova.com [postnova.com]
- 11. This compound [webbook.nist.gov]
A Comparative Guide to the Reactivity of Perfluorohexyl Iodide and Perfluorobutyl Iodide for Researchers and Drug Development Professionals
In the landscape of fluorinated building blocks, perfluoroalkyl iodides (RFI) stand out as versatile reagents for the introduction of perfluoroalkyl moieties into organic molecules, a strategy of paramount importance in medicinal chemistry and materials science. Among the various RFI, perfluorohexyl iodide (C6F13I) and perfluorobutyl iodide (C4F9I) are two of the most commonly employed homologues. This guide provides an in-depth, objective comparison of their reactivity, supported by experimental data and mechanistic insights, to aid researchers in selecting the optimal reagent for their specific synthetic challenges.
At a Glance: Physicochemical Properties
A fundamental understanding of the physical properties of these reagents is crucial as it influences reaction conditions, handling, and purification. Below is a comparative summary of their key physicochemical characteristics.
| Property | This compound (C6F13I) | Perfluorobutyl Iodide (C4F9I) |
| Molecular Weight | 445.95 g/mol | 345.93 g/mol [1][2] |
| Boiling Point | 117 °C[3][4] | 64-67 °C[1][2][5] |
| Density | 2.063 g/mL at 25 °C[3] | 2.01 g/mL at 25 °C[1][5][6] |
| Refractive Index | n20/D 1.329[4] | n20/D 1.3285[1][5][6] |
| Appearance | Colorless to yellowish or pinkish liquid[3][7] | Transparent colorless liquid[1] |
| Stability | Stable under normal conditions; sensitive to light[3][7] | Stable; incompatible with bases[1][6] |
The most notable difference is the significantly higher boiling point of this compound, a direct consequence of its longer perfluoroalkyl chain and increased van der Waals forces. This property can be a deciding factor in reaction setup and purification, with the more volatile perfluorobutyl iodide being easier to remove post-reaction.
The Heart of the Matter: Unraveling Reactivity Differences
The utility of perfluoroalkyl iodides primarily stems from the lability of the carbon-iodine (C-I) bond, which allows for the generation of perfluoroalkyl radicals. The reactivity of these compounds is therefore intrinsically linked to the energy required to cleave this bond and the subsequent behavior of the resulting radical.
The Critical C-I Bond Dissociation Energy (BDE)
Generally, the BDE of the C-I bond in RFI is in the range of 50-55 kcal/mol. The highly electron-withdrawing nature of the perfluoroalkyl chain weakens the C-I bond. As the chain length increases from butyl to hexyl, a slight decrease in the C-I BDE is expected. This is attributed to the increased polarizability and the subtle inductive effects of the longer C6F13 chain compared to the C4F9 chain. However, for most synthetic applications, this difference is marginal, and both reagents are considered excellent sources of perfluoroalkyl radicals under thermal or photochemical initiation.
A Deeper Dive into Radical Reactions
The generation of perfluoroalkyl radicals from RFI is the gateway to a plethora of synthetic transformations, most notably radical additions to unsaturated systems.
A quintessential reaction of perfluoroalkyl iodides is the Atom Transfer Radical Addition (ATRA) to alkenes and alkynes. This process involves the addition of the perfluoroalkyl radical to the multiple bond, followed by the transfer of an iodine atom from another molecule of RFI to the newly formed radical, propagating a chain reaction.
While kinetic studies directly comparing the rate of ATRA for this compound and perfluorobutyl iodide are scarce, the general consensus in the field is that the reactivity is very similar. The rate-determining step is typically the addition of the perfluoroalkyl radical to the alkene. The slightly longer C6F13 chain may introduce minor steric hindrance compared to the C4F9 chain, potentially leading to a marginally slower addition rate in sterically demanding substrates. However, for most unencumbered alkenes and alkynes, the difference in reactivity is often negligible and outweighed by other experimental parameters such as temperature, initiator concentration, and solvent. A review on syntheses with perfluoroalkyl iodides notes that the reaction selectivity can be related to the length of the perfluoroalkyl group in certain cases.[8]
Nucleophilic Substitution Reactions
Perfluoroalkyl iodides can undergo nucleophilic substitution, although this is less common than radical pathways due to the strong electron-withdrawing nature of the perfluoroalkyl group, which disfavors the formation of a carbocation (SN1 mechanism) and electronically shields the α-carbon from nucleophilic attack (SN2 mechanism).[9] Reactions with certain electron-donor nucleophiles can proceed via an electron transfer mechanism, leading to the formation of a perfluoroalkyl radical.[10] In this context, the longer and more polarizable perfluorohexyl chain might facilitate electron transfer slightly more readily than the perfluorobutyl chain, but this effect is generally subtle.
Coupling Reactions: The Sonogashira Coupling
The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the formation of carbon-carbon bonds. While typically applied to sp2-hybridized halides, modifications of this reaction can be used with perfluoroalkyl iodides. The reactivity in such coupling reactions is influenced by the ease of oxidative addition of the C-I bond to the palladium catalyst. Given the similar C-I bond strengths, both this compound and perfluorobutyl iodide are expected to exhibit comparable reactivity in Sonogashira-type couplings. The choice between the two would likely be dictated by the desired properties of the final product rather than a significant difference in their coupling efficiency.
Experimental Corner: A Protocol for Comparison
To provide a practical framework for evaluating the reactivity of these two reagents, a detailed protocol for a visible-light-promoted Atom Transfer Radical Addition (ATRA) is presented below. This modern, mild, and efficient method is well-suited for a direct comparison.[11][12]
General Procedure for Visible-Light-Promoted ATRA of Perfluoroalkyl Iodides to an Alkene
Materials:
-
Alkene (e.g., 1-octene)
-
Perfluoroalkyl iodide (this compound or Perfluorobutyl iodide)
-
Dimethylacetamide (DMA)
-
Acetonitrile (MeCN)
-
Blue LEDs (e.g., 5W)
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the alkene (1.0 equiv.), perfluoroalkyl iodide (1.5 equiv.), and dimethylacetamide (DMA) (2.0 equiv.).
-
Add acetonitrile (MeCN) to achieve a suitable concentration (e.g., 0.1 M with respect to the alkene).
-
Seal the tube and degas the solution by three freeze-pump-thaw cycles.
-
Place the reaction vessel in front of a blue LED strip and stir the mixture at room temperature.
-
Monitor the reaction progress by GC-MS or 19F NMR.
-
Upon completion, remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
By running this experiment in parallel for both this compound and perfluorobutyl iodide and tracking the consumption of the starting materials and the formation of the product over time, a direct comparison of their reaction rates can be obtained.
Conclusion and Recommendations
Both this compound and perfluorobutyl iodide are highly effective reagents for the introduction of perfluoroalkyl chains into organic molecules, primarily through radical-mediated pathways.
-
Reactivity: For most common applications, particularly radical additions to alkenes and alkynes, the difference in reactivity between the two is minimal. The choice of reagent should therefore be guided by other factors.
-
Physical Properties: The lower boiling point of perfluorobutyl iodide makes it easier to remove from a reaction mixture, which can be advantageous for simplifying purification. Conversely, the higher boiling point of this compound may be beneficial in reactions requiring elevated temperatures.
-
Product Properties: The primary consideration for choosing between these two reagents should be the desired properties of the final product. The longer C6F13 chain will impart greater lipophobicity and potentially different biological or material properties compared to the C4F9 chain.
References
- 1. fr.sinogracechem.com [fr.sinogracechem.com]
- 2. dakenchem.com [dakenchem.com]
- 3. halopolymer.com [halopolymer.com]
- 4. fluoryx.com [fluoryx.com]
- 5. fluoryx.com [fluoryx.com]
- 6. Perfluorobutyl iodide | 423-39-2 [chemicalbook.com]
- 7. halopolymer.com [halopolymer.com]
- 8. researchgate.net [researchgate.net]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Visible-light Promoted Atom Transfer Radical Addition−Elimination (ATRE) Reaction for the Synthesis of Fluoroalkylated Alkenes Using DMA as Electron-donor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chinesechemsoc.org [chinesechemsoc.org]
A Comparative Guide to Perfluorohexyl Iodide and Perfluorooctyl Iodide in Surface Modification
For Researchers, Scientists, and Drug Development Professionals
In the realm of advanced materials and biomedical engineering, the precise control of surface properties is paramount. The ability to tailor wettability, biocompatibility, and chemical resistance at the molecular level can dictate the success of applications ranging from high-performance coatings to sophisticated drug delivery systems. Among the various tools for surface modification, perfluoroalkyl iodides have emerged as a compelling class of reagents for creating robust, low-energy surfaces through the formation of self-assembled monolayers (SAMs).
This guide provides an in-depth comparison of two prominent members of this class: perfluorohexyl iodide (C6) and perfluorooctyl iodide (C8). We will delve into the fundamental principles governing their performance, present available experimental data, and offer practical protocols for their application. This document is intended to serve as a technical resource for researchers and professionals seeking to leverage the unique properties of fluorinated surfaces in their work.
The Role of Perfluoroalkyl Iodides in Crafting Advanced Surfaces
Perfluoroalkyl iodides are linear alkanes where most hydrogen atoms have been replaced by fluorine, with an iodine atom at one terminus. This unique structure imparts several desirable properties. The highly fluorinated chain is responsible for the characteristically low surface energy, leading to surfaces that are both hydrophobic (water-repellent) and oleophobic (oil-repellent). The terminal iodine atom acts as a headgroup, anchoring the molecule to a substrate through a mechanism believed to be primarily halogen bonding, a non-covalent interaction between the electrophilic region of the iodine and a nucleophilic site on the surface.[1][2][3]
The spontaneous organization of these molecules on a substrate leads to the formation of a densely packed, ordered monolayer, or SAM. The collective properties of this monolayer are what ultimately define the modified surface's characteristics.
This compound vs. Perfluorooctyl Iodide: A Tale of Two Chains
The primary difference between this compound and perfluorooctyl iodide lies in the length of their perfluorinated carbon chains—six carbons for the former and eight for the latter. This seemingly small variation has significant implications for the resulting surface properties.
Physicochemical Properties at a Glance
| Property | This compound | Perfluorooctyl Iodide |
| Chemical Formula | C₆F₁₃I | C₈F₁₇I |
| Molecular Weight | 473.96 g/mol | 573.97 g/mol |
| Appearance | Colorless to pinkish liquid | Colorless to pinkish liquid |
| Boiling Point | ~140-142 °C | ~180-182 °C |
Performance in Surface Modification: The Impact of Chain Length
The length of the perfluoroalkyl chain is a critical determinant of the quality and performance of the resulting SAM. Longer chains generally lead to stronger van der Waals interactions between adjacent molecules, promoting a more ordered and densely packed monolayer. This enhanced packing density, in turn, results in a more uniform surface with lower surface energy.
While direct comparative studies between this compound and perfluorooctyl iodide are not abundant in the literature, the well-established principles of perfluoroalkyl chain behavior allow for a clear extrapolation of their relative performance.[4]
Surface Energy and Wettability:
Longer perfluoroalkyl chains are more effective at shielding the underlying substrate, leading to a surface that more closely resembles a bulk fluorocarbon. This results in lower surface energy and, consequently, higher contact angles for liquids. Therefore, it is expected that a SAM of perfluorooctyl iodide will exhibit a lower surface energy and higher water and oil contact angles compared to a SAM of this compound on the same substrate.
One study on iodo-perfluorinated alkanes found that a shorter chain molecule, perfluorooctyl iodide (I-PFC8), led to less dense layers compared to a longer chain molecule, perfluorododecyl iodide (I-PFC12).[2][3] This supports the principle that longer chains promote better packing and, by extension, superior non-wetting properties. For context, a SAM of I-PFC12 on a silicon wafer was reported to have an exceptionally low surface energy of 4.3 mN/m.[2][3]
Stability:
The stability of a SAM is crucial for its long-term performance. The stronger intermolecular forces in a more densely packed monolayer, such as that expected from perfluorooctyl iodide, can contribute to enhanced thermal and chemical stability. However, it is important to note that the stability of these monolayers can also be influenced by external factors such as exposure to light, which has been shown to cause degradation over time.[1]
Summary of Expected Performance:
| Performance Metric | This compound (C6) | Perfluorooctyl Iodide (C8) | Rationale |
| Hydrophobicity | High | Higher | Longer chain leads to lower surface energy. |
| Oleophobicity | Good | Better | Increased fluorination and packing density repel oils more effectively. |
| Monolayer Ordering | Ordered | More Ordered | Stronger van der Waals forces between longer chains promote better packing. |
| Thermal Stability | Good | Likely Better | Denser packing can enhance thermal resistance. |
Experimental Protocols: A Guide to Application
The following protocols provide a general framework for the deposition of perfluoroalkyl iodide SAMs on silicon substrates with a native oxide layer. These can be adapted for other substrates and specific experimental requirements.
Vapor-Phase Deposition
Vapor-phase deposition is often preferred for its cleanliness and ability to coat complex geometries.[5]
Diagram of Vapor-Phase Deposition Workflow:
Caption: Workflow for vapor-phase deposition of perfluoroalkyl iodide SAMs.
Step-by-Step Methodology:
-
Substrate Preparation:
-
Clean silicon wafers by sonicating in acetone and isopropanol for 15 minutes each, followed by a thorough rinse with deionized (DI) water.
-
To create a hydroxylated surface, treat the wafers with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes. Extreme caution must be exercised when handling piranha solution.
-
Rinse the wafers extensively with DI water and dry them under a stream of high-purity nitrogen gas.
-
-
Deposition:
-
Place the cleaned, dry substrates in a vacuum deposition chamber.
-
In a separate small vial, place a few drops (e.g., 50-100 µL) of either this compound or perfluorooctyl iodide. Place the open vial inside the chamber, ensuring it is not in direct contact with the substrates.
-
Evacuate the chamber to a base pressure of <10⁻³ Torr.
-
Heat the chamber to a temperature between 100-120°C for 2-4 hours.[1] The heat will vaporize the perfluoroalkyl iodide, creating a saturated atmosphere that facilitates the self-assembly process on the substrate surface.
-
-
Post-Deposition:
-
Turn off the heating and allow the chamber to cool to room temperature under vacuum.
-
Vent the chamber with nitrogen gas and remove the substrates.
-
Rinse the coated substrates with a suitable solvent, such as ethanol or isopropanol, to remove any physisorbed molecules.
-
Dry the substrates with a stream of nitrogen gas.
-
Solution-Phase Deposition
Solution-phase deposition is a simpler alternative, though it may be more susceptible to solvent-related contamination.
Diagram of Solution-Phase Deposition Workflow:
Caption: Workflow for solution-phase deposition of perfluoroalkyl iodide SAMs.
Step-by-Step Methodology:
-
Substrate Preparation:
-
Follow the same cleaning and hydroxylation procedure as for vapor-phase deposition.
-
-
Deposition:
-
Prepare a dilute solution (1-10 mM) of either this compound or perfluorooctyl iodide in a high-purity, anhydrous solvent such as hexane or toluene.
-
Immerse the cleaned substrates in the solution in a sealed container. To minimize oxygen and water contamination, it is advisable to purge the container with an inert gas like nitrogen or argon before sealing.
-
Allow the self-assembly to proceed for 24-48 hours at room temperature. Longer immersion times can lead to better-ordered monolayers.
-
-
Post-Deposition:
-
Remove the substrates from the solution and rinse them thoroughly with fresh solvent.
-
Sonicate the substrates in a fresh portion of the solvent for 1-2 minutes to remove any non-covalently bound molecules.
-
Rinse the substrates one final time with the solvent and dry them under a stream of nitrogen gas.
-
Characterization of Modified Surfaces
To verify the successful formation of a perfluoroalkyl iodide SAM and to quantify its properties, a suite of surface-sensitive analytical techniques should be employed.
-
Contact Angle Goniometry: This is a straightforward method to assess the hydrophobicity and oleophobicity of the modified surface. By measuring the static or dynamic contact angles of water and other liquids, one can infer the surface energy.[6]
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful tool for determining the elemental composition of the surface. The presence of strong fluorine and iodine signals, along with the attenuation of the substrate signals, confirms the presence of the monolayer. High-resolution scans of the C1s region can provide information about the chemical states of the carbon atoms in the fluorinated chain.[1][7]
-
Ellipsometry: This technique can be used to measure the thickness of the SAM, providing an indication of the completeness and orientation of the monolayer.
-
Atomic Force Microscopy (AFM): AFM can be used to visualize the topography of the modified surface, revealing the uniformity and presence of any defects in the monolayer.
Applications in Research and Drug Development
The ability to create highly defined, low-energy surfaces with perfluorohexyl and perfluorooctyl iodide opens up a wide range of applications for researchers and drug development professionals.
Biomedical Devices:
The non-stick and bio-inert properties of fluorinated surfaces are highly desirable for medical implants, catheters, and other devices that come into contact with biological fluids. A perfluoroalkyl iodide SAM can reduce protein adsorption and cell adhesion, potentially minimizing biofouling and improving the biocompatibility of the device.
Drug Delivery:
In the field of drug delivery, surface modification of nanoparticles and other carriers is crucial for controlling their interaction with the biological environment. A fluorinated coating can enhance the stability of drug-loaded nanoparticles in serum and facilitate their transport across cell membranes.[8]
Microfluidics and Diagnostics:
The precise control of fluid flow is essential in microfluidic devices. By patterning surfaces with regions of high and low surface energy using perfluoroalkyl iodides, it is possible to create "virtual" channels and control the movement of small liquid volumes for diagnostic assays and other applications.
Conclusion
Both this compound and perfluorooctyl iodide are potent reagents for the creation of low-energy, non-wetting surfaces. The choice between the two will depend on the specific performance requirements of the application. Based on established principles of perfluoroalkyl chain behavior, perfluorooctyl iodide is expected to form a more densely packed, ordered, and stable monolayer, resulting in a surface with lower energy and superior hydrophobic and oleophobic properties compared to this compound.
The experimental protocols and characterization techniques outlined in this guide provide a solid foundation for researchers and professionals to effectively utilize these versatile molecules in their work. As the demand for advanced materials with precisely tailored surface properties continues to grow, perfluoroalkyl iodides are poised to play an increasingly important role in driving innovation across a wide range of scientific and technological fields.
References
- 1. mdpi.com [mdpi.com]
- 2. Ultralow surface energy self-assembled monolayers of iodo-perfluorinated alkanes on silica driven by halogen bonding - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Chain Length on the Self-assembled Structure of Perfluoroalkyl Oligomers | CiNii Research [cir.nii.ac.jp]
- 5. benchchem.com [benchchem.com]
- 6. users.aalto.fi [users.aalto.fi]
- 7. mdpi.com [mdpi.com]
- 8. dataphysics-instruments.com [dataphysics-instruments.com]
A Senior Application Scientist's Guide to Spectroscopic Validation of Perfluorohexyl Iodide Reaction Products
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the incorporation of perfluoroalkyl chains into organic molecules is a cornerstone for designing advanced materials, pharmaceuticals, and agrochemicals.[1] Perfluorohexyl iodide (PFHxI) stands out as a versatile and reactive building block for these transformations.[2] However, the successful synthesis of novel perfluoroalkylated compounds is only half the battle; rigorous validation of the reaction products is paramount to ensure structural integrity and purity. This guide provides an in-depth comparison of the primary spectroscopic techniques employed for this purpose, grounded in the principles of scientific integrity and field-proven expertise. We will delve into the "why" behind experimental choices, offering a self-validating framework for your research.
The Unseen World of Perfluoroalkyl Moieties: Why Spectroscopic Validation is Critical
The unique electronic properties imparted by the dense fluorine substitution in perfluoroalkyl chains significantly influence the spectroscopic behavior of the parent molecule. Standard analytical approaches often require adaptation to confidently elucidate the structures of these compounds. A multi-faceted spectroscopic approach is not just recommended; it is essential for unambiguous characterization.
Core Spectroscopic Techniques: A Comparative Analysis
The three pillars of spectroscopic validation for this compound reaction products are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each provides a unique piece of the structural puzzle.
| Technique | Information Provided | Strengths for Perfluoroalkyl Compounds | Limitations |
| ¹⁹F NMR | Direct observation of fluorine atoms, chemical environment, and coupling. | - High sensitivity and 100% natural abundance of ¹⁹F.[3][4]- Wide chemical shift range minimizes signal overlap.[4]- Highly sensitive to subtle changes in the electronic environment. | - Requires a spectrometer equipped with a fluorine probe.- Interpretation can be complex due to long-range couplings.[4] |
| ¹H NMR | Information about protons in the molecule, their chemical environment, and connectivity. | - Essential for confirming the structure of the non-fluorinated parts of the molecule.- J-coupling between ¹H and ¹⁹F provides crucial connectivity data. | - Can be complicated by ¹H-¹⁹F coupling; decoupling may be necessary. |
| ¹³C NMR | Carbon skeleton of the molecule. | - Confirms the number and type of carbon environments.- Large C-F coupling constants can aid in assignments. | - Lower sensitivity than ¹H NMR.- Spectra can be complex due to C-F coupling. |
| Mass Spectrometry (GC-MS/EI-MS) | Molecular weight and fragmentation pattern. | - Provides definitive molecular weight.- Characteristic fragmentation patterns can confirm the perfluoroalkyl chain. | - Molecular ions of fluorinated compounds can be weak or absent in EI-MS.[5]- In-source fragmentation can complicate spectral interpretation.[6] |
| IR Spectroscopy (ATR-FTIR) | Presence of functional groups. | - Strong, characteristic C-F stretching bands are easily identifiable.[7][8]- Useful for monitoring reaction progress by observing the appearance/disappearance of functional group peaks. | - C-F stretching region can be complex and may not provide detailed structural information on its own.[3]- Less informative for the overall molecular structure compared to NMR and MS. |
Delving Deeper: Experimental Protocols and Mechanistic Insights
To illustrate the practical application of these techniques, let's consider a common reaction of this compound: the free-radical addition to an alkene.
Reaction Mechanism: Free-Radical Addition of this compound to an Alkene
The reaction is typically initiated by a radical initiator (e.g., AIBN) or photochemically. The weak C-I bond in this compound homolytically cleaves to generate a perfluorohexyl radical (C₆F₁₃•).[9] This highly electrophilic radical then adds to the double bond of an alkene. The regioselectivity of the addition is governed by the formation of the more stable radical intermediate.[8] The resulting alkyl radical then abstracts an iodine atom from another molecule of this compound to propagate the radical chain and form the final product.
Caption: Generalized workflow for the free-radical addition of PFHxI to an alkene.
Spectroscopic Validation Workflow for the Alkene Adduct
Objective: To confirm the structure of the 1:1 adduct of this compound and a generic terminal alkene (R-CH=CH₂).
Expected Product: R-CHI-CH₂-C₆F₁₃
Caption: A typical workflow for the comprehensive spectroscopic validation of a reaction product.
Experimental Protocol: ¹⁹F NMR Spectroscopy
Causality: ¹⁹F NMR is the most direct method to probe the perfluorohexyl group. The chemical shifts of the CF₂ and CF₃ groups are highly sensitive to their position relative to the newly formed C-C and C-I bonds, providing definitive evidence of the addition reaction.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the crude reaction mixture or purified product in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Internal Standard: For quantitative analysis, add a known amount of an internal fluorine standard (e.g., trifluorotoluene) that does not overlap with the expected product signals.
-
Instrument Setup:
-
Tune and match the fluorine probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition:
-
Acquire a standard one-pulse ¹⁹F NMR spectrum.
-
For quantitative measurements, ensure a sufficient relaxation delay (5 x T₁) to allow for full relaxation of all fluorine nuclei.[10]
-
If ¹H-¹⁹F coupling complicates the spectrum, a proton-decoupled ¹⁹F spectrum can be acquired.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the internal standard or an external reference (e.g., CFCl₃ at 0 ppm).
-
Integrate the signals to determine the relative ratios of different fluorine environments.
-
Expected Spectral Features for R-CHI-CH₂-C₆F₁₃:
| Group | Approximate ¹⁹F Chemical Shift (ppm vs. CFCl₃) | Expected Multiplicity |
| -CF₃ | -81 | Triplet |
| -CF₂-I | -60 to -70 | Complex multiplet |
| -(CF₂)₄- | -122 to -126 | Complex multiplets |
| -CH₂-CF₂ - | -115 | Triplet of triplets |
Experimental Protocol: GC-MS (Electron Ionization)
Causality: GC-MS provides the molecular weight of the product and characteristic fragmentation patterns that serve as a fingerprint for the perfluorohexyl moiety.
Step-by-Step Methodology:
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture or purified product in a volatile organic solvent (e.g., ethyl acetate, dichloromethane).
-
Instrument Setup:
-
Install a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Set the GC oven temperature program to achieve good separation of reactants, products, and byproducts.
-
Set the injector and transfer line temperatures appropriately to ensure volatilization without thermal decomposition.
-
Tune the mass spectrometer.
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample.
-
Acquire data in full scan mode to identify all components.
-
For quantitative analysis, selected ion monitoring (SIM) can be used for higher sensitivity.
-
-
Data Analysis:
-
Identify the peak corresponding to the product based on its retention time.
-
Examine the mass spectrum of the product peak. Look for the molecular ion (M⁺) and characteristic fragment ions.
-
Expected Mass Spectral Features:
-
Molecular Ion (M⁺): May be weak or absent.
-
Characteristic Fragments:
Experimental Protocol: ATR-FTIR Spectroscopy
Causality: FTIR is a rapid and simple method to confirm the presence of the C-F bonds of the perfluorohexyl group and to monitor the disappearance of the C=C bond from the starting alkene.
Step-by-Step Methodology:
-
Sample Preparation: Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Background Collection: Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum Collection: Collect the infrared spectrum of the sample.
-
Data Analysis:
-
Identify the characteristic absorption bands.
-
Expected Infrared Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| C-F Stretch | 1100-1350 | Strong, complex series of bands.[7] |
| C=C Stretch (alkene starting material) | ~1640 | Disappearance indicates reaction completion. |
| C-H Stretch (alkyl portions) | 2850-3000 | Present in both starting material and product. |
Non-Spectroscopic Validation Methods: The Finishing Touches
While spectroscopic methods provide the core structural information, traditional analytical techniques are invaluable for confirming purity and elemental composition.
-
Elemental Analysis (CHNX): Provides the percentage composition of carbon, hydrogen, nitrogen, and halogens in the purified product. The experimentally determined percentages should be within ±0.4% of the calculated values for the proposed structure.[12] This is a powerful tool for confirming the molecular formula.
-
Melting Point/Boiling Point: A sharp melting point range for a solid or a constant boiling point for a liquid is a strong indicator of purity.
-
Chiral Chromatography: For reactions that produce chiral centers, separation of enantiomers using chiral HPLC or GC is essential to determine the enantiomeric excess (ee) or diastereomeric ratio (dr) of the product.[13][14]
Conclusion: An Integrated Approach to Confident Validation
The robust validation of this compound reaction products is not a matter of choosing a single "best" technique, but rather of intelligently integrating the complementary information provided by a suite of spectroscopic and non-spectroscopic methods. ¹⁹F NMR offers an unparalleled window into the fluorinated portion of the molecule, while ¹H and ¹³C NMR elucidate the organic framework. Mass spectrometry provides the crucial molecular weight and fragmentation fingerprint, and IR spectroscopy offers a rapid assessment of functional groups. Finally, elemental analysis and other physical methods provide the ultimate confirmation of purity and composition. By adopting this comprehensive and mechanistically informed approach, researchers can ensure the integrity of their synthetic work and build a solid foundation for the development of next-generation fluorinated molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]
- 6. Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. OPG [opg.optica.org]
- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. 19Flourine NMR [chem.ch.huji.ac.il]
- 11. This compound [webbook.nist.gov]
- 12. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorine Enables Separation-free "Chiral Chromatographic Analysis"----Chinese Academy of Sciences [english.cas.cn]
- 14. Fluorine enables separation-free 'chiral chromatographic analysis' - New platform for rapid chiral analysis [analytica-world.com]
A Comparative Guide to Perfluorohexyl Iodide as a Perfluoroalkylation Agent
Introduction: The Critical Role of Fluorine in Modern Drug Discovery
The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a drug candidate's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] Consequently, the development of efficient and selective fluorinating and fluoroalkylating agents is of paramount importance to researchers in pharmaceuticals, agrochemicals, and materials science.[3][4] This guide provides a comprehensive benchmark analysis of Perfluorohexyl iodide, a versatile reagent for introducing the C6F13 moiety, against other established classes of fluorinating agents. We will delve into the mechanistic underpinnings of its reactivity and present a comparative analysis based on experimental data for the fluoroalkylation of active methylene compounds, a common synthetic transformation in drug development.
Understanding the Mechanistic Landscape of Fluorination
Fluorinating agents can be broadly categorized based on their mechanism of action: electrophilic, nucleophilic, and radical. This mechanistic divergence dictates the types of substrates they are best suited for and the reaction conditions required.
-
Electrophilic Fluorinating Agents: These reagents, such as Selectfluor®, deliver an electrophilic fluorine atom ("F+"). They are particularly effective for the fluorination of electron-rich species like enolates, enamines, and aromatic rings.[5] The reaction proceeds through the attack of the nucleophilic substrate on the electron-deficient fluorine atom of the reagent.
-
Nucleophilic Fluorinating Agents: Reagents like diethylaminosulfur trifluoride (DAST) and its analogues provide a source of nucleophilic fluoride ("F-"). They are commonly used to displace leaving groups, such as hydroxyl groups in alcohols, in a deoxofluorination reaction.[6]
-
Radical Fluoroalkylating Agents: Perfluoroalkyl iodides, including this compound, belong to this class. The relatively weak carbon-iodine bond can be homolytically cleaved under thermal or photochemical conditions to generate a perfluoroalkyl radical (R_f•).[7] This highly reactive intermediate can then add to unsaturated bonds or participate in other radical-mediated transformations.[8][9]
The following diagram illustrates the distinct reactive species generated from each class of reagent.
References
- 1. researchgate.net [researchgate.net]
- 2. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 3. Nucleophilic fluorination of β-ketoester derivatives with HBF4 - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sioc.cas.cn [sioc.cas.cn]
- 9. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Synthesis of Perfluorohexyl Iodide: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the selection of a synthetic route is a critical decision that balances efficiency, scalability, cost, and safety. This guide provides an in-depth, side-by-side comparison of the primary methods for synthesizing Perfluorohexyl iodide (1-iodo-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane), a key intermediate in the production of fluorinated surfactants, low surface energy coatings, and pharmaceuticals.[1] We will delve into the mechanistic underpinnings, practical execution, and comparative performance of each method, supported by experimental data and field-proven insights.
Introduction to this compound
This compound (C6F13I) is a valuable building block in fluorine chemistry. Its highly fluorinated chain imparts unique properties such as hydrophobicity and oleophobicity, while the reactive carbon-iodine bond allows for a variety of subsequent chemical transformations.[2] These characteristics make it an essential component in the synthesis of advanced materials and complex organic molecules. The choice of synthesis method for this compound can significantly impact the overall efficiency and cost-effectiveness of a research or manufacturing process.
Core Synthesis Methodologies: A Head-to-Head Comparison
The synthesis of this compound is primarily achieved through three main routes: telomerization, the Hunsdiecker reaction, and halide exchange (Finkelstein reaction). A fourth, more modern approach involving electrochemical methods is also emerging. We will now explore each of these in detail.
Telomerization: The Industrial Workhorse
Telomerization is the most common industrial method for the production of perfluoroalkyl iodides.[3] This free-radical chain reaction involves the addition of a "telogen" (a chain transfer agent, such as perfluoroethyl iodide) across multiple units of a "taxogen" (a polymerizable monomer, such as tetrafluoroethylene).[4]
Mechanism and Rationale:
The reaction is typically initiated thermally or with a chemical initiator. The telogen, C2F5I, cleaves to form a perfluoroethyl radical (•C2F5), which then adds to a molecule of tetrafluoroethylene (TFE). This new radical can then add to further TFE molecules, propagating the chain. The chain is terminated by the transfer of an iodine atom from another molecule of the telogen, regenerating the perfluoroethyl radical and forming the desired perfluoroalkyl iodide. The distribution of chain lengths in the final product is controlled by the molar ratio of the telogen to the taxogen.
Figure 1: Telomerization reaction pathway for perfluoroalkyl iodide synthesis.
Experimental Data and Performance:
| Parameter | Telomerization |
| Starting Materials | Perfluoroethyl iodide (telogen), Tetrafluoroethylene (taxogen) |
| Typical Conditions | 60-160°C, 0.1-5 MPa, Copper catalyst[5] |
| Yield | High, but produces a mixture of chain lengths |
| Purity | Requires fractional distillation to isolate the desired homologue[6] |
| Scalability | Excellent, suitable for continuous industrial production[7] |
| Advantages | High throughput, utilizes readily available starting materials |
| Disadvantages | Produces a distribution of products, requires high pressure and temperature, handling of gaseous TFE poses safety risks[8] |
Experimental Protocol: Continuous Telomerization of Tetrafluoroethylene
-
A solution of tetrafluoroethylene (TFE) dissolved in a telogen (e.g., perfluoroethyl iodide, perfluorobutyl iodide, or this compound) at a concentration of approximately 3.14 mol% is prepared.[9]
-
The starting solution is continuously supplied to a tubular reactor packed with a copper catalyst at a flow rate of 8.3 ml/min.[9]
-
The telomerization reaction is conducted at a temperature of 120°C and a pressure of 4.5 MPa.[9]
-
The reaction mixture exiting the reactor is cooled, and the components are separated by fractional distillation to isolate the this compound.[6]
Hunsdiecker Reaction: A Classic Laboratory Method
The Hunsdiecker reaction provides a route to perfluoroalkyl iodides from the corresponding perfluorocarboxylic acids.[10] This method involves the reaction of the silver salt of a carboxylic acid with a halogen.[11]
Mechanism and Rationale:
The reaction is believed to proceed through a radical chain mechanism. The silver salt of the perfluorocarboxylic acid reacts with iodine to form an unstable acyl hypoiodite intermediate. Homolytic cleavage of the weak oxygen-iodine bond generates a perfluoroacyl radical, which then undergoes decarboxylation to form a perfluoroalkyl radical. This radical then abstracts an iodine atom from another molecule of the acyl hypoiodite or from iodine to form the final product.
References
- 1. WO2006052567A2 - Purification of fluorinated alcohols - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. IODINE PENTAFLUORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. adichemistry.com [adichemistry.com]
- 6. US3234294A - Process for the preparation of perfluorocarbon iodides - Google Patents [patents.google.com]
- 7. US5268516A - Synthesis of perfluoroalkyl iodides - Google Patents [patents.google.com]
- 8. fluoropolymers.eu [fluoropolymers.eu]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. Hunsdiecker reaction - Wikipedia [en.wikipedia.org]
- 11. SATHEE: Chemistry Hunsdiecker Reaction [satheejee.iitk.ac.in]
A Comparative Guide to Catalysts for Perfluorohexyl Iodide Reactions: A Senior Application Scientist's Perspective
For correspondence: --INVALID-LINK--
Introduction: The Synthetic Challenge and Opportunity of Perfluorohexylation
To our fellow researchers, scientists, and professionals in drug development, the strategic incorporation of perfluoroalkyl chains, such as the perfluorohexyl group (C₆F₁₃), into molecular scaffolds represents a potent strategy for modulating the physicochemical and pharmacological properties of bioactive compounds. The unique attributes of fluorine, including its high electronegativity and the stability of the C-F bond, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. Perfluorohexyl iodide (C₆F₁₃I) stands as a key reagent in this endeavor, serving as a versatile source of the perfluorohexyl radical or anion. The activation of the robust C-I bond in this compound, however, necessitates the use of catalysts. This guide provides a comparative analysis of the primary catalytic systems employed for this purpose: transition metal catalysts, photocatalysts, and organocatalysts. Our objective is to furnish you with the technical insights and experimental data necessary to make informed decisions in your synthetic ventures. This guide is built upon a foundation of peer-reviewed literature and our in-house expertise, aiming to explain not just the "how" but also the "why" behind experimental choices.
I. Transition Metal Catalysis: The Workhorse of C-C Bond Formation
Transition metal catalysis, particularly with copper and palladium, has long been a cornerstone of cross-coupling and C-H functionalization reactions. In the realm of perfluoroalkylation, these metals offer robust and often high-yielding methodologies.
A. Copper-Catalyzed Perfluorohexylation
Copper catalysts, particularly copper(I) salts, are highly effective in promoting the perfluorohexylation of a wide range of substrates, most notably heteroarenes. The combination of a copper(I) source, such as CuI, with a nitrogen-based ligand like 1,10-phenanthroline, has proven to be a powerful system for the direct C-H perfluoroalkylation of electron-rich heterocycles.[1][2]
Mechanism of Action: The generally accepted mechanism involves the formation of a copper(I) complex which undergoes oxidative addition with this compound to generate a high-valent copper(III) intermediate. This species can then engage in a C-H activation/reductive elimination sequence to afford the perfluoroalkylated product and regenerate the active copper(I) catalyst. A key step is the generation of the perfluorohexyl radical, which then adds to the heteroarene.[1]
Performance Insights: Copper catalysis is prized for its reliability and broad substrate scope. It is particularly effective for the perfluoroalkylation of indoles, pyrroles, furans, and thiophenes.[1] The reactions typically proceed under relatively mild conditions and can tolerate a variety of functional groups.
Diagram 1: Proposed Mechanism for Copper-Catalyzed C-H Perfluorohexylation of Heteroarenes
Caption: Proposed catalytic cycle for the copper-catalyzed C-H perfluorohexylation of heteroarenes.
B. Palladium-Catalyzed Perfluorohexylation
Palladium catalysis is another powerful tool for C-C bond formation, and it has been successfully applied to the perfluoroalkylation of arenes.[1] These reactions often employ a phosphine-ligated palladium catalyst and a base.
Performance Insights: While highly effective, palladium-catalyzed perfluoroalkylations can sometimes require higher reaction temperatures and may have a more limited substrate scope compared to copper-catalyzed systems for heteroarenes.[3] However, for the functionalization of less electron-rich arenes, palladium catalysis can be the method of choice.
II. Photocatalysis: A Mild and Versatile Approach
Visible-light photocatalysis has emerged as a transformative technology in organic synthesis, enabling reactions to proceed under exceptionally mild conditions. This approach is particularly well-suited for the generation of perfluoroalkyl radicals from this compound.
A. Ruthenium and Iridium-Based Photocatalysts
Complexes of ruthenium, such as [Ru(bpy)₃]Cl₂, and iridium are highly efficient photocatalysts for a variety of transformations, including perfluoroalkylation.[3]
Mechanism of Action: Upon irradiation with visible light, the photocatalyst is excited to a long-lived triplet state. This excited state can then engage in a single-electron transfer (SET) with this compound, either through an oxidative or reductive quenching cycle, to generate the perfluorohexyl radical. This radical can then be trapped by a suitable substrate.
Diagram 2: General Mechanistic Pathways in Photocatalysis
Caption: General representation of oxidative and reductive quenching cycles in photoredox catalysis for the generation of perfluoroalkyl radicals.
B. Organic Dyes as Photocatalysts
In a push towards more sustainable and cost-effective methods, organic dyes such as Eosin Y have been successfully employed as metal-free photocatalysts for perfluoroalkylation reactions.
Performance Insights: Organic dyes can offer comparable, and in some cases superior, performance to their metal-based counterparts. They are particularly attractive for applications in the synthesis of active pharmaceutical ingredients where metal contamination is a significant concern.
III. Organocatalysis: The Metal-Free Alternative
Organocatalysis has witnessed a meteoric rise in the past two decades, offering a powerful metal-free approach to a vast array of chemical transformations. In the context of perfluoroalkylation, various small organic molecules can act as catalysts.
Mechanism of Action: The mechanism of organocatalyzed perfluoroalkylation can vary. Some organocatalysts, such as phosphines, can form an electron donor-acceptor (EDA) complex with this compound.[4] Upon photoirradiation, this complex can undergo a single-electron transfer to generate the perfluorohexyl radical.
Performance Insights: Organocatalysis provides a valuable alternative to metal-based and photocatalytic methods, often with the advantages of low toxicity and ready availability of the catalysts. However, catalyst loading may sometimes be higher compared to transition metal or photocatalytic systems.
IV. Comparative Performance Analysis
Table 1: Comparative Performance of Catalysts for the Perfluorohexylation of Heteroarenes
| Catalyst System | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Substrate Scope | Key Advantages | Key Disadvantages |
| Copper/1,10-phenanthroline | 5-10 | 12-24 | 60-90 | Broad (indoles, pyrroles, furans)[1][2] | Robust, reliable, broad scope | Potential metal contamination |
| [Ru(bpy)₃]Cl₂ (Photocatalyst) | 1-2 | 8-20 | 50-85 | Good (five-membered heterocycles)[3] | Mild conditions, high efficiency | Expensive catalyst, light source required |
| Eosin Y (Photocatalyst) | 2-5 | 12-24 | 55-80 | Good (heteroarenes) | Metal-free, inexpensive | May require longer reaction times |
| Phosphine (Organocatalyst) | 10-20 | 24-48 | 40-70 | Moderate (indoles)[4] | Metal-free, low toxicity | Higher catalyst loading, longer reaction times |
Note: The data presented in this table is a synthesis of representative examples from the cited literature and should be considered as a general guide. Actual performance will vary depending on the specific substrate and reaction conditions.
V. Experimental Protocols
To provide a practical context for the discussed catalytic systems, we present detailed, step-by-step methodologies for representative perfluorohexylation reactions.
A. Protocol 1: Copper-Catalyzed Perfluorohexylation of N-Methylindole
Based on the procedure reported by Baguia, H., & Evano, G. (2022).[2]
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add CuI (9.5 mg, 0.05 mmol, 10 mol%), 1,10-phenanthroline (9.0 mg, 0.05 mmol, 10 mol%), and N-methylindole (65.6 mg, 0.5 mmol, 1.0 equiv.).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous and degassed N,N-dimethylformamide (DMF) (2.5 mL) via syringe.
-
Add this compound (334 mg, 0.75 mmol, 1.5 equiv.) via syringe.
-
Stir the reaction mixture at 80 °C for 16 hours.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-perfluorohexyl-N-methylindole.
Diagram 3: Experimental Workflow for Copper-Catalyzed Perfluorohexylation
Caption: Step-by-step workflow for a typical copper-catalyzed perfluorohexylation reaction.
B. Protocol 2: Photocatalytic Perfluorohexylation of 1,3,5-Trimethoxybenzene
Adapted from a general procedure for photocatalytic perfluoroalkylation.
-
In a 4 mL vial equipped with a magnetic stir bar, place [Ru(bpy)₃]Cl₂ (1.5 mg, 0.002 mmol, 1 mol%).
-
Add 1,3,5-trimethoxybenzene (33.6 mg, 0.2 mmol, 1.0 equiv.).
-
Add anhydrous acetonitrile (2.0 mL).
-
Add this compound (134 mg, 0.3 mmol, 1.5 equiv.).
-
Seal the vial with a cap containing a septum.
-
Degas the solution by bubbling with argon for 15 minutes.
-
Place the vial approximately 5 cm from a blue LED lamp (450 nm).
-
Irradiate the reaction mixture with stirring at room temperature for 12 hours.
-
Upon completion (monitored by TLC or GC-MS), remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the perfluorohexylated product.
VI. Conclusion and Future Outlook
The choice of catalyst for a this compound reaction is a multifactorial decision that depends on the substrate, desired reaction conditions, and economic considerations. Transition metal catalysis, particularly with copper, offers a robust and broadly applicable method for the C-H perfluorohexylation of heteroarenes. Photocatalysis provides an exceptionally mild and efficient alternative, with the option of using inexpensive and metal-free organic dyes. Organocatalysis presents a compelling metal-free approach, although it may sometimes require higher catalyst loadings and longer reaction times.
The field of catalytic perfluoroalkylation is continually evolving. Future research will likely focus on the development of more efficient and selective catalysts, particularly those based on earth-abundant metals and sustainable organic molecules. The expansion of the substrate scope and the development of asymmetric perfluoroalkylation methods will also be key areas of investigation. We trust that this guide will serve as a valuable resource in your endeavors to harness the power of perfluoroalkylation for the advancement of science and medicine.
VII. References
-
Cantillo, D., & Kappe, C. O. (2014). Rapid Trifluoromethylation and Perfluoroalkylation of Five-Membered Heterocycles by Photoredox Catalysis in Continuous Flow. Journal of Organic Chemistry, 79(18), 8485–8494. --INVALID-LINK--
-
Barata-Vallejo, S., & Postigo, A. (2013). Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation. Beilstein Journal of Organic Chemistry, 9, 2476–2536. --INVALID-LINK--
-
Baguia, H., & Evano, G. (2022). Copper-Catalyzed Direct Perfluoroalkylation of Heteroarenes. Chemistry – A European Journal, 28(6), e202103599. --INVALID-LINK--
-
McTeague, T. A., & Jamison, C. R. (2016). Ligand-free nickel catalyzed perfluoroalkylation of arenes and heteroarenes. Chemical Science, 7(12), 6906–6911. --INVALID-LINK--
-
Chen, J. R., & Xiao, W. J. (2017). Catalyst‐Free and Visible Light‐Promoted Perfluoroalkylation of Indoles. Asian Journal of Organic Chemistry, 6(11), 1604-1607. --INVALID-LINK--
References
A Comparative Guide to the Analysis of Reaction Intermediates in Perfluorohexyl Iodide Synthesis
Perfluorohexyl iodide (PFHI) is a cornerstone intermediate in the synthesis of advanced materials, including high-performance surfactants, polymers, and life-saving pharmaceuticals.[1][2] The efficiency of its synthesis and the purity of the final product are critically dependent on precise control over the reaction pathway. Such control is unattainable without a deep understanding of the transient molecular species—the reaction intermediates—that dictate the course of the chemical transformation. This guide provides a comparative analysis of the primary synthetic routes to PFHI, focusing on the distinct intermediates formed and the analytical methodologies best suited for their detection and characterization. It is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies through a mechanistically informed approach.
The Imperative of Intermediate Analysis in PFHI Synthesis
The synthesis of PFHI is often a competitive process where multiple reaction pathways can lead to a mixture of isomers, oligomers, and other byproducts. A thorough analysis of the reaction intermediates is therefore not merely an academic exercise but a critical component of process optimization and quality control.
-
Mechanism Elucidation: Identifying intermediates provides direct evidence for a proposed reaction mechanism, moving beyond inference to concrete understanding.[3]
-
Reaction Optimization: By monitoring the rise and fall of intermediate concentrations, rate-limiting steps can be identified and reaction conditions (e.g., temperature, pressure, catalyst loading) can be fine-tuned to enhance yield and selectivity.
-
Impurity Profiling: Understanding how byproducts are formed from specific intermediates allows for the targeted development of purification strategies.
Comparative Analysis of Synthetic Routes and Their Intermediates
Two divergent strategies dominate the synthesis of PFHI: the free-radical telomerization of tetrafluoroethylene (TFE) and the electrophilic iodination of perfluorohexene. Each pathway proceeds through fundamentally different types of reactive intermediates.
Telomerization of Tetrafluoroethylene (TFE)
Telomerization is the workhorse method for the industrial-scale production of perfluoroalkyl iodides (RFI).[4][5] The process involves the chain reaction of a monomer, or "taxogen" (TFE), with a chain transfer agent, or "telogen" (typically a shorter RFI like pentafluoroethyl iodide, C₂F₅I).[4] The reaction is initiated thermally, photochemically, or with a chemical initiator, and proceeds via a free-radical mechanism.[6]
Key Reaction Intermediates: Perfluoroalkyl Radicals
The core of the telomerization process is the sequential addition of TFE to a growing perfluoroalkyl radical chain.
-
Initiation: An initiator (e.g., a peroxide) decomposes to generate initial free radicals.
-
Chain Transfer (Initial): The initiator radical abstracts an iodine atom from the telogen (C₂F₅I) to produce a perfluoroethyl radical (•C₂F₅).
-
Propagation: The •C₂F₅ radical adds across the double bond of a TFE molecule, elongating the chain to form a •C₄F₉ radical. This step repeats, creating a distribution of longer-chain radicals (•C₆F₁₃, •C₈F₁₇, etc.).
-
Chain Transfer (Final): The growing radical chain abstracts an iodine atom from another molecule of telogen to yield the final perfluoroalkyl iodide product and a new •C₂F₅ radical, which continues the chain.
-
Termination: Two radical species combine, terminating the chain.
The primary intermediates are therefore a homologous series of perfluoroalkyl radicals (•C₂ₙF₄ₙ₊₁) . The distribution of final products is a function of the relative rates of propagation versus chain transfer.
Caption: Free-radical telomerization pathway for PFHI synthesis.
Direct Iodination of Perfluorohexene
An alternative route involves the direct addition of iodine across the double bond of a perfluoroalkene, such as perfluorohexene (C₆F₁₂). This reaction typically requires an iodine source (e.g., ICl or I₂) and a Lewis acid catalyst to proceed via an electrophilic addition mechanism.[7]
Key Reaction Intermediates: Carbocations
The direct iodination pathway is characterized by the formation of positively charged intermediates. While challenging to observe directly due to their high reactivity, their existence can be inferred from the final product structures and by analogy to similar reactions.[][9]
-
Iodine Activation: The Lewis acid polarizes the I-I (or I-Cl) bond, creating a potent electrophile, I⁺.
-
Electrophilic Attack: The electron-rich π-bond of perfluorohexene attacks the electrophilic iodine. This forms a highly reactive perfluoroalkyl carbocation intermediate , with the positive charge stabilized by the adjacent iodine atom (often depicted as a cyclic iodonium ion).
-
Nucleophilic Trapping: An iodide ion (I⁻) attacks the carbocation, resulting in a vicinal diiodo-perfluorohexane adduct.
-
Post-Processing: The diiodo adduct can be selectively deiodinated in a subsequent step to yield the desired this compound.
The critical, albeit transient, intermediate in this pathway is the perfluorohexyl carbocation . Its stability and rearrangement tendencies are key factors influencing the reaction's outcome.
Caption: Electrophilic iodination pathway for PFHI synthesis.
Comparative Analysis of Analytical Techniques for Intermediate Detection
Detecting these short-lived intermediates requires specialized analytical techniques. The choice of method depends on the nature of the intermediate (radical vs. cation), its lifetime, and the complexity of the reaction mixture.[][10]
| Analytical Technique | Principle & Application | Advantages | Disadvantages |
| ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the chemical shift of ¹⁹F nuclei, providing detailed structural information about fluorinated molecules.[11] | Unparalleled for structural elucidation of stable products and trapped intermediates. Quantitative. Can distinguish subtle isomeric differences.[12][13] | Low sensitivity for detecting low-concentration, short-lived species directly. Complex spectra due to F-F coupling. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile components in a mixture, which are then ionized and detected by their mass-to-charge ratio. | Excellent for separating and identifying the complex mixture of telomers and byproducts from telomerization reactions. High sensitivity for trace components.[14][15] | Not suitable for direct observation of highly reactive intermediates. Requires compounds to be volatile and thermally stable. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation corresponding to molecular vibrations, identifying functional groups. | Excellent for real-time, in-situ monitoring of the reaction progress by tracking the disappearance of reactant signals (e.g., C=C stretch) and the appearance of product signals (e.g., C-F stretch).[16][17] | Provides functional group information but lacks the detailed structural resolution of NMR. Can be difficult to assign specific peaks to transient intermediates in a complex mixture.[18] |
| Electron Spin Resonance (ESR) Spectroscopy | A specialized technique that detects species with unpaired electrons. | The only technique that can directly detect and characterize free-radical intermediates, such as the perfluoroalkyl radicals in telomerization. | Requires specialized equipment and expertise. Not applicable to non-radical (e.g., cationic) intermediates. |
Experimental Protocols
Protocol 1: GC-MS Analysis of Telomerization Reaction Products
This protocol is designed to quantify the distribution of perfluoroalkyl iodide telomers.
-
Sampling & Quenching: At designated time points, withdraw an aliquot (approx. 100 µL) from the reaction vessel. Immediately quench the reaction by diluting the aliquot in 1 mL of cold hexane containing a radical scavenger (e.g., hydroquinone).
-
Sample Preparation: Prepare a dilution series of the quenched sample in hexane. Add an internal standard (e.g., perfluorodecalin) of known concentration to each sample for quantification.
-
GC-MS Instrumentation:
-
Column: Use a low-polarity capillary column suitable for fluorinated compounds (e.g., DB-5ms).
-
Injector: Operate in split mode (e.g., 50:1 split ratio) at 250 °C.
-
Oven Program: Begin at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C and hold for 5 minutes.
-
MS Detector: Use Electron Ionization (EI) at 70 eV. Scan a mass range from 50 to 800 m/z.
-
-
Data Analysis: Identify the peaks corresponding to C₄F₉I, C₆F₁₃I, C₈F₁₇I, etc., based on their retention times and characteristic mass spectral fragmentation patterns. Quantify the relative amounts of each telomer by integrating the peak areas relative to the internal standard.
Protocol 2: ¹⁹F NMR Analysis for Structural Characterization
This protocol is used to identify the specific isomers formed in the reaction.
-
Sampling: Withdraw an aliquot (approx. 500 µL) from the reaction mixture. If the reaction is ongoing, quench as described in the GC-MS protocol.
-
Sample Preparation: Evaporate the quenching solvent under a gentle stream of nitrogen. Dissolve the residue in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a reference standard (e.g., CFCl₃) for chemical shift calibration.
-
NMR Instrumentation:
-
Spectrometer: Utilize a high-field NMR spectrometer (≥400 MHz) equipped with a fluorine-observe probe.
-
Acquisition: Acquire a standard one-dimensional ¹⁹F spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 128) to achieve a good signal-to-noise ratio.
-
-
Data Analysis: Process the spectrum (Fourier transform, phasing, baseline correction). Assign the observed resonances by comparing chemical shifts and coupling patterns to known literature values or by using computational prediction tools.[19] Key signals to identify include -CF₃, -CF₂I, and internal -CF₂- groups.
Conclusion and Strategic Recommendations
The successful synthesis of this compound hinges on a well-chosen analytical strategy tailored to the specific reaction pathway.
-
For TFE telomerization , a combination of GC-MS and ¹⁹F NMR is essential. GC-MS provides the crucial quantitative data on telomer distribution, guiding optimization of the monomer-to-telogen ratio. ¹⁹F NMR delivers the definitive structural proof, identifying isomers and confirming the identity of the products. For direct detection of the radical intermediates, ESR spectroscopy would be the gold-standard research tool.
-
For the direct iodination of perfluorohexene , where cationic intermediates are proposed, the analytical focus shifts. Direct detection of these fleeting cations is extremely difficult.[10] Therefore, ¹⁹F NMR becomes the primary tool, used to meticulously characterize the final products and any rearranged byproducts, which serve as footprints of the carbocationic intermediates. FTIR can be valuable for real-time monitoring of the disappearance of the C=C bond of the starting alkene.
By integrating these complementary analytical techniques, researchers can move beyond a "black box" approach to synthesis. This allows for the rational optimization of reaction conditions, the effective control of product purity, and the development of robust, scalable processes for producing this vital chemical intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. youtube.com [youtube.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. EP0711264A1 - Process for the preparation of perfluoroalkyl iodide - Google Patents [patents.google.com]
- 9. Experimental evidence for the formation of cationic intermediates during iodine(iii)-mediated oxidative dearomatization of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identifying reactive intermediates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. midac.com [midac.com]
- 17. shimadzu.com [shimadzu.com]
- 18. bfh.ch [bfh.ch]
- 19. Computational protocol for predicting 19 F NMR chemical shifts for PFAS and connection to PFAS structure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Perfluorohexyl Iodide in Drug Discovery: A Comparative Analysis
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone for enhancing metabolic stability, binding affinity, and bioavailability. Among the diverse toolkit of fluorinating reagents, perfluoroalkyl iodides, and specifically Perfluorohexyl iodide (PFHI), have emerged as versatile and potent intermediates.[1][2] This guide provides an in-depth, comparative analysis of PFHI's efficacy, grounded in experimental insights and juxtaposed with alternative methodologies. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated compounds.
Section 1: The Rationale for Fluorination and the Ascendance of this compound
The introduction of a perfluorohexyl moiety can profoundly influence a drug candidate's pharmacokinetic and pharmacodynamic profile. The high electronegativity of fluorine atoms can alter the acidity of nearby functional groups, modulate lipophilicity, and create novel intermolecular interactions, including halogen bonding.[3] These modifications can lead to improved metabolic stability by blocking sites susceptible to enzymatic degradation.
This compound, with its six-carbon fluorinated chain and a reactive iodine atom, serves as a key building block for introducing these beneficial properties.[4] Its unique structure allows for a variety of synthetic transformations, making it a valuable intermediate in the synthesis of novel drug candidates.[5]
Section 2: Comparative Efficacy: this compound vs. Alternative Fluorinating Agents
The selection of a fluorinating agent is a critical decision in the synthetic workflow. While numerous reagents exist, PFHI offers a distinct set of advantages and disadvantages when compared to other perfluoroalkyl halides and fluorinating agents.
2.1. Reactivity and Reaction Conditions
Perfluoroalkyl iodides, including PFHI, are generally more reactive than their bromide and chloride counterparts. The carbon-iodine bond is weaker and more readily cleaved to generate the perfluoroalkyl radical, often under milder conditions. This enhanced reactivity can be attributed to the lower electronegativity and larger atomic radius of iodine compared to other halogens.
| Reagent | Typical Reaction Conditions | Relative Reactivity | Key Advantages | Key Disadvantages |
| This compound (PFHI) | Radical initiation (e.g., AIBN, photoredox catalysis) | High | Milder reaction conditions, higher yields in some cases. | Higher cost, potential for side reactions due to high reactivity. |
| Perfluorohexyl bromide (PFHB) | Higher temperatures, stronger initiators often required. | Moderate | Lower cost than PFHI. | Harsher reaction conditions may not be suitable for sensitive substrates. |
| Perfluorohexyl chloride (PFHC) | Generally inert under common radical conditions. | Low | Lowest cost. | Limited applicability for radical perfluoroalkylation. |
2.2. Scope of Application in Drug Discovery
PFHI's utility extends across various facets of drug development, from lead optimization to the synthesis of complex biomolecules.
-
Small Molecule Synthesis: PFHI is extensively used to introduce the perfluorohexyl group into small organic molecules, thereby enhancing their therapeutic potential.[4] This can lead to improved metabolic profiles and efficacy.
-
Bioconjugation: The reactive nature of the iodine atom in PFHI allows for its use in bioconjugation reactions, enabling the labeling of proteins and peptides.[5][6][7] This is crucial for developing targeted drug delivery systems and diagnostic tools.
-
Surface Modification: The hydrophobic and oleophobic properties imparted by the perfluorohexyl chain make PFHI valuable for creating advanced coatings and materials with enhanced performance, which can have applications in medical devices and drug delivery systems.[4]
Section 3: Experimental Protocols and Methodologies
To provide a practical framework, this section details a standard protocol for the radical addition of this compound to an alkene, a common transformation in drug discovery.
3.1. General Protocol for Radical Perfluorohexylation of an Alkene
Objective: To synthesize a perfluorohexylated alkane via the radical addition of this compound to a generic alkene.
Materials:
-
This compound (99% purity)
-
Alkene substrate
-
Azobisisobutyronitrile (AIBN) as a radical initiator
-
Anhydrous, degassed solvent (e.g., toluene or acetonitrile)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Workflow Diagram:
Caption: Experimental workflow for radical perfluorohexylation.
Step-by-Step Procedure:
-
Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine the alkene substrate (1.0 eq), this compound (1.2 eq), and AIBN (0.1 eq).
-
Solvent Addition: Add the anhydrous, degassed solvent to the flask to achieve the desired concentration (typically 0.1-0.5 M).
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C for AIBN-initiated reactions) and stir.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
-
Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹⁹F, ¹³C) and mass spectrometry (MS) to confirm its identity and purity.[8][9]
3.2. Self-Validating System and Causality
This protocol incorporates self-validating checks. The use of an inert atmosphere is crucial to prevent quenching of the radical intermediates by oxygen. Monitoring the reaction by TLC or GC-MS allows for real-time assessment of substrate consumption and product formation, ensuring the reaction proceeds as expected. The final characterization by NMR and MS provides definitive structural confirmation of the desired product.
Section 4: Safety and Toxicological Considerations
As with all per- and polyfluoroalkyl substances (PFAS), there are environmental and health considerations associated with the use of this compound.[10] While specific toxicological data for PFHI is limited in the public domain, it is essential to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Researchers should consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[11] In the context of drug development, it is crucial to conduct thorough toxicological studies on any new molecular entity containing a perfluorohexyl group to assess its safety profile.[12][13][14]
Section 5: Conclusion and Future Outlook
This compound stands as a powerful and versatile reagent in the drug discovery arsenal. Its favorable reactivity profile allows for the efficient introduction of the perfluorohexyl moiety, often leading to compounds with enhanced pharmacological properties. While considerations regarding cost and potential environmental impact exist, the strategic application of PFHI, guided by sound experimental design and safety protocols, will undoubtedly continue to contribute to the development of innovative and effective therapeutics. The growing demand for advanced fluorinated materials in various sectors, including pharmaceuticals, is expected to drive further research and development in this area.[15]
References
- 1. fengyuangroup.in [fengyuangroup.in]
- 2. China this compound manufacturers and suppliers | JIN DUN [jindunchem-med.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Tunable reagents for multi-functional bioconjugation: reversible or permanent chemical modification of proteins and peptides by control of maleimide hydrolysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. The Impact of Emerging Bioconjugation Chemistries on Radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1H,1H,2H,2H-Perfluorohexyl iodide(2043-55-2) 1H NMR spectrum [chemicalbook.com]
- 9. 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-iodohexane | C6F13I | CID 67733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CAS 355-43-1: this compound | CymitQuimica [cymitquimica.com]
- 11. fluoryx.com [fluoryx.com]
- 12. fda.gov [fda.gov]
- 13. Successful Drug Development Despite Adverse Preclinical Findings Part 2: Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. verifiedmarketresearch.com [verifiedmarketresearch.com]
A Senior Scientist's Guide to the Performance Evaluation of Perfluorohexyl Iodide-Derived Polymers for Advanced Drug Delivery
For researchers, scientists, and drug development professionals, the quest for superior drug delivery vehicles is paramount. The challenge lies in creating systems that not only protect therapeutic payloads but also enhance their bioavailability, stability, and targeted action. In this context, fluoropolymers have emerged as a class of materials with exceptional potential due to their unique physicochemical properties.[1] This guide provides an in-depth performance evaluation of a specialized subclass: polymers derived from the versatile building block, Perfluorohexyl Iodide (PFHI).
We will explore the synthesis and inherent advantages of these polymers, objectively compare their performance against established alternatives using key experimental metrics, and provide detailed, field-proven protocols for their comprehensive evaluation. This document is designed to bridge the gap between material science and practical application, offering the insights necessary to harness the power of PFHI-derived polymers in next-generation therapeutics.
The Foundation: Synthesis and Unique Physicochemical Properties
This compound is not just another monomer; it is a strategic starting point for creating polymers with highly desirable characteristics. Its structure, featuring a C6F13 perfluorinated chain and a reactive iodine atom, makes it an ideal initiator or chain transfer agent in various controlled polymerization techniques.[2] The reactive carbon-iodine bond allows for precise control over polymer architecture, a critical factor in designing effective drug carriers.[3]
The primary reason for using PFHI is to imbue the resulting polymer with the distinct properties of highly fluorinated chains. The strength and stability of the carbon-fluorine (C-F) bond, combined with the "Teflon-like" nature of the perfluorohexyl group, lead to polymers with:
-
Exceptional Chemical Inertness: Resistance to degradation in harsh biological environments.
-
Hydrophobicity and Lipophobicity: This "amphiphobic" nature can prevent unwanted interactions with proteins and lipids in the bloodstream, reducing opsonization and extending circulation time.[4]
-
Low Surface Energy: Facilitates the formation of stable, well-defined nanoparticles.
-
High Gas Permeability: A unique property that can be leveraged for specific sensing or delivery applications.
-
¹⁹F MRI Signal: The abundance of fluorine atoms provides a strong, background-free signal for ¹⁹F Magnetic Resonance Imaging (MRI), enabling non-invasive, quantitative tracking of the delivery vehicle in vivo.[5][6][7]
A common synthetic route involves using PFHI as an initiator in a controlled radical polymerization, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, with a suitable monomer (e.g., an acrylate or styrene derivative).
Caption: Conceptual workflow for synthesizing PFHI-derived polymers.
Performance Benchmarking: PFHI-Polymers vs. Established Alternatives
To truly understand the value of PFHI-derived polymers, their performance must be benchmarked against widely used materials in drug delivery, such as Poly(lactic-co-glycolic acid) (PLGA) and Chitosan. PLGA is a biodegradable polyester known for its excellent biocompatibility, while Chitosan is a natural polysaccharide valued for its mucoadhesive properties.[8][9][10]
The following table summarizes a comparative analysis based on key performance indicators critical for drug delivery applications.
| Performance Metric | This compound-Derived Polymer | Poly(lactic-co-glycolic acid) (PLGA) | Chitosan |
| Drug Encapsulation Efficiency (Hydrophobic Drugs) | Excellent: The highly lipophobic/hydrophobic core is ideal for sequestering poorly soluble drugs. | Good to Very Good: Effective for a range of hydrophobic drugs, though efficiency can vary.[8] | Poor to Moderate: Primarily suitable for hydrophilic or electrostatically interacting drugs.[10] |
| In Vivo Stability & Circulation Time | Excellent: Fluorinated chains resist protein adsorption and enzymatic degradation, leading to prolonged circulation.[4] | Moderate: Subject to hydrolysis and RES clearance. Often requires PEGylation to improve circulation.[8] | Poor to Moderate: Rapidly cleared from circulation unless modified. Best suited for mucosal delivery.[11] |
| Drug Release Kinetics | Highly Tunable: Release is primarily diffusion-controlled and can be precisely tuned by adjusting polymer block lengths. | Tunable (Biphasic): Often shows an initial burst release followed by sustained release as the polymer degrades.[12] | Rapid: Tends to release drugs quickly as the polymer swells or dissolves.[10] |
| Biocompatibility | Good to Excellent: Generally considered bio-inert. Long-term effects of fluorine accumulation require further study. | Excellent: Degrades into naturally occurring lactic and glycolic acids. FDA-approved.[9] | Excellent: Natural, biodegradable, and generally recognized as safe. |
| Cellular Uptake | Good: Can be enhanced with targeting ligands. The unique surface properties may influence endocytic pathways.[4] | Moderate: Uptake is generally non-specific unless surface-modified with targeting moieties.[12] | Good: The positive charge can promote interaction with negatively charged cell membranes.[12] |
| Advanced Functionality (e.g., Imaging) | Excellent: Innate ¹⁹F MRI signal allows for direct, quantitative in vivo tracking without additional contrast agents.[13][14] | None: Requires conjugation with imaging agents for tracking. | None: Requires conjugation with imaging agents for tracking. |
The Protocols: A Practical Guide to Performance Evaluation
Rigorous and reproducible experimental evaluation is the cornerstone of trustworthy research. The following section details the essential protocols for characterizing PFHI-derived polymers and quantifying their performance as drug delivery vehicles.
Workflow for Comprehensive Polymer Evaluation
The evaluation process follows a logical progression from basic material characterization to functional performance assays. This systematic approach ensures that each step validates the next, providing a complete performance profile.
Caption: A self-validating workflow for polymer evaluation.
Protocol 3.1: Fundamental Polymer Characterization
Objective: To confirm the chemical structure, molecular weight, polydispersity, and thermal stability of the synthesized PFHI-derived polymer.
-
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Preparation: Dissolve 5-10 mg of the polymer in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Analysis: Acquire ¹H NMR and ¹⁹F NMR spectra.
-
Interpretation:
-
¹H NMR: Confirm the presence of protons from the monomer units and the absence of residual monomer. Integrate signals to determine the degree of polymerization.
-
¹⁹F NMR: Confirm the presence and chemical environment of the perfluorohexyl end-group. The signal provides a unique signature of the initiator.
-
-
Expert Insight: ¹⁹F NMR is not just for confirmation; it is a powerful quantitative tool. By comparing the integration of the ¹⁹F signal from the PFHI end-group to a known proton signal in the polymer backbone, you can independently calculate the number-average molecular weight (Mn), providing a crucial cross-validation for GPC data.
-
-
B. Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC)
-
Preparation: Dissolve the polymer (1-2 mg/mL) in a suitable mobile phase (e.g., THF, DMF).
-
Analysis: Inject the sample into a GPC system equipped with a refractive index (RI) detector. Use polystyrene or PMMA standards for calibration.
-
Data Acquisition: Obtain the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
Rationale: A low PDI (typically < 1.3) is a hallmark of a controlled polymerization process. This is critical for drug delivery, as a narrow molecular weight distribution ensures batch-to-batch reproducibility and predictable nanoparticle self-assembly and degradation kinetics.
-
-
C. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
-
DSC: Heat a small sample (5-10 mg) under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min). This will determine the glass transition temperature (Tg), which is crucial for understanding the physical state and stability of the polymer matrix.
-
TGA: Heat a sample (10-15 mg) at a controlled rate (e.g., 10 °C/min) to determine the onset of thermal degradation.
-
Expert Insight: The high thermal stability imparted by the C-F bonds should be evident in the TGA results, with degradation temperatures often significantly higher than non-fluorinated analogues. This stability is advantageous for terminal sterilization methods like autoclaving or heat-based processing.
-
Protocol 3.2: Drug Loading and Encapsulation Efficiency
Objective: To quantify the amount of drug successfully encapsulated within the polymeric nanoparticles.
-
Preparation of Nanoparticles: Prepare drug-loaded nanoparticles using a standard method like nanoprecipitation or emulsion-solvent evaporation.[15]
-
Separation of Free Drug: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 x g for 30 min) to pellet the nanoparticles. Alternatively, use centrifugal filter units (e.g., Amicon® Ultra) to separate the nanoparticles from the aqueous supernatant containing the free, unencapsulated drug.[16]
-
Quantification:
-
Carefully collect the supernatant.
-
Measure the concentration of the drug in the supernatant using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the amount of encapsulated drug by subtracting the amount of free drug from the total amount of drug initially added.
-
-
Calculations:
-
Encapsulation Efficiency (EE%): ((Total Drug - Free Drug) / Total Drug) * 100
-
Loading Capacity (LC%): ((Total Drug - Free Drug) / Total Nanoparticle Weight) * 100[15]
-
-
Rationale: This protocol directly measures the "wasted" drug, which is generally more accurate than dissolving the nanoparticles and measuring the entrapped drug, a process that can be incomplete. High EE% is critical for reducing manufacturing costs and minimizing the systemic dose of free drug.
Protocol 3.3: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the biocompatibility of the "empty" (non-drug-loaded) nanoparticles on a relevant cell line.[17]
-
Cell Culture: Seed a suitable cell line (e.g., HeLa, fibroblasts) in a 96-well plate and allow them to adhere overnight.[18]
-
Exposure: Remove the culture medium and replace it with fresh medium containing various concentrations of the empty PFHI-derived nanoparticles (e.g., from 10 to 500 µg/mL). Include a negative control (cells with medium only) and a positive control (cells with a known cytotoxic agent).[19]
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.[20]
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the purple formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (typically ~570 nm) using a microplate reader.
-
Analysis: Express cell viability as a percentage relative to the negative control.
-
Expert Insight: This assay measures mitochondrial activity, which is a proxy for cell viability. It is a standard, robust method for initial biocompatibility screening.[18] It is crucial to test the empty nanoparticles to ensure that any observed toxicity in later experiments is due to the encapsulated drug and not the carrier itself.
Future Perspectives and Challenges
Polymers derived from this compound represent a frontier in drug delivery materials. Their most exciting prospect lies in the realm of theranostics , where the polymer's inherent ¹⁹F MRI visibility can be used to track drug accumulation at a tumor site in real-time, allowing for personalized dosing and efficacy monitoring.[7][13]
However, challenges remain. The long-term fate and potential for bioaccumulation of highly fluorinated compounds must be rigorously investigated. Furthermore, scaling up the synthesis of these specialized polymers from the lab bench to industrial production requires process optimization to ensure cost-effectiveness and regulatory compliance.
Conclusion
This compound-derived polymers offer a compelling set of advantages for advanced drug delivery, most notably their exceptional stability, high encapsulation efficiency for hydrophobic drugs, and built-in imaging capabilities. While established materials like PLGA and Chitosan have their merits, PFHI-polymers provide a unique combination of properties that can address some of the most pressing challenges in modern pharmacology. By employing the systematic and rigorous evaluation protocols outlined in this guide, researchers can confidently characterize these novel materials and unlock their full potential in developing safer and more effective therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. mdpi.com [mdpi.com]
- 5. Stimuli-Responsive Polymers for Advanced 19F Magnetic Resonance Imaging: From Chemical Design to Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparative Studies on Chitosan and Polylactic-co-glycolic Acid Incorporated Nanoparticles of Low Molecular Weight Heparin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative Nanofabrication of PLGA-Chitosan-PEG Systems Employing Microfluidics and Emulsification Solvent Evaporation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Stimuli-Responsive Partially Fluorinated Polymers as 19F Switchable Magnetic Resonance Imaging Tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluating the effect of synthesis, isolation, and characterisation variables on reported particle size and dispersity of drug loaded PLGA nanoparticl ... - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00410G [pubs.rsc.org]
- 16. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. In vitro biocompatibility testing of some synthetic polymers used for the achievement of nervous conduits - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro cytotoxicity evaluation of plastic biomedical devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Evaluation of the In Vitro Cytotoxicity of Crosslinked Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Perfluorohexyl Iodide
Introduction: The Challenge of "Forever Chemicals"
Perfluorohexyl iodide (CAS No. 355-43-1), a member of the vast per- and polyfluoroalkyl substances (PFAS) family, presents significant disposal challenges for researchers and drug development professionals.[1] These synthetic compounds are characterized by a backbone of carbon-fluorine bonds, among the strongest in organic chemistry, which imparts thermal stability and chemical inertness.[2] While these properties are valuable in many applications, they also mean that PFAS, including this compound, are exceptionally persistent in the environment, earning them the moniker "forever chemicals."[1][3]
Improper disposal can lead to long-term environmental contamination and potential health risks. This guide provides a detailed, scientifically grounded framework for the safe handling and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
Regulatory Landscape: A Constantly Evolving Framework
The disposal of PFAS-containing materials is a focus of intense regulatory scrutiny. In the United States, the Environmental Protection Agency (EPA) has issued its Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances, which is periodically updated to reflect the latest scientific understanding.[4][5][6] It is crucial to understand that this guidance is not federally prescriptive; it provides a framework for decision-makers rather than establishing specific legal requirements for disposal.[4][7][8]
Core Directive: Always consult with your institution's Environmental Health & Safety (EHS) department and local, state, and federal environmental agencies to ensure full compliance with the most current regulations in your jurisdiction. Disposal of PFAS-containing waste is not currently federally regulated under the Resource Conservation and Recovery Act (RCRA), but this may change.[4]
Part 1: Immediate Safety and Handling Protocols
Prior to disposal, the safe handling and temporary storage of this compound waste are paramount. The chemical is classified as a skin and eye irritant and may cause respiratory irritation.[9]
Personal Protective Equipment (PPE)
A risk-based approach is essential. The following table summarizes the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of after contamination.[10] | To prevent skin contact, as the substance is a known skin irritant. |
| Eye Protection | Tight-sealing safety goggles or a face shield. | To protect against splashes and vapors that can cause serious eye irritation.[9] |
| Skin/Body Protection | Laboratory coat, long pants, and closed-toe shoes. For larger quantities or spill cleanup, a PVC apron or chemical-resistant suit may be necessary.[9] | To minimize the risk of accidental skin exposure. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[9] If ventilation is inadequate, use a NIOSH-approved respirator with organic vapor cartridges.[10] | To prevent inhalation of vapors, which may cause respiratory tract irritation.[10] |
Accidental Release and Spill Management Protocol
Immediate and correct response to a spill is critical to prevent exposure and environmental release.
Step 1: Evacuate and Secure the Area
-
Alert personnel in the immediate vicinity.
-
Remove all sources of ignition.[11]
-
Ensure the area is well-ventilated, if safe to do so.
Step 2: Don Appropriate PPE
-
Before re-entering the area, don the full PPE suite as detailed in the table above.
Step 3: Contain the Spill
-
Use an inert, non-combustible absorbent material like sand, earth, or vermiculite to dike the spill.[9]
Step 4: Absorb and Collect
-
Carefully cover the spill with the absorbent material.
-
Once absorbed, use spark-proof tools to sweep or shovel the material into a suitable, labeled container for hazardous waste disposal.[11]
Step 5: Decontaminate and Dispose
-
Wipe down the spill area with an appropriate solvent (consult your EHS department), followed by soap and water.
-
All contaminated materials, including gloves, absorbent, and cleaning supplies, must be placed in the sealed hazardous waste container.
-
Dispose of the sealed container as unused product, following the primary disposal pathways outlined below.[10]
Part 2: In-Depth Technical Guide to Disposal Methodologies
The EPA's guidance focuses on three primary technologies for the large-scale disposal of PFAS waste: high-temperature incineration, permitted landfilling, and underground injection.[5][8] The choice of method depends on waste characteristics, local availability, and regulatory acceptance.
Methodology 1: High-Temperature Incineration
High-temperature incineration is a destruction technology designed to break the stable carbon-fluorine bond.[2]
-
Mechanism of Action: This process relies on thermal decomposition at extreme temperatures, typically requiring a minimum of 1000-1100°C with a sufficient residence time (e.g., 2 seconds) to achieve mineralization.[2][8][12] The goal is to convert the this compound into less harmful inorganic compounds like carbon dioxide, water, and hydrogen fluoride (HF)/hydrogen iodide (HI).[13]
-
Operational Requirements: The process must be conducted in a permitted hazardous waste combustor equipped with afterburners and robust flue gas scrubbing systems.[10] These scrubbers are critical for neutralizing the acidic gases (HF and HI) produced during combustion.[2]
-
Causality and Concerns: The extreme stability of the C-F bond makes complete destruction challenging. Incomplete combustion can lead to the formation of smaller, potentially harmful PFAS byproducts or other products of incomplete combustion (PICs).[2][14] For this reason, the effectiveness and safety of incineration for PFAS are subjects of ongoing research and debate.[13][14]
Protocol for Incineration:
-
Segregation: Isolate this compound waste from other laboratory waste streams.
-
Containment: Store the waste in a clearly labeled, sealed, and chemically compatible container.
-
Professional Service: Contract a licensed professional waste disposal company with a permitted hazardous waste incineration facility.[10]
-
Manifesting: Complete all required hazardous waste manifests for transportation, accurately identifying the material.
-
Verification: Whenever possible, obtain a certificate of destruction from the disposal vendor.
Methodology 2: Permitted Landfilling
Landfilling is a containment strategy, not a destruction one. The goal is to isolate the PFAS waste from the surrounding environment.
-
Mechanism of Action: Waste is buried in a highly engineered landfill designed to prevent the release of contaminants into the soil and groundwater.
-
Operational Requirements: For high-concentration PFAS waste like pure this compound, the EPA recommends using a permitted hazardous waste landfill (RCRA Subtitle C).[7][8] These facilities offer superior protection compared to standard solid waste landfills due to requirements for composite liners and robust leachate collection and treatment systems.[8]
-
Causality and Concerns: While hazardous waste landfills provide the best available containment, there are still uncertainties about the long-term potential for PFAS to migrate through liners or be released in landfill leachate.[4][8] Leachate must be collected and treated, which presents its own PFAS management challenge.
Methodology 3: Underground Injection
This disposal method involves injecting liquid waste into deep, subsurface rock formations.
-
Mechanism of Action: Liquid PFAS waste is injected into Class I hazardous waste injection wells, which are designed to place the waste thousands of feet below the surface, far beneath any sources of drinking water.[4][8]
-
Operational Requirements: This is a highly specialized and regulated disposal method, available only in certain geological regions.[4] The wells are constructed and monitored to ensure the waste is permanently isolated.
-
Causality and Concerns: The EPA currently considers deep-well injection to be a reliable disposal method with a low potential for environmental release.[4] However, its applicability is limited by geography and the liquid nature of the waste stream.
Summary of Disposal Options
| Disposal Technology | Primary Principle | Key Advantages | Critical Considerations & Disadvantages |
| High-Temperature Incineration | Destruction | Potential for complete mineralization of the PFAS molecule. | Risk of incomplete combustion and harmful emissions; requires highly specialized facilities and stringent operational controls.[2][14] |
| Permitted Landfilling | Containment | Widely available; hazardous waste landfills offer robust containment features. | Does not destroy PFAS; long-term migration and leachate management are significant concerns.[8] |
| Underground Injection | Isolation | Considered to have a low potential for environmental release.[4] | Limited by geography and waste form (must be liquid); requires specialized infrastructure.[8] |
Disposal Decision Workflow
The selection of an appropriate disposal pathway requires a systematic approach. The following diagram illustrates a logical workflow for laboratory professionals.
Caption: Decision workflow for this compound disposal.
Conclusion
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. Due to the compound's persistence as a PFAS, disposal must be approached with scientific rigor and strict regulatory adherence. The primary methods of high-temperature incineration, hazardous waste landfilling, and deep-well injection each offer distinct advantages and present unique challenges. The ultimate disposal decision should always be made in close consultation with EHS professionals and qualified, licensed waste management partners to ensure the chosen pathway offers the highest degree of permanent destruction or secure containment.
References
- 1. CAS 355-43-1: this compound | CymitQuimica [cymitquimica.com]
- 2. epa.gov [epa.gov]
- 3. EPA-Issues-Interim-Guidance-on-PFAS-Destruction-or-Disposal [core.verisk.com]
- 4. montrose-env.com [montrose-env.com]
- 5. epa.gov [epa.gov]
- 6. EPA releases updated interim guidance on destroying and disposing of certain PFAS and PFAS-containing materials [ngwa.org]
- 7. lawbc.com [lawbc.com]
- 8. plasticsengineering.org [plasticsengineering.org]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. capotchem.cn [capotchem.cn]
- 11. chemicalbook.com [chemicalbook.com]
- 12. Per‐ and polyfluoroalkyl substances thermal destruction at water resource recovery facilities: A state of the science review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. International research team decodes how to safely incinerate ‘forever chemicals’ - CSIRO [csiro.au]
- 14. reginfo.gov [reginfo.gov]
Mastering the Handling of Perfluorohexyl Iodide: A Guide to Essential Safety and Disposal Protocols
For researchers and scientists engaged in drug development and organic synthesis, the unique properties of Perfluorohexyl iodide (CAS No. 355-43-1), a per- and polyfluoroalkyl substance (PFAS), make it a valuable reagent.[1] However, its chemical nature necessitates a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel and the protection of the environment. This guide provides an in-depth, procedural framework for the safe handling, emergency management, and proper disposal of this compound, moving beyond standard safety data sheets to offer field-proven insights and explain the causality behind each recommendation.
Hazard Identification and Risk Assessment: A Proactive Approach
This compound is a dense, red to clear light pink liquid that presents several potential hazards that must be carefully managed.[2][3] A thorough risk assessment is the foundational step in ensuring safe handling.
Toxicological Profile
The toxicological properties of this compound have not been fully investigated, which underscores the need for cautious handling.[3][4] However, available data indicates the following primary hazards:
-
Eye Irritation: Classified as a substance that causes serious eye irritation.[4][5][6] Direct contact can lead to significant discomfort and potential damage.
-
Skin Irritation: It is also categorized as a skin irritant.[4][6] Prolonged or repeated contact may cause redness, inflammation, and discomfort.
-
Respiratory Irritation: Inhalation of vapors or mists may cause respiratory tract irritation.[3][5][7]
-
Aquatic Toxicity: this compound is very toxic to aquatic life with long-lasting effects.[5]
It is important to note that some sources suggest the material is not thought to produce adverse health effects or skin irritation based on animal models.[5] However, given the conflicting classifications and the general principle of minimizing exposure to all chemicals, it is prudent to treat this compound as a hazardous substance and adhere to the stringent handling protocols outlined in this guide.
Chemical and Physical Hazards
-
Incompatible Materials: this compound is incompatible with strong oxidizing agents, strong bases, alkali metals, acids, acid chlorides, and acid anhydrides.[3][4][7] Contact with these substances should be avoided to prevent vigorous reactions.
-
Thermal Decomposition: While not combustible, containers may burn in a fire, emitting corrosive and toxic fumes, including hydrogen iodide and gaseous hydrogen fluoride (HF).[4][5]
-
Light Sensitivity: The compound is light-sensitive and should be stored protected from light.[3][4]
-
Photodegradation: Exposure to ambient light can lead to the degradation of perfluoroalkyl iodides, with evidence of defluorination.[8][9]
Risk Assessment Workflow
A systematic approach to risk assessment is crucial before commencing any work with this compound. The following diagram illustrates a logical workflow for this process.
Caption: A logical workflow for assessing and mitigating risks before handling this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and correct use of PPE are non-negotiable when handling this compound. The following table outlines the recommended PPE, emphasizing the rationale behind each choice.
| PPE Component | Specifications and Rationale |
| Hand Protection | Double gloving with a nitrile inner glove and a neoprene or butyl rubber outer glove is recommended. Nitrile provides good general resistance to chemicals and is effective against oils and some solvents.[10][11][12] However, for halogenated hydrocarbons, neoprene and butyl rubber offer superior protection.[10][13][14] Breakthrough times for generically similar gloves can vary significantly between manufacturers, so it is crucial to consult the manufacturer's specific data.[7] Always inspect gloves for any signs of degradation or punctures before use and replace them immediately if contamination occurs.[10] |
| Eye and Face Protection | Chemical splash goggles that provide a tight seal around the eyes are mandatory.[4] Given the risk of serious eye irritation, a face shield worn over the goggles is also required to protect against splashes.[4] |
| Skin and Body Protection | A flame-resistant lab coat should be worn and kept fastened.[15] For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron (e.g., PVC) and coveralls are recommended.[5] |
| Foot Protection | Closed-toe shoes , preferably made of a chemical-resistant material, are required in the laboratory at all times. |
| Respiratory Protection | All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] If there is a potential for exposure above the occupational exposure limits, or if a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4] For emergency situations or unknown concentrations, a self-contained breathing apparatus (SCBA) should be used.[4] |
Standard Operating Procedures for Safe Handling
Adherence to a strict, step-by-step protocol is essential for minimizing the risk of exposure and ensuring a safe working environment.
Preparation and Handling
-
Designated Area: Designate a specific area within a chemical fume hood for handling this compound.
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily available.
-
Pre-use Inspection: Visually inspect the this compound container for any signs of damage or leakage.
-
Dispensing: When transferring the liquid, do so slowly and carefully to avoid splashing. Use a funnel or other appropriate transfer device.
-
Avoid Incompatibilities: Keep the chemical away from incompatible materials as listed in Section 1.2.
-
Container Sealing: Keep the container tightly sealed when not in use to prevent the escape of vapors.
-
Post-handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[6]
Decontamination
-
Surfaces: In case of minor spills or contamination of work surfaces, decontaminate the area using a suitable absorbent material (e.g., vermiculite, sand, or earth) to soak up the liquid.[5] Then, wipe the area with a cloth dampened with a mild detergent solution, followed by a water rinse. For laboratories conducting low-level PFAS analysis, rigorous cleaning protocols are essential to prevent cross-contamination.[6][16][17] This can involve washing with a high-emulsifying, anionic-surfactant-containing cleaner.[18]
-
Equipment: All equipment that has come into contact with this compound must be thoroughly decontaminated. This can be achieved by rinsing with a suitable solvent (check for compatibility) followed by washing with a laboratory detergent and water.
Emergency Procedures: A Calm and Coordinated Response
In the event of an emergency, a swift and informed response is critical.
Spills
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Control Vapors: If safe to do so, take steps to control the spread of vapors.
-
Personal Protection: Don the appropriate PPE, including respiratory protection if necessary, before attempting to clean up the spill.
-
Containment: For liquid spills, contain the material using an inert absorbent such as sand, earth, or vermiculite.[5]
-
Cleanup: Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.[5]
-
Decontaminate: Decontaminate the spill area as described in Section 3.2.
Exposure First Aid
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[8][19][20][21] Do not rub the eyes.[20][21] Seek immediate medical attention from an eye specialist.[20][21]
-
Skin Contact: Promptly remove any contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes.[4][19] Seek medical attention if irritation develops or persists.[3]
-
Inhalation: Move the affected person to fresh air at once.[19] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
In all cases of exposure, provide the attending medical personnel with the Safety Data Sheet for this compound.
Disposal Plan: Environmental Responsibility
As a PFAS, this compound is persistent in the environment, and its disposal must be handled with utmost care to prevent contamination.[1] The disposal plan should also account for its iodinated nature.
Waste Segregation and Collection
-
Dedicated Waste Container: All waste contaminated with this compound, including unused product, absorbent materials from spills, and contaminated PPE, must be collected in a dedicated, clearly labeled, and sealable hazardous waste container.[22]
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department. Mixing with incompatible substances, such as bleach, can generate toxic fumes.[23]
Disposal Workflow
The following diagram outlines the recommended workflow for the disposal of this compound waste.
Caption: A step-by-step workflow for the safe and compliant disposal of this compound waste.
Recommended Disposal Methods
The U.S. Environmental Protection Agency (EPA) has provided interim guidance on the destruction and disposal of PFAS.[2][19][24] For this compound, the following options, in order of preference, should be considered in consultation with your EHS department and a licensed hazardous waste disposal company:
-
High-Temperature Incineration: This is often the preferred method for halogenated organic waste.[25] The incinerator must be equipped with appropriate scrubbers and afterburners to handle the acidic gases (HF and HI) produced during combustion.[7] For wastes containing more than 1% halogenated organic substances, a minimum temperature of 1100°C in the secondary combustion chamber is recommended.[25]
-
Permitted Hazardous Waste Landfill: If incineration is not feasible, disposal in a Resource Conservation and Recovery Act (RCRA) Subtitle C hazardous waste landfill is an option.[24] These landfills have engineering controls to minimize the release of leachate into the environment.[24]
-
Permitted Deep Well Injection: For liquid waste streams, deep well injection into a Class I hazardous waste injection well may be a possibility.[19]
It is crucial to adhere to all federal, state, and local regulations regarding the disposal of hazardous and iodinated waste.[26]
Conclusion: Fostering a Culture of Safety
The responsible use of this compound in research and development hinges on a deeply ingrained culture of safety. By understanding the underlying reasons for specific handling protocols, from the selection of appropriate PPE to the meticulous segregation and disposal of waste, researchers can mitigate the risks associated with this valuable compound. This guide serves as a comprehensive resource to empower scientists to work confidently and safely, ensuring both personal well-being and environmental stewardship.
References
- 1. PFAS - Wikipedia [en.wikipedia.org]
- 2. safeopedia.com [safeopedia.com]
- 3. airproducts.com [airproducts.com]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Iodine [cdc.gov]
- 5. OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 6. PFAS Considerations for New Build & Retrofit Projects — Lab Design News [labdesignnews.com]
- 7. A breakthrough time comparison of nitrile and neoprene glove materials produced by different glove manufacturers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What to Do If You Get a Chemical in Your Eye - First Aid Steps - Specialty Vision [specialty.vision]
- 9. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 10. auckland.ac.nz [auckland.ac.nz]
- 11. gloves.com [gloves.com]
- 12. Chemical Resistant Gloves | Fisher Scientific [fishersci.com]
- 13. safety.fsu.edu [safety.fsu.edu]
- 14. esafetysupplies.com [esafetysupplies.com]
- 15. researchgate.net [researchgate.net]
- 16. enthalpy.com [enthalpy.com]
- 17. selectscience.net [selectscience.net]
- 18. technotes.alconox.com [technotes.alconox.com]
- 19. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 20. Chemical splash in the eye: First aid | Health Library | Memorial Health System [mhsystem.org]
- 21. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
- 22. scispace.com [scispace.com]
- 23. case.edu [case.edu]
- 24. ohsonline.com [ohsonline.com]
- 25. basel.int [basel.int]
- 26. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
